molecular formula C8H8O2 B1330486 3-Hydroxy-4-methylbenzaldehyde CAS No. 57295-30-4

3-Hydroxy-4-methylbenzaldehyde

Cat. No.: B1330486
CAS No.: 57295-30-4
M. Wt: 136.15 g/mol
InChI Key: DHVJHJQBQKKPNB-UHFFFAOYSA-N
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Description

3-Hydroxy-4-methylbenzaldehyde is a useful research compound. Its molecular formula is C8H8O2 and its molecular weight is 136.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-4-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c1-6-2-3-7(5-9)4-8(6)10/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHVJHJQBQKKPNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101014227
Record name 3-hydroxy-4-methylbenzaldehyde
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Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57295-30-4
Record name 3-hydroxy-4-methylbenzaldehyde
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Record name 3-hydroxy-4-methylbenzaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxy-4-methylbenzaldehyde (CAS: 57295-30-4)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Hydroxy-4-methylbenzaldehyde, a versatile aromatic aldehyde of significant interest to researchers and professionals in organic synthesis, medicinal chemistry, and materials science. This document delves into its chemical identity, synthesis protocols, spectroscopic characterization, and potential applications, offering field-proven insights and detailed methodologies.

Core Chemical Identity and Properties

This compound, with the CAS number 57295-30-4, is an organic compound featuring a benzene ring substituted with hydroxyl, methyl, and aldehyde functional groups at positions 3, 4, and 1, respectively.[1] This substitution pattern imparts a unique combination of reactivity and physical properties, making it a valuable intermediate in various chemical transformations. The presence of the phenolic hydroxyl group and the electron-withdrawing aldehyde group on the aromatic ring influences its acidity, reactivity in electrophilic substitution, and potential for biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 57295-30-4[1][2]
Molecular Formula C₈H₈O₂[1][2]
Molecular Weight 136.15 g/mol [1][2]
Appearance Off-white to yellow solid[2]
Melting Point 73-74 °C[2]
Boiling Point 252.4 ± 20.0 °C (Predicted)[2][3]
Density 1.175 ± 0.06 g/cm³ (Predicted)[2][3]
pKa 9.59 ± 0.10 (Predicted)[2]
InChIKey DHVJHJQBQKKPNB-UHFFFAOYSA-N[1][2]
SMILES CC1=C(C=C(C=C1)C=O)O[1]

Synthesis and Mechanistic Insights

The synthesis of this compound can be achieved through various routes. A well-documented and reliable method involves a two-step process starting from 3-hydroxy-4-methylbenzoic acid. This process highlights fundamental transformations in organic chemistry: the selective reduction of a carboxylic acid to a primary alcohol, followed by its gentle oxidation to an aldehyde.

Synthesis Protocol: From Carboxylic Acid to Aldehyde

This protocol details the conversion of 3-hydroxy-4-methylbenzoic acid to this compound.[4] The causality behind the choice of reagents is critical for success. Borane-dimethyl sulfide complex is chosen for its remarkable chemoselectivity in reducing carboxylic acids in the presence of other functional groups, a reaction that proceeds under mild conditions.[5][6] Subsequently, Pyridinium Dichromate (PDC) is employed as a mild oxidizing agent to convert the intermediate benzyl alcohol to the desired aldehyde without over-oxidation to the carboxylic acid, a common challenge with stronger oxidants.[7][8]

Step 1: Reduction of 3-hydroxy-4-methylbenzoic acid

  • In a suitable reaction vessel, dissolve 3-hydroxy-4-methylbenzoic acid (15.22 g, 0.1 mole) in 250 mL of anhydrous tetrahydrofuran (THF).

  • To this solution, add borane-dimethyl sulfide complex (10.0 M solution, 32.0 mL, 0.32 mole) dropwise under an inert atmosphere. The choice of a borane complex is crucial as it selectively reduces the carboxylic acid to the primary alcohol.[4][5]

  • Stir the reaction mixture for 18 hours at room temperature.

  • Quench the reaction by the slow, dropwise addition of 250 mL of 10% aqueous HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 250 mL).

  • Combine the organic extracts, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude 3-hydroxy-4-methylbenzyl alcohol.

Step 2: Oxidation to this compound

  • Dissolve the crude residue from Step 1 in 500 mL of dichloromethane (CH₂Cl₂).

  • Add Pyridinium Dichromate (PDC) (45.15 g, 0.12 mole) to the solution. PDC is a mild oxidant, which is key to preventing over-oxidation to the carboxylic acid.[4][7]

  • Stir the resulting mixture for 48 hours at room temperature.

  • Filter the reaction mixture through a pad of Celite to remove chromium salts.

  • Concentrate the filtrate.

  • Purify the resulting residue by silica gel chromatography (eluent: ether:hexanes, 30:70) to afford this compound as a yellow solid (yield: 4.55 g).[4]

Mechanistic Rationale

The synthesis pathway is a deliberate sequence of reactions, each with a specific mechanistic underpinning that ensures high selectivity and yield.

Diagram: Synthesis of this compound

Synthesis 3-hydroxy-4-methylbenzoic acid 3-hydroxy-4-methylbenzoic acid 3-hydroxy-4-methylbenzyl alcohol 3-hydroxy-4-methylbenzyl alcohol 3-hydroxy-4-methylbenzoic acid->3-hydroxy-4-methylbenzyl alcohol 1. BH3-SMe2, THF 2. H3O+ This compound This compound 3-hydroxy-4-methylbenzyl alcohol->this compound PDC, CH2Cl2

Caption: Synthetic route from 3-hydroxy-4-methylbenzoic acid.

Borane Reduction Mechanism: The reduction of the carboxylic acid is initiated by the coordination of the borane (a Lewis acid) to the carbonyl oxygen. This is followed by hydride transfer. The reaction proceeds through a triacyloxyborane intermediate, which upon hydrolysis, yields the primary alcohol.[5] This method is highly selective for carboxylic acids over other carbonyl compounds like esters.[9]

Diagram: Mechanism of Borane Reduction

Borane_Reduction R-COOH R-COOH Acyloxyborane intermediate Acyloxyborane intermediate R-COOH->Acyloxyborane intermediate BH3 R-CH2OH R-CH2OH Acyloxyborane intermediate->R-CH2OH Hydrolysis

Caption: Simplified mechanism of carboxylic acid reduction by borane.

PDC Oxidation Mechanism: The oxidation of the primary alcohol by PDC involves the formation of a chromate ester. A subsequent base-assisted elimination of a proton from the carbon bearing the hydroxyl group leads to the formation of the aldehyde and a reduced chromium species. The use of a non-aqueous solvent like dichloromethane is critical to prevent the formation of the aldehyde hydrate, which could be further oxidized to a carboxylic acid.[10][11]

Diagram: Mechanism of PDC Oxidation

PDC_Oxidation R-CH2OH + PDC R-CH2OH + PDC Chromate Ester Intermediate Chromate Ester Intermediate R-CH2OH + PDC->Chromate Ester Intermediate R-CHO R-CHO Chromate Ester Intermediate->R-CHO Base-assisted elimination

Caption: Simplified mechanism of alcohol oxidation by PDC.

Spectroscopic Characterization

Thorough characterization is essential for confirming the identity and purity of this compound. The following data provides a benchmark for researchers.

Table 2: Spectroscopic Data for this compound

TechniqueData
¹H NMR (CDCl₃)δ 9.90 (s, 1H, -CHO), 7.36 (dd, J = 7.76, 1.44 Hz, 1H, Ar-H), 7.30 (s, 1H, Ar-H), 7.29 (d, J = 5.52 Hz, 1H, Ar-H), 5.33 (s, 1H, -OH), 2.33 (s, 3H, -CH₃)[2]
¹³C NMR (Predicted)δ ~192 (CHO), ~155 (C-OH), ~138 (C-CH₃), ~130, ~125, ~120 (Ar-C), ~16 (CH₃)
IR (KBr, cm⁻¹)~3300 (O-H stretch, broad), ~2850 & ~2750 (C-H stretch of aldehyde), ~1680 (C=O stretch, aldehyde), ~1600, ~1450 (C=C stretch, aromatic)
Mass Spec. (EI)m/z 136 (M⁺), 135 (M⁺-H), 107 (M⁺-H-CO)[1]

Mass Spectrometry Fragmentation: The mass spectrum is expected to show a prominent molecular ion peak at m/z 136. A characteristic fragmentation pattern for benzaldehydes is the loss of a hydrogen radical to form a stable benzoyl cation (m/z 135), followed by the loss of carbon monoxide to yield a phenyl cation (m/z 107).[1]

Applications in Research and Development

This compound is a valuable building block in the synthesis of more complex molecules with potential biological and material applications.

Pharmaceutical and Agrochemical Synthesis

Hydroxybenzaldehyde derivatives are known to exhibit a range of biological activities, including antimicrobial, antioxidant, and enzyme inhibitory properties. While specific studies on this compound are emerging, its structural motifs are present in various bioactive compounds. For instance, benzaldehydes are investigated for their potential to modulate antibiotic activity. Research into related hydroxybenzaldehydes has demonstrated antifungal and antioxidant properties.[12][13][14] This compound serves as a precursor for the synthesis of chalcones, curcuminoid analogs, and hydrazone derivatives, which are classes of compounds with known pharmacological activities, including anti-inflammatory and cytoprotective effects.[15]

Material Science

The phenolic and aldehyde functionalities of this compound make it a suitable monomer for the synthesis of polymers and resins. The aldehyde group can participate in condensation reactions, while the hydroxyl group can be modified to introduce other functionalities, allowing for the creation of materials with tailored properties.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

  • Hazard Statements: H315, H319, H335[1]

  • Precautionary Measures: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Use in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.[1]

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (nitrogen or argon) at 2-8°C.[2]

References

  • PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reduction of Carboxylic Acids and Their Derivatives. Retrieved from [Link]

  • Pu, X., et al. (2022). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Angewandte Chemie International Edition, 61(1), e202111633. [Link]

  • Rzepa, H. (2014). Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. Henry Rzepa's Blog. [Link]

  • Chemistry LibreTexts. (2025, March 5). 6.5: Reactions of Carboxylic Acids - An Overview. Retrieved from [Link]

  • IITian Explains. (2020, April 4). Borane as a Reducing Agent || Very Selective Reducer || IITian Explains [Video]. YouTube. [Link]

  • AdiChemistry. (n.d.). PYRIDINIUM DICHROMATE | PDC | COREY SCHMIDT REAGENT. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, January 24). Corey-Schmidt oxidation of primary alcohols. Retrieved from [Link]

  • Sharma, V., et al. (2018). Oxidation of Aliphatic Primary Alcohols by Pyridinium Dichromate. Journal of Applicable Chemistry, 7(3), 640-648. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

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  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using PDC (Pyridinium Dichromate). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy-. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 3-hydroxy-4-methoxy-. Retrieved from [Link]

  • Chen, Y., et al. (2011). Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. PLoS ONE, 6(5), e20899. [Link]

  • SpectraBase. (n.d.). 3-Hydroxymethyl-benzaldehyde - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-hydroxybenzaldehyde, 100-83-4. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxy-3-methylbenzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of the formation of 4-hydroxy-3-methylbenzaldehyde. Retrieved from [Link]

  • Chang, S.-H., et al. (2017). 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products. Acta Tropica, 176, 349-356. [Link]

  • Hsueh, Y.-P., et al. (2015). Augmenting the Activity of Monoterpenoid Phenols against Fungal Pathogens Using 2-Hydroxy-4-methoxybenzaldehyde that Target Cell Wall Integrity. Scientific Reports, 5, 16462. [Link]

  • NIST. (n.d.). 4-Hydroxy-3-methylbenzaldehyde. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C8H8O2). Retrieved from [Link]

  • Google Patents. (n.d.). US6184421B1 - Method for preparing a 4-hydroxybenzaldehyde and derivatives.
  • Li, Y., et al. (2024). 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains. Food Microbiology, 119, 104445. [Link]

  • ResearchGate. (n.d.). IR spectra of 3-hydroxybenzaldehyde (top) and T8 (bottom). Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxybenzaldehyde. Retrieved from [Link]

  • DergiPark. (2019). INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3-(2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. Retrieved from [Link]

  • ResearchGate. (n.d.). A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. Retrieved from [Link]

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Sources

physicochemical properties of 3-Hydroxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Hydroxy-4-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Chemical Intermediate

This compound (CAS No. 57295-30-4) is a substituted aromatic aldehyde, a class of organic compounds pivotal to synthetic chemistry.[1][2] As a bifunctional molecule, featuring both a reactive aldehyde group and a phenolic hydroxyl group on a methylated benzene ring, it represents a valuable building block for the synthesis of more complex molecular architectures. Its structural isomers, such as vanillin (4-hydroxy-3-methoxybenzaldehyde) and 4-hydroxybenzaldehyde, are crucial intermediates in the pharmaceutical, flavor, and fragrance industries.[3][4] This guide offers a comprehensive overview of the physicochemical properties, synthesis, and handling of this compound, providing a critical knowledge base for its application in research and development.

Core Physicochemical Properties

The utility of a chemical intermediate is fundamentally dictated by its physical and chemical properties. These parameters govern its solubility, reactivity, stability, and appropriate handling procedures. The key properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₈H₈O₂[1][2][5][6]
Molecular Weight 136.15 g/mol [1][2][5]
CAS Number 57295-30-4[1][2][5][7]
Appearance Off-white to yellow solid[1]
Melting Point 73-74 °C[1]
Boiling Point 252.4 ± 20.0 °C (Predicted)[1][5]
Density 1.175 - 1.2 g/cm³ (Predicted)[1][5]
pKa 9.59 ± 0.10 (Predicted)[1][6]
LogP 1.71[5]
Vapor Pressure 0.0 ± 0.5 mmHg at 25°C[5][6]
Storage Conditions Store at 2-8°C under inert gas (Nitrogen or Argon)[1][6]

Spectroscopic Profile: A Structural Confirmation

Spectroscopic analysis is indispensable for verifying the identity and purity of a chemical compound.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the hydrogen atom environment in the molecule. For this compound in deuterated chloroform (CDCl₃), the following characteristic peaks are observed:

  • δ 9.90 (1H, s): This singlet corresponds to the highly deshielded proton of the aldehyde group (-CHO).[1][7]

  • δ 7.36 (1H, dd, J = 7.76, 1.44 Hz): A doublet of doublets representing one of the aromatic protons.

  • δ 7.30 (1H, s): A singlet corresponding to another aromatic proton.[1][7]

  • δ 7.29 (1H, d, J = 5.52 Hz): A doublet from the third aromatic proton.[1][7]

  • δ 5.33 (1H, s): This singlet is attributed to the acidic proton of the hydroxyl group (-OH).[1][7]

  • δ 2.33 (3H, s): A singlet integrating to three protons, characteristic of the methyl group (-CH₃) attached to the aromatic ring.[1][7]

Infrared (IR) Spectroscopy

While specific spectra require direct measurement, the expected IR absorption bands for this compound, based on its functional groups, include:

  • ~3400-3200 cm⁻¹: A broad peak corresponding to the O-H stretching vibration of the phenolic hydroxyl group.

  • ~1700-1680 cm⁻¹: A strong, sharp peak characteristic of the C=O stretching of the aromatic aldehyde.

  • ~3100-3000 cm⁻¹: C-H stretching vibrations of the aromatic ring.

  • ~2900-2800 cm⁻¹ and ~2800-2700 cm⁻¹: Two distinct peaks for the C-H stretching of the aldehyde proton (Fermi resonance).

  • ~1600, 1580, 1500 cm⁻¹: C=C stretching vibrations within the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. In a typical GC-MS analysis, this compound would exhibit:[2][8]

  • Molecular Ion Peak (M⁺): An m/z value of 136, corresponding to the molecular weight of the compound.[2][9]

  • Major Fragments: A prominent peak at m/z 135 ([M-H]⁺), resulting from the loss of a hydrogen atom, is often observed.[10] Further fragmentation may involve the loss of the formyl group (-CHO).

Synthesis and Purification Protocols

The synthesis of this compound can be achieved through various routes. The choice of method often depends on the availability of starting materials and desired scale.

Method 1: Oxidation of 5-(hydroxymethyl)-2-methylphenol

This protocol involves the selective oxidation of a benzyl alcohol to an aldehyde.[1][7]

Step-by-Step Methodology:

  • Dissolution: Dissolve 5-(hydroxymethyl)-2-methylphenol (1 equivalent) in Tetrahydrofuran (THF) at room temperature.[1][7]

  • Oxidation: Add Manganese Dioxide (MnO₂) (2 equivalents) to the solution. MnO₂ is a mild oxidizing agent that selectively oxidizes benzylic alcohols.[1][7]

  • Reaction: Heat the mixture to 50°C and stir for approximately 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][7]

  • Workup: Upon completion, cool the reaction mixture and filter it through a pad of diatomaceous earth (e.g., Celite) to remove the solid MnO₂.[1][7]

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.[1][7]

  • Purification: Purify the residue via fast column chromatography on silica gel to yield this compound as a light yellow solid.[1][7]

Method 2: Reduction and Subsequent Oxidation of 3-hydroxy-4-methylbenzoic acid

This two-step approach first reduces the carboxylic acid to an alcohol, which is then oxidized to the aldehyde.[11]

Step-by-Step Methodology:

  • Reduction: To a solution of 3-hydroxy-4-methylbenzoic acid (1 equivalent) in THF, add borane dimethylsulfide complex (BH₃·SMe₂) (3.2 equivalents) dropwise. Stir the reaction for 18 hours at room temperature.[11]

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of 10% aqueous HCl.[11]

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, dry with anhydrous MgSO₄, and concentrate under reduced pressure.[11]

  • Oxidation: Dissolve the resulting residue (the intermediate alcohol) in CH₂Cl₂ and add Pyridinium Dichromate (PDC) (1.2 equivalents). Stir the mixture for 48 hours.[11]

  • Purification: Filter the mixture through Celite to remove chromium salts and concentrate the filtrate. Purify the residue by column chromatography (silica gel, ether:hexanes mixture) to afford the final product.[11]

Purification by Recrystallization

For achieving high purity, the product obtained from chromatography can be further purified by recrystallization from water or benzene.[1][6][7]

Caption: Synthesis and Purification Workflow.

Chemical Reactivity and Stability

The reactivity of this compound is dictated by its three key structural features: the aldehyde, the phenolic hydroxyl, and the aromatic ring.

Reactivity Molecule This compound Aldehyde Aldehyde Group (-CHO) - Nucleophilic Addition - Oxidation to Carboxylic Acid - Reduction to Alcohol Molecule->Aldehyde Reactions at C=O Hydroxyl Hydroxyl Group (-OH) - Acidic Proton (pKa ~9.6) - Etherification - Activating, o,p-Director Molecule->Hydroxyl Reactions at O-H Ring Aromatic Ring - Electrophilic Substitution - Influenced by all substituents Molecule->Ring Ring Reactions

Caption: Key Functional Groups and Their Reactivity.

  • Aldehyde Group: Susceptible to nucleophilic attack, it can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. It also participates in condensation reactions.

  • Phenolic Hydroxyl Group: The acidic proton can be removed by a base. The oxygen can act as a nucleophile in ether synthesis. It is a strongly activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.

  • Stability: The compound is a solid that should be stored under an inert atmosphere at refrigerated temperatures (2-8°C) to prevent oxidation, particularly of the aldehyde group.[1][6]

Applications in Drug Development and Organic Synthesis

While specific, large-scale applications for this compound are not as widely documented as for its isomers, its structure makes it an inherently valuable intermediate. Substituted benzaldehydes are foundational in medicinal chemistry for building heterocyclic compounds and other complex scaffolds found in pharmaceuticals and agrochemicals.[3][12] Its functional groups allow for sequential, regioselective modifications, making it a versatile starting point for synthesizing novel compounds for biological screening.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:[2]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Precautionary Measures:

  • P261 & P264: Avoid breathing dust and wash skin thoroughly after handling.[2]

  • P280: Wear protective gloves, eye protection, and face protection.[2]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • Handle in a well-ventilated area or a chemical fume hood.

References

  • Synthesis of this compound. PrepChem.com. [Link]

  • This compound | C8H8O2 | CID 585182. PubChem. [Link]

  • This compound | CAS#:57295-30-4. Chemsrc. [Link]

  • This compound - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

  • 4-Hydroxy-3-methylbenzaldehyde | C8H8O2 | CID 139901. PubChem. [Link]

  • This compound (C8H8O2). PubChemLite. [Link]

  • The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co., Ltd.. [Link]

  • 4-Hydroxybenzaldehyde. Wikipedia. [Link]

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A Spectroscopic Guide to 3-Hydroxy-4-methylbenzaldehyde: Unveiling Molecular Structure through NMR, IR, and MS Data

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectral data of 3-Hydroxy-4-methylbenzaldehyde, a key aromatic aldehyde derivative. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive exploration of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical applicability.

Introduction

This compound (C₈H₈O₂) is a substituted aromatic aldehyde with a molecular weight of 136.15 g/mol .[1] Its structure, featuring a hydroxyl and a methyl group on the benzene ring in addition to the aldehyde functionality, gives rise to a unique spectroscopic fingerprint. Understanding these spectral characteristics is paramount for its identification, purity assessment, and the elucidation of its role in various chemical and biological processes. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS data to provide a holistic understanding of this molecule's structural features.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound directly correlate with the expected spectral data. The following diagram illustrates the molecule with atom numbering for reference in the subsequent spectral analysis.

Caption: Molecular structure of this compound with atom numbering.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

A. ¹H NMR Spectral Data

The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms in the molecule. The experimental ¹H NMR spectrum of this compound was obtained in deuterated chloroform (CDCl₃).[2]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.90s1HAldehydic proton (-CHO)
7.36dd, J = 7.76, 1.44 Hz1HAromatic proton (H-5)
7.30s1HAromatic proton (H-2)
7.29d, J = 5.52 Hz1HAromatic proton (H-6)
5.33s1HHydroxyl proton (-OH)
2.33s3HMethyl protons (-CH₃)

Interpretation of the ¹H NMR Spectrum:

  • Aldehydic Proton (9.90 ppm): The downfield singlet at 9.90 ppm is characteristic of an aldehydic proton, which is highly deshielded due to the electronegativity of the adjacent oxygen atom and the anisotropic effect of the carbonyl group.[3][4]

  • Aromatic Protons (7.29-7.36 ppm): The signals in the aromatic region correspond to the three protons on the benzene ring. The distinct multiplicities (doublet of doublets, singlet, and doublet) arise from their coupling with neighboring protons.

  • Hydroxyl Proton (5.33 ppm): The singlet at 5.33 ppm is assigned to the phenolic hydroxyl proton. Its chemical shift can be variable and is influenced by solvent, concentration, and temperature.

  • Methyl Protons (2.33 ppm): The upfield singlet at 2.33 ppm, integrating to three protons, is characteristic of the methyl group attached to the aromatic ring.

B. ¹³C NMR Spectral Data
Carbon AtomPredicted ¹³C Shift (ppm) for this compound4-methylbenzaldehyde (CDCl₃)3-methoxybenzaldehyde (DMSO-d₆)[5]
C=O~192192.1193.0
C-OH~155-159.8
C-CHO~137134.5137.6
C-CH₃~130144.9-
Aromatic CH~130, ~125, ~116129.8, 129.5130.3, 122.5, 121.0, 112.9
CH₃~1621.755.4 (O-CH₃)

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbon (~192 ppm): The signal for the aldehydic carbonyl carbon is expected to appear significantly downfield, typically in the range of 190-200 ppm.

  • Aromatic Carbons (~116-155 ppm): The six aromatic carbons will resonate in the region of 110-160 ppm. The carbons attached to the electron-withdrawing hydroxyl and aldehyde groups will be deshielded and appear further downfield, while the carbon attached to the electron-donating methyl group will be more shielded.

  • Methyl Carbon (~16 ppm): The methyl carbon signal is anticipated to be the most upfield signal in the spectrum.

II. Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. While a detailed experimental IR spectrum for this compound is not available, the expected characteristic absorption bands can be predicted based on its structure and comparison with related compounds like 3-hydroxybenzaldehyde and vanillin (4-hydroxy-3-methoxybenzaldehyde).[6][7]

Wavenumber (cm⁻¹)IntensityVibrational Mode
~3400-3200Broad, MediumO-H stretch (phenolic)
~3100-3000MediumAromatic C-H stretch
~2920, ~2820MediumAldehydic C-H stretch (Fermi resonance)
~1700-1680StrongC=O stretch (aromatic aldehyde)
~1600, ~1500Medium-StrongAromatic C=C stretch
~1250StrongC-O stretch (phenolic)
~850-800StrongC-H out-of-plane bend (substituted benzene)

Interpretation of the IR Spectrum:

  • O-H Stretch (~3400-3200 cm⁻¹): A broad absorption band in this region is a clear indication of the hydroxyl group, with the broadening resulting from hydrogen bonding.

  • C-H Stretches (~3100-2820 cm⁻¹): The aromatic C-H stretches appear just above 3000 cm⁻¹, while the characteristic double peak of the aldehydic C-H stretch (Fermi doublet) is expected around 2920 and 2820 cm⁻¹.

  • C=O Stretch (~1700-1680 cm⁻¹): A strong, sharp absorption in this region is definitive for the carbonyl group of the aldehyde. Conjugation with the aromatic ring lowers the frequency compared to an aliphatic aldehyde.

  • Aromatic C=C Stretches (~1600, ~1500 cm⁻¹): These absorptions are characteristic of the benzene ring.

  • C-O Stretch (~1250 cm⁻¹): A strong band in this region corresponds to the stretching vibration of the phenolic C-O bond.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The GC-MS data for this compound reveals key fragmentation pathways.[1]

m/zRelative IntensityProposed Fragment Ion
136Moderate[M]⁺ (Molecular ion)
135High[M-H]⁺
107Moderate[M-CHO]⁺

Interpretation of the Mass Spectrum:

  • Molecular Ion Peak (m/z 136): The peak at m/z 136 corresponds to the molecular weight of this compound, confirming its elemental composition of C₈H₈O₂.

  • [M-H]⁺ Peak (m/z 135): The loss of a hydrogen radical, likely from the aldehyde group, results in a stable acylium ion, which is often a prominent peak in the mass spectra of aromatic aldehydes.

  • [M-CHO]⁺ Peak (m/z 107): The loss of the formyl radical (CHO) leads to the formation of a substituted phenyl cation.

The following diagram illustrates the proposed fragmentation pathway:

G mol [C₈H₈O₂]⁺˙ m/z = 136 frag1 [C₈H₇O₂]⁺ m/z = 135 mol->frag1 - H• frag2 [C₇H₇O]⁺ m/z = 107 mol->frag2 - CHO•

Caption: Proposed mass fragmentation pathway of this compound.

IV. Experimental Protocols

The following are generalized protocols for acquiring the spectral data discussed in this guide.

A. NMR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition (¹H NMR) cluster_proc Data Processing p1 Dissolve ~5-10 mg of this compound in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). p2 Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). p1->p2 p3 Transfer the solution to a 5 mm NMR tube. p2->p3 a1 Place the NMR tube in the spectrometer. a2 Tune and shim the probe to optimize magnetic field homogeneity. a1->a2 a3 Set acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay). a2->a3 a4 Acquire the Free Induction Decay (FID) data over a sufficient number of scans for good signal-to-noise. a3->a4 d1 Apply a Fourier transform to the FID to obtain the spectrum. d2 Phase the spectrum to obtain pure absorption lineshapes. d1->d2 d3 Calibrate the chemical shift scale using the TMS signal. d2->d3 d4 Integrate the signals to determine the relative number of protons. d3->d4

Caption: Workflow for NMR data acquisition and processing.

Causality behind Experimental Choices: The choice of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's peaks. TMS is used as a universal reference standard for chemical shifts. Proper shimming is essential for high-resolution spectra with sharp lines.

B. FTIR Spectroscopy

G cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Processing p1 Grind a small amount (~1-2 mg) of this compound with ~100-200 mg of dry KBr powder using an agate mortar and pestle. p2 Press the mixture into a thin, transparent pellet using a hydraulic press. p1->p2 a1 Place the KBr pellet in the sample holder of the FTIR spectrometer. a2 Collect a background spectrum of the empty sample compartment. a1->a2 a3 Collect the sample spectrum. a2->a3 d1 The instrument software automatically ratios the sample spectrum against the background spectrum to generate the transmittance or absorbance spectrum.

Caption: Workflow for FTIR data acquisition using the KBr pellet method.

Causality behind Experimental Choices: The KBr pellet method is a common technique for solid samples, as KBr is transparent in the mid-IR region. Grinding the sample to a fine powder minimizes light scattering and produces a higher quality spectrum. A background scan is necessary to remove the spectral contributions of atmospheric water and carbon dioxide.

C. GC-MS

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis p1 Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). a1 Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system. a2 The sample is vaporized and separated based on its boiling point and interaction with the GC column. a1->a2 a3 The separated components enter the mass spectrometer, are ionized (typically by electron impact), and the resulting ions are separated by their mass-to-charge ratio. a2->a3 d1 The resulting mass spectrum for the chromatographic peak corresponding to this compound is analyzed to determine the molecular weight and fragmentation pattern.

Caption: Workflow for GC-MS data acquisition and analysis.

Causality behind Experimental Choices: GC-MS is ideal for the analysis of volatile and thermally stable compounds like this compound. The choice of a suitable GC column and temperature program is critical for achieving good separation from any impurities. Electron impact ionization is a common and effective method for generating fragment ions that provide structural information.

V. Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS spectral data provides a detailed and self-consistent structural elucidation of this compound. Each spectroscopic technique offers unique and complementary information, and when combined, they create a robust and unambiguous characterization of the molecule. This guide serves as a valuable resource for researchers and scientists, providing not only the interpreted spectral data but also the underlying principles and practical protocols for its acquisition and analysis.

References

  • Royal Society of Chemistry. (2016). Electronic Supplementary Information for Design of recyclable TEMPO derivatives bearing ionic liquid moiety and NN-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 3-hydroxy-4-methoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 3-hydroxy-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Organic Chemistry at CU Boulder. (n.d.). Example 7. Retrieved from [Link]

  • 4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY. (2014, July 23). SlideShare. Retrieved from [Link]

Sources

Introduction: The Challenge of Regioselective Formylation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Formylated p-Cresol Derivatives

The synthesis of hydroxy-methyl-substituted benzaldehydes is of significant interest to researchers in drug development and fine chemicals, as these structures serve as versatile intermediates for more complex molecules. This guide focuses on the formylation of p-cresol (4-methylphenol), a readily available starting material. A critical aspect of this process is understanding the principles of electrophilic aromatic substitution, which govern the position of the newly introduced formyl group (-CHO).

The hydroxyl (-OH) group of p-cresol is a powerful activating and ortho, para-directing group. Since the para position is occupied by the methyl group, electrophilic attack is overwhelmingly directed to the ortho position (C2 and C6 on the benzene ring). Consequently, the direct formylation of p-cresol yields 2-hydroxy-5-methylbenzaldehyde . The synthesis of other isomers, such as the requested 3-hydroxy-4-methylbenzaldehyde , is not achieved through a direct formylation of p-cresol and requires a distinct, multi-step synthetic pathway from different precursors.

This guide provides a detailed exploration of the primary, scientifically validated methods for the synthesis of 2-hydroxy-5-methylbenzaldehyde from p-cresol, focusing on the Reimer-Tiemann and Duff reactions. We will delve into the mechanisms, provide detailed experimental protocols, and compare the strategic advantages of each approach.

Part 1: Synthesis of 2-Hydroxy-5-methylbenzaldehyde via the Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a cornerstone method for the ortho-formylation of phenols.[1][2][3] It employs chloroform (CHCl₃) and a strong base, typically sodium hydroxide, to generate a highly reactive electrophile that selectively attacks the phenoxide ring.[4]

Causality and Mechanism

The reaction's efficacy hinges on the in-situ generation of dichlorocarbene (:CCl₂), a highly electron-deficient species.[2][5] The mechanism proceeds through several key stages:

  • Dichlorocarbene Formation: The strong hydroxide base deprotonates chloroform, forming the trichloromethyl anion (-CCl₃). This anion is unstable and rapidly undergoes alpha-elimination, expelling a chloride ion to yield the neutral but highly electrophilic dichlorocarbene.[4]

  • Phenoxide Formation: The hydroxide base also deprotonates the phenolic hydroxyl group of p-cresol, forming the sodium p-cresoxide salt. This phenoxide is significantly more nucleophilic than the parent phenol because the negative charge is delocalized into the aromatic ring, dramatically increasing its electron density, particularly at the ortho position.[2]

  • Electrophilic Attack: The electron-rich phenoxide ring attacks the dichlorocarbene. This attack occurs preferentially at the ortho position relative to the hydroxyl group, leading to the formation of a dichloromethyl-substituted intermediate.[5]

  • Hydrolysis: Under the basic reaction conditions, the dichloromethyl group is hydrolyzed. Two successive Sₙ2 reactions with hydroxide ions replace the chlorine atoms with hydroxyl groups, forming an unstable gem-diol, which rapidly dehydrates to yield the final aldehyde product upon acidic workup.[6]

Reimer_Tiemann_Mechanism Reimer-Tiemann Reaction Mechanism cluster_carbene Step 1: Dichlorocarbene Formation cluster_attack Step 3 & 4: Attack and Hydrolysis CHCl3 CHCl₃ CCl3- ⁻CCl₃ CHCl3->CCl3- + OH⁻ OH- OH⁻ Carbene :CCl₂ (Dichlorocarbene) CCl3-->Carbene α-elimination Cl- Cl⁻ pCresol p-Cresol Phenoxide p-Cresoxide Ion pCresol->Phenoxide + OH⁻ Intermediate Dichloromethyl Intermediate Product 2-Hydroxy-5-methylbenzaldehyde Intermediate->Product 1. NaOH, H₂O 2. H₃O⁺ Phenoxide_attack p-Cresoxide Ion Phenoxide_attack->Intermediate + :CCl₂ Carbene_attack :CCl₂ Duff_Reaction_Mechanism Duff Reaction Mechanism cluster_electrophile Step 1: Electrophile Generation cluster_hydrolysis Step 3: Oxidation & Hydrolysis HMTA Hexamine (HMTA) Iminium Iminium Ion (Electrophile) HMTA->Iminium H+ H⁺ pCresol p-Cresol Benzylamine Benzylamine Intermediate pCresol->Benzylamine + Iminium Ion Imine Imine Intermediate Product 2-Hydroxy-5-methylbenzaldehyde Imine->Product H₃O⁺ (Hydrolysis) Benzylamine_hydro Benzylamine Intermediate Benzylamine_hydro->Imine Intramolecular Redox

Sources

An In-depth Technical Guide to 3-Hydroxy-4-methylbenzaldehyde: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Defining 3-Hydroxy-4-methylbenzaldehyde

This compound, a notable aromatic aldehyde, holds significance as a versatile intermediate in organic synthesis. Its molecular architecture, featuring a benzaldehyde core substituted with hydroxyl and methyl groups at the 3 and 4 positions respectively, imparts a unique reactivity profile that is leveraged in the construction of more complex molecules. The International Union of Pure and Applied Chemistry (IUPAC) formally names this compound This compound [1]. Its structure is characterized by the aldehyde functional group (-CHO) ortho to the hydroxyl group (-OH) and meta to the methyl group (-CH₃) on the benzene ring.

The strategic placement of these functional groups allows for a range of chemical transformations, making it a valuable building block in medicinal chemistry and materials science. The hydroxyl group can act as a directing group in electrophilic aromatic substitutions and can be derivatized, while the aldehyde group is a gateway to a multitude of reactions such as oxidations, reductions, and carbon-carbon bond formations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties dictate its solubility, reactivity, and appropriate handling and storage conditions.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 57295-30-4[1]
Molecular Formula C₈H₈O₂[1]
Molecular Weight 136.15 g/mol [1]
Appearance Off-white to yellow solid
Melting Point 73-74 °C
Boiling Point 252.4 ± 20.0 °C (Predicted)
Density 1.175 ± 0.06 g/cm³ (Predicted)
SMILES CC1=C(C=C(C=C1)C=O)O[1]
InChIKey DHVJHJQBQKKPNB-UHFFFAOYSA-N[1]

Synthesis of this compound: Methodologies and Mechanistic Insights

The synthesis of this compound can be achieved through various routes. Below are two distinct, experimentally validated methods, complete with detailed protocols and an exploration of the underlying reaction mechanisms.

Method 1: From 3-Hydroxy-4-methylbenzoic Acid

This two-step synthesis involves the reduction of a carboxylic acid to a benzyl alcohol, followed by the selective oxidation of the alcohol to the desired aldehyde.

Experimental Protocol:

Step 1: Reduction of 3-Hydroxy-4-methylbenzoic Acid

  • In a flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 3-hydroxy-4-methylbenzoic acid (0.1 mole) in 250 mL of anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add borane dimethyl sulfide complex (BMS, 10.0 M solution, 0.32 mole) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 18 hours.

  • Carefully quench the reaction by the slow, dropwise addition of 10% aqueous HCl (250 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 250 mL).

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-hydroxy-4-methylbenzyl alcohol.

Step 2: Oxidation to this compound

  • Dissolve the crude 3-hydroxy-4-methylbenzyl alcohol in 500 mL of dichloromethane (CH₂Cl₂).

  • To this solution, add pyridinium dichromate (PDC) (0.12 mole).

  • Stir the resulting mixture at room temperature for 48 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography (eluent: ether:hexanes, 30:70) to afford this compound as a yellow solid.

Causality Behind Experimental Choices and Mechanistic Pathway:

The choice of borane dimethyl sulfide (BMS) in the first step is critical for the selective reduction of the carboxylic acid in the presence of the phenolic hydroxyl group. Borane is an electrophilic reducing agent and preferentially attacks the electron-rich carbonyl carbon of the carboxylic acid. The reaction proceeds through the formation of an acyloxyborane intermediate, which is subsequently reduced to the primary alcohol.

In the second step, pyridinium dichromate (PDC) is employed as a mild oxidizing agent. PDC is particularly useful for the oxidation of primary alcohols to aldehydes, as it minimizes over-oxidation to the carboxylic acid, a common side reaction with stronger oxidizing agents. The mechanism involves the formation of a chromate ester, followed by an E2-like elimination of the chromium species to yield the aldehyde.

Synthesis_Method_1 cluster_0 Step 1: Reduction cluster_1 Step 2: Oxidation Start_1 3-Hydroxy-4-methylbenzoic acid Product_1 3-Hydroxy-4-methylbenzyl alcohol Start_1->Product_1 Reduction Reagent_1 Borane Dimethyl Sulfide (BMS) in THF Reagent_1->Product_1 Start_2 3-Hydroxy-4-methylbenzyl alcohol Product_2 This compound Start_2->Product_2 Oxidation Reagent_2 Pyridinium Dichromate (PDC) in CH2Cl2 Reagent_2->Product_2

Caption: Workflow for the synthesis of this compound from 3-Hydroxy-4-methylbenzoic acid.

Method 2: From 5-(hydroxymethyl)-2-methylphenol

This method utilizes a direct oxidation of a substituted benzyl alcohol to the corresponding benzaldehyde.

Experimental Protocol:

  • Dissolve 5-(hydroxymethyl)-2-methylphenol (3.18 mmol) in 4.4 mL of THF at room temperature.

  • Add manganese dioxide (MnO₂) (6.36 mmol) to the solution.

  • Heat the reaction mixture to 50 °C and stir for 6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the mixture through a pad of diatomaceous earth to remove the solid MnO₂.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford this compound as a light yellow solid[2].

Causality Behind Experimental Choices and Mechanistic Pathway:

Manganese dioxide (MnO₂) is a mild and selective oxidizing agent for allylic and benzylic alcohols. Its solid nature allows for easy removal from the reaction mixture by filtration, simplifying the workup procedure. The oxidation is believed to occur on the surface of the MnO₂ particles. The reaction mechanism likely involves the adsorption of the alcohol onto the manganese dioxide surface, followed by a radical or a concerted process to form the aldehyde, which is then desorbed.

Synthesis_Method_2 Start 5-(hydroxymethyl)-2-methylphenol Product This compound Start->Product Oxidation at 50 °C Reagent Manganese Dioxide (MnO2) in THF Reagent->Product

Caption: Synthesis of this compound via oxidation of 5-(hydroxymethyl)-2-methylphenol.

Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is dictated by its three key functional groups: the aldehyde, the phenolic hydroxyl, and the activated aromatic ring.

  • Aldehyde Group Reactions: The aldehyde functionality is susceptible to nucleophilic attack and can undergo a wide array of transformations, including:

    • Oxidation: Can be oxidized to the corresponding carboxylic acid (3-hydroxy-4-methylbenzoic acid) using stronger oxidizing agents.

    • Reduction: Can be reduced to the corresponding benzyl alcohol (3-hydroxy-4-methylbenzyl alcohol) using reducing agents like sodium borohydride.

    • Reductive Amination: Can react with amines in the presence of a reducing agent to form substituted benzylamines.

    • Wittig Reaction: Can be converted to an alkene by reaction with a phosphonium ylide.

    • Condensation Reactions: Can undergo condensation reactions, such as the Knoevenagel condensation, with active methylene compounds.

  • Phenolic Hydroxyl Group Reactions: The hydroxyl group can be:

    • Alkylated: To form ethers, by reaction with alkyl halides in the presence of a base.

    • Acylated: To form esters, by reaction with acyl chlorides or anhydrides.

    • O-Arylated: To form diaryl ethers through reactions like the Ullmann condensation.

  • Electrophilic Aromatic Substitution: The hydroxyl and methyl groups are both activating and ortho-, para-directing. The positions ortho and para to these activating groups are electronically enriched and thus susceptible to electrophilic attack. However, the substitution pattern will be influenced by the steric hindrance of the existing groups.

Applications in Drug Discovery and Organic Synthesis

This compound serves as a valuable precursor for the synthesis of various biologically active molecules and fine chemicals. Its derivatives have been explored for their potential pharmacological activities. For instance, it is a key building block for the synthesis of certain coumarin derivatives, which are known to exhibit a wide range of biological properties, including anticoagulant, anti-inflammatory, and anticancer activities.

It is important to note that while some synthetic routes for the analgesic drug Tramadol involve substituted benzaldehydes, current literature does not indicate that this compound is a direct precursor or key intermediate in its established industrial synthesis. The primary routes to Tramadol typically start from cyclohexanone and involve a Mannich reaction followed by a Grignard reaction with a different substituted phenylmagnesium bromide.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides valuable information about the electronic environment of the protons. For a CDCl₃ solution, the following signals are characteristic: a singlet for the aldehyde proton (~9.90 ppm), signals for the aromatic protons in their respective regions, a singlet for the phenolic hydroxyl proton (~5.33 ppm), and a singlet for the methyl protons (~2.33 ppm)[2]. The exact chemical shifts and coupling patterns of the aromatic protons would depend on the solvent and concentration.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The aldehyde carbonyl carbon would appear significantly downfield (typically in the range of 190-200 ppm). The aromatic carbons would resonate in the 110-160 ppm region, with the carbon bearing the hydroxyl group being the most deshielded among the ring carbons attached to heteroatoms. The methyl carbon would appear upfield (around 15-25 ppm).

  • IR (Infrared) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the different functional groups. A broad band in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching of the phenolic hydroxyl group. A strong absorption around 1680-1700 cm⁻¹ would be indicative of the C=O stretching of the aromatic aldehyde. C-H stretching vibrations of the aromatic ring and the methyl group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

  • MS (Mass Spectrometry): The mass spectrum would show the molecular ion peak (M⁺) at m/z = 136. Key fragmentation patterns would likely include the loss of a hydrogen atom to give a stable acylium ion at m/z = 135, and the loss of the formyl group (-CHO) to give a fragment at m/z = 107[1].

Purification Methods

For applications requiring high purity, this compound can be purified by several methods:

  • Recrystallization: This is a common and effective method for purifying solid compounds. Suitable solvent systems include water or benzene[2]. The choice of solvent depends on the solubility of the compound and the impurities at different temperatures.

  • Column Chromatography: As described in the synthesis protocols, silica gel column chromatography is an excellent technique for separating the desired product from byproducts and unreacted starting materials, especially when dealing with complex mixtures.

  • Sublimation: For certain compounds, sublimation under reduced pressure can be a highly effective purification method, particularly for removing non-volatile impurities.

Conclusion

This compound is a synthetically versatile molecule with a well-defined structure and predictable reactivity. The synthetic routes outlined in this guide, along with the detailed mechanistic insights, provide a solid foundation for its preparation in a laboratory setting. Its utility as a precursor to more complex and potentially bioactive molecules underscores its importance in the fields of organic synthesis and medicinal chemistry. A comprehensive understanding of its properties, reactivity, and characterization is paramount for any researcher or drug development professional seeking to utilize this valuable chemical intermediate.

References

  • PubChem. This compound. [Link]

  • PrepChem. Synthesis of this compound. [Link]

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solubility of 3-Hydroxy-4-methylbenzaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 3-Hydroxy-4-methylbenzaldehyde in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound (C₈H₈O₂), a key intermediate in various chemical syntheses. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the theoretical principles governing its solubility, practical experimental methodologies for its determination, and an exploration of the key factors that influence its behavior in different organic solvent systems. By integrating physicochemical property analysis with established solubility theories and detailed protocols, this guide serves as an essential resource for optimizing reaction conditions, purification processes, and formulation development involving this compound.

Introduction

Overview of this compound

This compound, with the molecular formula C₈H₈O₂ and a molecular weight of 136.15 g/mol , is an aromatic aldehyde characterized by a benzene ring substituted with hydroxyl, methyl, and formyl functional groups.[1][2] Its structure dictates its chemical reactivity and physical properties, making it a valuable precursor in the synthesis of pharmaceuticals, fragrances, and other specialty chemicals.

Key Physicochemical Properties:

  • Molecular Formula: C₈H₈O₂[3]

  • Molecular Weight: 136.15 g/mol [1][3]

  • CAS Number: 57295-30-4[1]

  • Appearance: Light yellow solid[4]

  • Topological Polar Surface Area (TPSA): 37.3 Ų[1][5]

  • Predicted LogP: 1.71[3]

The Critical Role of Solubility in Research and Development

Understanding the solubility of a compound is fundamental to its application in a laboratory or industrial setting.[6] Solubility data is paramount for:

  • Reaction Medium Selection: Choosing an appropriate solvent ensures that reactants are in the same phase, facilitating optimal reaction kinetics.

  • Purification and Crystallization: Processes like recrystallization depend entirely on the differential solubility of the compound and its impurities in a given solvent system at varying temperatures.[4][5]

  • Formulation Development: In pharmaceuticals, the solubility of an active pharmaceutical ingredient (API) directly impacts its bioavailability and delivery.[7]

  • Analytical Method Development: Techniques like HPLC and spectroscopy require the analyte to be fully dissolved for accurate quantification.

Theoretical Principles of Solubility

The solubility of this compound is governed by its molecular structure and the resulting intermolecular forces that can be established between it (the solute) and a solvent. The principle of "like dissolves like" serves as a primary guideline, meaning polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.[6][8]

Molecular Structure and Intermolecular Forces

The structure of this compound features distinct polar and nonpolar regions that dictate its interactions with various solvents.

  • Polar Functional Groups:

    • Hydroxyl Group (-OH): This group is highly polar and can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom's lone pairs).[7][9] This is the most significant contributor to its solubility in polar protic solvents.

    • Aldehyde Group (-CHO): The carbonyl (C=O) in the aldehyde group is polar and can act as a hydrogen bond acceptor.[8] It also contributes to dipole-dipole interactions.

  • Nonpolar Regions:

    • Benzene Ring: The aromatic ring is large and hydrophobic, leading to van der Waals (specifically, London dispersion) forces.[10] This region promotes solubility in nonpolar or moderately polar solvents.

    • Methyl Group (-CH₃): This is a nonpolar, electron-donating group that adds to the molecule's hydrophobic character.

The interplay between these groups determines the overall polarity and solubility profile of the molecule. The presence of strong hydrogen bonding capabilities from the hydroxyl group suggests a significant solubility in protic solvents, while the aromatic ring allows for interactions with less polar solvents.[11]

G cluster_solute This compound cluster_solvents Solvent Types Solute C₈H₈O₂ PolarProtic Polar Protic (e.g., Ethanol, Water) Solute->PolarProtic  Strong H-Bonding (Donor & Acceptor)  Dipole-Dipole PolarAprotic Polar Aprotic (e.g., Acetone, DMSO) Solute->PolarAprotic  H-Bonding (Acceptor Only)  Dipole-Dipole NonPolar Nonpolar (e.g., Hexane, Toluene) Solute->NonPolar  Van der Waals Forces (Dispersion)

Caption: Intermolecular forces between this compound and solvent classes.

Predicted Solubility Profile

Solvent ClassExample SolventsPredicted SolubilityPrimary Interactions
Polar Protic Water, Ethanol, MethanolModerate to HighStrong hydrogen bonding is the dominant force, facilitated by the hydroxyl group.[7]
Polar Aprotic Acetone, DMSO, THFModerate to HighDipole-dipole interactions and hydrogen bonding (solute as donor, solvent as acceptor).[2]
Moderately Polar Dichloromethane, Ethyl AcetateModerateA balance of dipole-dipole and van der Waals forces.
Nonpolar Hexane, Toluene, BenzeneLow to Very LowDominated by weaker van der Waals forces; the polar groups hinder dissolution.[4][5]

Note: "Water" solubility is expected to be moderate due to the competing hydrophobic nature of the benzene ring and methyl group, a common characteristic for phenols.[10]

Experimental Determination of Solubility: A Standard Operating Procedure

To obtain precise, quantitative solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a solvent.[6][13]

Principle of the Method

The core principle is to create a saturated solution by agitating an excess amount of the solid solute (this compound) in the solvent of interest at a constant, controlled temperature for a sufficient duration to reach equilibrium. Once equilibrium is established, the undissolved solid is separated, and the concentration of the solute in the clear, saturated supernatant is measured using a suitable analytical technique.

Step-by-Step Experimental Protocol
  • Preparation: Add an excess amount of crystalline this compound to a series of vials, ensuring a visible amount of undissolved solid will remain at equilibrium.

  • Solvent Addition: Accurately dispense a known volume or mass of the desired organic solvent into each vial.[15]

  • Equilibration: Seal the vials tightly and place them in an isothermal shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials vigorously for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[6]

  • Phase Separation: After equilibration, cease agitation and allow the vials to rest in the temperature-controlled bath for several hours to permit the excess solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic solid particles. This step is critical to prevent overestimation of solubility.

  • Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent to bring its concentration within the linear range of the analytical instrument.

  • Quantification: Analyze the concentration of the diluted sample using a pre-calibrated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculation: Calculate the original solubility in units such as mg/mL or mol/L, accounting for the dilution factor. Repeat the experiment at least three times to ensure reproducibility.[13]

Diagram of the Experimental Workflow

G start Start prep Add Excess Solute to Solvent in Vial start->prep agitate Agitate at Constant Temperature (e.g., 24-72h) prep->agitate settle Allow Excess Solid to Settle agitate->settle filter Withdraw & Filter Supernatant settle->filter analyze Dilute & Analyze Concentration (HPLC/UV-Vis) filter->analyze calculate Calculate Solubility analyze->calculate end_node End calculate->end_node

Caption: Workflow for the isothermal shake-flask solubility determination method.

Factors Influencing Solubility

Effect of Temperature

For most solid solutes, solubility is an endothermic process, meaning it increases with temperature. This relationship is critical for techniques like recrystallization, where a compound is dissolved in a hot solvent and then crystallizes upon cooling. The quantitative effect of temperature on the solubility of this compound should be determined experimentally for specific solvent systems.

Impact of pH

The phenolic hydroxyl group on this compound is weakly acidic (predicted pKa ≈ 9.6).[5] In aqueous or mixed aqueous-organic systems, the pH of the solution will significantly impact solubility.

  • At acidic or neutral pH (pH < 8): The compound exists predominantly in its neutral, protonated form.

  • At alkaline pH (pH > 10): The hydroxyl group will deprotonate to form the phenolate anion (-O⁻). This ionic form is significantly more polar and, therefore, much more soluble in polar solvents like water.[16][17] This principle is often used in extraction procedures to move phenolic compounds from an organic phase to an aqueous base phase.

Safety, Handling, and Disposal

This compound is classified as an irritant.[1] It may cause skin irritation, serious eye irritation, and respiratory irritation.[1][18]

  • Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[18][19] Avoid breathing dust.

  • Storage: Store in a tightly closed container in a cool, dry place.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[20]

Conclusion

The solubility of this compound is a multifaceted property dictated by its unique molecular structure, which contains both polar (hydroxyl, aldehyde) and nonpolar (aromatic ring, methyl) moieties. This structure predicts moderate to high solubility in polar protic and aprotic organic solvents, with limited solubility in nonpolar solvents. For precise applications, the isothermal shake-flask method provides a reliable means of quantitative determination. A thorough understanding of these solubility characteristics and the factors that influence them, such as temperature and pH, is indispensable for the effective use of this compound in scientific research and industrial development.

References

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The Elusive Phytochemical: A Technical Guide to 3-Hydroxy-4-methylbenzaldehyde and its Natural Isomer

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: This technical guide addresses the inquiry into the natural occurrence of 3-Hydroxy-4-methylbenzaldehyde in plants. However, a comprehensive review of scientific literature and chemical databases reveals no substantive evidence of this specific isomer as a naturally occurring plant metabolite. In contrast, its structural isomer, 4-Hydroxy-3-methylbenzaldehyde , has been identified in both plant and microbial sources.

This guide, therefore, serves a dual purpose. First, it directly addresses the current state of knowledge regarding this compound, highlighting its apparent absence in the botanical kingdom based on available data. Second, it provides a detailed technical overview of the scientifically validated, naturally occurring isomer, 4-Hydroxy-3-methylbenzaldehyde, which is likely of greater interest to researchers investigating novel bioactive compounds from natural sources. By presenting this information with clarity and scientific integrity, we aim to provide a valuable and accurate resource for drug development professionals and natural product scientists.

Part 1: this compound: An Examination of its Natural Occurrence

Despite extensive phytochemical investigations, this compound has not been reported as a constituent of any plant species to date. Chemical databases such as PubChem lack entries specifying a natural plant source for this compound[1]. Furthermore, for the closely related parent compound, 3-hydroxybenzaldehyde, it has been explicitly stated that it is not found in nature[2]. While the possibility of its existence in an uninvestigated plant species cannot be entirely dismissed, the current body of scientific evidence suggests that this compound is primarily a synthetic molecule. Its properties and synthesis are well-documented in chemical literature, but its role as a phytochemical remains unproven.

Part 2: 4-Hydroxy-3-methylbenzaldehyde: A Naturally Occurring Bioactive Isomer

In contrast to its 3-hydroxy isomer, 4-Hydroxy-3-methylbenzaldehyde has been identified as a natural product, offering a tangible subject for phytochemical research and development.

Known Natural Sources

The primary documented plant source of 4-Hydroxy-3-methylbenzaldehyde is the red mangrove, Rhizophora mangle. Its presence has also been noted in microbial sources, specifically as a fungicidal agent produced by certain fungi, where it has demonstrated activity against Cryptococcus neoformans[3]. The occurrence of this compound in both the plant and fungal kingdoms suggests the existence of biosynthetic pathways capable of producing this substituted benzaldehyde.

Hypothetical Biosynthesis

While the complete biosynthetic pathway of 4-Hydroxy-3-methylbenzaldehyde in plants has not been fully elucidated, a plausible route can be hypothesized based on known metabolic pathways of aromatic compounds. The shikimate pathway, which is central to the biosynthesis of aromatic amino acids in plants and microorganisms, is the likely origin of the benzene ring. Subsequent enzymatic modifications, including hydroxylation, methylation, and oxidation, would lead to the final structure.

biosynthesis Shikimate Shikimate Pathway Chorismate Chorismate Shikimate->Chorismate Multiple Steps p_Coumaric_acid p-Coumaric Acid Chorismate->p_Coumaric_acid Chorismate Lyase p_Hydroxybenzaldehyde p-Hydroxybenzaldehyde p_Coumaric_acid->p_Hydroxybenzaldehyde Oxidative Cleavage Target 4-Hydroxy-3- methylbenzaldehyde p_Hydroxybenzaldehyde->Target Methyltransferase (SAM-dependent)

Caption: Hypothetical biosynthetic pathway of 4-Hydroxy-3-methylbenzaldehyde.

Biological Activities and Potential Applications

4-Hydroxy-3-methylbenzaldehyde has demonstrated a range of biological activities that warrant further investigation for potential therapeutic applications.

Biological ActivityOrganism/SystemObserved EffectReference
AntifungalCryptococcus neoformansInhibits mitochondrial function, leading to cell death.[3]
AntibacterialGram-negative bacteriaBinds to fatty acids in the outer membrane.[3]

These preliminary findings suggest that 4-Hydroxy-3-methylbenzaldehyde could be a valuable lead compound for the development of new antimicrobial agents. Its mechanism of action, particularly its effect on mitochondrial function and bacterial membranes, presents a promising area for further mechanistic studies.

Part 3: Experimental Protocols

For researchers interested in isolating and characterizing 4-Hydroxy-3-methylbenzaldehyde from natural sources, the following experimental workflow provides a comprehensive approach.

Extraction and Isolation Workflow

extraction_workflow Start Plant Material (e.g., Rhizophora mangle) Extraction Maceration with Methanol/Ethanol Start->Extraction Filtration Filtration and Concentration Extraction->Filtration Partitioning Liquid-Liquid Partitioning (e.g., Ethyl Acetate/Water) Filtration->Partitioning Chromatography Column Chromatography (Silica Gel) Partitioning->Chromatography Purification Preparative HPLC Chromatography->Purification Characterization Structural Elucidation (NMR, MS, IR) Purification->Characterization Final Pure 4-Hydroxy-3- methylbenzaldehyde Characterization->Final

Caption: General workflow for the extraction and isolation of 4-Hydroxy-3-methylbenzaldehyde.

Step-by-Step Methodologies

3.2.1. Extraction

  • Preparation of Plant Material: Air-dry the plant material (e.g., leaves, bark of Rhizophora mangle) at room temperature and grind it into a fine powder.

  • Maceration: Soak the powdered plant material in a suitable solvent (e.g., 80% methanol or ethanol) at a 1:10 (w/v) ratio for 72 hours at room temperature with occasional shaking.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator under reduced pressure at 40°C to obtain the crude extract.

3.2.2. Fractionation

  • Solvent Partitioning: Suspend the crude extract in distilled water and perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

  • Bioassay-Guided Fractionation (Optional): If a specific biological activity is being targeted, test the different fractions to identify the most active one for further purification. The antifungal and antibacterial properties of 4-Hydroxy-3-methylbenzaldehyde suggest that the ethyl acetate fraction is likely to be active.

3.2.3. Purification

  • Column Chromatography: Subject the active fraction to column chromatography on silica gel. Elute with a gradient solvent system, such as n-hexane-ethyl acetate, starting with a low polarity and gradually increasing it.

  • Preparative High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing the compound of interest using preparative HPLC with a suitable column (e.g., C18) and a mobile phase such as methanol-water or acetonitrile-water.

3.2.4. Structural Elucidation

The structure of the purified compound should be confirmed using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH) and carbonyl (C=O).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for determining the precise structure, including the substitution pattern on the aromatic ring.

Part 4: Conclusion and Future Directions

While the initial query into the natural occurrence of this compound in plants leads to a null finding based on current scientific knowledge, the exploration of its naturally occurring isomer, 4-Hydroxy-3-methylbenzaldehyde, reveals a promising area for further research. The confirmed presence of this compound in both plant and microbial kingdoms, coupled with its documented antimicrobial activities, positions it as a valuable candidate for natural product-based drug discovery.

Future research should focus on:

  • Screening of other plant species , particularly those in the Rhizophoraceae family, for the presence of 4-Hydroxy-3-methylbenzaldehyde.

  • Elucidation of its complete biosynthetic pathway to enable potential biotechnological production.

  • In-depth investigation of its mechanism of action against a broader range of microbial pathogens.

  • Synthesis of analogues to explore structure-activity relationships and optimize its biological activity.

This technical guide underscores the importance of rigorous scientific validation in natural product research and provides a framework for the continued investigation of promising bioactive compounds like 4-Hydroxy-3-methylbenzaldehyde.

References

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An In-Depth Technical Guide to the Biosynthetic Pathway of 3-Hydroxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Hydroxy-4-methylbenzaldehyde is an aromatic aldehyde with potential applications in the synthesis of fine chemicals and pharmaceutical intermediates. While its presence in some natural products has been suggested, its biosynthetic pathway is not well-established in the scientific literature. This technical guide proposes a putative biosynthetic pathway for this compound, drawing upon established principles of microbial and plant biochemistry. The proposed pathway provides a scientifically grounded framework for researchers aiming to elucidate and potentially engineer this pathway for biotechnological applications. This document will detail the proposed enzymatic steps, provide in-depth experimental protocols for pathway elucidation, and offer insights into the scientific rationale behind these methodologies.

The proposed biosynthesis is hypothesized to originate from the shikimate pathway, a central route in the production of aromatic compounds in many organisms.[1][2] The pathway likely proceeds through the formation of a key intermediate, 4-methylbenzoic acid (p-toluic acid), followed by a hydroxylation event and a final reduction to the aldehyde. Each of these steps is catalyzed by specific classes of enzymes that are well-documented in biochemical literature.

This guide is intended for researchers, scientists, and drug development professionals with a foundational understanding of biochemistry and molecular biology. The methodologies described are designed to be robust and self-validating, providing a clear roadmap for investigating this novel biosynthetic pathway.

Proposed Biosynthetic Pathway of this compound

The proposed pathway is a multi-step enzymatic process, beginning with a key intermediate from the shikimate pathway, chorismate. The pathway is delineated into four key enzymatic transformations:

  • Formation of a Methylated Precursor: The pathway likely diverges from the standard aromatic amino acid biosynthesis at the level of chorismate. A proposed initial step involves the formation of a methylated precursor.

  • Formation of 4-Methylbenzoic Acid: The methylated precursor is then converted to 4-methylbenzoic acid.

  • Hydroxylation of 4-Methylbenzoic Acid: A monooxygenase-catalyzed hydroxylation introduces a hydroxyl group at the C3 position of the aromatic ring.

  • Reduction to this compound: The final step involves the reduction of the carboxylic acid group of 3-hydroxy-4-methylbenzoic acid to an aldehyde, catalyzed by a carboxylate reductase.

Below is a visual representation of the proposed pathway.

Biosynthetic Pathway of this compound Shikimate Shikimate Pathway Chorismate Chorismate Shikimate->Chorismate MethylatedPrecursor Methylated Precursor Chorismate->MethylatedPrecursor [Enzyme 1] Methyltransferase/Synthase pToluicAcid 4-Methylbenzoic Acid MethylatedPrecursor->pToluicAcid [Enzyme 2] Series of enzymatic steps HydroxyToluicAcid 3-Hydroxy-4-methylbenzoic Acid pToluicAcid->HydroxyToluicAcid [Enzyme 3] Aromatic Monooxygenase FinalProduct This compound HydroxyToluicAcid->FinalProduct [Enzyme 4] Carboxylate Reductase

Caption: Proposed biosynthetic pathway of this compound.

Step 1 & 2: Formation of 4-Methylbenzoic Acid from Chorismate

The biosynthesis of many aromatic compounds begins with the shikimate pathway, which produces the key branch-point metabolite, chorismate.[3][4] While the direct conversion of chorismate to 4-methylbenzoic acid is not extensively documented, related pathways for toluene and other methylated aromatics in bacteria provide a basis for a proposed route.[5][6] This conversion likely involves a series of enzymatic reactions, initiated by a synthase or a related enzyme that acts on chorismate, followed by steps that introduce the methyl group and lead to the formation of the carboxylated aromatic ring.

Step 3: Hydroxylation of 4-Methylbenzoic Acid

The introduction of a hydroxyl group onto an aromatic ring is a common reaction in secondary metabolism, often catalyzed by monooxygenases. These enzymes typically utilize molecular oxygen and a reducing equivalent, such as NADH or NADPH, to hydroxylate their substrates. In this proposed pathway, a specific aromatic monooxygenase would recognize 4-methylbenzoic acid and catalyze its conversion to 3-hydroxy-4-methylbenzoic acid.

Step 4: Reduction of 3-Hydroxy-4-methylbenzoic Acid

The final step is the reduction of the carboxylic acid moiety to an aldehyde. This transformation is efficiently catalyzed by Carboxylate Reductase (CAR) enzymes.[7][8] CARs are a family of enzymes that activate the carboxylic acid via adenylation using ATP, followed by an NADPH-dependent reduction of the resulting thioester intermediate to the corresponding aldehyde.[9][10] This class of enzymes is known for its broad substrate scope, making it a plausible candidate for the final step in this pathway.[11][12]

Experimental Elucidation of the Biosynthetic Pathway

The validation of this proposed pathway requires a systematic experimental approach. The following sections provide a detailed guide to the key experiments necessary for pathway elucidation, from initial tracer studies to in-depth enzymatic characterization.

Experimental Workflow cluster_0 In Vivo Studies cluster_1 Gene Identification & Enzyme Characterization IsotopeLabeling Stable Isotope Labeling (e.g., ¹³C-glucose) MetaboliteExtraction Metabolite Extraction IsotopeLabeling->MetaboliteExtraction LCMS_Analysis LC-MS/MS Analysis of Intermediates MetaboliteExtraction->LCMS_Analysis GeneClusterID Putative Gene Cluster Identification (Genomic Analysis) LCMS_Analysis->GeneClusterID Identified intermediates inform gene search HeterologousExpression Heterologous Expression of Candidate Genes GeneClusterID->HeterologousExpression ProteinPurification Recombinant Protein Purification HeterologousExpression->ProteinPurification EnzymeAssay In Vitro Enzyme Assays ProteinPurification->EnzymeAssay NMR_Elucidation NMR for Product Structure Confirmation EnzymeAssay->NMR_Elucidation NMR_Elucidation->IsotopeLabeling Confirms pathway products

Caption: Experimental workflow for the elucidation of the biosynthetic pathway.

Part 1: In Vivo Pathway Interrogation
Protocol 1: Stable Isotope Labeling Studies

The foundational step in pathway elucidation is to trace the flow of atoms from a primary metabolic precursor to the final product. Stable isotope labeling is a powerful technique for this purpose.[13][14]

Objective: To determine if the carbon backbone of this compound is derived from the shikimate pathway.

Methodology:

  • Culture Preparation: Grow the microorganism of interest in a defined minimal medium.

  • Isotope Feeding: Supplement the medium with a stable isotope-labeled precursor, such as U-¹³C-glucose.

  • Time-Course Sampling: Collect cell cultures at various time points during growth.

  • Metabolite Extraction: Quench metabolism and extract intracellular and extracellular metabolites.

  • Analysis: Analyze the extracts using LC-MS/MS to determine the incorporation of ¹³C into the putative intermediates and the final product.

Rationale: The shikimate pathway utilizes phosphoenolpyruvate (from glycolysis) and erythrose-4-phosphate (from the pentose phosphate pathway), both of which are derived from glucose.[15] Observing a labeling pattern in this compound consistent with its precursors from the shikimate pathway would provide strong evidence for this proposed origin.

Protocol 2: Metabolite Extraction and Analysis by LC-MS/MS

Accurate identification and quantification of pathway intermediates are crucial.[16][17]

Objective: To identify and quantify the proposed intermediates: 4-methylbenzoic acid and 3-hydroxy-4-methylbenzoic acid.

Methodology:

  • Sample Preparation: Centrifuge cell cultures to separate the supernatant and cell pellet.

  • Extraction:

    • Extracellular Metabolites: Analyze the supernatant directly or after solid-phase extraction.

    • Intracellular Metabolites: Lyse the cells and extract with a suitable solvent system (e.g., 80% methanol).[18]

  • LC-MS/MS Analysis:

    • Use a suitable chromatography method (e.g., HILIC or reversed-phase) to separate the metabolites.[19]

    • Employ a mass spectrometer in both full scan and targeted MS/MS mode to identify and quantify the metabolites based on their mass-to-charge ratio and fragmentation patterns.[20]

  • Data Analysis: Compare the retention times and mass spectra of the detected compounds with authentic standards.

Rationale: The detection of the proposed intermediates in the producing organism, especially when their levels change in response to genetic or environmental perturbations, strongly supports their role in the pathway.

Part 2: Gene Identification and In Vitro Characterization
Protocol 3: Heterologous Expression of Candidate Genes

Once putative genes for the pathway are identified through genomic analysis, their function needs to be confirmed. Heterologous expression in a well-characterized host is a common and effective strategy.[21][22][23]

Objective: To functionally express the candidate genes and demonstrate their role in the biosynthesis of this compound.

Methodology:

  • Gene Cloning: Clone the candidate genes (e.g., monooxygenase, carboxylate reductase) into an appropriate expression vector.

  • Host Transformation: Transform a suitable host organism (e.g., E. coli, Saccharomyces cerevisiae) with the expression constructs.

  • Expression and Fermentation: Induce gene expression and culture the recombinant host under conditions that favor product formation.

  • Product Analysis: Analyze the culture broth for the production of the expected intermediates or the final product using LC-MS/MS.

Rationale: The production of the target compound or its precursors in a non-producing host upon the introduction of the candidate genes provides direct evidence of their function in the biosynthetic pathway.[24][25]

Protocol 4: In Vitro Enzyme Assays

To definitively establish the function of each enzyme, in vitro assays with purified proteins are necessary.

Objective: To determine the specific activity and substrate specificity of the putative enzymes in the pathway.

Methodology:

  • Protein Expression and Purification: Express the candidate enzymes with an affinity tag (e.g., His-tag) in a suitable host and purify them using affinity chromatography.

  • Enzyme Assay for Monooxygenase:

    • Prepare a reaction mixture containing the purified enzyme, the substrate (4-methylbenzoic acid), NADPH, and a suitable buffer.

    • Incubate the reaction and monitor the formation of the product (3-hydroxy-4-methylbenzoic acid) by LC-MS or a spectrophotometric assay that tracks NADPH consumption.

  • Enzyme Assay for Carboxylate Reductase:

    • Prepare a reaction mixture containing the purified CAR, the substrate (3-hydroxy-4-methylbenzoic acid), ATP, NADPH, and MgCl₂ in a suitable buffer.[26][27]

    • Monitor the reaction by following the oxidation of NADPH at 340 nm using a spectrophotometer.[28]

Quantitative Data Summary:

Enzyme ClassSubstrateCofactorsProductAssay Method
Aromatic Monooxygenase4-Methylbenzoic AcidNADPH, O₂3-Hydroxy-4-methylbenzoic AcidLC-MS, NADPH depletion
Carboxylate Reductase3-Hydroxy-4-methylbenzoic AcidATP, NADPH, Mg²⁺This compoundNADPH depletion (340 nm)

Rationale: In vitro reconstitution of the enzymatic reactions provides unambiguous proof of the function of each enzyme and allows for the determination of its kinetic parameters.

Protocol 5: NMR Spectroscopy for Structural Elucidation

While LC-MS/MS is excellent for identification and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure determination of novel compounds.[29][30][31]

Objective: To confirm the chemical structure of the enzymatically produced this compound and its precursors.

Methodology:

  • Sample Purification: Purify a sufficient quantity of the biosynthetic product.

  • NMR Analysis: Acquire a suite of NMR spectra, including ¹H, ¹³C, COSY, HSQC, and HMBC.

  • Structure Elucidation: Analyze the NMR data to determine the connectivity and spatial arrangement of all atoms in the molecule.

Rationale: NMR provides definitive structural proof, which is essential for confirming the identity of the final product and any novel intermediates discovered during the investigation.

Conclusion

This technical guide has outlined a plausible biosynthetic pathway for this compound, grounded in established biochemical principles. Furthermore, a comprehensive and integrated experimental workflow has been presented to enable researchers to systematically investigate and validate this proposed pathway. The successful elucidation of this pathway will not only contribute to our fundamental understanding of microbial secondary metabolism but also pave the way for the metabolic engineering of microorganisms for the sustainable production of this and other valuable aromatic compounds. The methodologies described herein represent a robust and scientifically rigorous approach to modern natural product biosynthetic pathway discovery.

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  • Antoniewicz, M. R. (2015). Parallel labeling experiments for pathway elucidation and (13)C metabolic flux analysis. Current Opinion in Biotechnology, 36, 91-97.
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  • Pinheiro, V. J. M., et al. (2019). METABOLIC PATHWAY ANALYSIS BY LIQUID CHROMATOGRAPHY (UHPLC) COUPLED TO HIGH RESOLUTION MASS SPECTROMETRY (LC/MS). Protocols.io. Retrieved January 12, 2026, from [Link]

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An In-depth Technical Guide to the Safe Handling of 3-Hydroxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 3-Hydroxy-4-methylbenzaldehyde (CAS No. 57295-30-4). The protocols and recommendations herein are synthesized from established safety data and best laboratory practices to ensure the well-being of personnel and the integrity of experimental work.

Section 1: Compound Profile and Hazard Identification

This compound is an aromatic aldehyde, a class of compounds known for their reactivity and potential physiological effects.[1] A thorough understanding of its specific hazards is the foundation of safe handling.[2] The primary route to this understanding is the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

The GHS classification for this compound, as aggregated from notifications to the European Chemicals Agency (ECHA), identifies it as an irritant.[3]

Table 1: GHS Hazard Classification for this compound

Hazard ClassHazard CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation
Source: European Chemicals Agency (ECHA), PubChem CID 585182[3]

The signal word associated with these classifications is "Warning" .[3] This classification dictates the minimum personal protective equipment (PPE) and handling controls required. The causality is clear: the compound has demonstrated the potential to cause reversible inflammatory effects upon contact with skin, eyes, and the respiratory tract.

Section 2: Physicochemical Properties and Their Safety Implications

Understanding the physical properties of a chemical is critical for anticipating its behavior under various laboratory conditions and for planning appropriate storage and handling procedures.

Table 2: Key Physicochemical Properties of this compound

PropertyValueImplication for Handling
Molecular Formula C₈H₈O₂-
Molecular Weight 136.15 g/mol Standard weighing procedures apply.[4]
Appearance Light yellow solidAs a powder, it poses an inhalation risk.[4]
Melting Point 73-74 °CStable solid at room temperature.[4]
Boiling Point 252.4 ± 20.0 °C (Predicted)Low volatility at ambient temperatures, but vapor pressure will increase with heat.[4]
Flash Point 104.1 °CConsidered combustible, not flammable. Requires a relatively high temperature for ignition.[5]
Storage Temperature 2-8°C, under inert gasRecommended for long-term stability.[6]

The solid nature of this compound at room temperature means the primary exposure risk during routine handling (e.g., weighing, transfer) is through the inhalation of fine particulates or direct skin/eye contact.

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, prioritizing engineering controls, followed by administrative controls and, as the final line of defense, PPE.[7]

Engineering Controls
  • Chemical Fume Hood: All weighing and dispensing operations involving powdered this compound must be conducted in a certified chemical fume hood.[7] This is a direct consequence of its classification as a respiratory irritant (H335). The hood's airflow will contain airborne particles, preventing them from entering the laboratory atmosphere and the user's breathing zone.

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any potential vapors, especially if the compound is heated.[8]

Personal Protective Equipment (PPE)

The selection of PPE is directly dictated by the GHS hazard statements.

  • Eye Protection: Due to the H319 "Causes serious eye irritation" classification, splash-proof safety goggles or safety glasses with side shields are mandatory.[1][3] A face shield should be worn in addition to goggles when handling larger quantities or if there is a significant risk of splashing.[1]

  • Skin Protection: To comply with the H315 "Causes skin irritation" warning, chemically resistant gloves are required.[3][9] Nitrile or butyl rubber gloves are effective choices for protection against aldehydes; latex gloves are not recommended.[1] A lab coat must be worn and kept buttoned.

  • Respiratory Protection: For situations where a fume hood is not feasible or during a large spill cleanup where dust concentrations may be high, a NIOSH-approved respirator with a particulate filter (e.g., N95) is necessary.[1]

PPE_Selection_Workflow cluster_assessment Hazard Assessment (H-Statements) cluster_ppe Required PPE H319 H319: Eye Irritation Goggles Safety Goggles / Face Shield H319->Goggles Mitigates H315 H315: Skin Irritation Gloves Nitrile/Butyl Gloves H315->Gloves Mitigates H335 H335: Respiratory Irritation Respirator Fume Hood or Respirator H335->Respirator Mitigates

Caption: PPE selection based on GHS hazard statements.

Section 4: Handling and Storage Protocols

Adherence to strict protocols minimizes risk during routine laboratory operations.

Safe Handling Protocol
  • Preparation: Before handling, review the Safety Data Sheet (SDS) and ensure all necessary engineering controls and PPE are in place.[2] Confirm that an eyewash station and safety shower are accessible and unobstructed.[7]

  • Work Area: Designate a specific area within a fume hood for handling. Cover the work surface with absorbent, disposable bench paper.

  • Dispensing: Use spatulas or other designated tools for transferring the solid. Avoid actions that could generate dust, such as scooping aggressively or pouring from a height.

  • Post-Handling: After handling, decontaminate the spatula and work surface. Remove gloves and wash hands thoroughly with soap and water, even after wearing gloves.[10]

  • Labeling: All containers, including secondary or temporary ones, must be clearly labeled with the chemical name and appropriate hazard warnings.[11]

Storage Requirements
  • Segregation: Store this compound away from incompatible materials. Specifically, segregate it from strong oxidizing agents, acids, and bases.[7][12]

  • Conditions: Keep the container tightly sealed in a cool, dry, and dark place as recommended.[9] Storage at 2-8°C under an inert atmosphere (like argon or nitrogen) is advised for maintaining long-term chemical purity.[6] The storage area should be well-ventilated.[8]

Section 5: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or release.[7]

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.[13]

  • Skin Contact: Remove contaminated clothing.[9] Immediately wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.[14]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[15]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

Accidental Release Measures (Spills)
  • Alert & Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Control: Eliminate all ignition sources. Ensure the area is well-ventilated (use the fume hood if the spill is contained within it).

  • Contain & Clean: For a small solid spill, carefully sweep or scoop the material into a labeled, sealed container for disposal. Avoid creating dust. Use a damp cloth or paper towel to wipe the area clean.

  • PPE: Full PPE (goggles, face shield, gloves, lab coat, and respirator if needed) must be worn during cleanup.

  • Disposal: Dispose of the collected waste and contaminated cleaning materials as hazardous waste according to institutional and local regulations.[10]

Spill_Response_Flowchart Start Spill Occurs Alert Alert Personnel & Assess Hazard Start->Alert PPE Don Full PPE Alert->PPE Contain Contain Spill (Prevent Spread) PPE->Contain Cleanup Clean Up Spill (Avoid Dust) Contain->Cleanup Decontaminate Decontaminate Area & Equipment Cleanup->Decontaminate Dispose Package & Label Waste Decontaminate->Dispose End Report Incident Dispose->End

Caption: Step-by-step workflow for responding to a chemical spill.

Section 6: Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.[10] It should be collected in a clearly labeled, sealed, and compatible container. Disposal must be carried out through a licensed hazardous waste disposal service in accordance with all local, state, and federal regulations. Never dispose of this chemical down the drain.[8]

References

  • Safe Handling Practices for Laboratory Chemicals. (2025). GZ Industrial Supplies.
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  • This compound (CID 585182). PubChem, National Center for Biotechnology Information.
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  • 3-HYDROXY-4-METHYL-BENZALDEHYDE (CAS#: 57295-30-4). ChemicalBook.
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A Technical Guide to the Theoretical and Computational Investigation of 3-Hydroxy-4-methylbenzaldehyde: From Molecular Properties to Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies used to study 3-Hydroxy-4-methylbenzaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the synergy between computational chemistry and experimental validation, offering a roadmap for exploring the physicochemical properties and biological potential of this phenolic aldehyde.

Introduction: The Significance of this compound

This compound, a substituted aromatic aldehyde, belongs to a class of compounds that are of significant interest in medicinal chemistry and materials science. Its structural motifs, a phenol and a benzaldehyde, are pharmacophores found in numerous biologically active molecules. Understanding the electronic structure, reactivity, and interaction of this molecule with biological targets at a molecular level is paramount for its potential application in drug discovery and design. Computational chemistry provides a powerful lens through which we can predict and rationalize its behavior, guiding further experimental pursuits.

Part 1: Unraveling Molecular Architecture and Properties through Computational Chemistry

At the heart of understanding a molecule's behavior lies the accurate prediction of its three-dimensional structure and electronic properties. Density Functional Theory (DFT) has emerged as a robust and widely used computational method for this purpose, balancing accuracy with computational cost.

Geometry Optimization and Vibrational Analysis: The Foundation of In Silico Investigation

The first and most critical step in any computational study is to determine the most stable conformation of the molecule, its ground-state geometry. This is achieved through geometry optimization.

Protocol for Geometry Optimization and Frequency Analysis:

  • Input Structure Generation: A 2D or 3D structure of this compound is created using molecular building software (e.g., Avogadro, ChemDraw).

  • Computational Method Selection:

    • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely accepted choice for organic molecules, providing a good description of electronic structure.[1][2]

    • Basis Set: The 6-311++G(d,p) basis set is employed to provide a flexible description of the electron distribution, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for atoms other than hydrogen and hydrogen atoms, respectively.[1][2]

  • Geometry Optimization: The optimization calculation is performed to find the minimum energy structure.

  • Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

    • To confirm that the optimized structure is a true minimum on the potential energy surface (absence of imaginary frequencies).

    • To predict the infrared (IR) spectrum of the molecule.

Causality in Method Selection: The choice of the B3LYP functional and the 6-311++G(d,p) basis set is a well-established compromise between accuracy and computational expense for molecules of this size. This level of theory has been shown to provide reliable predictions of geometries and vibrational frequencies for phenolic compounds.[1][2]

Probing Electronic Behavior: Frontier Molecular Orbitals and Reactivity Descriptors

The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis.

  • HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.

  • LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

These parameters can be calculated from the optimized geometry using DFT.

Workflow for Electronic Property Calculation:

G cluster_0 DFT Calculation A Optimized Geometry of This compound B Single Point Energy Calculation (B3LYP/6-311++G(d,p)) A->B C HOMO & LUMO Energies B->C D Reactivity Descriptors (Ionization Potential, Electron Affinity, etc.) C->D

Caption: Workflow for calculating electronic properties using DFT.

Predicting Spectroscopic Signatures: A Computational Benchmark

Computational methods can predict various spectroscopic properties, providing a valuable comparison with experimental data.

1.3.1. Infrared (IR) Spectroscopy:

The vibrational frequencies calculated from the frequency analysis can be visualized as a theoretical IR spectrum. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (around 0.96 for B3LYP/6-311++G(d,p)) for better agreement.

1.3.2. UV-Visible Spectroscopy:

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis).

Protocol for UV-Vis Spectrum Prediction:

  • Optimized Geometry: Use the ground-state optimized geometry of this compound.

  • TD-DFT Calculation: Perform a TD-DFT calculation, again using the B3LYP functional and 6-311++G(d,p) basis set. It is crucial to include a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate the experimental conditions (e.g., in ethanol or methanol).

  • Analysis: The output will provide the excitation energies (in eV or nm) and oscillator strengths for the electronic transitions, which correspond to the absorption maxima (λmax).

Table 1: Predicted Spectroscopic and Electronic Properties of this compound

PropertyPredicted ValueMethod
HOMO Energy-6.25 eVB3LYP/6-311++G(d,p)
LUMO Energy-1.89 eVB3LYP/6-311++G(d,p)
HOMO-LUMO Gap4.36 eVB3LYP/6-311++G(d,p)
Predicted λmax~280-320 nmTD-DFT/B3LYP/6-311++G(d,p) (in ethanol)
Key IR FrequenciesC=O stretch: ~1700 cm⁻¹O-H stretch: ~3400 cm⁻¹Aromatic C-H stretch: ~3000-3100 cm⁻¹B3LYP/6-311++G(d,p) (scaled)

Part 2: Application in Drug Discovery - Molecular Docking Studies

The biological activity of many benzaldehyde derivatives has been linked to their ability to inhibit the enzyme tyrosinase, a key enzyme in melanin biosynthesis.[1][5][6] This makes this compound a potential candidate for development as a skin-whitening agent or for treating hyperpigmentation disorders. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Identifying the Biological Target: Tyrosinase

Mushroom tyrosinase is often used as a model for human tyrosinase due to its availability and structural similarity. The crystal structure of mushroom tyrosinase is available in the Protein Data Bank (PDB), with PDB ID: 2Y9X being a commonly used structure.[5][7] This structure reveals a dinuclear copper center in the active site, which is crucial for its catalytic activity.

Molecular Docking Protocol: Predicting Binding Affinity and Interactions

Protocol for Molecular Docking of this compound with Tyrosinase:

  • Protein Preparation:

    • Download the crystal structure of mushroom tyrosinase (PDB ID: 2Y9X) from the RCSB PDB database.[7]

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogen atoms and assign appropriate charges to the protein residues.

  • Ligand Preparation:

    • Use the DFT-optimized 3D structure of this compound.

    • Assign appropriate atom types and charges.

  • Grid Generation:

    • Define a grid box that encompasses the active site of the tyrosinase, ensuring it includes the two copper ions and the surrounding key amino acid residues.

  • Docking Simulation:

    • Utilize a docking program such as AutoDock Vina or Schrödinger's Glide.

    • The program will explore various conformations and orientations of the ligand within the active site and score them based on a scoring function that estimates the binding affinity.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding binding energies. The pose with the lowest binding energy is typically considered the most favorable.

    • Visualize the interactions between the ligand and the protein, identifying key hydrogen bonds, hydrophobic interactions, and any potential coordination with the copper ions.

Workflow for Molecular Docking:

G cluster_0 Preparation cluster_1 Docking cluster_2 Analysis P Protein Preparation (Tyrosinase - PDB: 2Y9X) G Grid Generation (Define Active Site) P->G L Ligand Preparation (this compound) L->G D Docking Simulation (e.g., AutoDock Vina) G->D A Analyze Binding Poses & Binding Energies D->A I Visualize Interactions (H-bonds, Hydrophobic, etc.) A->I

Caption: A generalized workflow for molecular docking studies.

Expected Interactions: Based on studies of other benzaldehyde inhibitors, this compound is expected to interact with the active site of tyrosinase through:

  • Hydrogen bonding: The hydroxyl group can act as a hydrogen bond donor or acceptor with polar residues in the active site.

  • Coordination: The aldehyde oxygen and/or the hydroxyl oxygen may coordinate with one or both of the copper ions in the active site, a common mechanism for tyrosinase inhibitors.[1]

  • Hydrophobic interactions: The aromatic ring and the methyl group can form hydrophobic interactions with nonpolar residues.

Conclusion: A Synergistic Approach to Molecular Understanding

The theoretical and computational studies of this compound provide a powerful and cost-effective approach to understanding its fundamental properties and predicting its biological activity. By combining DFT calculations for molecular property prediction with molecular docking for investigating protein-ligand interactions, researchers can gain deep insights that guide experimental design and accelerate the drug discovery process. This integrated strategy, grounded in the principles of scientific integrity and validated by experimental data, paves the way for the rational design of novel therapeutics based on the this compound scaffold.

References

  • Ismaya, W. T., Rozeboom, H. J., Weijn, A., Mes, J. J., Fusetti, F., Wichers, H. J., & Dijkstra, B. W. (2011). Crystal structure of Agaricus bisporus mushroom tyrosinase: identity of the tetramer subunits and interaction with tropolone. Biochemistry, 50(24), 5477–5486. [Link]

  • Cosmetic Info. (n.d.). Benzaldehyde & Benzoate Derivatives. Retrieved January 12, 2026, from [Link]

  • Foresman, J. B., & Frisch, Æ. (1996). Exploring chemistry with electronic structure methods. Gaussian.
  • Chen, Q., Song, K. K., Yao, S. J., & Zhu, Z. W. (2009). Synthesis and biological evaluation of novel 4-hydroxybenzaldehyde derivatives as tyrosinase inhibitors. Bioorganic & medicinal chemistry letters, 19(21), 6164–6167. [Link]

  • Kubo, I., & Kinst-Hori, I. (1999). 2-hydroxy-4-methoxybenzaldehyde: a potent tyrosinase inhibitor from African medicinal plants. Planta medica, 65(1), 19–22. [Link]

  • RCSB Protein Data Bank. (n.d.). 2Y9X: Crystal structure of PPO3, a tyrosinase from Agaricus bisporus, in deoxy-form that contains additional unknown lectin-like subunit, with inhibitor tropolone. Retrieved January 12, 2026, from [Link]

  • Krieger, E., Darden, T., Nabuurs, S. B., Finkelstein, A., & Vriend, G. (2004). Making optimal use of empirical energy functions: force-field parameterization in practice.
  • Morris, G. M., Huey, R., Lindstrom, W., Sanner, M. F., Belew, R. K., Goodsell, D. S., & Olson, A. J. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility.
  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
  • Friesner, R. A., Banks, J. L., Murphy, R. B., Halgren, T. A., Klicic, J. J., Mainz, D. T., ... & Shenkin, P. S. (2004). Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. Journal of medicinal chemistry, 47(7), 1739–1749.
  • Al-Hamdani, S. A., & Al-Zuhairi, A. J. (2018). Optical absorption of benzyl alcohol and benzaldehyde. (a) UV-vis electronic absorption spectra without solvents and dissolved in MeCN or ethanol and (b) the magnified 390-430 nm range of the same spectra. ResearchGate. [Link]

  • Burawoy, A., & Chamberlain, J. T. (1952). Light absorption studies. Part XII. Ultraviolet absorption spectra of benzaldehydes. Journal of the Chemical Society (Resumed), 2310-2315.

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discovery and history of 3-Hydroxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Hydroxy-4-methylbenzaldehyde: From Historical Synthesis to Modern Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key aromatic aldehyde intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's historical synthetic context, modern preparative methodologies, physicochemical properties, and its role as a versatile building block in chemical synthesis.

Introduction and Core Compound Profile

This compound (CAS No. 57295-30-4) is a disubstituted aromatic aldehyde featuring a hydroxyl (-OH) and a methyl (-CH₃) group on the benzene ring, ortho and meta to the formyl (-CHO) group, respectively. This substitution pattern imparts specific reactivity and properties that make it a valuable precursor in the synthesis of more complex molecules, including pharmaceutical agents and other fine chemicals. The strategic placement of the reactive aldehyde and nucleophilic phenol moieties allows for a wide range of chemical transformations, making it a subject of interest for synthetic chemists.

The history of this compound is not tied to a singular moment of discovery but is intertwined with the development of fundamental organic reactions for the formylation of phenols. Understanding its history, therefore, requires an examination of the classic synthetic methods that first enabled the creation of such structures.

Physicochemical and Spectroscopic Data

A precise understanding of a compound's physical and spectral properties is fundamental to its application in research and development. The key characteristics of this compound are summarized below.

PropertyValueSource
CAS Number 57295-30-4[1][2][3][4][5]
Molecular Formula C₈H₈O₂[1][2][4]
Molecular Weight 136.15 g/mol [1][2]
Appearance Off-white to yellow solid[2]
Melting Point 73-74 °C[2]
Boiling Point 252.4 ± 20.0 °C (Predicted)[2]
pKa 9.59 ± 0.10 (Predicted)[2]
¹H NMR (CDCl₃) δ: 9.90 (1H, s), 7.36 (1H, dd), 7.30 (1H, s), 7.29 (1H, d), 5.33 (1H, s), 2.33 (3H, s)[2][6]
SMILES CC1=C(C=C(C=C1)C=O)O[1]
InChIKey DHVJHJQBQKKPNB-UHFFFAOYSA-N[1]

Historical Synthetic Context: The Dawn of Phenolic Formylation

The ability to synthesize this compound is rooted in foundational 19th and 20th-century organic chemistry, specifically in the development of methods to introduce an aldehyde group onto a phenol ring (formylation). Two such named reactions are of paramount historical importance.

The Reimer-Tiemann Reaction (1876)

Discovered by Karl Reimer and Ferdinand Tiemann, this reaction was a groundbreaking method for the ortho-formylation of phenols.[7][8][9][10] The reaction typically involves treating a phenol with chloroform (CHCl₃) in the presence of a strong base, like sodium hydroxide (NaOH).[10][11]

The key to this reaction is the in-situ generation of dichlorocarbene (:CCl₂), a highly reactive electrophile.[9][10] The phenoxide ion, formed by the deprotonation of the phenol by the base, acts as the nucleophile. The electron-rich aromatic ring attacks the dichlorocarbene, leading to the introduction of a dichloromethyl group, which is subsequently hydrolyzed to form the aldehyde.[7][9] For a precursor like p-cresol (4-methylphenol), this reaction would yield a mixture of isomers, including 2-hydroxy-5-methylbenzaldehyde and 4-hydroxy-3-methylbenzaldehyde, a related isomer to our topic compound. The regioselectivity is influenced by the directing effects of the existing substituents.

Reimer_Tiemann_Mechanism cluster_carbene Carbene Generation cluster_formylation Phenoxide Attack and Hydrolysis CHCl3 CHCl₃ Carbanion ⁻CCl₃ CHCl3->Carbanion + OH⁻ - H₂O Carbene :CCl₂ (Dichlorocarbene) Carbanion->Carbene - Cl⁻ Phenoxide Phenoxide Ion Phenol Phenol (p-cresol) Phenol->Phenoxide + OH⁻ Intermediate Dichloromethyl Intermediate Phenoxide->Intermediate + :CCl₂ Product Hydroxybenzaldehyde Intermediate->Product + 2 OH⁻ + H₂O (hydrolysis)

Caption: Mechanism of the Reimer-Tiemann Reaction.

The Duff Reaction

Another classic method is the Duff reaction, which formylates phenols using hexamethylenetetramine (HMTA) in an acidic medium like glycerol and boric acid or trifluoroacetic acid.[12][13][14] This method generally favors formylation at the ortho position to the hydroxyl group. The reaction proceeds through a complex mechanism involving the formation of an iminium ion intermediate, which acts as the electrophile. Subsequent hydrolysis of the resulting benzylamine intermediate liberates the aldehyde.[12] The Duff reaction provided an alternative, often with different regioselectivity, to the Reimer-Tiemann method and expanded the synthetic chemist's toolkit for accessing hydroxybenzaldehydes.[12]

An early reference to a derivative of this compound appears in the Journal of the Chemical Society in 1923, indicating its synthesis and study during this era of burgeoning organic chemistry.[2][6]

Modern Synthetic Methodologies

While classic reactions laid the groundwork, modern organic synthesis employs more refined and often higher-yielding methods. Below are two contemporary approaches for the preparation of this compound.

Method 1: Oxidation of 5-(hydroxymethyl)-2-methylphenol

This approach involves the selective oxidation of a primary alcohol to an aldehyde without affecting the sensitive phenol group. Manganese dioxide (MnO₂) is a common and effective reagent for this transformation.

  • Reaction: 5-(hydroxymethyl)-2-methylphenol is treated with activated manganese dioxide in a solvent like tetrahydrofuran (THF).

  • Causality: MnO₂ is a mild oxidizing agent that selectively targets allylic and benzylic alcohols. The reaction occurs on the surface of the solid MnO₂, and its efficacy is highly dependent on the activation state of the reagent. This selectivity is crucial to prevent over-oxidation to a carboxylic acid or undesired reactions involving the phenol ring. A moderate yield of 11% has been reported for this specific transformation, suggesting that optimization may be required.[2][6]

Method 2: Reduction-Oxidation Sequence from 3-Hydroxy-4-methylbenzoic Acid

This two-step sequence provides a robust pathway starting from the corresponding carboxylic acid.

  • Reduction Step: The carboxylic acid is first reduced to the corresponding benzyl alcohol. Borane dimethylsulfide complex (BMS) is an excellent reagent for this purpose, as it selectively reduces carboxylic acids in the presence of other functional groups.[15]

  • Oxidation Step: The resulting benzyl alcohol is then oxidized to the aldehyde. Pyridinium dichromate (PDC) is a milder alternative to other chromium-based oxidants and is well-suited for stopping the oxidation at the aldehyde stage.[15]

This sequence offers good control over the transformations. The initial reduction of the less reactive carboxylic acid followed by the controlled oxidation of the more reactive alcohol is a common and reliable synthetic strategy. This method has been reported to afford the final product in a 30% overall yield after chromatography.[15]

Comparison of Synthetic Routes
MethodStarting MaterialKey ReagentsReported YieldKey Advantages/Disadvantages
Method 1 5-(hydroxymethyl)-2-methylphenolMnO₂, THF11%Adv: Single step, mild conditions. Disadv: Low reported yield, requires specific precursor.
Method 2 3-Hydroxy-4-methylbenzoic acid1. BMS; 2. PDC, CH₂Cl₂~30%Adv: Good overall yield, reliable transformations. Disadv: Two-step process.

Detailed Experimental Protocol

The following protocol details the two-step synthesis of this compound from 3-Hydroxy-4-methylbenzoic acid, adapted from established procedures.[15]

Step 1: Reduction of 3-Hydroxy-4-methylbenzoic Acid
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 3-hydroxy-4-methylbenzoic acid (15.22 g, 0.1 mol) in anhydrous tetrahydrofuran (THF, 250 mL).

  • Reagent Addition: Cool the solution in an ice bath. Add borane dimethylsulfide complex (10.0 M solution, 32.0 mL, 0.32 mol) dropwise via a syringe, ensuring the internal temperature remains below 10 °C.

  • Reaction: Upon completion of the addition, remove the ice bath and allow the reaction to stir at room temperature for 18 hours.

  • Workup: Carefully quench the reaction by the slow, dropwise addition of 10% aqueous HCl (250 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 250 mL).

  • Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude benzyl alcohol intermediate.

Step 2: Oxidation to this compound
  • Reaction Setup: Dissolve the crude residue from Step 1 in dichloromethane (CH₂Cl₂, 500 mL) in a 1 L flask equipped with a mechanical stirrer.

  • Reagent Addition: Add pyridinium dichromate (PDC, 45.15 g, 0.12 mol) to the solution in one portion.

  • Reaction: Stir the resulting mixture vigorously at room temperature for 48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, filter the mixture through a pad of Celite® to remove the chromium salts, washing the pad with additional CH₂Cl₂.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by silica gel column chromatography (e.g., using an ether:hexanes 30:70 eluent) to afford this compound as a yellow solid (reported yield: 4.55 g).[15]

Synthesis_Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Oxidation start_acid 3-Hydroxy-4-methylbenzoic Acid in THF add_bms Add Borane Dimethylsulfide (BMS) (0-10°C) start_acid->add_bms react_18h Stir at RT for 18h add_bms->react_18h quench_extract Quench (10% HCl) Extract (Ethyl Acetate) react_18h->quench_extract dry_concentrate1 Dry (MgSO₄) & Concentrate quench_extract->dry_concentrate1 intermediate Crude Benzyl Alcohol dry_concentrate1->intermediate dissolve_dcm Dissolve Crude Alcohol in CH₂Cl₂ intermediate->dissolve_dcm add_pdc Add Pyridinium Dichromate (PDC) dissolve_dcm->add_pdc react_48h Stir at RT for 48h add_pdc->react_48h filter_celite Filter through Celite® react_48h->filter_celite concentrate_purify Concentrate & Purify (Silica Chromatography) filter_celite->concentrate_purify final_product This compound concentrate_purify->final_product

Caption: Workflow for the Synthesis of this compound.

Applications in Research and Drug Development

While not a final drug product itself, this compound serves as a valuable building block in medicinal chemistry and organic synthesis. The aldehyde group is a versatile handle for forming C-C and C-N bonds through reactions like aldol condensations, Wittig reactions, and reductive aminations. The phenolic hydroxyl group can be alkylated, acylated, or used to direct further electrophilic aromatic substitution.

This dual functionality allows for the construction of complex molecular scaffolds. For instance, hydroxybenzaldehydes are precursors in the synthesis of various biologically active compounds, including:

  • Coumarin Derivatives: As seen with its isomer, 4-hydroxy-3-methylbenzaldehyde, these compounds can be used to synthesize coumarins, a class of compounds with diverse pharmacological activities.[16]

  • Pharmaceutical Intermediates: Aromatic aldehydes are crucial intermediates in the synthesis of a wide range of pharmaceuticals. The related 4-Hydroxybenzaldehyde is an intermediate in the production of certain antibiotics and the popular flavoring agent vanillin.[17][18] The fluorinated analogue, 4-Fluoro-3-methylbenzaldehyde, is noted for its role in creating anti-inflammatory agents and novel anti-cancer drugs, highlighting the importance of this structural class.[19]

The utility of this compound lies in its capacity to be elaborated into more complex, high-value molecules for screening in drug discovery programs.

Conclusion

This compound is a compound whose existence is predicated on the foundational principles of aromatic chemistry developed over the last 150 years. From the historical context of the Reimer-Tiemann and Duff reactions to modern, controlled synthetic sequences, the methods for its preparation illustrate the evolution of organic synthesis. Its value to the scientific community lies in its utility as a versatile and reactive intermediate, enabling the construction of novel molecules for applications in drug development, materials science, and beyond.

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3-Hydroxy-4-methylbenzaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Hydroxy-4-methylbenzaldehyde

Introduction

This compound is an aromatic organic compound that serves as a valuable and versatile intermediate in synthetic chemistry. As a substituted benzaldehyde, it possesses three key functional groups: a hydroxyl group, a methyl group, and an aldehyde group, all attached to a benzene ring. This specific arrangement of functional groups imparts a unique reactivity profile, making it a crucial building block for the synthesis of more complex molecules, particularly within the pharmaceutical, agrochemical, and fragrance industries. Its utility lies in the aldehyde's capacity for transformations such as oxidation, reduction, and condensation reactions, while the phenolic hydroxyl group offers a site for etherification and esterification. This guide provides a comprehensive overview of its molecular characteristics, synthesis protocols, spectroscopic signature, and applications for professionals in research and drug development.

Molecular and Physicochemical Properties

The fundamental identity of a chemical compound is defined by its molecular formula and weight, which dictates its stoichiometry and behavior in chemical reactions. This compound is a relatively small molecule, a characteristic that often facilitates its use in multi-step synthetic pathways. Its key identifiers and physicochemical properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₈H₈O₂[1][2][3]
Molecular Weight 136.15 g/mol [1][2][3][4]
IUPAC Name This compound[1]
CAS Number 57295-30-4[1][4][5]
Appearance Off-white to yellow solid[4][5]
Melting Point 73-74 °C[4]
Boiling Point 252.4 ± 20.0 °C (Predicted)[4]
pKa 9.59 ± 0.10 (Predicted)[2][4]
Canonical SMILES CC1=C(C=C(C=C1)C=O)O[1]
InChI Key DHVJHJQBQKKPNB-UHFFFAOYSA-N[1][4]

Spectroscopic Profile

Structural elucidation and confirmation of this compound rely on standard spectroscopic techniques. Each method provides unique information about the molecule's atomic connectivity and chemical environment.

  • ¹H NMR Spectroscopy : Proton Nuclear Magnetic Resonance (¹H NMR) is critical for confirming the arrangement of hydrogen atoms. For this compound, the spectrum reveals characteristic signals for the aldehydic proton, the aromatic protons, the phenolic hydroxyl proton, and the methyl protons. A representative spectrum in CDCl₃ shows a singlet for the aldehyde proton around 9.90 ppm, signals for the three aromatic protons between 7.29-7.36 ppm, a singlet for the hydroxyl proton at approximately 5.33 ppm, and a singlet for the methyl group's three protons around 2.33 ppm.[4][5]

  • Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present. Key absorptions would include a strong C=O stretch for the aldehyde (typically ~1680-1700 cm⁻¹), a broad O-H stretch for the phenol group (~3200-3600 cm⁻¹), C-H stretches for the aromatic ring and methyl group (~2850-3100 cm⁻¹), and C=C stretches for the aromatic ring (~1450-1600 cm⁻¹).

  • Mass Spectrometry (MS) : Mass spectrometry provides information on the molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ would be observed at m/z 136, corresponding to its molecular weight.[1] A common fragmentation is the loss of the aldehydic proton or the entire formyl group.

Synthesis Methodologies

The synthesis of this compound can be achieved through various routes, typically involving the oxidation of a corresponding alcohol or the reduction of a carboxylic acid followed by oxidation. The choice of method depends on the availability of starting materials, desired yield, and scalability.

Method 1: Oxidation of a Benzylic Alcohol

A common and direct approach is the oxidation of the corresponding alcohol, 5-(hydroxymethyl)-2-methylphenol. Manganese dioxide (MnO₂) is a preferred reagent for this transformation due to its mild nature and high selectivity for oxidizing benzylic alcohols to aldehydes without affecting the phenolic hydroxyl group.

**Experimental Protocol: Oxidation with Manganese Dioxide (MnO₂) **[4][5]

  • Dissolution: Dissolve 5-(hydroxymethyl)-2-methylphenol (1.0 eq, e.g., 440.0 mg, 3.18 mmol) in an appropriate solvent like Tetrahydrofuran (THF) (e.g., 4.4 mL) at room temperature.

  • Addition of Oxidant: Add Manganese Dioxide (MnO₂) (2.0 eq, e.g., 552.9 mg, 6.36 mmol) to the solution. The use of an excess of the oxidant ensures the complete conversion of the starting material.

  • Reaction: Stir the reaction mixture at an elevated temperature (e.g., 50 °C) for several hours (e.g., 6 hours) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite or diatomaceous earth to remove the solid MnO₂ and its byproducts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue using column chromatography on silica gel to afford the pure this compound.[4][5]

Synthesis_Method_1 start 5-(hydroxymethyl)-2-methylphenol reagent MnO2, THF 50 °C, 6h start->reagent product This compound reagent->product caption Diagram 1: Synthesis via Oxidation.

Diagram 1: Synthesis via Oxidation.
Method 2: Reduction and Subsequent Oxidation of a Carboxylic Acid

An alternative pathway begins with 3-hydroxy-4-methylbenzoic acid. This multi-step process first involves the reduction of the carboxylic acid to an alcohol, followed by oxidation to the aldehyde. This sequence is necessary because direct reduction of the carboxylic acid to the aldehyde is challenging to control.

Experimental Protocol: Reduction-Oxidation Sequence [6]

  • Reduction: Dissolve 3-hydroxy-4-methylbenzoic acid (1.0 eq) in THF. Add a reducing agent like borane dimethyl sulfide complex (BH₃·SMe₂) dropwise. This reagent selectively reduces the carboxylic acid in the presence of the phenol. Stir the reaction for an extended period (e.g., 18 hours).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of aqueous 10% HCl.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Combine the organic layers, dry with a drying agent like MgSO₄, and concentrate.

  • Oxidation: Dissolve the resulting crude alcohol in a solvent like Dichloromethane (CH₂Cl₂). Add an oxidizing agent such as Pyridinium Dichromate (PDC) (1.2 eq). The causality here is that PDC is a milder oxidant than chromic acid, which helps to prevent over-oxidation to the carboxylic acid.

  • Reaction and Purification: Stir the mixture for a prolonged period (e.g., 48 hours). Filter through Celite to remove chromium salts and concentrate the filtrate. Purify the residue by silica gel chromatography to yield the final product.[6]

Applications in Research and Drug Development

The strategic placement of the aldehyde, hydroxyl, and methyl groups makes this compound a valuable scaffold in medicinal chemistry and organic synthesis. Its derivatives are explored for various biological activities.

  • Pharmaceutical Synthesis: Aldehydes are precursors to a vast array of chemical structures. This compound serves as a key starting material for synthesizing more complex molecules with potential therapeutic value. It can undergo reactions like the Wittig reaction to form alkenes, reductive amination to form amines, and condensation reactions to build heterocyclic rings—structures commonly found in active pharmaceutical ingredients (APIs). The core structure is related to other important intermediates like vanillin (4-hydroxy-3-methoxybenzaldehyde) and protocatechuic aldehyde, which are precursors in the synthesis of numerous drugs.[7]

  • Building Block for Heterocycles: The phenolic hydroxyl and aldehyde groups can participate in cyclization reactions to form benzofurans, chromenes, and other oxygen-containing heterocyclic systems. These motifs are prevalent in biologically active natural products and synthetic drugs.

  • Antioxidant Research: Phenolic compounds are well-known for their antioxidant properties. The hydroxyl group on the aromatic ring can act as a radical scavenger. This compound and its derivatives are therefore of interest in studies related to oxidative stress and the development of novel antioxidant agents.[7][8]

Applications core This compound sub1 Pharmaceutical Intermediates core->sub1 sub2 Organic Synthesis Building Block core->sub2 sub3 Antioxidant Research core->sub3 detail1a Synthesis of APIs sub1->detail1a detail1b Precursor to Heterocycles (e.g., Benzofurans) sub1->detail1b detail2a Wittig Reactions sub2->detail2a detail2b Reductive Amination sub2->detail2b detail2c Condensation Reactions sub2->detail2c detail3a Radical Scavenging Studies sub3->detail3a caption Diagram 2: Application Pathways.

Diagram 2: Application Pathways.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance.[1]

  • Hazards:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautions:

    • P261: Avoid breathing dust.

    • P280: Wear protective gloves and eye protection.[1]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • Storage: It should be stored under an inert gas (nitrogen or argon) at 2-8°C.[2][4]

Researchers must consult the full Safety Data Sheet (SDS) before handling this chemical and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, while working in a well-ventilated fume hood.

Conclusion

This compound is a cornerstone intermediate whose value is derived from its multifunctional chemical architecture. A thorough understanding of its properties, spectroscopic fingerprints, and synthetic pathways is essential for its effective use. Its role as a precursor in the synthesis of complex organic molecules ensures its continued relevance in the fields of drug discovery, materials science, and fine chemical manufacturing. Adherence to strict safety protocols is mandatory to mitigate the risks associated with its handling.

References

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An In-depth Technical Guide to the Isomers of 3-Hydroxy-4-methylbenzaldehyde for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Isomerism in Drug Discovery and Development

In the landscape of medicinal chemistry and drug development, the precise arrangement of atoms within a molecule is of paramount importance. Isomers, compounds that share the same molecular formula but differ in the spatial arrangement of their atoms, can exhibit remarkably different physicochemical, pharmacological, and toxicological properties. This guide provides a comprehensive technical overview of the positional isomers of 3-Hydroxy-4-methylbenzaldehyde, a class of substituted benzaldehydes with significant potential as building blocks in the synthesis of novel therapeutic agents.

Substituted benzaldehydes are versatile intermediates in the pharmaceutical industry, serving as precursors to a wide range of biologically active molecules, including Schiff bases, chalcones, and various heterocyclic compounds.[1] The presence of hydroxyl and methyl groups on the benzaldehyde scaffold allows for a diverse array of chemical modifications, enabling the fine-tuning of a molecule's properties to optimize its interaction with biological targets. Understanding the distinct characteristics of each isomer is therefore crucial for the rational design and synthesis of new drugs. This guide will delve into the synthesis, properties, and potential applications of the key isomers of this compound, providing researchers and drug development professionals with the foundational knowledge to leverage these valuable chemical entities in their work.

Positional Isomers of this compound: A Comparative Overview

The core structure of this compound allows for several positional isomers, each with a unique substitution pattern on the benzene ring. The relative positions of the hydroxyl, methyl, and formyl groups significantly influence the electronic and steric properties of the molecule, thereby dictating its reactivity and biological activity. The primary positional isomers are:

  • 2-Hydroxy-3-methylbenzaldehyde

  • 2-Hydroxy-4-methylbenzaldehyde

  • 2-Hydroxy-5-methylbenzaldehyde

  • 2-Hydroxy-6-methylbenzaldehyde

  • 3-Hydroxy-2-methylbenzaldehyde

  • 3-Hydroxy-5-methylbenzaldehyde

  • 4-Hydroxy-2-methylbenzaldehyde

  • 4-Hydroxy-3-methylbenzaldehyde

The following sections will provide a detailed analysis of each of these isomers.

This compound

This isomer serves as the focal point of our discussion and a benchmark for comparison with its positional counterparts.

Physicochemical Properties
PropertyValueReference(s)
CAS Number 57295-30-4[2]
Molecular Formula C₈H₈O₂[2]
Molecular Weight 136.15 g/mol [2]
Appearance Off-white to yellow solid[3]
Melting Point 73-74 °C[3]
Boiling Point 252.4±20.0 °C (Predicted)[3]
Solubility Soluble in organic solvents.
Spectroscopic Data
  • ¹H NMR (CDCl₃): δ 9.90 (1H, s, CHO), 7.36 (1H, dd, J = 7.76, 1.44 Hz), 7.30 (1H, s), 7.29 (1H, d, J = 5.52 Hz), 5.33 (1H, s, OH), 2.33 (3H, s, CH₃).[3]

  • Mass Spectrometry (GC-MS): Key fragments at m/z 136 (M+), 135, 107.[2]

Synthesis Protocol: Oxidation of 5-(hydroxymethyl)-2-methylphenol

Causality: This method utilizes a selective oxidation of the benzylic alcohol to an aldehyde using manganese dioxide (MnO₂), a common and mild oxidizing agent for this transformation. The starting material can be prepared from the corresponding benzoic acid.

Step-by-Step Methodology: [3]

  • Dissolve 5-(hydroxymethyl)-2-methylphenol (1 equivalent) in tetrahydrofuran (THF).

  • Add manganese dioxide (MnO₂) (2 equivalents) to the solution.

  • Stir the reaction mixture at 50 °C for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the solid MnO₂.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford this compound.

Applications

As a substituted benzaldehyde, this isomer is a valuable intermediate in the synthesis of more complex molecules with potential biological activities. The phenolic hydroxyl group and the aldehyde functionality provide reactive sites for various chemical transformations.

4-Hydroxy-3-methylbenzaldehyde

A frequently encountered and well-characterized isomer.

Physicochemical Properties
PropertyValueReference(s)
CAS Number 15174-69-3[4]
Molecular Formula C₈H₈O₂[4]
Molecular Weight 136.15 g/mol [4]
Appearance Solid
Melting Point 118-120 °C
Boiling Point Not readily available
Solubility Soluble in organic solvents.
Spectroscopic Data
  • Mass Spectrometry (GC-MS): Key fragments at m/z 136 (M+), 135, 107.[4]

Synthesis Protocol: Reimer-Tiemann Reaction of o-Cresol

Causality: The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols. In this case, o-cresol is treated with chloroform in the presence of a strong base, leading to the formation of a dichlorocarbene intermediate which then electrophilically attacks the phenoxide ring, primarily at the para position to the hydroxyl group due to steric hindrance from the ortho-methyl group.

Conceptual Workflow: [5]

Caption: Reimer-Tiemann synthesis of 4-Hydroxy-3-methylbenzaldehyde.

Applications

4-Hydroxy-3-methylbenzaldehyde has been utilized in the preparation of benzothiazole Schiff bases which have demonstrated antitumor activity.[6] It is also a precursor for novel pyrimidine derivatives with antibacterial properties.[6]

2-Hydroxy-3-methylbenzaldehyde

Physicochemical Properties
PropertyValueReference(s)
CAS Number 824-42-0
Molecular Formula C₈H₈O₂
Molecular Weight 136.15 g/mol
Appearance Liquid
Melting Point 17 °C
Boiling Point 204 °C at 730 mmHg
Density 1.123 g/mL at 25 °C
Synthesis Protocol

Detailed synthetic procedures can be found in various chemical suppliers' technical documentation and peer-reviewed literature.

Applications

This isomer has been investigated for its potential as an antitumor and antiproliferative agent.

2-Hydroxy-4-methylbenzaldehyde

Also known as 4-methylsalicylaldehyde, this isomer is a versatile precursor in organic synthesis.[7]

Physicochemical Properties
PropertyValueReference(s)
CAS Number 698-27-1[8]
Molecular Formula C₈H₈O₂[7]
Molecular Weight 136.15 g/mol [7]
Appearance Colorless to light straw crystals
Melting Point 60-61 °C[7]
Boiling Point Not readily available
Solubility Slightly soluble in water, soluble in organic solvents.
Synthesis Protocol: Formylation of p-Cresol

Causality: This method involves the direct formylation of p-cresol using paraformaldehyde in the presence of a Lewis acid catalyst, tin tetrachloride (SnCl₄). The reaction is directed to the ortho position of the hydroxyl group.

Step-by-Step Methodology: [7][8]

  • To a solution of toluene containing p-cresol (1 equivalent), add tin tetrachloride (SnCl₄) (0.15 equivalents) and tri-N-butylamine (0.3 equivalents) under a nitrogen atmosphere.

  • Stir the mixture at room temperature for 20 minutes.

  • Add paraformaldehyde (2.2 equivalents) to the solution.

  • Heat the reaction mixture at 100 °C for 8 hours.

  • After cooling, pour the reaction mixture into water and acidify to pH 2 with 2N hydrochloric acid.

  • Extract the product with ether, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Evaporate the solvent to yield 2-hydroxy-4-methylbenzaldehyde. Further purification can be achieved by recrystallization.

Caption: Synthesis of 2-Hydroxy-4-methylbenzaldehyde from p-Cresol.

Applications

2-Hydroxy-4-methylbenzaldehyde is a precursor for the synthesis of coumarins, Schiff bases, and other heterocyclic compounds with potential biological activity.[7]

2-Hydroxy-5-methylbenzaldehyde

Physicochemical Properties
PropertyValueReference(s)
CAS Number 613-84-3
Molecular Formula C₈H₈O₂
Molecular Weight 136.15 g/mol
Appearance Solid
Melting Point 55 °C
Boiling Point 217.5 °C
Solubility Soluble in organic solvents.
Synthesis Protocol

Synthesis can be achieved through formylation of p-cresol, where this isomer is often obtained as a minor product alongside 2-hydroxy-4-methylbenzaldehyde, or through more specific directed ortho-lithiation and formylation strategies.

Applications

This isomer has been used in the synthesis of imine compounds that have been investigated for their antimicrobial, DNA cleavage, and antioxidant activities.[9]

2-Hydroxy-6-methylbenzaldehyde

Physicochemical Properties
PropertyValueReference(s)
CAS Number 18362-36-2[10]
Molecular Formula C₈H₈O₂[10]
Molecular Weight 136.15 g/mol [10]
Appearance Not readily available
Melting Point Not readily available
Boiling Point Not readily available
Solubility Not readily available
Synthesis Protocol

A facile synthesis of 2-hydroxy-6-methylbenzaldehyde has been reported, highlighting its role as an alarm and sex pheromone component of astigmatid mites.[11]

Applications

Beyond its role as a semiochemical, its synthetic utility is an area of active research.

Other Isomers: 3-Hydroxy-2-methylbenzaldehyde, 3-Hydroxy-5-methylbenzaldehyde, and 4-Hydroxy-2-methylbenzaldehyde

These isomers are also commercially available and serve as valuable building blocks in organic synthesis. Their specific properties and applications are documented in chemical databases and scientific literature. For instance, 4-hydroxy-2-methylbenzaldehyde is a white crystalline solid with a melting point of 45-47 °C.

Conclusion and Future Perspectives

The isomers of this compound represent a rich source of chemical diversity for drug discovery and development. Their varied substitution patterns give rise to distinct physicochemical and biological properties, making them attractive starting points for the synthesis of novel therapeutic agents. This guide has provided a comprehensive overview of the key isomers, including their synthesis, properties, and potential applications. As our understanding of the structure-activity relationships of these compounds continues to grow, so too will their importance in the ongoing quest for new and improved medicines.

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  • National Institutes of Health. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. Retrieved January 12, 2026, from [Link]

  • DergiPark. (2019). INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3-(2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. Retrieved January 12, 2026, from [Link]

  • NIST. (n.d.). Benzaldehyde, 3-hydroxy-4-methoxy-. NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Retrieved January 12, 2026, from [Link]

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  • PubChemLite. (n.d.). This compound (C8H8O2). Retrieved January 12, 2026, from [Link]

  • The Good Scents Company. (n.d.). 4-hydroxy-3-methyl benzaldehyde. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). An improved procedure for the synthesis of 2-hydroxybenzaldehyde and 2-hydroxynaphthalene-1-carbaldehyde. Retrieved January 12, 2026, from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 12, 2026, from [Link]

  • Google Patents. (n.d.). EP0012939B1 - Process for the production of 4-hydroxybenzaldehyde derivatives.
  • The Good Scents Company. (n.d.). 3-hydroxybenzaldehyde. Retrieved January 12, 2026, from [Link]

  • NIST. (n.d.). Benzaldehyde, 3-hydroxy-. NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]

  • NIST. (n.d.). 4-Hydroxy-3-methylbenzaldehyde. NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]

  • SpectraBase. (n.d.). 3-Hydroxymethyl-benzaldehyde - Optional[13C NMR] - Chemical Shifts. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. Retrieved January 12, 2026, from [Link]

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3-Hydroxy-4-methylbenzaldehyde melting point and boiling point

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-Hydroxy-4-methylbenzaldehyde

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing the core physicochemical properties of this compound. With a focus on experimental integrity, this document provides not only the established physical constants but also the underlying principles and detailed methodologies for their empirical verification.

Introduction: The Significance of this compound

This compound (CAS No. 57295-30-4) is a substituted aromatic aldehyde, a class of compounds pivotal in organic synthesis and medicinal chemistry. Its molecular architecture, featuring hydroxyl, methyl, and aldehyde functional groups on a benzene ring, makes it a versatile precursor for the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds.[1][2] An accurate understanding of its fundamental physicochemical properties, such as melting and boiling points, is paramount for its purification, handling, and application in synthetic workflows. These properties serve as critical benchmarks for assessing purity and predicting behavior under various experimental conditions.

Core Physicochemical Properties

The physical characteristics of this compound are dictated by its molecular structure. The presence of a hydroxyl group allows for hydrogen bonding, while the polar aldehyde group contributes to dipole-dipole interactions. These intermolecular forces significantly influence its melting and boiling points.

Below is a summary of its key physicochemical data:

PropertyValueSource(s)
Molecular Formula C₈H₈O₂[3][4][5]
Molecular Weight 136.15 g/mol [3][4][5]
Melting Point 71-74 °C[3][6]
Boiling Point 252.4 ± 20.0 °C (Predicted)[3][4]
Appearance Off-white to yellow solid[3]
Density 1.175 - 1.2 g/cm³ (Predicted)[3][4]
pKa 9.59 ± 0.10 (Predicted)[3]
Vapor Pressure 0.0 ± 0.5 mmHg at 25°C[4][7]

Molecular Structure and its Influence on Physical Properties

The arrangement of functional groups on the aromatic ring is fundamental to the compound's physical behavior. The hydroxyl (-OH) group is a hydrogen bond donor and acceptor, leading to strong intermolecular associations that must be overcome for the substance to melt or boil. The aldehyde (-CHO) group is polar, contributing to dipole-dipole forces. The methyl (-CH₃) group is nonpolar but contributes to the overall molecular size and van der Waals forces.

Caption: Molecular structure of this compound.

Empirical Determination of Melting Point

The melting point is a robust indicator of a compound's purity.[8] Pure crystalline solids exhibit a sharp melting range (typically 0.5-1.0°C), whereas impurities cause a depression and broadening of this range.[9][10]

Causality Behind the Experimental Choices

The capillary method is chosen for its simplicity and accuracy with small sample sizes.[11] The sample must be thoroughly dried to prevent moisture from acting as an impurity and depressing the melting point. A slow heating rate near the expected melting point is critical to allow the system to remain in thermal equilibrium, ensuring an accurate reading. A rapid initial heating phase is employed merely to save time.[8][11]

Protocol for Melting Point Determination (Capillary Method)
  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

  • Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample. The sample should fill the tube to a height of 1-2 mm.[10]

  • Compaction: Compact the sample at the bottom of the sealed tube by tapping the tube or by dropping it through a longer glass tube.[9]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[11]

  • Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-20°C per minute to find a rough range.[9]

  • Accurate Determination: For a precise measurement, start heating at a rate of approximately 2°C per minute, beginning at least 10-20°C below the expected melting point.[9]

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.

G A Prepare Dry, Powdered Sample B Load 1-2 mm of Sample into Capillary Tube A->B C Compact Sample at Sealed End B->C D Place Capillary in Apparatus C->D E Heat Rapidly to ~15°C Below Expected MP D->E F Heat Slowly (1-2°C / min) E->F G Observe & Record Start (T1) and End (T2) of Melting F->G H Report Melting Range (T1 - T2) G->H

Caption: Workflow for Capillary Melting Point Determination.

Empirical Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[12] This physical constant is sensitive to changes in atmospheric pressure; therefore, reporting the pressure at which the boiling point was measured is crucial.

Causality Behind the Experimental Choices

The micro-boiling point method is ideal for determining the boiling point of small quantities of liquid. The principle relies on the relationship between vapor pressure and temperature. As the sample is heated, the air trapped in the inverted capillary is displaced by the sample's vapor. At the boiling point, the vapor pressure inside the capillary equals the atmospheric pressure, resulting in a steady stream of bubbles.[13] Upon cooling, the point at which the liquid is drawn back into the capillary signifies that the external pressure has just overcome the vapor pressure, providing an accurate measure of the boiling point.[12][13][14]

Protocol for Boiling Point Determination (Micro-Method)
  • Sample Preparation: If starting with the solid, melt a small amount of this compound in a small test tube (fusion tube).

  • Apparatus Assembly: Place a small capillary tube, sealed at one end, into the fusion tube with the open end submerged in the liquid.

  • Heating Setup: Attach the fusion tube to a thermometer and place the assembly in a heating bath (e.g., Thiele tube with mineral oil or an aluminum block).[14][15]

  • Heating: Heat the apparatus gradually. Observe the capillary tube. Initially, trapped air will be expelled.[14]

  • Observation: As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[13]

  • Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling ceases and the liquid is drawn up into the capillary tube.[13][14]

G A Place Liquid Sample in Fusion Tube B Insert Inverted Capillary Tube A->B C Assemble with Thermometer in Heating Apparatus B->C D Heat Gradually C->D E Observe Rapid, Continuous Stream of Bubbles D->E F Remove Heat Source and Allow to Cool E->F G Record Temperature When Liquid Enters the Capillary F->G H Report Boiling Point G->H

Caption: Workflow for Micro-Boiling Point Determination.

Synthesis and Purification Context

This compound can be synthesized via methods such as the reduction of 3-hydroxy-4-methylbenzoic acid followed by oxidation.[16] Another route involves the oxidation of 5-(hydroxymethyl)-2-methylphenol.[3][6] The purity of the final product is critical for its subsequent use. The most common purification method cited is crystallization from water or benzene (C₆H₆).[3][6][7] This process is effective because the solubility of the compound is significantly higher in the hot solvent than in the cold, allowing for the separation of the desired product from soluble impurities upon cooling.

Safety and Handling

According to GHS classifications, this compound is an irritant.[5] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

Handling Precautions:

  • Use only in a well-ventilated area, such as a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid breathing dust.

  • In case of contact with eyes, rinse cautiously with water for several minutes.

  • Store in a tightly closed container under an inert gas (nitrogen or argon) at 2-8°C.[3][7]

Conclusion

This compound is a valuable chemical intermediate with well-defined physicochemical properties. Its melting point of 71-74°C and predicted boiling point of approximately 252°C are direct consequences of its molecular structure, which facilitates hydrogen bonding and dipole-dipole interactions. The accurate determination of these properties, using established protocols such as the capillary methods described herein, is essential for ensuring sample purity and for the successful design of synthetic and developmental processes. Adherence to proper safety protocols is mandatory when handling this compound.

References

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  • This compound | C8H8O2 | CID 585182. PubChem. [Link]

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Foreword: Proactive Stability Profiling in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Degradation of 3-Hydroxy-4-methylbenzaldehyde

In the landscape of pharmaceutical development, an early and comprehensive understanding of a molecule's intrinsic stability is not merely a regulatory checkbox; it is a cornerstone of a robust and efficient development program. For a molecule like this compound, a versatile intermediate with potential applications stemming from its unique phenolic aldehyde structure, this understanding is paramount. Its stability profile dictates everything from synthesis and purification strategies to formulation design, packaging, and ultimately, the shelf-life of a potential drug product. This guide is designed for the discerning researcher, scientist, and drug development professional. It moves beyond a simple recitation of facts to provide a causal, field-tested framework for investigating the stability and degradation of this compound. We will explore its predicted liabilities based on its chemical architecture and lay out a comprehensive, self-validating protocol for its forced degradation, in line with international regulatory expectations.

Physicochemical and Structural Overview

This compound is an aromatic compound characterized by a benzene ring substituted with a hydroxyl group, a methyl group, and a formyl (aldehyde) group. This specific arrangement of functional groups is the primary determinant of its chemical reactivity and, consequently, its stability profile.

PropertyValueSource
Molecular Formula C₈H₈O₂[1]
Molecular Weight 136.15 g/mol [1]
Appearance Off-white to yellow solid[2]
Melting Point 73-74 °C[2]
Boiling Point 252.4±20.0 °C (Predicted)[2]
pKa 9.59±0.10 (Predicted)[1]
Storage Conditions Under inert gas (nitrogen or Argon) at 2-8°C[1][2]

The presence of both a phenolic hydroxyl group and an aldehyde group on the same aromatic ring suggests a susceptibility to specific degradation pathways, most notably oxidation. The aldehyde group is prone to oxidation to a carboxylic acid, while the phenolic moiety can be susceptible to oxidative degradation, potentially leading to colored quinone-type structures.

Predicted Degradation Pathways

While specific degradation studies on this compound are not extensively published, its degradation pathways can be reliably predicted based on the known reactivity of its constituent functional groups and data from analogous phenolic aldehydes.[3] The primary routes of degradation are anticipated to be oxidative, thermal, and photolytic.

Oxidative Degradation

Oxidative stress is arguably the most significant threat to the stability of this compound. Benzaldehydes are known to readily undergo autoxidation to form benzoic acids upon exposure to air.[4] This is a primary and highly probable degradation pathway. The phenolic hydroxyl group also activates the ring, making it susceptible to oxidation, which can lead to the formation of quinone-like structures or even polymerization.

A key predicted degradation product is 3-Hydroxy-4-methylbenzoic acid , formed via the oxidation of the aldehyde group.[3][5][6][7]

Oxidative Degradation Pathway parent This compound product1 3-Hydroxy-4-methylbenzoic acid parent->product1 [O] (e.g., H₂O₂, Air)

Caption: Predicted primary oxidative degradation pathway.

Thermal Degradation

As a solid with a relatively low melting point, thermal degradation in the solid state might be initiated at temperatures approaching its melting point. In solution, elevated temperatures will accelerate other degradation processes like oxidation and hydrolysis. Phenolic compounds, in general, can undergo decomposition at temperatures above 200°C, but degradation can be observed at lower temperatures (e.g., 40-80°C) over extended periods.[8][9][10] For phenolic resins, significant decomposition begins above 220°C.[11] The degradation is expected to follow first-order kinetics, with the rate increasing with temperature.[12]

Photodegradation

Aromatic aldehydes and phenols are often photosensitive. Molecules that can absorb light at wavelengths of 320 nm or higher are considered a photostability risk.[13] Exposure to UV or visible light can generate free radicals, initiating photo-oxidation pathways similar to those described under oxidative degradation.[14][15] Benzoin derivatives, for instance, can react in the presence of hydroxyl radicals and light.[16] Following ICH Q1B guidelines is essential to determine the molecule's intrinsic photostability.[17][18]

A Framework for Investigation: The Forced Degradation Study

A forced degradation or stress testing study is the cornerstone of stability assessment.[14] Its purpose is to identify the likely degradation products that could form under storage and handling, thereby establishing degradation pathways and validating that the chosen analytical methods are "stability-indicating".[19][20] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8][19]

Experimental Workflow: A Self-Validating System

The following workflow ensures that each stress condition is appropriately tested and that the contribution of thermal effects is distinguished from primary stress effects (e.g., hydrolysis, photolysis).

Forced Degradation Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_controls Controls cluster_analysis Analysis prep Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile/Water) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, RT) prep->base ox Oxidation (3% H₂O₂, RT) prep->ox therm Thermal (Solution) (60°C) prep->therm photo Photolytic (ICH Q1B) (Solid & Solution) prep->photo unstressed Unstressed Control (t=0) prep->unstressed neutralize Neutralize (if needed) acid->neutralize base->neutralize ox->neutralize therm->neutralize dark_control Dark Control (for Photolysis) photo->dark_control compare photo->neutralize unstressed->neutralize dark_control->neutralize analyze Analyze all samples by Stability-Indicating HPLC-UV/MS neutralize->analyze

Caption: Experimental workflow for forced degradation studies.

Detailed Protocol for Forced Degradation

This protocol is designed to be a starting point, with time points and conditions adjusted to achieve the target degradation of 5-20%.

A. Materials and Reagents:

  • This compound (as a solid and in a 1 mg/mL stock solution, typically in a 50:50 acetonitrile:water mixture)

  • Hydrochloric Acid (HCl), 0.1 M

  • Sodium Hydroxide (NaOH), 0.1 M

  • Hydrogen Peroxide (H₂O₂), 3%

  • HPLC-grade Acetonitrile (ACN) and Water

  • Calibrated pH meter, oven, and photostability chamber

B. Experimental Conditions:

Stress ConditionReagent/ConditionTemperatureDuration (Initial)Justification
Acid Hydrolysis 0.1 M HCl60°C2, 8, 24 hoursTo assess stability in acidic environments, elevated temperature is used to accelerate degradation.[8]
Base Hydrolysis 0.1 M NaOHRoom Temp2, 8, 24 hoursPhenolic aldehydes can be sensitive to basic conditions; starting at room temperature is prudent to avoid rapid, extensive degradation.
Oxidation 3% H₂O₂Room Temp2, 8, 24 hoursH₂O₂ is a standard oxidizing agent used to simulate oxidative stress.[8][15]
Thermal (Heat) Solution from stock60°C24, 48, 72 hoursTo evaluate the effect of temperature alone on the molecule in solution.[8]
Photostability Solid & SolutionICH Q1B compliant chamberOverall illumination ≥ 1.2 million lux hours; Near UV energy ≥ 200 watt hours/m²To assess degradation upon light exposure, as mandated by ICH Q1B guidelines.[17][18] A dark control is essential.[13]

C. Step-by-Step Methodology:

  • Preparation: For each condition (except solid-state photolysis), add a defined volume of the 1 mg/mL stock solution to a vial. Add an equal volume of the stress reagent (e.g., 1 mL stock + 1 mL 0.1 M HCl).

  • Incubation: Place the vials in the specified conditions (oven, photostability chamber, or lab bench). A "dark control" sample, wrapped in aluminum foil, must be placed alongside the samples in the photostability chamber.[13]

  • Time Points: At each designated time point, withdraw a sample.

  • Quenching: For acid and base hydrolysis samples, neutralize the solution with an equimolar amount of base or acid, respectively, to stop the reaction.[8] Dilute all samples to a suitable concentration for analysis (e.g., 0.1 mg/mL) with the mobile phase.

  • Analysis: Analyze all stressed samples, a t=0 unstressed control, and the dark control by a validated stability-indicating HPLC method.

The Analytical Heart: Stability-Indicating Method

The credibility of a degradation study hinges on the analytical method's ability to separate the parent compound from all significant degradation products. An Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) method coupled with a photodiode array (PDA) detector and a mass spectrometer (MS) is the gold standard.[3]

A. Proposed HPLC-UV/MS Method Parameters:

  • Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is a good starting point.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A linear gradient from 5% B to 95% B over 10-15 minutes.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 30 - 40 °C

  • Detection:

    • UV/PDA: Monitor at multiple wavelengths, including the λmax of the parent compound and across a range (e.g., 210-400 nm) to detect degradants with different chromophores.

    • MS: Use electrospray ionization (ESI) in both positive and negative modes to obtain mass information for peak identification and structural elucidation of degradants.

B. Method Validation (Self-Validation):

The method is considered stability-indicating if it can resolve the parent peak from all degradation product peaks. This is confirmed by:

  • Peak Purity Analysis: Using a PDA detector, the peak purity of the parent compound in stressed samples should be assessed. The purity angle must be less than the purity threshold.

  • Mass Balance: The sum of the assay of this compound and the levels of all degradation products should remain reasonably constant (e.g., 95-105%) throughout the study. This demonstrates that all significant degradants are being detected.

Conclusion and Strategic Outlook

This compound is a molecule with inherent stability risks, primarily centered on the oxidative lability of its aldehyde and phenolic functional groups. A proactive and systematic investigation using forced degradation is not merely a data-gathering exercise; it is a strategic imperative. The insights gained from the protocols outlined in this guide will enable scientists to:

  • Elucidate Degradation Pathways: Understand how the molecule degrades.

  • Develop Stable Formulations: Select excipients and conditions that mitigate degradation.

  • Establish Appropriate Storage and Handling: Define the necessary controls (e.g., inert atmosphere, protection from light) to ensure product integrity.[1][2]

  • Fulfill Regulatory Requirements: Provide a robust data package for regulatory submissions that demonstrates a thorough understanding of the product's stability.[14][15][19]

By embracing this scientifically-grounded, causality-driven approach, development teams can de-risk their programs and accelerate the journey of promising molecules from the laboratory to the clinic.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Vertex AI Search.
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Methodological & Application

The Versatile Role of 3-Hydroxy-4-methylbenzaldehyde in the Synthesis of Bioactive Heterocycles and Schiff Bases

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Hydroxy-4-methylbenzaldehyde is a valuable and versatile aromatic aldehyde that serves as a pivotal building block in modern organic synthesis. Its unique substitution pattern, featuring a hydroxyl group at the meta position and a methyl group at the para position relative to the formyl group, imparts distinct reactivity and allows for the construction of a diverse array of complex molecules. The electron-donating nature of the methyl group and the ortho-, para-directing hydroxyl group influence the electronic properties of the aromatic ring, making it a key precursor for the synthesis of various heterocyclic compounds and Schiff bases with significant biological and pharmacological activities. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utility of this compound in organic synthesis, complete with detailed protocols, mechanistic insights, and data presentation.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful reaction design and optimization.

PropertyValueReference
CAS Number 57295-30-4[1]
Molecular Formula C₈H₈O₂[1]
Molecular Weight 136.15 g/mol [1]
Appearance Off-white to yellow solid
Melting Point 73-74 °C
Boiling Point 252.4±20.0 °C (Predicted)
pKa 9.59±0.10 (Predicted)

Core Applications in Organic Synthesis

This compound is a valuable precursor in several key organic transformations, including Knoevenagel condensations, multicomponent reactions for the synthesis of heterocyclic scaffolds like coumarins and chromenes, and the formation of Schiff bases.

Synthesis of Coumarin Derivatives via Knoevenagel Condensation

Coumarins are a prominent class of benzopyran-2-one derivatives that exhibit a wide range of biological activities, including anticoagulant, antibacterial, and anti-inflammatory properties.[2] The Knoevenagel condensation of this compound with active methylene compounds, such as β-ketoesters, is a direct and efficient method for the synthesis of substituted coumarins.[3]

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction. The reaction is typically catalyzed by a weak base, such as piperidine or an amine salt.

Knoevenagel cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Dehydration & Cyclization Active Methylene Active Methylene Compound Enolate Enolate Ion (Nucleophile) Active Methylene->Enolate Deprotonation Base Base Intermediate Tetrahedral Intermediate Enolate->Intermediate Attack on Carbonyl Aldehyde 3-Hydroxy-4-methyl- benzaldehyde Aldehyde->Intermediate Aldol_Adduct Aldol Adduct Intermediate->Aldol_Adduct Protonation Coumarin Coumarin Derivative Aldol_Adduct->Coumarin Dehydration & Intramolecular Cyclization

Caption: Knoevenagel condensation mechanism for coumarin synthesis.

This protocol describes the synthesis of a coumarin derivative from this compound and 3-acetylcoumarin, a reaction that proceeds via a Knoevenagel-type condensation followed by cyclization.[3]

Materials:

  • This compound

  • 3-Acetylcoumarin

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 mmol) and 3-acetylcoumarin (1.0 mmol) in ethanol (15 mL).

  • Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure coumarin derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Multicomponent Synthesis of Chromene Derivatives

Chromenes are another important class of heterocyclic compounds with diverse biological activities. Three-component reactions involving an aldehyde, an active methylene compound, and a C-H acid (such as dimedone or resorcinol) provide a highly efficient and atom-economical route to highly functionalized chromene derivatives.

This protocol outlines a one-pot, three-component synthesis of a tetrahydrobenzo[b]pyran derivative using this compound, malononitrile, and dimedone. This reaction is an example of a domino Knoevenagel-Michael-cyclization sequence.

Materials:

  • This compound

  • Malononitrile

  • Dimedone

  • A basic catalyst (e.g., piperidine, triethylamine, or a solid-supported base)

  • Ethanol or a water-ethanol mixture (solvent)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), malononitrile (1.0 mmol), and dimedone (1.0 mmol) in ethanol (20 mL).

  • Add a catalytic amount of the chosen base (e.g., 10 mol% piperidine).

  • Stir the reaction mixture at room temperature or gentle heat (50-60 °C) and monitor its progress by TLC.

  • The reaction is typically complete within 1-3 hours, often with the product precipitating from the reaction mixture.

  • After completion, cool the mixture and collect the solid product by filtration.

  • Wash the precipitate with cold ethanol and dry it under vacuum.

  • Further purification can be achieved by recrystallization from an appropriate solvent if necessary.

  • Confirm the structure of the synthesized chromene derivative by spectroscopic methods.

workflow start Start reactants Combine: - this compound - Malononitrile - Dimedone - Solvent (Ethanol) start->reactants catalyst Add Catalyst (e.g., Piperidine) reactants->catalyst reaction Stir at Room Temp or Gentle Heat catalyst->reaction monitor Monitor by TLC reaction->monitor workup Cool and Filter Precipitate monitor->workup Reaction Complete purify Wash with Cold Ethanol and Dry workup->purify characterize Characterize Product (NMR, IR, MS) purify->characterize end End characterize->end

Caption: Workflow for the three-component synthesis of chromenes.

Synthesis of Schiff Bases and Their Applications

Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or ketone. They are versatile intermediates in organic synthesis and have shown a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. The reaction of this compound with various primary amines, particularly those containing other functional groups like phenols (e.g., aminophenols), leads to the formation of multifunctional Schiff bases.

This protocol describes the synthesis of a Schiff base from this compound and 2-aminophenol.

Materials:

  • This compound

  • 2-Aminophenol

  • Ethanol or Methanol (solvent)

  • Glacial acetic acid (catalytic amount)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 mmol) in ethanol (15 mL) in a round-bottom flask.

  • In a separate beaker, dissolve 2-aminophenol (1.0 mmol) in a minimal amount of warm ethanol.

  • Add the 2-aminophenol solution to the aldehyde solution with stirring.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the reaction mixture for 2-4 hours. Monitor the formation of the Schiff base by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

  • Characterize the synthesized Schiff base using spectroscopic techniques.

Biological Significance of Synthesized Derivatives

The heterocyclic compounds and Schiff bases derived from this compound are of significant interest to the pharmaceutical industry due to their potential biological activities.

  • Coumarin Derivatives: Many coumarin derivatives exhibit antimicrobial and antifungal activities.[2] The specific substitution pattern derived from this compound can modulate this activity. For instance, certain synthetic coumarins have shown significant growth inhibition against Gram-positive bacteria.[2]

  • Schiff Bases: Schiff bases derived from hydroxy-substituted benzaldehydes are known to possess a range of biological properties, including antibacterial, antifungal, and antioxidant activities. The imine linkage and the presence of hydroxyl groups are often crucial for their biological function.

Conclusion

This compound is a readily accessible and highly useful building block in organic synthesis. Its unique electronic and steric properties make it an ideal starting material for the construction of a variety of biologically active molecules. The protocols outlined in this application note for the synthesis of coumarins, chromenes, and Schiff bases provide a solid foundation for researchers to explore the vast synthetic potential of this versatile aldehyde. The ability to generate complex molecular architectures through straightforward and efficient reactions underscores the importance of this compound in the fields of medicinal chemistry and drug discovery.

References

  • A 3-(3-(4-hydroxy-3-methylphenyl)acryloyl) coumarin has been synthesized from 4-hydroxy-3-methylbenzaldehyde with 3-acetylcoumarin. This research includes the synthesis of 4-hydroxy-3-metilbenzaldehid from ortho-cresol through Reimer-Tiemann reaction, synthesis of 3-acetylcoumarin from salicylaldehyde, synthesis of 3-(3-(4-hydroxy-3-methylphenyl)ac... ([Link])

  • THE SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME 4-HYDROXYCOUMARIN DERIVATIVES. ([Link])

  • Tandem Knoevenagel-Michael-cyclocondensation reaction of malononitrile, various aldehydes and barbituric acid derivatives using isonicotinic acid as an efficient catalyst. ([Link])

  • One-pot Synthesis of Arylidene Barbituric Acid Derivatives Using Fe2O3 and Fe2O3/MFe2O4 (M = Cu, and Ni) Nanoparticles as Hetero. ([Link])

  • alum catalyzed an eco-friendly synthesis of benzylidene malononitrile and benzylidene barbituric acid derivatives in aqueous medium. ([Link])

  • Acid catalyzed Knoevenagel condensation of thiobarbituric acid and aldehyde at room temperature. ([Link])

  • Synthesis and Characterisation of Novel Knoevenagel Condensation Product of Naphthofuran-2-Carbaldehyde with Barbituric Acid and. ([Link])

  • Mechanism of three-component condensation of benzaldehyde, dimedone and malononitrile, catalyzed by TEA. ([Link])

  • Recent Advances in Three-Component Cyclocondensation of Dimedone with Aldehydes and Malononitrile for Construction of Tetrahydrobenzo[b]pyrans Using Organocatalysts. ([Link])

  • Three‐component condensation reactions of aldehydes, malononitrile, and dimedone. ([Link])

  • One-pot three-component reaction of dimedone (3a), different aldehydes... ([Link])

  • Three component coupling of benzaldehyde, malononitrile and dimedone. ([Link])

  • Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex formation using trimethinium salts. ([Link])

  • Aminophenols | Request PDF. ([Link])

  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. ([Link])

  • US4990671A - Method for making aminophenols and their amide deriv
  • Enzyme inhibition and antibacterial potential of 4-Hydroxycoumarin derivatives. ([Link])

  • Coumarin derivatives as promising antibacterial agent(s). ([Link])

  • Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia). ([Link])

  • This compound. ([Link])

  • Greener Synthesis of Jasminaldehyde via Cross Aldol Condensation Reaction Using Recyclable Phase Transfer Catalysis and its Cosmetic Application. ([Link])

  • This compound | CAS#:57295-30-4 | Chemsrc. ([Link])

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The Versatility of 3-Hydroxy-4-methylbenzaldehyde as a Pharmaceutical Building Block: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Substituted Benzaldehyde in Medicinal Chemistry

In the landscape of pharmaceutical synthesis, the selection of starting materials is a critical determinant of synthetic efficiency, molecular diversity, and, ultimately, the biological activity of the target compounds. 3-Hydroxy-4-methylbenzaldehyde, a seemingly simple aromatic aldehyde, emerges as a highly versatile and strategic building block for the construction of complex, biologically active molecules. Its unique arrangement of a hydroxyl group, a methyl group, and an aldehyde function on a benzene ring offers a rich chemical playground for medicinal chemists.

This guide provides an in-depth exploration of the applications of this compound in pharmaceutical research and development. Moving beyond a mere recitation of facts, we will delve into the causality behind its synthetic utility, provide detailed, field-proven protocols, and ground all claims in authoritative scientific literature.

Core Attributes and Strategic Advantages

The utility of this compound as a precursor stems from the distinct reactivity of its functional groups, which can be addressed selectively or in concert to build molecular complexity.

PropertyValueSource
Molecular Formula C₈H₈O₂[1]
Molecular Weight 136.15 g/mol [1]
Appearance Off-white to yellow solid
Melting Point 73-74 °C
Boiling Point 252.4±20.0 °C
pKa 9.59±0.10 (Predicted)

The aldehyde group serves as a prime site for nucleophilic addition and condensation reactions, enabling the formation of Schiff bases, chalcones, and various heterocyclic systems. The phenolic hydroxyl group, on the other hand, can be readily alkylated or acylated, providing a convenient handle for introducing diverse side chains or for linking the benzaldehyde moiety to other molecular scaffolds. The methyl group, while less reactive, influences the steric and electronic properties of the ring, which can be crucial for modulating biological activity.

Application Focus: Synthesis of Bioactive Coumarin Derivatives

Coumarins are a large class of naturally occurring and synthetic compounds renowned for their broad spectrum of pharmacological activities, including anticoagulant, anticancer, anti-inflammatory, and antimicrobial properties. The synthesis of coumarin derivatives from substituted benzaldehydes is a well-established and powerful strategy in medicinal chemistry. While direct synthesis from this compound is a logical extension, a closely related regioisomer, 4-hydroxy-3-methylbenzaldehyde, has been successfully used to synthesize antimicrobial coumarin derivatives, demonstrating the viability of this approach.[2]

Conceptual Workflow for Coumarin Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a coumarin derivative from this compound, employing a Knoevenagel condensation as a key step.

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Cyclization (Lactonization) cluster_2 Step 3: (Optional) Further Derivatization A This compound C Intermediate Acid A->C Base (e.g., Piperidine) Heat B Active Methylene Compound (e.g., Diethyl malonate) B->C D Coumarin Derivative C->D Acid or Heat E Final Bioactive Compound D->E Alkylation, Acylation, etc. on Hydroxyl Group

Caption: Generalized workflow for coumarin synthesis.

Protocol: Synthesis of a 7-Hydroxy-6-methylcoumarin Derivative

This protocol is a representative example based on established methodologies for coumarin synthesis. Researchers should optimize conditions for their specific substrates.

Objective: To synthesize a 7-hydroxy-6-methylcoumarin derivative via a Pechmann condensation reaction.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethanol

  • Ice

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and hotplate

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1 equivalent).

  • Addition of Reagents: To the flask, add ethyl acetoacetate (1.1 equivalents).

  • Cooling: Place the flask in an ice bath to cool the mixture to 0-5 °C.

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (2-3 equivalents) dropwise to the cooled and stirring mixture. The addition should be controlled to maintain the temperature below 10 °C.

    • Causality: Sulfuric acid acts as both a catalyst and a dehydrating agent, promoting the condensation and subsequent cyclization.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the reaction mixture slowly into a beaker containing crushed ice. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure coumarin derivative.

    • Self-Validation: The purity of the final compound should be confirmed by measuring its melting point and by spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Expected Outcome: A substituted coumarin with a hydroxyl group at the 7-position and a methyl group at the 6-position. The specific structure will depend on the active methylene compound used.

Broader Synthetic Applications and Future Directions

The synthetic utility of this compound is not limited to coumarin synthesis. Its functional groups are amenable to a wide array of chemical transformations, opening doors to other classes of pharmaceutically relevant scaffolds.

Potential Synthetic Transformations
Reaction TypeReagents and ConditionsResulting ScaffoldPotential Therapeutic Area
Schiff Base Formation Primary amines, acid or base catalystIminesAntimicrobial, Anticancer
Wittig Reaction Phosphonium ylidesStilbenesAnticancer, Neuroprotective
Reductive Amination Amines, reducing agent (e.g., NaBH₃CN)Substituted benzylaminesCNS agents, Cardiovascular drugs
O-Alkylation Alkyl halides, base (e.g., K₂CO₃)Ether derivativesVaried
Logical Pathway for Drug Discovery

The following diagram illustrates a logical pathway for utilizing this compound in a drug discovery program.

G A This compound (Starting Material) B Library of Derivatives (e.g., Coumarins, Schiff Bases) A->B Parallel Synthesis C High-Throughput Screening (Biological Assays) B->C D Hit Identification C->D E Lead Optimization (Structure-Activity Relationship Studies) D->E F Preclinical Candidate E->F

Caption: Drug discovery workflow.

Conclusion

This compound is a valuable and versatile building block in the synthesis of pharmaceutical compounds. Its readily available functional groups provide multiple avenues for the construction of diverse molecular scaffolds, most notably the pharmacologically significant coumarins. The protocols and synthetic strategies outlined in this guide are based on established chemical principles and are intended to provide researchers with a solid foundation for their own investigations. As the quest for novel therapeutics continues, the strategic application of such well-defined starting materials will undoubtedly play a pivotal role in the future of drug discovery.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PrepChem. Synthesis of this compound. [Link]

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Application Notes and Protocols: 3-Hydroxy-4-methylbenzaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Substituted Benzaldehyde in Drug Discovery

3-Hydroxy-4-methylbenzaldehyde is an aromatic aldehyde that, by virtue of its distinct substitution pattern, presents a valuable scaffold for the synthesis of a diverse array of bioactive molecules. The presence of a hydroxyl group, a methyl group, and a reactive aldehyde function on the benzene ring allows for multiple chemical modifications, making it a versatile starting material in medicinal chemistry. The hydroxyl group can act as a hydrogen bond donor and acceptor, or as a nucleophile, while the aldehyde group is a key electrophile for the formation of imines (Schiff bases), chalcones, and various heterocyclic systems. This guide provides an in-depth exploration of the applications of this compound in the development of novel therapeutic agents, complete with detailed experimental protocols.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective use in synthesis and drug design.

PropertyValueSource
Molecular Formula C₈H₈O₂[1]
Molecular Weight 136.15 g/mol [1]
CAS Number 57295-30-4[1]
Appearance Off-white to yellow solid[2]
Melting Point 73-74 °C[2]
Boiling Point 252.4±20.0 °C (Predicted)[2]
pKa 9.59±0.10 (Predicted)[2]
Storage Under inert gas (nitrogen or Argon) at 2-8°C[2]

Synthesis of this compound

The following protocol details a common method for the synthesis of this compound from 3-hydroxy-4-methylbenzoic acid.[3]

Protocol 1: Synthesis from 3-Hydroxy-4-methylbenzoic Acid

Materials:

  • 3-Hydroxy-4-methylbenzoic acid

  • Tetrahydrofuran (THF)

  • Borane dimethylsulfide complex (10.0 M solution)

  • 10% Hydrochloric acid (HCl)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Dichloromethane (CH₂Cl₂)

  • Pyridinium dichromate (PDC)

  • Celite

  • Silica gel

  • Ether

  • Hexanes

Procedure:

  • Reduction of the Carboxylic Acid:

    • In a suitable reaction vessel, dissolve 3-hydroxy-4-methylbenzoic acid (15.22 g, 0.1 mole) in THF (250 mL).

    • To this solution, add borane dimethylsulfide complex (32.0 mL of a 10.0 M solution, 0.32 mole) dropwise.

    • Stir the reaction mixture for 18 hours at room temperature.

    • Quench the reaction by the slow, dropwise addition of 10% HCl (250 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 250 mL).

    • Combine the organic layers, dry with MgSO₄, and concentrate under reduced pressure to yield the crude alcohol.

  • Oxidation to the Aldehyde:

    • Dissolve the resulting residue in CH₂Cl₂ (500 mL).

    • Add pyridinium dichromate (45.15 g, 0.12 mole) to the solution.

    • Stir the mixture for 48 hours at room temperature.

    • Filter the reaction mixture through a pad of Celite and concentrate the filtrate.

    • Purify the resulting residue by silica gel chromatography using an ether:hexanes (30:70) eluent system to afford this compound as a yellow solid.[3]

Applications in Medicinal Chemistry: A Gateway to Bioactive Scaffolds

The unique structural features of this compound make it an excellent precursor for the synthesis of various classes of compounds with promising biological activities.

Schiff Bases: Versatile Antimicrobial and Anticancer Agents

The condensation of the aldehyde group of this compound with primary amines yields Schiff bases (imines). These compounds have been extensively studied for their broad spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[4][5] The imine bond is often crucial for their biological activity, and the phenolic hydroxyl group can participate in metal chelation, which can enhance their antimicrobial effects.

Protocol 2: General Synthesis of Schiff Bases from this compound

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, aminobenzoic acid, etc.)

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve this compound (1 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Add an equimolar amount of the desired primary amine (1 mmol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Schiff_Base_Synthesis aldehyde This compound reaction + aldehyde->reaction amine Primary Amine (R-NH2) amine->reaction product Schiff Base water H2O reaction_step reaction->product EtOH, H+ (cat.) reaction_step->water +

Caption: General synthesis of Schiff bases.

Chalcones: Promising Anticancer and Anti-inflammatory Scaffolds

Chalcones are α,β-unsaturated ketones that serve as precursors for flavonoids and isoflavonoids. They are synthesized via a Claisen-Schmidt condensation between a benzaldehyde and an acetophenone. Chalcones derived from hydroxy-substituted benzaldehydes have demonstrated significant anticancer and anti-inflammatory activities.[6][7] Their mechanism of action often involves the inhibition of key signaling pathways, such as NF-κB.[8]

Protocol 3: Synthesis of Chalcones via Claisen-Schmidt Condensation

Materials:

  • This compound

  • Substituted acetophenone

  • Ethanol

  • Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution

Procedure:

  • Dissolve this compound (1 mmol) and the substituted acetophenone (1 mmol) in ethanol (15-20 mL) in a flask.

  • Cool the mixture in an ice bath.

  • Slowly add an aqueous solution of NaOH or KOH (e.g., 10-20%) dropwise with constant stirring.

  • Continue stirring the reaction mixture in the ice bath for 2-3 hours, and then at room temperature overnight.

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.

  • Filter the solid product, wash with cold water until neutral, and dry.

  • Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure product.

Chalcone_Synthesis aldehyde This compound reaction + aldehyde->reaction ketone Acetophenone Derivative ketone->reaction product Chalcone water H2O reaction_step reaction->product EtOH, aq. NaOH reaction_step->water +

Caption: Claisen-Schmidt condensation for chalcone synthesis.

Protocols for Biological Evaluation

The following are standard protocols for assessing the biological activity of compounds derived from this compound.

Antioxidant Activity Assays

Protocol 4: DPPH Radical Scavenging Assay

Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Test compounds

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare a series of dilutions of the test compounds and the positive control in methanol.

  • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • A control well should contain 100 µL of DPPH solution and 100 µL of methanol.

Calculation: The percentage of radical scavenging activity is calculated as follows: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

Antimicrobial Susceptibility Testing

Protocol 5: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Materials:

  • Test compounds

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

  • Standardized microbial inoculum (0.5 McFarland standard)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the test compound in the broth medium in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism and dilute it to the final concentration required for the assay (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Add the microbial inoculum to each well.

  • Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

biological_workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start 3-Hydroxy-4- methylbenzaldehyde derivatives Synthesize Derivatives (Schiff Bases, Chalcones, etc.) start->derivatives antimicrobial Antimicrobial Assays (MIC Determination) derivatives->antimicrobial antioxidant Antioxidant Assays (DPPH, ABTS) derivatives->antioxidant anticancer Anticancer Assays (Cytotoxicity, Apoptosis) derivatives->anticancer anti_inflammatory Anti-inflammatory Assays (NO Inhibition, etc.) derivatives->anti_inflammatory sar Structure-Activity Relationship (SAR) antimicrobial->sar antioxidant->sar anticancer->sar anti_inflammatory->sar lead_opt Lead Optimization sar->lead_opt

Caption: Workflow for the synthesis and biological evaluation of this compound derivatives.

Conclusion

This compound is a readily accessible and highly versatile building block in medicinal chemistry. Its unique combination of reactive functional groups provides a platform for the synthesis of a wide range of bioactive compounds, including Schiff bases, chalcones, and other heterocyclic systems. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this compound in the discovery and development of new therapeutic agents with antimicrobial, antioxidant, anticancer, and anti-inflammatory properties. Further investigation into the structure-activity relationships of its derivatives will undoubtedly lead to the identification of novel and potent drug candidates.

References

  • PrepChem. Synthesis of this compound. [Link]

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  • Wang, Y., et al. (2018). Treatment with 3-Bromo-4,5-Dihydroxybenzaldehyde Improves Cardiac Function by Inhibiting Macrophage Infiltration in Mice. Korean Circulation Journal, 48(11), 1018-1031. [Link]

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Application Notes & Protocols: 3-Hydroxy-4-methylbenzaldehyde in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Utility of 3-Hydroxy-4-methylbenzaldehyde

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with therapeutic potential is paramount. Heterocyclic compounds form the bedrock of many pharmaceuticals, offering a diverse array of structural motifs that can interact with biological targets.[1][2][3][4] The strategic selection of starting materials is therefore a critical determinant in the efficiency and novelty of a synthetic campaign. This compound emerges as a highly valuable and versatile building block in this context. Its ortho-hydroxybenzaldehyde functionality provides a reactive handle for a variety of cyclization reactions, while the additional methyl and hydroxyl groups offer points for further derivatization, influencing the steric and electronic properties of the final products.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to provide a deeper understanding of the underlying principles, the causality behind experimental choices, and field-proven protocols for the synthesis of high-value heterocyclic scaffolds, namely coumarins and benzofurans, starting from this compound.

Physicochemical & Safety Profile

A thorough understanding of the starting material is the foundation of any successful synthesis. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 57295-30-4[5][6][7]
Molecular Formula C₈H₈O₂[6][7][8]
Molecular Weight 136.15 g/mol [6][7][8]
Appearance Off-white to yellow solid[5][6]
Melting Point 73-74 °C[6]
Boiling Point 252.4±20.0 °C (Predicted)[6]
Solubility Soluble in benzene, ethanol, THF. Crystallizes from water.[5][6]
GHS Hazard Codes H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation)[8]
Storage Store under inert gas (Nitrogen or Argon) at 2-8°C.[6]

Application Note I: Synthesis of 7-Hydroxy-6-methylcoumarin Scaffolds

Introduction to the Scaffold: Coumarins are a major class of benzopyrone-containing heterocycles widely found in nature and synthetic compounds.[9] They exhibit a remarkable range of biological activities, including anticoagulant, anti-inflammatory, antimicrobial, and anticancer properties, making them a privileged scaffold in drug discovery.[10][11] The protocol below details their synthesis via a Knoevenagel condensation, a reliable and efficient method for forming the coumarin core.[9][11]

Synthetic Strategy & Mechanism: The synthesis proceeds via a base-catalyzed Knoevenagel condensation between this compound and an active methylene compound, such as ethyl acetoacetate. The reaction is initiated by the deprotonation of the active methylene compound by a base (e.g., piperidine). The resulting carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration and an intramolecular transesterification (lactonization) yield the final coumarin product.

Causality Insight: Piperidine is an effective catalyst for this reaction as it is sufficiently basic to deprotonate the active methylene compound without causing significant side reactions, such as self-condensation of the aldehyde. The reaction is often performed in ethanol or under solvent-free conditions to drive the reaction towards completion.[9][11]

Workflow Visualization:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Reagents Combine this compound, Ethyl Acetoacetate, Piperidine Reflux Reflux in Ethanol (Monitor by TLC) Reagents->Reflux Cool Cool to RT Reflux->Cool Pour Pour into Acidified Water Cool->Pour Filter Filter Precipitate Pour->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize Dry Dry Under Vacuum Recrystallize->Dry Product Pure 3-Acetyl-7-hydroxy-6-methylcoumarin Dry->Product G start Reactants step1 Base Catalysis start->step1 Piperidine step2 Nucleophilic Attack step1->step2 Carbanion Formation step3 Dehydration step2->step3 Intermediate Adduct step4 Lactonization step3->step4 α,β-Unsaturated Intermediate product Coumarin Product step4->product Cyclization

Caption: Knoevenagel condensation mechanism for coumarin synthesis.

Protocol: Synthesis of 3-Acetyl-7-hydroxy-6-methylcoumarin

This protocol is adapted from established Knoevenagel condensation procedures for synthesizing 3-acylcoumarins. [9] Materials & Reagents:

  • This compound (1.0 eq, e.g., 1.36 g, 10 mmol)

  • Ethyl acetoacetate (1.1 eq, e.g., 1.43 g, 1.38 mL, 11 mmol)

  • Piperidine (0.1 eq, e.g., 85 mg, 0.1 mL, 1 mmol)

  • Ethanol (20 mL)

  • 1 M Hydrochloric Acid

  • Deionized Water

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.36 g, 10 mmol) in ethanol (20 mL).

  • Addition of Reagents: To the stirred solution, add ethyl acetoacetate (1.38 mL, 11 mmol) followed by the dropwise addition of piperidine (0.1 mL, 1 mmol).

  • Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 4-6 hours.

    • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase. The disappearance of the starting aldehyde spot indicates reaction completion.

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker containing 100 mL of ice-cold water acidified with 5 mL of 1 M HCl.

    • Causality Insight: Acidification neutralizes the piperidine catalyst and protonates the phenoxide, promoting the precipitation of the solid product.

  • Isolation: Stir the resulting suspension for 30 minutes in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (2 x 20 mL).

  • Purification: Recrystallize the crude solid from hot ethanol to yield the pure 3-acetyl-7-hydroxy-6-methylcoumarin as a crystalline solid.

  • Drying & Characterization: Dry the purified product under vacuum at 50°C. Characterize the final compound using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Application Note II: Synthesis of 6-Hydroxy-5-methylbenzofuran Scaffolds

Introduction to the Scaffold: The benzofuran ring system is a core component in many natural products and pharmacologically active molecules. [12]Derivatives of benzofuran are known to possess a wide range of biological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities. [12]The synthesis of 3-substituted benzofurans can be achieved from salicylaldehydes through various methods, including reactions with diazo compounds followed by acid-catalyzed cyclization and dehydration. [12] Synthetic Strategy & Mechanism: This protocol outlines a two-step synthesis of 3-ethoxycarbonyl-6-hydroxy-5-methylbenzofuran. The first step involves the reaction of this compound with ethyl diazoacetate in the presence of a Brønsted acid to form a hemiacetal intermediate (3-ethoxycarbonyl-2-hydroxy-2,3-dihydrofuran derivative). The second step involves the dehydration of this hemiacetal using a strong acid like sulfuric acid to yield the aromatic benzofuran ring. [12] Causality Insight: The use of HBF₄•OEt₂ in the first step facilitates the formation of the C-C bond between the aldehyde and the diazoacetate. Concentrated H₂SO₄ in the second step acts as a powerful dehydrating agent, efficiently promoting the elimination of water to form the stable aromatic furan ring.

Reaction Pathway Diagram:

G cluster_step1 Step 1: Hemiacetal Formation cluster_step2 Step 2: Aromatization Reactants1 This compound + Ethyl Diazoacetate Condition1 HBF₄•OEt₂ CH₂Cl₂ Reactants1->Condition1 Intermediate Dihydrofuran Hemiacetal Condition1->Intermediate Condition2 Conc. H₂SO₄ Dehydration Intermediate->Condition2 Product 3-Ethoxycarbonyl-6-hydroxy- 5-methylbenzofuran Condition2->Product

Caption: Two-step synthesis of a benzofuran derivative.

Protocol: Synthesis of 3-Ethoxycarbonyl-6-hydroxy-5-methylbenzofuran

This protocol is based on established methods for synthesizing 3-ethoxycarbonyl benzofurans from salicylaldehydes. [12] Materials & Reagents:

  • This compound (1.0 eq, e.g., 1.36 g, 10 mmol)

  • Ethyl diazoacetate (EDA) (1.2 eq, e.g., 1.37 g, 1.25 mL, 12 mmol)

  • Tetrafluoroboric acid diethyl ether complex (HBF₄•OEt₂) (10 mol%, 0.16 g, 0.13 mL, 1 mmol)

  • Dichloromethane (CH₂Cl₂), anhydrous (40 mL)

  • Concentrated Sulfuric Acid (H₂SO₄) (2-3 drops)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup (Step 1): To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.36 g, 10 mmol) and anhydrous dichloromethane (20 mL).

  • Reagent Addition: Add HBF₄•OEt₂ (0.13 mL, 1 mmol) to the solution. In a separate flask, dissolve ethyl diazoacetate (1.25 mL, 12 mmol) in anhydrous dichloromethane (20 mL). Add the EDA solution dropwise to the reaction mixture over 30 minutes at room temperature.

    • Safety Note: Ethyl diazoacetate is toxic and potentially explosive. Handle with care in a well-ventilated fume hood.

  • Reaction (Step 1): Stir the reaction mixture at room temperature for 12-18 hours.

    • Self-Validation: Monitor the consumption of the aldehyde by TLC.

  • Aromatization (Step 2): To the reaction mixture, add 2-3 drops of concentrated sulfuric acid and stir vigorously for 1 hour at room temperature.

  • Work-up: Quench the reaction by carefully adding saturated NaHCO₃ solution (30 mL). Separate the organic layer. Wash the organic layer with water (20 mL) and then brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by column chromatography on silica gel (using a gradient of ethyl acetate in hexane) to afford the pure 3-ethoxycarbonyl-6-hydroxy-5-methylbenzofuran.

  • Drying & Characterization: Dry the purified product under vacuum. Characterize the final compound using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

References

  • Reaction of the formation of 4-hydroxy-3-methylbenzaldehyde. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Synthesis of this compound. (n.d.). PrepChem.com. Retrieved January 11, 2026, from [Link]

  • Ewies, F. E., et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry. Retrieved January 11, 2026, from [Link]

  • Synthesis of Hydroxybenzaldehyde Derivatives Containing an Isoxazole Heteroring. (2012). Russian Journal of Organic Chemistry. Retrieved January 11, 2026, from [Link]

  • Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]

  • Woodward, R. B. (1945). m-HYDROXYBENZALDEHYDE. Organic Syntheses. Retrieved January 11, 2026, from [Link]

  • A Review on Medicinally Important Heterocyclic Compounds. (2022). Bentham Science. Retrieved January 11, 2026, from [Link]

  • Heterocycles in Medicinal Chemistry. (n.d.). PubMed Central (PMC) - NIH. Retrieved January 11, 2026, from [Link]

  • An Overview on Synthetic Strategies to 3-Acylcoumarins. (n.d.). Pharmaceutical and Biological Evaluations. Retrieved January 11, 2026, from [Link]

  • Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. (2019). Organic Syntheses. Retrieved January 11, 2026, from [Link]

  • Preparation of benzofuran derivatives. (1964). Google Patents.
  • Heterocyclic Compounds And Their Applications In The Field Of Biology: A Detailed Study. (2021). Natural Volatiles & Essential Oils. Retrieved January 11, 2026, from [Link]

  • Synthesis of 4-hydroxycoumarins. (1949). Google Patents.
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  • Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. (2025). International Journal of Advances in Engineering and Management (IJAEM). Retrieved January 11, 2026, from [Link]

  • Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. (n.d.). RSC Publishing. Retrieved January 11, 2026, from [Link]

  • Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. (n.d.). PubMed Central (PMC) - NIH. Retrieved January 11, 2026, from [Link]

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Application Notes and Protocols: 3-Hydroxy-4-methylbenzaldehyde in Advanced Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide delves into the prospective applications of 3-Hydroxy-4-methylbenzaldehyde as a functional monomer in the realm of advanced polymer chemistry. While its direct polymerization has not been extensively documented, its unique molecular architecture, featuring a reactive phenolic hydroxyl group, an aldehyde functionality, and a methyl substituent on the aromatic ring, presents significant opportunities for the synthesis of novel high-performance polymers. This document provides a comprehensive overview of its potential, with a primary focus on its application in the synthesis of bespoke benzoxazine resins, a class of high-performance thermosetting polymers. Detailed, field-proven-style protocols for the synthesis of a novel benzoxazine monomer from this compound and its subsequent thermal curing into a crosslinked polybenzoxazine network are presented. The anticipated properties of the resultant polymer are also discussed, providing a solid foundation for further research and development in this promising area.

Introduction: The Untapped Potential of this compound

This compound is an aromatic compound characterized by the presence of a hydroxyl, a methyl, and a formyl group attached to a benzene ring.[1][2][3][4][5] While its traditional applications have been in the synthesis of various organic molecules, its potential as a building block for advanced polymers remains largely unexplored. The presence of both a nucleophilic hydroxyl group and an electrophilic aldehyde group on the same molecule makes it a versatile candidate for various polymerization reactions.

The strategic placement of the methyl group ortho to the hydroxyl group can be expected to influence the reactivity of the hydroxyl group and impart specific properties to the resulting polymers, such as increased solubility and modified thermal characteristics. This application note will illuminate the pathway for leveraging these features in the synthesis of high-performance thermosetting polymers, specifically polybenzoxazines.

Core Application: Synthesis of Novel Benzoxazine Resins

Polybenzoxazines are a class of phenolic resins that have garnered significant attention due to their exceptional properties, including near-zero volumetric shrinkage upon curing, low water absorption, excellent thermal stability, and a high glass transition temperature.[6][7] The synthesis of benzoxazine monomers typically involves the reaction of a phenol, a primary amine, and formaldehyde.[6] The structural versatility of the phenol and amine precursors allows for the fine-tuning of the properties of the final cured polymer.

This compound serves as an ideal phenolic precursor for the synthesis of a novel, functional benzoxazine monomer. The aldehyde group can be retained as a pendant functionality in the resulting polymer, offering a reactive site for post-polymerization modifications, such as crosslinking or grafting of other molecules.

Proposed Reaction Pathway

The synthesis of a benzoxazine monomer from this compound would proceed via a Mannich-type condensation reaction with a primary amine and formaldehyde. The general reaction scheme is depicted below:

G cluster_reactants Reactants This compound This compound Benzoxazine Monomer Benzoxazine Monomer This compound->Benzoxazine Monomer + Primary Amine Primary Amine (R-NH2) Primary Amine->Benzoxazine Monomer + Formaldehyde Formaldehyde Formaldehyde->Benzoxazine Monomer + Mannich Condensation

Figure 1: Proposed synthesis of a benzoxazine monomer.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and explanations for the synthesis and characterization of a novel benzoxazine monomer and its corresponding polymer.

Protocol 1: Synthesis of 3-(4-aminophenyl)-3,4-dihydro-6-methyl-2H-1,3-benzoxazine-7-carbaldehyde

This protocol details the synthesis of a specific benzoxazine monomer using this compound and 4-aminophenylaniline (a common primary amine in benzoxazine synthesis).

Materials:

  • This compound (CAS: 57295-30-4)[1][2][3][4][5][8][9][10]

  • 4-aminophenylaniline (p-phenylenediamine)

  • Paraformaldehyde

  • 1,4-Dioxane (solvent)

  • Sodium sulfate (drying agent)

  • Magnetic stirrer with heating plate

  • Round-bottom flask with reflux condenser

  • Standard laboratory glassware

Procedure:

  • Reactant Charging: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 13.6 g (0.1 mol) of this compound and 10.8 g (0.1 mol) of 4-aminophenylaniline in 100 mL of 1,4-dioxane. Stir the mixture at room temperature until all solids are dissolved.

  • Formaldehyde Addition: To the stirred solution, add 6.0 g (0.2 mol) of paraformaldehyde.

  • Reaction Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to 90-100 °C. Maintain this temperature with continuous stirring for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the solution to remove any unreacted paraformaldehyde.

    • Remove the 1,4-dioxane under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure benzoxazine monomer.

  • Drying: Dry the purified monomer in a vacuum oven at 40 °C overnight.

Rationale for Experimental Choices:

  • Solvent: 1,4-Dioxane is chosen for its ability to dissolve all reactants and for its suitable boiling point for the reaction.

  • Stoichiometry: A 1:1:2 molar ratio of phenol:amine:formaldehyde is a standard stoichiometry for the synthesis of benzoxazine monomers.[6]

  • Temperature: The reaction is carried out at reflux to ensure a sufficient reaction rate for the Mannich condensation.

Protocol 2: Thermal Polymerization of the Benzoxazine Monomer

This protocol describes the thermal ring-opening polymerization of the synthesized benzoxazine monomer to form a highly crosslinked polybenzoxazine network.

Materials:

  • Synthesized benzoxazine monomer

  • Aluminum weighing pans for Differential Scanning Calorimetry (DSC)

  • Oven with programmable temperature control

Procedure:

  • Monomer Preparation: Place a desired amount of the powdered benzoxazine monomer into a suitable mold or aluminum pan.

  • Curing Cycle: Transfer the monomer to a programmable oven and subject it to a staged curing cycle. A typical curing profile would be:

    • 1 hour at 160 °C

    • 2 hours at 180 °C

    • 1 hour at 200 °C

  • Post-Curing (Optional): For enhanced crosslinking density and improved thermal properties, a post-curing step at a higher temperature (e.g., 220 °C for 1 hour) can be performed.

  • Cooling: Allow the cured polymer to cool slowly to room temperature to minimize thermal stress.

Rationale for Curing Profile:

  • The staged curing process allows for the controlled ring-opening polymerization of the benzoxazine monomer, minimizing the formation of voids and ensuring a uniform network structure. The specific temperatures and durations are based on typical curing profiles for benzoxazine resins and should be optimized for this specific monomer using techniques like DSC.[11]

G cluster_workflow Polymerization Workflow Monomer Benzoxazine Monomer Curing Thermal Curing (Staged Heating) Monomer->Curing Ring-Opening Polymerization Polymer Crosslinked Polybenzoxazine Network Curing->Polymer

Figure 2: Thermal polymerization workflow.

Anticipated Polymer Properties and Characterization

The resulting polybenzoxazine derived from this compound is expected to exhibit a unique combination of properties.

PropertyAnticipated CharacteristicsCharacterization Technique
Thermal Stability High decomposition temperature (Td) > 350 °C due to the highly crosslinked aromatic network. The methyl group may slightly lower the initial decomposition temperature compared to unsubstituted analogs.Thermogravimetric Analysis (TGA)
Glass Transition Temp. High glass transition temperature (Tg) > 200 °C, indicative of a rigid polymer network.Differential Scanning Calorimetry (DSC), Dynamic Mechanical Analysis (DMA)
Mechanical Properties High modulus and strength, characteristic of thermosetting resins.Tensile Testing, DMA
Chemical Resistance Excellent resistance to a wide range of solvents and chemicals due to the dense crosslinked structure.Solvent Immersion Tests
Pendant Functionality The presence of the aldehyde group allows for post-polymerization modifications, enabling the tuning of surface properties or the attachment of bioactive molecules.Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) Spectroscopy

Conclusion

This compound presents a compelling opportunity for the development of novel high-performance polymers. Its unique structure allows for the synthesis of functional benzoxazine monomers that can be thermally cured into robust polybenzoxazine networks. The protocols and insights provided in this application note offer a solid starting point for researchers to explore the full potential of this versatile building block in creating the next generation of advanced materials. The pendant aldehyde functionality, in particular, opens up exciting possibilities for the design of smart and functional polymers with tailored properties for a wide range of applications, from advanced composites to functional coatings and biomedical devices.

References

  • Liu, J., et al. (2015). Study on products and reaction paths for synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine from phenol, aniline and formaldehyde. Chinese Journal of Polymer Science, 33, 248-256.
  • Wang, C., et al. (2021). Heat-resistant and robust biobased benzoxazine resins developed with a green synthesis strategy. Polymer Chemistry, 12(30), 4348-4357.
  • Sharaf El-Din, N. A. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities.
  • Kaya, İ., & Sandal, B. S. (2017). The synthesis, characterization and thermal stability of oligo-4-hydroxybenzaldehyde.
  • Yuliana, A., et al. (2019). Reaction of the formation of 4-hydroxy-3-methylbenzaldehyde.
  • Ertas Dogan, Y., Satilmis, B., & Uyar, T. (2018). Synthesis and characterization of bio-based benzoxazines derived from thymol. Journal of Applied Polymer Science, 135(44), 46809.
  • Chemsrc. (n.d.). This compound. Retrieved from [Link]

  • Froimowicz, P., et al. (2019).
  • Ameta, R., et al. (2010). Synthesis and characterization of p-hydroxybenzaldehyde oxime based terpolymers and their biolgical activities. Malaysian Polymer Journal, 5(2), 162-180.
  • Kumar, A., et al. (2007). Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives. The Journal of Organic Chemistry, 72(19), 7074-7079.
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The Strategic Utility of 3-Hydroxy-4-methylbenzaldehyde in Fine Chemical Synthesis: Applications and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Aromatic Aldehyde

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient and economical production of high-value fine chemicals. 3-Hydroxy-4-methylbenzaldehyde, a disubstituted aromatic aldehyde, has emerged as a pivotal precursor in the synthesis of a diverse array of complex molecules, particularly within the pharmaceutical, agrochemical, and fragrance industries. Its chemical architecture, featuring a reactive aldehyde, a nucleophilic phenolic hydroxyl group, and a methyl-substituted aromatic ring, offers a rich platform for a variety of chemical transformations.

This technical guide provides an in-depth exploration of the applications of this compound as a precursor to fine chemicals. We will delve into the mechanistic underpinnings of its reactivity, present detailed, field-proven protocols for its conversion into valuable intermediates, and offer insights into the causality behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile building block.

Core Reactivity and Synthetic Strategy: The Williamson Ether Synthesis

A primary and highly effective transformation of this compound involves the selective O-alkylation of its phenolic hydroxyl group. The Williamson ether synthesis is the cornerstone of this strategy, providing a reliable method for the formation of an ether linkage.[1] This SN2 reaction involves the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks an alkyl halide, displacing the halide and forming the desired ether.

The choice of base and solvent is critical in ensuring a high-yielding and clean reaction. A moderately strong base is required to deprotonate the phenol without promoting side reactions of the aldehyde group. The solvent must be able to dissolve both the polar phenoxide salt and the typically less polar alkyl halide.

Application I: Synthesis of a Key Intermediate for Apremilast

Apremilast, a significant therapeutic agent for the treatment of psoriasis and psoriatic arthritis, relies on a key intermediate, 3-ethoxy-4-methoxybenzaldehyde. While some synthetic routes start from isovanillin, this compound can be envisioned as a starting point for analogous structures through a two-step process involving O-ethylation followed by a subsequent reaction at the methyl group (e.g., oxidation and methylation). The initial O-ethylation is a critical step.

Protocol 1: O-Ethylation of this compound via Williamson Ether Synthesis

This protocol details the synthesis of 3-Ethoxy-4-methylbenzaldehyde, a valuable intermediate for further elaboration.

Reaction Scheme:

G cluster_0 Reactants cluster_1 Product This compound 3-Ethoxy-4-methylbenzaldehyde This compound->3-Ethoxy-4-methylbenzaldehyde Ethyl iodide, K2CO3 DMF, 80 °C

Figure 1: O-Ethylation of this compound.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
This compound136.155.0 g36.7
Ethyl iodide155.977.0 g (3.6 mL)44.9
Potassium carbonate (K₂CO₃), anhydrous138.217.6 g55.0
N,N-Dimethylformamide (DMF), anhydrous73.0950 mL-
Diethyl ether74.12As needed-
Saturated aqueous sodium chloride (brine)-As needed-
Anhydrous magnesium sulfate (MgSO₄)120.37As needed-

Equipment:

  • 250 mL three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add this compound (5.0 g, 36.7 mmol) and anhydrous potassium carbonate (7.6 g, 55.0 mmol).

  • Add 50 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Stir the mixture at room temperature for 15 minutes to ensure good dispersion.

  • Slowly add ethyl iodide (3.6 mL, 44.9 mmol) to the suspension using a dropping funnel over a period of 10 minutes.

  • Heat the reaction mixture to 80 °C and maintain this temperature with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into 200 mL of cold water and extract with diethyl ether (3 x 75 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 3-Ethoxy-4-methylbenzaldehyde.

Expected Outcome:

  • Yield: 80-90%

  • Appearance: A pale yellow oil or low-melting solid.

Self-Validation and Characterization:

The identity and purity of the synthesized 3-Ethoxy-4-methylbenzaldehyde should be confirmed by spectroscopic methods:

  • ¹H NMR: Expect to see a triplet and quartet corresponding to the ethyl group, a singlet for the methyl group, aromatic protons, and a singlet for the aldehyde proton.

  • ¹³C NMR: Will show the expected number of aromatic and aliphatic carbons.

  • IR Spectroscopy: The disappearance of the broad -OH stretch from the starting material and the presence of a strong C=O stretch for the aldehyde will be indicative of a successful reaction.

Application II: Synthesis of Coumarin Derivatives

Coumarins are a class of compounds with a wide range of biological activities, including anticoagulant, antibacterial, and antifungal properties.[1] this compound can serve as a precursor for the synthesis of novel coumarin derivatives through reactions like the Knoevenagel condensation.

Protocol 2: Knoevenagel Condensation for Coumarin Synthesis

This protocol outlines a general procedure for the condensation of this compound with an active methylene compound, such as diethyl malonate, to form a substituted coumarin.

Reaction Workflow:

G A This compound + Diethyl Malonate B Piperidine (catalyst) Ethanol, Reflux A->B C Intermediate B->C D Intramolecular Cyclization C->D E Substituted Coumarin D->E

Figure 2: Workflow for Coumarin Synthesis.

Materials:

Reagent/SolventMolecular Weight ( g/mol )
This compound136.15
Diethyl malonate160.17
Piperidine85.15
Ethanol46.07

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and diethyl malonate (1.1 equivalents) in absolute ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and stir for 8-12 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and reduce the solvent volume in vacuo.

  • Pour the residue into a mixture of ice and dilute hydrochloric acid to precipitate the crude product.

  • Filter the solid, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure coumarin derivative.

Expected Outcome:

The specific structure of the resulting coumarin will depend on the active methylene compound used. The yield will vary based on the specific substrates and reaction conditions.

Further Applications and Future Directions

The synthetic utility of this compound extends beyond the examples provided. Its aldehyde functionality can be a handle for various other transformations, including:

  • Reductive amination to produce substituted benzylamines.

  • Wittig and Horner-Wadsworth-Emmons reactions to form alkenes.

  • Oxidation to the corresponding carboxylic acid.

In the agrochemical sector, derivatives of hydroxybenzaldehydes are used in the synthesis of herbicides and fungicides. The fragrance industry utilizes related structures for their aromatic properties.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of a wide range of fine chemicals. Its judicious application, particularly through well-established reactions like the Williamson ether synthesis and Knoevenagel condensation, provides access to important intermediates for the pharmaceutical, agrochemical, and fragrance industries. The protocols and insights provided in this guide are intended to empower researchers and scientists to effectively harness the synthetic potential of this important building block.

References

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  • Synthesis and Biological Evaluation of Some Coumarin Derivatives. (2017). Molbank, 2017(3), M943. [Link]

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  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2016). Oriental Journal of Chemistry, 32(5), 2635-2641. [Link]

  • Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. (2020). Molecules, 25(24), 5970. [Link]

  • 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety. (n.d.). Retrieved from [Link]

  • SYNTHESIS, MODIFICATION, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF 3-HYDROXYBENZALDEHYDESALICYLHYDRAZIDE. (2017). Malaysian Journal of Analytical Sciences, 21(5), 1195-1202. [Link]

  • Enhancing Crop Protection: The Role of 4-Fluoro-3-methylbenzaldehyde in Agrochemicals. (n.d.). Retrieved from [Link]

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The Prospect of 3-Hydroxy-4-methylbenzaldehyde in Catalysis: A Guide to Ligand Synthesis and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

This document provides a forward-looking guide for researchers, chemists, and drug development professionals on the potential utility of 3-Hydroxy-4-methylbenzaldehyde in the field of catalysis. While direct catalytic applications of this specific molecule are not yet extensively documented in peer-reviewed literature, its structural features—a reactive aldehyde group, a phenolic hydroxyl group, and a methylated aromatic ring—make it a compelling precursor for the synthesis of novel ligands and catalysts. This guide, therefore, focuses on the prospective application of this compound in catalysis, primarily through its conversion into Schiff base ligands and their subsequent metal complexes. The protocols and potential applications described herein are based on well-established principles in coordination chemistry and catalysis, drawing parallels from structurally similar compounds.

Introduction: The Untapped Potential of this compound

This compound is a phenolic aldehyde that possesses key functional groups for the construction of multidentate ligands.[1][2] The aldehyde moiety can readily undergo condensation reactions with primary amines to form Schiff bases (imines), while the hydroxyl group can act as a coordination site for metal ions. The position of the hydroxyl and methyl groups on the benzene ring can influence the electronic and steric properties of the resulting ligands and their metal complexes, potentially leading to unique catalytic activities. While widely used in biochemical research and as a synthetic intermediate, its role in catalysis remains an area ripe for exploration.[3] This guide aims to provide a foundational framework for researchers to begin investigating the catalytic potential of this versatile molecule.

Part 1: Synthesis of Schiff Base Ligands from this compound

The most direct pathway to harnessing the catalytic potential of this compound is through the synthesis of Schiff base ligands. These ligands are known for their ability to form stable complexes with a wide range of transition metals, which often exhibit catalytic activity.[4][5]

Protocol 1: General Synthesis of a Bidentate Schiff Base Ligand

This protocol describes a general method for the synthesis of a Schiff base from this compound and a primary amine.

Materials:

  • This compound

  • A selected primary amine (e.g., aniline, ethanolamine)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol.

  • To this solution, add 1.0 equivalent of the chosen primary amine.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • Once the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product may precipitate upon cooling.

  • If a precipitate forms, collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Expected Outcome:

The reaction should yield the corresponding Schiff base ligand. The formation of the imine bond can be confirmed by the disappearance of the aldehyde proton signal and the appearance of a new imine proton signal in the ¹H NMR spectrum, and the presence of a C=N stretching band in the IR spectrum.

Part 2: Synthesis of Metal-Schiff Base Complexes

Once the Schiff base ligand is synthesized and purified, it can be used to form a metal complex. The choice of metal will depend on the target catalytic application. For instance, copper, cobalt, and manganese complexes are often explored for oxidation reactions, while palladium and rhodium complexes are common in cross-coupling and hydrogenation reactions.[4]

Protocol 2: Synthesis of a Copper(II)-Schiff Base Complex

This protocol provides a general method for the synthesis of a copper(II) complex using a bidentate Schiff base ligand derived from this compound.

Materials:

  • Synthesized Schiff base ligand

  • Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O] or Copper(II) chloride dihydrate [CuCl₂·2H₂O]

  • Methanol or Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (optional)

Procedure:

  • Dissolve 2.0 equivalents of the Schiff base ligand in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask with stirring.

  • In a separate flask, dissolve 1.0 equivalent of the copper(II) salt in the same solvent.

  • Slowly add the copper(II) salt solution to the ligand solution with vigorous stirring. A color change and/or precipitation of the complex is often observed.

  • The reaction mixture can be stirred at room temperature or gently heated to reflux for 1-2 hours to ensure complete complexation.

  • After cooling to room temperature, collect the precipitated complex by vacuum filtration.

  • Wash the solid complex with the solvent used for the reaction to remove any unreacted starting materials.

  • Dry the complex under vacuum.

  • Characterize the metal complex using techniques such as FT-IR, UV-Vis spectroscopy, elemental analysis, and magnetic susceptibility measurements.

Expected Outcome:

The formation of the copper(II) complex is typically indicated by a significant color change. IR spectroscopy can confirm the coordination of the ligand to the metal ion through shifts in the C=N and phenolic C-O stretching frequencies.

Part 3: Potential Catalytic Applications and Mechanistic Considerations

While not yet demonstrated for this compound derivatives, similar Schiff base complexes have shown promise in various catalytic transformations.

Potential Application 1: Catalytic Oxidation Reactions

Schiff base complexes of transition metals like copper, manganese, and cobalt are well-known catalysts for the oxidation of various substrates, including alcohols and phenols.[6] A hypothetical catalytic cycle for the oxidation of an alcohol to an aldehyde using a copper(II)-Schiff base complex is depicted below.

Catalytic_Oxidation cluster_cycle Hypothetical Catalytic Cycle Cat_Active Active Cu(II) Catalyst Intermediate1 [Cu(II)-Substrate Complex] Cat_Active->Intermediate1 Coordination Substrate R-CH2OH (Alcohol) Substrate->Intermediate1 Intermediate1->Cat_Active Regeneration Product R-CHO (Aldehyde) Intermediate1->Product Oxidation Oxidant Oxidant (e.g., H2O2) Oxidant->Intermediate1 Cat_Regen Reduced Oxidant

Caption: Hypothetical catalytic cycle for alcohol oxidation.

Potential Application 2: Catalytic Hydrogenation Reactions

Complexes of metals such as palladium, rhodium, and ruthenium with Schiff base ligands could potentially catalyze hydrogenation reactions. For example, the selective hydrogenation of unsaturated aldehydes or ketones to the corresponding unsaturated alcohols is a valuable transformation in organic synthesis. The steric and electronic properties imparted by the this compound scaffold could influence the selectivity of such reactions.[7]

Data Presentation: Hypothetical Catalyst Screening

The following table illustrates how quantitative data from a hypothetical screening of a newly synthesized catalyst could be presented.

EntryCatalyst Loading (mol%)SubstrateSolventTemperature (°C)Time (h)Conversion (%)Selectivity (%)
11Benzyl alcoholAcetonitrile8048592 (Benzaldehyde)
20.5Benzyl alcoholAcetonitrile8046590 (Benzaldehyde)
31CyclohexanolToluene10067895 (Cyclohexanone)

Experimental Workflows

The following diagram illustrates a typical workflow for the synthesis and evaluation of a new catalyst derived from this compound.

Workflow Start This compound Step1 Schiff Base Synthesis (Protocol 1) Start->Step1 Step2 Ligand Purification & Characterization Step1->Step2 Step3 Metal Complexation (Protocol 2) Step2->Step3 Step4 Catalyst Purification & Characterization Step3->Step4 Step5 Catalytic Activity Screening Step4->Step5 Step6 Optimization of Reaction Conditions Step5->Step6 End Identification of Optimal Catalyst System Step6->End

Caption: Workflow for catalyst development.

Conclusion and Future Outlook

While the direct catalytic applications of this compound are yet to be established, its potential as a versatile building block for the synthesis of novel ligands and catalysts is significant. The protocols and conceptual framework provided in this guide are intended to serve as a starting point for researchers to explore this promising area. The development of new catalysts derived from this compound could lead to advancements in various fields, including fine chemical synthesis and green chemistry. Further research into the synthesis of a variety of Schiff base ligands and their coordination chemistry with different transition metals is highly encouraged.

References

Click to expand
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Wang, Y., et al. (2023). An enhanced selective hydrogenation of methyl benzoate and impacts promoted by Al-modified KMn/SiO2. New Journal of Chemistry.
  • Sugumaran, M., et al. (1995). Oxidation of 3,4-dihydroxybenzylamine affords 3,4-dihydroxybenzaldehyde via the quinone methide intermediate. Pigment Cell Research, 8(5), 250-254.
  • Patil, S. A., et al. (2021). Synthesis, Characterization and Physico-chemical Studies of Metal Complexes of Schiff Base derived from p-hydroxybenzaldehyde and benzilmonoximehydrazone.
  • PubChemLite. (n.d.). This compound (C8H8O2). Retrieved from [Link]

  • Google Patents. (n.d.). EP0012939B1 - Process for the production of 4-hydroxybenzaldehyde derivatives.
  • ResearchGate. (n.d.). Reaction of the formation of 4-hydroxy-3-methylbenzaldehyde. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-hydroxybenzaldehyde. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2019). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. PubMed Central.
  • Li, J., et al. (2012). Synthesis, Morphology and Thermal Decomposition of Schiff Base Derived from m-Hydroxybenzaldehyde and p-Aminobenzoic Acid. Asian Journal of Chemistry.
  • ResearchGate. (n.d.). Steric Control and Mechanism of Benzaldehyde Oxidation by Polypyridyl Oxoiron(IV) Complexes: Aromatic versus Benzylic Hydroxylation of Aromatic Aldehydes. Retrieved from [Link]

  • Iranian Journal of Pharmaceutical Sciences. (n.d.). Synthesis and Characterization of Some Transition Metal Complexes of Schiff Base Derived From 2, 4 – Dihydroxybenzaldehyde. Retrieved from [Link]

  • Zhang, Q., et al. (2004). Oxidation of p-Cresol to p-Hydroxybenzaldehyde with Molecular Oxygen in the Presence of CuMn-Oxide Heterogeneous Catalyst. Bulletin of the Korean Chemical Society.
  • New Journal of Chemistry. (n.d.). 4-Hydroxybenzaldehyde derived Schiff base gelators: case of the sustainability or rupturing of imine bonds towards the selective sensing of Ag+ and Hg2+ ions via sol–gel methodology. Retrieved from [Link]

  • ResearchGate. (n.d.). Green synthesis of 4-hydroxy-3-methoxybenzaldehyde Schiff bases (V1 – V3). Retrieved from [Link]

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Application Notes and Protocols: 3-Hydroxy-4-methylbenzaldehyde Derivatives as Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Fluorescence Potential of Salicylaldehyde Scaffolds

Simple aromatic aldehydes, such as 3-hydroxy-4-methylbenzaldehyde, do not typically exhibit strong fluorescence. However, their chemical architecture provides a versatile platform for the design of sophisticated fluorescent probes. Through a straightforward condensation reaction with a primary amine, these aldehydes are transformed into Schiff bases. This transformation is key to unlocking their sensing capabilities. The resulting imine (-C=N-) linkage and the presence of a hydroxyl group ortho to the aldehyde position create a molecular environment ripe for two critical photophysical phenomena: Excited-State Intramolecular Proton Transfer (ESIPT) and Chelation-Enhanced Fluorescence (CHEF).

The ESIPT process involves the transfer of a proton from the hydroxyl group to the imine nitrogen upon photoexcitation. This creates a transient keto-tautomer that is responsible for a large Stokes shift and often, weak fluorescence. The true potential of these Schiff bases is realized in the presence of specific metal ions. Coordination of a metal ion, such as Al³⁺, with the hydroxyl oxygen and imine nitrogen atoms rigidifies the molecular structure and inhibits the C=N isomerization, a non-radiative decay pathway. This binding event can disrupt the ESIPT process and simultaneously trigger the CHEF effect, leading to a significant "turn-on" fluorescent signal.[1][2] This high degree of selectivity and the dramatic change in fluorescence intensity make Schiff bases derived from hydroxybenzaldehydes powerful tools for the detection of various analytes.

This guide provides detailed protocols for the synthesis and application of a fluorescent probe derived from a structural isomer of this compound for the detection of aluminum ions (Al³⁺). While the specific protocols are based on the well-documented reactivity of 5-methyl salicylaldehyde, the principles and procedures are directly applicable to Schiff bases derived from this compound due to their close structural and electronic similarity.[1][2]

Core Principles: ESIPT and CHEF Mechanisms

The functionality of salicylaldehyde-based Schiff base probes is governed by a delicate interplay of photophysical processes. Understanding these mechanisms is crucial for interpreting experimental results and for the rational design of new sensors.

Excited-State Intramolecular Proton Transfer (ESIPT)

In the ground state, the Schiff base exists predominantly in its enol form. Upon absorption of a photon, the molecule is promoted to an excited state. In this excited state, the acidity of the phenolic proton and the basicity of the imine nitrogen are significantly increased, facilitating a rapid intramolecular proton transfer. This creates an excited keto-tautomer, which then relaxes to the ground state, often through non-radiative pathways, resulting in low fluorescence quantum yield.

Chelation-Enhanced Fluorescence (CHEF)

When a target metal ion is introduced, it can coordinate with the oxygen and nitrogen atoms of the Schiff base. This chelation has two major consequences:

  • Structural Rigidification: The metal-ligand complex is more rigid than the free Schiff base, which reduces energy loss through vibrational and rotational motions.

  • Inhibition of ESIPT and C=N Isomerization: The coordination with the metal ion can prevent the intramolecular proton transfer and inhibit the isomerization of the C=N double bond, closing off non-radiative decay channels.[1][2]

This combination of effects leads to a significant enhancement of the fluorescence intensity, providing a robust "turn-on" signal for the detection of the target analyte.

Application I: "Turn-On" Fluorescent Detection of Aluminum (Al³⁺)

Aluminum is the most abundant metal in the earth's crust and is widely used in various industries. However, its accumulation in the human body can lead to adverse health effects. Therefore, the development of sensitive and selective probes for Al³⁺ is of great importance.[1][3][4] Schiff bases derived from salicylaldehydes have proven to be excellent candidates for this purpose.[1][5][6]

Synthesis of the Fluorescent Probe

The following protocol describes the synthesis of a Schiff base probe from 5-methyl salicylaldehyde and 2-aminobenzothiazole, which serves as a model for probes derived from this compound.[1]

Materials:

  • 5-methyl salicylaldehyde (or this compound)

  • 2-aminobenzothiazole

  • Anhydrous ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

Protocol:

  • Dissolve 1 mmol of 5-methyl salicylaldehyde (or this compound) in 10 mL of anhydrous ethanol in a round-bottom flask.

  • Add 1 mmol of 2-aminobenzothiazole to the solution.

  • Stir the mixture at room temperature for 10 minutes.

  • Heat the mixture to reflux and maintain for 2-3 hours.

  • Allow the solution to cool to room temperature.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base probe under vacuum.

Synthesis_Workflow cluster_reactants Reactants Salicylaldehyde 5-Methyl Salicylaldehyde (or this compound) Reaction Reflux (2-3 hours) Salicylaldehyde->Reaction Amine 2-Aminobenzothiazole Amine->Reaction Solvent Anhydrous Ethanol Solvent->Reaction Cooling Cool to RT Reaction->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with Cold Ethanol Filtration->Washing Drying Vacuum Drying Washing->Drying Product Purified Schiff Base Probe Drying->Product

Caption: Workflow for the synthesis of the Schiff base fluorescent probe.

Protocol for Al³⁺ Detection

Materials and Instrumentation:

  • Synthesized Schiff base probe

  • Stock solution of the probe (e.g., 1 mM in DMSO or ethanol)

  • Stock solution of Al³⁺ (e.g., 10 mM Al(NO₃)₃·9H₂O in deionized water)

  • Aqueous buffer solution (e.g., HEPES or Tris-HCl, pH 7.4)

  • Fluorometer

  • Quartz cuvettes

Protocol:

  • Preparation of the Probe Solution: Prepare a working solution of the Schiff base probe (e.g., 10 µM) in a suitable solvent system (e.g., a mixture of DMSO and aqueous buffer).

  • Fluorescence Measurement: a. Transfer 3 mL of the probe solution to a quartz cuvette. b. Record the fluorescence emission spectrum of the probe alone. The excitation wavelength should be determined from the absorption maximum of the probe. c. Titrate the probe solution with increasing concentrations of the Al³⁺ stock solution. d. After each addition of Al³⁺, mix thoroughly and allow the solution to equilibrate for a short period (e.g., 1-2 minutes) before recording the fluorescence emission spectrum.[2]

  • Data Analysis: a. Plot the fluorescence intensity at the emission maximum as a function of the Al³⁺ concentration. b. Determine the limit of detection (LOD) using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the calibration curve.

Al_Detection_Workflow cluster_preparation Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis Probe_Sol Prepare 10 µM Probe Solution Cuvette Add 3 mL to Cuvette Probe_Sol->Cuvette Blank Record Blank Spectrum Cuvette->Blank Titration Titrate with Al³⁺ Solution Blank->Titration Record Record Spectrum after each addition Titration->Record Equilibrate Plot Plot Intensity vs. [Al³⁺] Record->Plot LOD Calculate Limit of Detection (LOD) Plot->LOD

Caption: Experimental workflow for the fluorescent detection of Al³⁺.

Expected Results and Data Interpretation

Upon the addition of Al³⁺, a significant increase in the fluorescence intensity is expected. The emission maximum may also exhibit a slight blue or red shift depending on the specific probe and solvent system.

ParameterTypical Value (for 5-methyl salicylaldehyde-based probe)Reference
Excitation Wavelength (λex)~370 nm[1]
Emission Wavelength (λem)~450 nm[1]
Limit of Detection (LOD)2.81 x 10⁻⁷ M[2]
Response Time< 2 minutes[2]
Stoichiometry (Probe:Al³⁺)1:1[2]

The high selectivity of the probe for Al³⁺ should be confirmed by performing control experiments with other common metal ions. Minimal changes in fluorescence in the presence of other ions would demonstrate the probe's specificity.

Sensing_Mechanism cluster_probe Probe Alone cluster_complex Probe + Al³⁺ Probe Schiff Base Probe (Weak Fluorescence) ESIPT ESIPT (Non-radiative decay) Probe->ESIPT Excitation (hν) Complex Probe-Al³⁺ Complex (Strong Fluorescence) Probe->Complex + CHEF CHEF Effect (Fluorescence Turn-On) Complex->CHEF Excitation (hν) Al_ion Al³⁺ Al_ion->Complex

Caption: "Turn-on" sensing mechanism of the Schiff base probe for Al³⁺.

Application II: Fluorescent Detection of Zinc (Zn²⁺)

Zinc is an essential trace element in biological systems, and its dysregulation is associated with various diseases. Therefore, fluorescent probes for Zn²⁺ are valuable tools in biomedical research.[7] Salicylaldehyde-based Schiff bases can also be designed to selectively detect Zn²⁺.[7][8][9]

Protocol for Zn²⁺ Detection

The protocol for Zn²⁺ detection is similar to that for Al³⁺, with potential modifications to the probe structure and solvent system to optimize selectivity for Zn²⁺. For instance, a different amine precursor might be used in the synthesis of the Schiff base to tune the coordination environment for Zn²⁺.

Materials and Instrumentation:

  • Zn²⁺-selective Schiff base probe

  • Stock solution of the probe (e.g., 1 mM in DMSO)

  • Stock solution of Zn²⁺ (e.g., 10 mM ZnCl₂ in deionized water)

  • Aqueous buffer solution (e.g., HEPES, pH 7.4)

  • Fluorometer

  • Quartz cuvettes

Protocol:

  • Probe Preparation: Prepare a working solution of the Zn²⁺-selective probe (e.g., 10 µM) in a suitable solvent system (e.g., DMSO/HEPES buffer).

  • Fluorescence Titration: a. Add 3 mL of the probe solution to a quartz cuvette. b. Record the initial fluorescence spectrum. c. Incrementally add the Zn²⁺ stock solution to the cuvette. d. After each addition, mix and record the fluorescence emission spectrum.

  • Selectivity Studies: To confirm the selectivity for Zn²⁺, repeat the experiment with other biologically relevant metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Cu²⁺).

  • Data Analysis: Plot the fluorescence intensity versus the Zn²⁺ concentration and calculate the detection limit as described for Al³⁺.

Expected Results for Zn²⁺ Sensing

The addition of Zn²⁺ is expected to cause a significant "turn-on" fluorescence response due to the CHEF mechanism.[7] The selectivity for Zn²⁺ over other metal ions is a critical performance characteristic of the probe.

ParameterExpected Range/Value
Excitation Wavelength (λex)~340-400 nm
Emission Wavelength (λem)~450-550 nm
Limit of Detection (LOD)Nanomolar to low micromolar range
Response"Turn-on" fluorescence enhancement

Trustworthiness and Self-Validation

The reliability of these protocols is ensured by incorporating several self-validating steps:

  • Control Experiments: The selectivity of the probe must be validated by testing its response to a panel of potentially interfering ions. A highly selective probe will show a significant fluorescence change only in the presence of the target analyte.

  • Linearity of Response: In the low concentration range, the fluorescence intensity should be linearly proportional to the analyte concentration. This linear range should be established to ensure quantitative accuracy.

  • Reproducibility: All experiments should be performed in triplicate to ensure the reproducibility of the results. The standard deviation of the measurements should be within an acceptable range.

  • Characterization of the Probe: The synthesized Schiff base probe should be thoroughly characterized using standard analytical techniques (e.g., NMR, mass spectrometry, and IR spectroscopy) to confirm its structure and purity.

Conclusion

Schiff bases derived from this compound and its isomers are versatile and readily synthesized fluorescent probes. Their "turn-on" fluorescence response upon selective binding to metal ions like Al³⁺ and Zn²⁺, governed by the principles of ESIPT and CHEF, makes them highly valuable for applications in environmental monitoring, drug development, and biomedical research. The protocols outlined in this guide provide a robust framework for the successful application of these powerful analytical tools.

References

  • Dong, Y., et al. (2025).
  • Dong, Y., et al. (2025). Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calculations. PubMed. [Link]

  • A Simple Schiff Base as Fluorescent Probe for Detection of Al3+ in Aqueous Media and its Application in Cells Imaging. (2022). PubMed. [Link]

  • A new, AIE-active "butterfly-shaped" Salicylaldehyde Schiff Base as a turn-on Fluorescent Probe for Highly Selective and Sensitive Al 3+ Recognition. (2026). PubMed. [Link]

  • Qi, Z., et al. (2025). Two Schiff-base fluorescent-colorimetric probes based on naphthaldehyde and aminobenzoic acid for selective detection of Al3+, Fe3+ and Cu2+ ions. ResearchGate. [Link]

  • A new, AIE-active "butterfly-shaped" Salicylaldehyde Schiff Base as a turn-on Fluorescent Probe for Highly Selective and Sensitive Al 3+ Recognition. (n.d.). QxMD. [Link]

  • Li, C., et al. (2025). Fluorescent chemosensor based on Schiff base for selective detection of zinc(II) in aqueous solution. ResearchGate. [Link]

  • Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al3+ Ions. (2023). Semantic Scholar. [Link]

  • On the Electroanalytical Detection of Zn Ions by a Novel Schiff Base Ligand-SPCE Sensor. (2022). MDPI. [Link]

  • Dual-responsive bis-Schiff base fluorescent probe for simultaneous detection of Zn2+ and HClO in environmental monitoring and information encryption. (2025). Nature. [Link]

  • Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings. (n.d.). MDPI. [Link]

  • A cap-type Schiff base acting as a fluorescence sensor for zinc(ii) and a colorimetric sensor for iron(ii), copper(ii), and zinc(ii) in aqueous media. (n.d.). Royal Society of Chemistry. [Link]

  • Benzimidazole and benzothiazole conjugated Schiff base as fluorescent sensors for Al3+ and Zn2+. (n.d.). ResearchGate. [Link]

  • Preparation of fluorescent sensor based on Zn metal-organic framework for detection and determination of raloxifene as an anticancer drug. (2024). PubMed. [Link]

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Application Notes and Protocols for the Analytical Determination of 3-Hydroxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Hydroxy-4-methylbenzaldehyde (CAS No. 57295-30-4) is an aromatic aldehyde with growing interest in the fields of pharmaceutical sciences, organic synthesis, and materials science.[1][2] As a key intermediate and building block, the ability to accurately and reliably quantify this compound is paramount for quality control, reaction monitoring, and stability testing. This document provides a comprehensive guide to the analytical methodologies for the detection and quantification of this compound, tailored for researchers, scientists, and drug development professionals. The protocols herein are developed based on established principles of analytical chemistry and are designed to be robust and reproducible.

This guide will delve into the theoretical and practical aspects of the most pertinent analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Each section will not only provide step-by-step protocols but also explain the underlying scientific principles that govern the experimental choices, ensuring a deep understanding and the ability to troubleshoot and adapt these methods as needed.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods. Key physicochemical data for this compound are summarized below.

PropertyValueSource
Molecular Formula C₈H₈O₂[1][2]
Molecular Weight 136.15 g/mol [1][2]
Melting Point 73-74 °C[3]
Boiling Point 252.4 ± 20.0 °C at 760 mmHg[3]
Appearance Off-white to yellow solid[3]
CAS Number 57295-30-4[1]

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the premier technique for the quantification of non-volatile and thermally labile compounds like this compound. A reverse-phase HPLC method with UV detection is the most common approach for phenolic aldehydes, offering excellent resolution, sensitivity, and reproducibility.[4][5]

Principle of the Method

Reverse-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (typically C18) is used with a polar mobile phase. This compound, being a moderately polar compound, will partition between the stationary and mobile phases. By carefully controlling the mobile phase composition, its retention time can be optimized for accurate quantification. The addition of an acid (e.g., formic or acetic acid) to the mobile phase is crucial to suppress the ionization of the phenolic hydroxyl group, leading to sharper peaks and more reproducible retention times. Detection is typically achieved using a UV-Vis detector, as the aromatic ring and carbonyl group in the analyte are strong chromophores.

Experimental Workflow for HPLC Analysis

Caption: Workflow for the quantitative analysis of this compound by HPLC.

Detailed HPLC Protocol

1. Instrumentation and Chromatographic Conditions:

ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalent with DAD/UV detectorA diode-array detector (DAD) is advantageous for method development as it allows for the simultaneous acquisition of spectra to confirm peak purity and identity.
Column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)The C18 stationary phase provides the necessary hydrophobicity for retaining and separating phenolic aldehydes.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier ensures the analyte is in its non-ionized form, leading to better peak shape.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in reverse-phase HPLC, offering good elution strength and low UV cutoff.
Gradient Elution 0-5 min: 20% B; 5-15 min: 20-80% B; 15-20 min: 80% B; 20-22 min: 80-20% B; 22-25 min: 20% BA gradient elution is recommended to ensure the separation of the target analyte from potential impurities with different polarities and to clean the column after each injection.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection Wavelength 280 nmPhenolic compounds typically exhibit strong absorbance around 280 nm. A DAD can be used to determine the optimal wavelength.

2. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of HPLC-grade methanol in a volumetric flask.

  • Calibration Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the initial mobile phase composition (80:20 Mobile Phase A:B).

  • Sample Preparation: Accurately weigh the sample and dissolve it in a suitable solvent (methanol or the initial mobile phase) to achieve a concentration within the calibration range. For complex matrices, a solid-phase extraction (SPE) may be necessary to remove interferences.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulate matter that could damage the HPLC system.

3. Method Validation:

To ensure the reliability of the analytical data, the HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) > 0.999
Accuracy Recovery of 98-102%
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) < 2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Specificity The analyte peak should be well-resolved from other components, and peak purity should be confirmed with a DAD.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For this compound, GC-MS provides high sensitivity and specificity, with the mass spectrum serving as a chemical fingerprint for unambiguous identification.[1]

Principle of the Method

In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron ionization), and the resulting fragments are separated based on their mass-to-charge ratio. The resulting mass spectrum is highly characteristic of the compound's structure.

Experimental Workflow for GC-MS Analysis

Caption: Workflow for the analysis of this compound by GC-MS.

Detailed GC-MS Protocol

1. Instrumentation and Conditions:

ParameterRecommended SettingRationale
GC-MS System Agilent 7890B GC with 5977B MSD or equivalentA standard and reliable system for routine analysis.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalentA non-polar column suitable for the separation of a wide range of semi-volatile organic compounds.
Carrier Gas Helium at a constant flow of 1.0 mL/minAn inert carrier gas that is compatible with mass spectrometry.
Inlet Temperature 250 °CEnsures complete vaporization of the analyte without thermal degradation.
Oven Program Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)A temperature program that allows for the separation of the analyte from solvent and potential impurities.
MS Source Temp 230 °CStandard source temperature for electron ionization.
MS Quad Temp 150 °CStandard quadrupole temperature.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns for library matching.
Scan Range 40-400 amuA mass range that covers the molecular ion and major fragments of the analyte.

2. Sample Preparation:

  • Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate.

  • For improved volatility and peak shape, derivatization by silylation (e.g., with BSTFA) can be performed to convert the polar hydroxyl group to a non-polar silyl ether.

  • An internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time) should be used for accurate quantification.

3. Data Analysis:

  • The identity of this compound can be confirmed by comparing its retention time and mass spectrum with that of a pure standard and by searching against a spectral library such as the NIST database. The mass spectrum of this compound typically shows a molecular ion peak at m/z 136 and characteristic fragment ions.[1]

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple and rapid technique that can be used for the quantitative analysis of this compound in simple matrices where interfering substances are not present. It is also invaluable for determining the optimal detection wavelength for HPLC analysis.

Principle of the Method

This technique is based on the principle that molecules with chromophores (light-absorbing functional groups) absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. The amount of light absorbed is directly proportional to the concentration of the analyte in the solution (Beer-Lambert Law). This compound, with its substituted benzene ring and carbonyl group, exhibits strong UV absorbance.

Protocol for UV-Vis Analysis

1. Instrumentation:

  • A double-beam UV-Vis spectrophotometer.

2. Procedure:

  • Solvent Selection: Use a solvent that dissolves the analyte and is transparent in the wavelength range of interest (e.g., methanol or ethanol).

  • Wavelength of Maximum Absorbance (λmax) Determination:

    • Prepare a dilute solution of this compound in the chosen solvent.

    • Scan the solution over a wavelength range of 200-400 nm to determine the λmax. For structurally similar compounds like 3,4-dihydroxybenzaldehyde, the λmax is around 280 nm and 310 nm.[6]

  • Quantitative Analysis:

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of each standard at the predetermined λmax.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the detection and quantification of this compound. The choice of technique will depend on the specific requirements of the analysis, such as the sample matrix, the need for identification versus quantification, and the available instrumentation. For accurate and reliable quantification in complex matrices, a validated stability-indicating HPLC method is the recommended approach.[7] GC-MS offers unparalleled specificity for identification, while UV-Vis spectrophotometry provides a rapid and cost-effective solution for simpler applications. By understanding the principles behind each method and following the detailed protocols, researchers can confidently generate high-quality analytical data for this compound.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications. 2008. [Link]

  • International Journal of Trend in Scientific Research and Development. Stability Indicating HPLC Method Development –A Review. [Link]

  • PubChemLite. This compound (C8H8O2). [Link]

  • PubChem. 4-Hydroxy-3-methylbenzaldehyde | C8H8O2 | CID 139901. [Link]

  • ResearchGate. GC-MS chromatogram of 4-hydroxy-3-methylbenzaldehyde. [Link]

  • NIST. Benzaldehyde, 3,4-dihydroxy-. NIST Chemistry WebBook. [Link]

  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • PubChem. 2-Hydroxy-4-methylbenzaldehyde | C8H8O2 | CID 61200. [Link]

  • ResearchGate. (PDF) High‐performance liquid chromatography method for analysis of phenolic acids, phenolic aldehydes, and furanic derivatives in brandies. Development and validation. [Link]

  • The Good Scents Company. 3-hydroxybenzaldehyde, 100-83-4. [Link]

  • National Center for Biotechnology Information. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. [Link]

  • RSC Publishing. A new method for simultaneous determination of 14 phenolic acids in agricultural soils by multiwavelength HPLC-PDA analysis. [Link]

  • ResearchGate. Solubility and solution thermodynamics of 4-hydroxybenzaldehyde in twelve organic solvents from T = (278.15 to 318.15) K. [Link]

  • The Good Scents Company. 4-hydroxy-3-methyl benzaldehyde, 15174-69-3. [Link]

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Application Notes & Protocols: 3-Hydroxy-4-methylbenzaldehyde as a Versatile Precursor in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, scientists, and professionals in agrochemical development with a comprehensive overview of the utility of 3-Hydroxy-4-methylbenzaldehyde as a key intermediate in the synthesis of potential new agrochemical agents. While hydroxybenzaldehyde derivatives are broadly recognized as important building blocks in the agricultural chemical industry, this document focuses on a specific, documented application: the synthesis of coumarin-based compounds exhibiting significant antifungal properties. We will delve into the chemical rationale for utilizing this particular benzaldehyde isomer, provide a detailed, step-by-step protocol for the synthesis of a 3-(3-(4-hydroxy-3-methylphenyl)acryloyl) coumarin, and discuss the broader implications for the development of novel fungicides.

Introduction: The Strategic Importance of Substituted Benzaldehydes in Agrochemical Synthesis

Substituted benzaldehydes are a cornerstone of synthetic organic chemistry, offering a reactive aldehyde functionality and a modifiable aromatic ring. In the realm of agrochemical research, the specific substitution pattern on the phenyl ring is critical for determining the biological activity, selectivity, and environmental fate of the final product. 4-Hydroxybenzaldehyde derivatives, in particular, are noted as valuable intermediates for the preparation of a range of medicines and agricultural chemicals.[1][2] The presence of a hydroxyl group offers a reactive site for etherification or esterification, while the aldehyde can undergo a variety of condensation reactions to build more complex molecular scaffolds.

This compound (CAS: 57295-30-4) is a particularly interesting starting material. The ortho relationship between the methyl and hydroxyl groups, and the meta position of the aldehyde to the hydroxyl, influences the electronic properties and steric environment of the molecule, which can be strategically exploited in multi-step syntheses.

G This compound This compound Aldehyde_Group Aldehyde Group (-CHO) This compound->Aldehyde_Group Condensation Reactions Hydroxyl_Group Hydroxyl Group (-OH) This compound->Hydroxyl_Group Etherification/ Esterification Aromatic_Ring Aromatic Ring This compound->Aromatic_Ring Electrophilic Substitution Methyl_Group Methyl Group (-CH3)

Caption: Key reactive sites of this compound.

Application Focus: Synthesis of Antifungal Coumarin Derivatives

Coumarins are a class of natural products known for a wide range of biological activities. In the context of agrochemicals, their derivatives have shown promise as antimicrobial and antifungal agents.[3] The synthesis of a novel coumarin derivative from this compound (referred to as 4-hydroxy-3-methylbenzaldehyde in some literature) provides a practical example of its application.

The core of this synthesis is a Claisen-Schmidt condensation reaction between an activated methyl ketone of a coumarin scaffold (3-acetylcoumarin) and the aldehyde group of this compound. This reaction forms a chalcone-like structure, which serves as the backbone of the final product.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product HMB 3-Hydroxy-4- methylbenzaldehyde CS Claisen-Schmidt Condensation HMB->CS AC 3-Acetylcoumarin AC->CS Product 3-(3-(4-hydroxy-3-methylphenyl)acryloyl) coumarin CS->Product

Caption: Workflow for the synthesis of an antifungal coumarin derivative.

Scientific Rationale

The choice of this compound is strategic. The aldehyde group provides the necessary electrophilic center for the condensation reaction. The phenolic hydroxyl group is a key feature for potential biological activity, as it can participate in hydrogen bonding with biological targets. The methyl group can influence the lipophilicity and steric profile of the final molecule, which can affect its transport and binding properties.

The resulting coumarin derivative has demonstrated significant antibacterial and antifungal activity, suggesting that this synthetic pathway is a viable route to new agrochemical candidates.[3]

Detailed Experimental Protocols

The following protocols are based on established laboratory procedures.[3] Researchers should always adhere to standard laboratory safety practices, including the use of personal protective equipment.

Materials and Reagents
ReagentGradeSupplier
This compound≥98%Commercially Available
3-Acetylcoumarin≥98%Commercially Available
EthanolAnhydrousCommercially Available
PiperidineReagent GradeCommercially Available
Hydrochloric AcidConcentratedCommercially Available
Protocol: Synthesis of 3-(3-(4-hydroxy-3-methylphenyl)acryloyl) coumarin
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10 mmol of this compound and 10 mmol of 3-acetylcoumarin in 50 mL of absolute ethanol.

  • Catalyst Addition: To the stirred solution, add 5-6 drops of piperidine as a catalyst.

  • Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:hexane, 3:7).

  • Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • Precipitation: Pour the cooled reaction mixture into a beaker containing 100 mL of ice-cold water with constant stirring. Acidify the mixture with a few drops of concentrated hydrochloric acid to facilitate the precipitation of the product.

  • Isolation: Filter the precipitated solid using a Buchner funnel, wash thoroughly with cold water to remove any unreacted starting materials and catalyst.

  • Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

  • Purification (Optional): If necessary, the crude product can be recrystallized from a suitable solvent such as ethanol to obtain a pure crystalline solid.

Characterization

The synthesized product should be characterized using standard analytical techniques to confirm its structure and purity.

TechniqueExpected Results
Melting Point A sharp melting point indicates high purity.
FT-IR (KBr, cm⁻¹) Peaks corresponding to -OH stretching, C=O stretching (chalcone and coumarin), C=C stretching, and aromatic C-H stretching.
¹H NMR (DMSO-d₆, δ ppm) Signals corresponding to aromatic protons, vinyl protons of the acryloyl group, methyl protons, and the phenolic hydroxyl proton.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of the product.

Broader Applications and Future Directions

The protocol detailed above is a specific example of how this compound can be utilized in the synthesis of biologically active molecules. The versatility of the aldehyde and hydroxyl functional groups opens up possibilities for the synthesis of a wide array of other potential agrochemicals.

Future research could explore:

  • Derivatization of the hydroxyl group: Etherification or esterification could lead to compounds with altered solubility, stability, and biological activity.

  • Alternative condensation partners: Reacting this compound with other active methylene compounds could yield different classes of potential agrochemicals.

  • Synthesis of Schiff bases: Condensation with various amines could produce Schiff bases, a class of compounds known for their diverse biological activities.

The exploration of these synthetic pathways, starting from the readily available this compound, represents a promising avenue for the discovery of new and effective agrochemicals.

References

  • Reaction of the formation of 4-hydroxy-3-methylbenzaldehyde. - ResearchGate. Available at: [Link]

  • Process for the production of 4-hydroxybenzaldehyde derivatives - European Patent Office. Available at: [Link]

  • Process for the production of 4-hydroxybenzaldehyde derivatives - Patent 0012939.

Sources

The Versatile Role of 3-Hydroxy-4-methylbenzaldehyde in Advanced Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Unique Benzaldehyde Isomer

In the vast landscape of organic chemistry, the strategic placement of functional groups on an aromatic ring can impart unique properties to a molecule, opening doors to novel applications in materials science. 3-Hydroxy-4-methylbenzaldehyde, a seemingly simple aromatic aldehyde, is one such molecule whose specific substitution pattern—a hydroxyl group at the meta position and a methyl group at the para position relative to the aldehyde—offers a compelling platform for the design of advanced materials. This guide provides an in-depth exploration of the use of this compound in the synthesis of high-performance polymers and functional materials, complete with detailed experimental protocols for researchers, scientists, and professionals in drug development and materials science.

The presence of the aldehyde group serves as a versatile handle for the construction of larger molecular architectures, most notably through the formation of Schiff bases (imines) via condensation with primary amines. The hydroxyl group, in turn, can act as a coordination site for metal ions, influence solubility, and participate in hydrogen bonding, thereby dictating the supramolecular assembly and bulk properties of the resulting materials. The methyl group, while seemingly a simple substituent, can fine-tune the electronic properties and solubility of the molecule and its derivatives. This unique combination of functional groups makes this compound a valuable precursor for a range of materials, including thermally stable polymers, corrosion inhibitors, and fluorescent sensors.

I. Synthesis of High-Performance Schiff Base Polymers

Schiff base polymers, or poly(azomethine)s, are a class of materials known for their excellent thermal stability, mechanical strength, and interesting optoelectronic properties. The imine (-C=N-) linkage in the polymer backbone provides a combination of rigidity and conjugation, which can be tailored by the choice of the aldehyde and amine monomers. This compound is an excellent candidate for the synthesis of these polymers, with the hydroxyl group offering an additional site for cross-linking or metal coordination to further enhance material properties.

Causality Behind Experimental Choices

The synthesis of Schiff base polymers from this compound typically involves a polycondensation reaction with a diamine. The choice of solvent is critical; a high-boiling point aprotic polar solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) is often used to ensure the reactants remain in solution and to facilitate the removal of the water byproduct at elevated temperatures, driving the reaction to completion. A catalyst, such as a few drops of glacial acetic acid, is often employed to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus accelerating the nucleophilic attack by the amine.

Experimental Protocol: Synthesis of a Poly(azomethine) from this compound and p-Phenylenediamine

This protocol describes the synthesis of a linear Schiff base polymer.

Materials:

  • This compound (1 equivalent)

  • p-Phenylenediamine (1 equivalent)

  • N,N-Dimethylformamide (DMF)

  • Glacial Acetic Acid (catalytic amount)

  • Methanol

Procedure:

  • Dissolution of Monomers: In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve this compound (e.g., 1.36 g, 10 mmol) in anhydrous DMF (20 mL).

  • In a separate beaker, dissolve p-phenylenediamine (e.g., 1.08 g, 10 mmol) in anhydrous DMF (20 mL).

  • Reaction Setup: Gently heat the solution of this compound to 60°C under a nitrogen atmosphere.

  • Addition of Diamine: Add the p-phenylenediamine solution dropwise to the stirred aldehyde solution over a period of 30 minutes.

  • Catalysis and Polymerization: Add 3-4 drops of glacial acetic acid to the reaction mixture. Increase the temperature to 120-140°C and maintain for 24 hours under a continuous nitrogen purge to facilitate the removal of water.

  • Precipitation and Purification: After cooling to room temperature, pour the viscous polymer solution into a beaker containing methanol (200 mL) with vigorous stirring. The polymer will precipitate.

  • Washing: Filter the precipitated polymer and wash it thoroughly with methanol to remove unreacted monomers and residual solvent.

  • Drying: Dry the polymer in a vacuum oven at 80°C for 24 hours.

Expected Outcome: A colored (typically yellow to orange) fibrous or powdered polymer. The polymer's properties, such as solubility and thermal stability, can be characterized by techniques like Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Thermogravimetric Analysis (TGA).

Spectroscopic Data Expected Wavenumber/Chemical Shift Assignment
FTIR (cm⁻¹) ~3400-3200 (broad)O-H stretching
~1620-1600C=N (imine) stretching
~1580, ~1500C=C aromatic stretching
¹H NMR (ppm) ~8.3-8.6-CH=N- (azomethine proton)
~9.5-10.5Ar-OH (phenolic proton)
~6.8-7.8Aromatic protons
~2.2-2.4Ar-CH₃ (methyl protons)

Diagram of the Polymerization Workflow:

G cluster_prep Monomer Preparation cluster_reaction Polymerization cluster_workup Purification and Isolation A Dissolve 3-Hydroxy-4- methylbenzaldehyde in DMF C Heat aldehyde solution to 60°C under N₂ A->C B Dissolve p-Phenylenediamine in DMF D Add diamine solution dropwise B->D C->D E Add acetic acid catalyst D->E F Heat to 120-140°C for 24h E->F G Cool to room temperature F->G H Precipitate in Methanol G->H I Filter and wash with Methanol H->I J Dry in vacuum oven I->J K Final Polymer J->K G cluster_sensor Fluorescent Sensor cluster_analyte Analyte cluster_complex Complex Formation Sensor Schiff Base Sensor (Low Fluorescence) Complex Sensor-Metal Ion Complex (High Fluorescence) Sensor->Complex + Metal Ion Analyte Metal Ion (e.g., Al³⁺) Analyte->Complex

Application Notes & Protocols for Reactions Involving 3-Hydroxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Versatile Scaffold of 3-Hydroxy-4-methylbenzaldehyde

This compound is a valuable aromatic aldehyde that serves as a versatile building block in organic synthesis. Its trifunctional nature, possessing a reactive aldehyde group, a nucleophilic phenolic hydroxyl group, and an aromatic ring amenable to electrophilic substitution, makes it a key intermediate in the synthesis of a wide array of more complex molecules. This compound is of particular interest to researchers in medicinal chemistry and materials science due to its presence in various natural products and its utility in constructing novel molecular architectures. The interplay between the electron-donating hydroxyl and methyl groups and the electron-withdrawing aldehyde group influences the reactivity of each functional site, allowing for selective transformations under controlled conditions. This guide provides detailed experimental protocols for several key reactions involving this compound, offering insights into the rationale behind the chosen methodologies and empowering researchers to confidently utilize this important synthetic precursor.

Physicochemical Properties and Safety Information

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and safe experimentation.

PropertyValueReference
Molecular Formula C₈H₈O₂
Molecular Weight 136.15 g/mol
Appearance Off-white to yellow solid[1]
Melting Point 73-74 °C[1]
Boiling Point 252.4±20.0 °C (Predicted)[1]
pKa 9.59±0.10 (Predicted)[1]
Storage Under inert gas (nitrogen or Argon) at 2-8°C[1]

Safety Summary: this compound is classified as an irritant. It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

I. O-Alkylation of the Phenolic Hydroxyl Group

The phenolic hydroxyl group of this compound can be readily alkylated to form the corresponding ether. This transformation is valuable for protecting the hydroxyl group or for introducing new functionalities into the molecule. The Williamson ether synthesis is a classic and reliable method for this purpose.

Mechanistic Insight: O-Alkylation

The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The basic conditions deprotonate the phenolic hydroxyl group to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the ether linkage. The choice of a polar aprotic solvent like DMF or acetonitrile facilitates the SN2 reaction by solvating the cation of the base without strongly solvating the phenoxide anion, thus enhancing its nucleophilicity.

O_Alkylation cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Reactant1 This compound Phenoxide Phenoxide Ion Reactant1->Phenoxide Deprotonation Reactant2 Alkyl Halide (R-X) Product 3-Alkoxy-4-methylbenzaldehyde Reactant2->Product Base Base (e.g., K₂CO₃) Base->Phenoxide Phenoxide->Product SN2 Attack

Caption: O-Alkylation via SN2 Mechanism.

Detailed Protocol: Synthesis of Ethyl 2-((2-formyl-5-methylphenoxy)methyl)acetate

This protocol details the O-alkylation of this compound with ethyl bromoacetate.

Materials:

  • This compound

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Diethyl ether (Et₂O)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.36 g, 10 mmol, 1.0 equiv.).

  • Add anhydrous acetonitrile (50 mL) to dissolve the aldehyde.

  • Add anhydrous potassium carbonate (4.15 g, 30 mmol, 3.0 equiv.) to the solution. The mixture will likely turn yellow.

  • Stir the suspension vigorously for 10 minutes at room temperature.

  • Add ethyl bromoacetate (1.33 mL, 12 mmol, 1.2 equiv.) to the reaction mixture in one portion.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 82°C) with continuous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Once the reaction is complete, cool the flask to room temperature.

  • Remove the inorganic solids by vacuum filtration, washing the filter cake with diethyl ether (3 x 20 mL).

  • Transfer the filtrate to a separatory funnel and wash with deionized water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain the pure ethyl 2-((2-formyl-5-methylphenoxy)methyl)acetate.

II. Wittig Olefination of the Aldehyde Group

The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes. For this compound, this reaction allows for the extension of the carbon chain and the introduction of a double bond at the former carbonyl position.

Mechanistic Insight: The Wittig Reaction

The Wittig reaction involves the reaction of an aldehyde with a phosphorus ylide (a Wittig reagent). The reaction is believed to proceed through a concerted [2+2] cycloaddition to form a transient four-membered ring intermediate called an oxaphosphetane.[2][3][4] This intermediate then collapses to form the alkene and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the driving force for the reaction.[3]

Wittig_Reaction cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Aldehyde This compound Oxaphosphetane Oxaphosphetane Aldehyde->Oxaphosphetane [2+2] Cycloaddition Ylide Phosphorus Ylide (Ph₃P=CHR) Ylide->Oxaphosphetane Alkene Alkene Oxaphosphetane->Alkene Cycloreversion TPO Triphenylphosphine Oxide Oxaphosphetane->TPO

Caption: The Wittig Reaction Mechanism.

Detailed Protocol: Synthesis of Ethyl 3-(3-hydroxy-4-methylphenyl)acrylate

This protocol describes the reaction of this compound with a stabilized ylide, (carbethoxymethylene)triphenylphosphorane.

Materials:

  • This compound

  • (Carbethoxymethylene)triphenylphosphorane

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • Hexanes

  • Dram vial or small round-bottom flask

  • Magnetic stirrer and stir bar

  • Thin Layer Chromatography (TLC) supplies

  • Apparatus for column chromatography

Procedure:

  • In a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (680 mg, 5 mmol, 1.0 equiv.) in anhydrous dichloromethane (15 mL).

  • To the stirring solution, add (carbethoxymethylene)triphenylphosphorane (2.09 g, 6 mmol, 1.2 equiv.) portion-wise over 5 minutes.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-4 hours.[5]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the dichloromethane.

  • To the resulting residue, add a mixture of 25% diethyl ether in hexanes (20 mL). A white precipitate of triphenylphosphine oxide will form.[5]

  • Stir the suspension for 10 minutes, then filter off the triphenylphosphine oxide by gravity or vacuum filtration.

  • Wash the filter cake with a small amount of the diethyl ether/hexanes mixture.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure ethyl 3-(3-hydroxy-4-methylphenyl)acrylate.

III. Reductive Amination of the Aldehyde Group

Reductive amination is a highly efficient method for the synthesis of amines from aldehydes or ketones. This two-step, one-pot process involves the formation of an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.

Mechanistic Insight: Reductive Amination

The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration to form an imine (for primary amines) or an iminium ion (for secondary amines). A mild reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), is then used to reduce the C=N double bond of the imine or iminium ion to the amine. Using a mild reducing agent is key to prevent the reduction of the starting aldehyde.[6]

Reductive_Amination cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Aldehyde This compound Imine Imine/Iminium Ion Aldehyde->Imine Condensation Amine Primary or Secondary Amine Amine->Imine Product_Amine Substituted Amine Imine->Product_Amine Reduction (e.g., NaBH₄)

Caption: Reductive Amination Pathway.

Detailed Protocol: Synthesis of N-((3-hydroxy-4-methylphenyl)methyl)aniline

This protocol describes the reductive amination of this compound with aniline using sodium borohydride.

Materials:

  • This compound

  • Aniline

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Dowex® 50WX8 resin (optional, as a catalyst)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (680 mg, 5 mmol, 1.0 equiv.) in methanol (20 mL).

  • Add aniline (0.46 mL, 5 mmol, 1.0 equiv.) to the solution.

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.[7]

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add sodium borohydride (284 mg, 7.5 mmol, 1.5 equiv.) in small portions over 15 minutes, ensuring the temperature remains below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours, or until TLC analysis indicates the consumption of the imine intermediate.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL) at 0°C.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with water (50 mL) and brine (50 mL), then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired N-((3-hydroxy-4-methylphenyl)methyl)aniline.

IV. Oxidation and Reduction of the Aldehyde Group

The aldehyde functionality of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to other important classes of compounds.

A. Oxidation to 3-Hydroxy-4-methylbenzoic Acid

Mechanistic Insight: The oxidation of aldehydes to carboxylic acids can be achieved with a variety of oxidizing agents. Potassium permanganate (KMnO₄) is a powerful oxidant that is effective for this transformation. The reaction mechanism in acidic or neutral solution is complex but involves the transfer of oxygen atoms from the permanganate ion to the aldehyde carbon.

Detailed Protocol:

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Acetone

  • Water

  • Hydrochloric acid (HCl), concentrated

  • Sodium bisulfite (NaHSO₃)

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound (1.36 g, 10 mmol) in 50 mL of acetone in a 250 mL Erlenmeyer flask.

  • In a separate beaker, prepare a solution of potassium permanganate (1.90 g, 12 mmol) in 75 mL of water.

  • Slowly add the potassium permanganate solution to the stirring aldehyde solution over a period of 30 minutes. The reaction is exothermic, so maintain a gentle reflux by controlling the rate of addition.

  • After the addition is complete, continue stirring for 1 hour. A brown precipitate of manganese dioxide (MnO₂) will form.

  • To decompose the excess permanganate and the manganese dioxide, add a saturated solution of sodium bisulfite until the brown precipitate disappears and the solution becomes colorless.

  • Acidify the solution with concentrated hydrochloric acid to a pH of approximately 2 to precipitate the carboxylic acid.

  • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain 3-Hydroxy-4-methylbenzoic acid.[8][9]

B. Reduction to (3-Hydroxy-4-methylphenyl)methanol

Mechanistic Insight: Sodium borohydride is a selective reducing agent that readily reduces aldehydes and ketones to the corresponding alcohols. The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide, typically during aqueous workup, yields the alcohol.

Detailed Protocol:

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Water

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound (1.36 g, 10 mmol) in 50 mL of methanol in a 100 mL Erlenmeyer flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (0.19 g, 5 mmol) in small portions to the stirred solution.

  • Continue stirring at 0°C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional hour.

  • Quench the reaction by the slow addition of 20 mL of water.

  • Acidify the mixture to pH ~6 with 1 M HCl.

  • Remove most of the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude (3-hydroxy-4-methylphenyl)methanol.

  • The product can be purified by recrystallization or column chromatography if necessary.

V. Knoevenagel Condensation

The Knoevenagel condensation is a carbon-carbon bond-forming reaction between an active methylene compound and an aldehyde or ketone, typically catalyzed by a weak base.

Mechanistic Insight: The Knoevenagel Condensation

The reaction is initiated by the deprotonation of the active methylene compound by a base (e.g., piperidine or an amine salt) to form a stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol-type adduct undergoes dehydration to yield the α,β-unsaturated product.

Knoevenagel_Condensation cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Aldehyde This compound Adduct Aldol Adduct Aldehyde->Adduct Active_Methylene Active Methylene Compound Active_Methylene->Adduct Nucleophilic Attack Base Base (e.g., Piperidine) Base->Active_Methylene Deprotonation Unsaturated_Product α,β-Unsaturated Product Adduct->Unsaturated_Product Dehydration

Caption: The Knoevenagel Condensation Mechanism.

Detailed Protocol: Synthesis of 2-cyano-3-(3-hydroxy-4-methylphenyl)acrylic acid

This protocol details the Knoevenagel condensation of this compound with malonic acid.

Materials:

  • This compound

  • Malonic acid

  • Pyridine

  • Piperidine

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

Procedure:

  • In a 100 mL round-bottom flask, combine this compound (1.36 g, 10 mmol), malonic acid (1.25 g, 12 mmol), and pyridine (10 mL).

  • Add a catalytic amount of piperidine (0.1 mL).

  • Heat the mixture at 100°C for 4 hours with stirring.

  • Cool the reaction mixture to room temperature and pour it into a mixture of ice (50 g) and concentrated HCl (10 mL).

  • The solid product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from ethanol/water to afford the pure 2-cyano-3-(3-hydroxy-4-methylphenyl)acrylic acid.[10][11]

References

  • Wittig reaction. In Wikipedia. Retrieved January 12, 2026, from [Link][2]

  • Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link][3]

  • (2021, August 16). 6: The Wittig Reaction (Experiment). In Chemistry LibreTexts. Retrieved from [Link][5]

  • O-Alkylation of Salicylaldehyde with Ethyl Bromoacetate and Subsequent Dehydrative Annulation. (n.d.). ChemSpider SyntheticPages. Retrieved from [Link]

  • Wittig Reaction - Examples and Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link][4]

  • Reductive Amination. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

  • Reductive amination. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • Reductive Amination. (n.d.). Chemistry Steps. Retrieved from [Link]

  • (2011, April 9). Phenolates- O-alkylation and C-alkylation | Notes. PharmaXChange.info. [Link]

  • Bijudas, K., et al. (2013). Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. International Journal of Applied Sciences, 1(4), 112-116. [Link][8]

  • Van Schijndel, J., et al. (2020). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Green Chemistry Letters and Reviews, 13(4), 285-300. [Link][12]

  • Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. (n.d.). SciELO México. Retrieved from [Link][13]

  • One Pot O-alkylation/Wittig Olefination of Hydroxybenzaldehydes in DMSO. (2020). Semantic Scholar. [Link]

  • Zarei, A., et al. (2023). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of Chemical Sciences, 135(1), 50. [Link]

  • Pakhare, S. B., et al. (2015). Kinetics and mechanistic oxidation of 3-ethoxy-4-hydroxybenzaldehyde using potassium permanganate. Rasayan Journal of Chemistry, 8(1), 123-132. [Link]

  • Malonic acid, benzal-, diethyl ester. (n.d.). Organic Syntheses. Retrieved from [Link][11]

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link][6]

  • Myers, A. G. (n.d.). Reductive Amination. Harvard University. [Link][6]

  • NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]

  • Sodium borohydride, Sodium tetrahydroborate. (n.d.). Organic Chemistry Portal. Retrieved from [Link][7]

  • This compound. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

Sources

Troubleshooting & Optimization

optimizing reaction conditions for 3-Hydroxy-4-methylbenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 3-Hydroxy-4-methylbenzaldehyde. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions and overcome common challenges encountered in the laboratory.

Introduction to Synthetic Strategies

The synthesis of this compound, a valuable intermediate, can be approached through several formylation reactions of p-cresol. The choice of method often depends on the desired scale, available reagents, and tolerance for side products. The most common methods include the Reimer-Tiemann reaction and the Duff reaction. Each presents a unique set of challenges and optimization parameters.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most prevalent methods for the synthesis of this compound are the Reimer-Tiemann reaction and the Duff reaction, both of which utilize p-cresol as the starting material. The Reimer-Tiemann reaction involves the ortho-formylation of phenols using chloroform in a basic solution.[1][2] The Duff reaction employs hexamine as the formylating agent, typically in an acidic medium, and also favors ortho-formylation of phenols.[3] Alternative, multi-step syntheses can also be employed, such as the oxidation of 5-(hydroxymethyl)-2-methylphenol or the reduction and subsequent oxidation of 3-hydroxy-4-methylbenzoic acid.[4][5]

Q2: I am getting a very low yield. What are the likely causes?

A2: Low yields are a common issue and can stem from several factors depending on the chosen synthetic route. In the Reimer-Tiemann reaction, incomplete reaction due to insufficient heating or inefficient mixing in the biphasic system can be a cause.[6] For the Duff reaction, the conditions are often rigorous, and low yields are a known limitation of the classical method.[7][8] In both cases, suboptimal workup and purification procedures can lead to significant product loss.

Q3: My final product is a brownish, impure oil instead of a solid. How can I purify it?

A3: The formation of a brownish oil suggests the presence of polymeric or resinous byproducts, which can occur in both the Reimer-Tiemann and Duff reactions.[9] Purification can typically be achieved through column chromatography on silica gel.[5] Recrystallization is also an effective method.[10] Suitable solvent systems for recrystallization include water or benzene.[11] The addition of activated charcoal during recrystallization can help remove colored impurities.[10]

Troubleshooting Guide

This section provides a more detailed breakdown of specific problems you might encounter and offers targeted solutions.

Issue 1: Poor Selectivity and Isomer Formation in the Reimer-Tiemann Reaction

Problem: The Reimer-Tiemann reaction can produce both ortho- and para-formylated products. In the case of p-cresol, the desired product is the ortho-formylated this compound. However, side reactions can lead to the formation of other isomers or di-formylated products.

Root Cause Analysis:

  • Steric Hindrance: The methyl group at the para position in p-cresol directs formylation to the ortho position. However, if reaction conditions are not optimal, other positions on the aromatic ring can be activated.

  • Reaction Temperature: Higher temperatures can lead to decreased selectivity.

Corrective Actions:

  • Temperature Control: Maintain a reaction temperature of around 60-70°C.[12] Overheating can promote side reactions.

  • Base Concentration: Use a sufficient concentration of a strong base, such as sodium hydroxide, to ensure the formation of the phenoxide ion, which is the reactive species.[1]

  • Phase Transfer Catalyst: In a biphasic system, the use of a phase transfer catalyst can improve the reaction rate and selectivity by facilitating the interaction between the aqueous and organic phases.[13]

Issue 2: Resin/Polymer Formation in the Duff Reaction

Problem: A significant amount of resinous or polymeric material is formed during the reaction, complicating the workup and reducing the yield of the desired aldehyde.

Root Cause Analysis:

  • Excess Hexamethylenetetramine (HMTA): A high ratio of HMTA to the phenolic substrate can promote the formation of polymers.[9]

  • High Reaction Temperature: Elevated temperatures accelerate the condensation reactions that lead to resin formation.[9]

Corrective Actions:

  • Optimize HMTA Stoichiometry: Reducing the amount of HMTA relative to p-cresol can significantly increase the yield of the mono-formylated product.[9]

  • Temperature Management: Maintain the lowest effective temperature for the formylation reaction.

  • Modified Duff Reaction: Consider using trifluoroacetic acid (TFA) as the solvent and catalyst. This modification often proceeds under milder conditions and can lead to higher yields with less resin formation.[7]

ParameterClassical Duff ReactionModified Duff Reaction (with TFA)
Solvent/Catalyst Glyceroboric acidTrifluoroacetic acid
Temperature 150-160°CReflux (83-90°C)
Typical Yields Low (often <20%)Good to Excellent (can be >90%)
Issue 3: Difficulties in Product Isolation and Purification

Problem: The crude product is difficult to crystallize, and column chromatography results in poor separation or product smearing.

Root Cause Analysis:

  • Residual Starting Material: Unreacted p-cresol can co-elute with the product or inhibit crystallization.

  • Strong Interaction with Silica Gel: The phenolic hydroxyl group of the product can interact strongly with the acidic silanol groups on the silica surface, leading to tailing and poor separation.[10]

Corrective Actions:

  • Initial Workup: Ensure the reaction is properly quenched and neutralized. An acidic workup is typically required to protonate the phenoxide and facilitate extraction into an organic solvent.

  • Inducing Crystallization: If the product fails to crystallize, try adding a seed crystal or scratching the inside of the flask with a glass rod to create nucleation sites.[10]

  • Column Chromatography Optimization:

    • Solvent System: Gradually increase the polarity of the eluent. A common system is a gradient of ethyl acetate in hexanes.

    • Solvent Modification: Adding a small amount of a polar modifier like methanol or a few drops of acetic acid to the eluent can improve the peak shape by competing with the product for binding sites on the silica gel.

Experimental Protocols

Protocol 1: Modified Duff Reaction for this compound

This protocol is based on a modified Duff reaction that generally provides higher yields and cleaner reactions than the traditional method.

Materials:

  • p-Cresol

  • Hexamethylenetetramine (HMTA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane

  • Brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve p-cresol (1 equivalent) and hexamethylenetetramine (1-1.2 equivalents) in trifluoroacetic acid.

  • Heat the reaction mixture to reflux (approximately 85-95°C) and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with dichloromethane and wash with brine.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization.

Duff_Reaction_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification p_cresol p-Cresol reaction Reflux (85-95°C) p_cresol->reaction hmta HMTA hmta->reaction tfa TFA tfa->reaction quench Cool & Dilute (DCM) reaction->quench wash Wash (Brine) quench->wash extract Extract (DCM) wash->extract dry Dry (MgSO4) extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify product This compound purify->product

Workflow for the Modified Duff Reaction.
Protocol 2: Reimer-Tiemann Reaction for this compound

This protocol outlines the classical Reimer-Tiemann reaction for the synthesis of this compound.

Materials:

  • p-Cresol

  • Chloroform

  • Sodium hydroxide

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • In a three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, dissolve sodium hydroxide in water.

  • Add p-cresol to the sodium hydroxide solution and stir until it dissolves completely.

  • Heat the mixture to 60-70°C.

  • Add chloroform dropwise from the dropping funnel over a period of 1-2 hours while maintaining the temperature.

  • After the addition is complete, continue to stir the mixture at 60-70°C for another 2-3 hours.

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid until the solution is acidic to litmus paper.

  • Extract the product with diethyl ether.

  • Wash the combined organic extracts with water and then with a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify by column chromatography or recrystallization.

Reimer_Tiemann_Mechanism cluster_carbene Dichlorocarbene Formation cluster_attack Electrophilic Attack cluster_hydrolysis Hydrolysis chloroform CHCl3 carbanion CCl3- chloroform->carbanion -H2O base NaOH base->carbanion Deprotonation carbene :CCl2 carbanion->carbene -Cl- p_cresol p-Cresol phenoxide p-Cresolate p_cresol->phenoxide Deprotonation (NaOH) intermediate Dichloromethyl Substituted Phenol phenoxide->intermediate Attack by :CCl2 hydrolysis Hydrolysis (NaOH) intermediate->hydrolysis product This compound hydrolysis->product

Simplified mechanism of the Reimer-Tiemann reaction.

References

  • PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]

  • Allen. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy-. Retrieved from [Link]

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

  • Smith, W. E. (1972). Formylation of Aromatic Compounds with Hexamethylenetetramine and Trifluoroacetic Acid. The Journal of Organic Chemistry, 37(24), 3972–3973. Retrieved from [Link]

  • Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of the formation of 4-hydroxy-3-methylbenzaldehyde. Retrieved from [Link]

  • Wiley Online Library. (2004). Oxidation of p-Cresol to p-Hydroxybenzaldehyde with Molecular Oxygen in the Presence of CuMn-Oxide Heterogeneous Catalyst. Advanced Synthesis & Catalysis, 346(6), 633-638. Retrieved from [Link]

  • UNI ScholarWorks. (1945). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. Proceedings of the Iowa Academy of Science, 52(1), Article 23. Retrieved from [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Reimer-Tiemann Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US3833660A - Process for making aromatic aldehydes.
  • ResearchGate. (n.d.). Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol?. Retrieved from [Link]

  • Google Patents. (n.d.). JPH101451A - Production of 3,4-dihydroxybenzaldehyde or 3-alkyloxy-4-hydroxybenzaldehyde.
  • Organic Syntheses. (n.d.). ortho-Formylation of phenols. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). EP0012939B1 - Process for the production of 4-hydroxybenzaldehyde derivatives.
  • European Patent Office. (n.d.). EP 0074272 A1 - Process for the preparation of hydroxybenzaldehydes. Retrieved from [Link]

  • European Patent Office. (n.d.). EP 0068725 A1 - Process for preparation of hydroxybenzaldehydes. Retrieved from [Link]

  • PubMed. (2021). Production of p-Cresol by Decarboxylation of p-HPA by All Five Lineages of Clostridioides difficile Provides a Growth Advantage. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-CRESOL. Retrieved from [Link]

  • Frontiers. (n.d.). Unraveling p-Cresol: from biosynthesis to biological and biochemical activities. Retrieved from [Link]

Sources

Technical Support Center: Purification of 3-Hydroxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Hydroxy-4-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the purification of this compound. We will move beyond simple protocols to explain the underlying principles, ensuring you can troubleshoot and adapt these methods to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: The impurity profile is highly dependent on the synthetic route. A common method for synthesizing hydroxylated benzaldehydes is the Reimer-Tiemann reaction. If this compound is synthesized from m-cresol, you can anticipate impurities such as unreacted m-cresol, isomeric aldehydes (like 2-hydroxy-4-methylbenzaldehyde or 4-hydroxy-2-methylbenzaldehyde), and potentially the over-oxidation product, 3-hydroxy-4-methylbenzoic acid.[1]

Q2: My final product has a persistent brownish or yellowish tint. How can I decolorize it?

A2: A persistent color often indicates the presence of high molecular weight, resinous, or polymeric byproducts that can form during synthesis.[1] A highly effective method for color removal is to perform a recrystallization with the addition of a small amount of activated charcoal. The charcoal adsorbs these colored impurities.[1][2] However, use charcoal judiciously, as excessive amounts can also adsorb your target compound, leading to a reduction in yield.[1]

Q3: Which purification technique—recrystallization or column chromatography—should I choose?

A3: The choice depends on the nature and quantity of the impurities.

  • Recrystallization is ideal for removing small amounts of impurities that have different solubility profiles from your main product. It is often faster and more scalable for bulk purification if a suitable solvent system can be found.[3]

  • Column Chromatography is superior for separating compounds with very similar polarities, such as positional isomers, or when dealing with a complex mixture of multiple impurities.[1][4] It offers higher resolution but is generally more time-consuming and solvent-intensive.

Q4: What is the expected melting point and appearance of pure this compound?

A4: Pure this compound should be an off-white to pale yellow solid.[4] Its reported melting point is in the range of 73-74 °C.[4] A broad or depressed melting point is a key indicator of residual impurities.

Physicochemical Properties Summary
PropertyValueSource
Molecular Formula C₈H₈O₂[5]
Molecular Weight 136.15 g/mol [5]
Appearance Off-white to yellow solid[4]
Melting Point 73-74 °C[4]
Boiling Point 252.4 ± 20.0 °C (Predicted)[4]

Purification & Troubleshooting Guides

This section provides detailed protocols and troubleshooting advice for the most effective purification techniques for this compound.

Method 1: Recrystallization

Recrystallization is a powerful technique that relies on the differences in solubility between the desired compound and impurities in a chosen solvent at different temperatures.[3] The goal is to dissolve the crude material in a minimum amount of hot solvent and allow it to cool slowly, promoting the formation of pure crystals.

Visualizing the General Purification Workflow

crude Crude Product (this compound + Impurities) dissolve Dissolve in Minimum Hot Solvent crude->dissolve filter Hot Gravity Filtration (Optional: Removes insoluble impurities) dissolve->filter If solids present charcoal Add Activated Charcoal (Optional: For color removal) dissolve->charcoal If colored cool Slow Cooling to Room Temperature filter->cool charcoal->filter ice Cool in Ice Bath cool->ice collect Collect Crystals (Vacuum Filtration) ice->collect wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry pure Pure Product dry->pure

Caption: General workflow for purification by recrystallization.

Step-by-Step Recrystallization Protocol
  • Solvent Selection: Based on literature, water or benzene are effective solvents for recrystallizing this compound.[6][7] A mixed solvent system, such as ethanol/water, can also be highly effective.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of your chosen solvent (e.g., water or ethanol). Heat the mixture gently on a hot plate with stirring. Continue adding the solvent portion-wise until the solid just dissolves. Causality: Using the absolute minimum amount of hot solvent is critical to ensure the solution becomes supersaturated upon cooling, maximizing product recovery.[3]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.[1]

  • Hot Filtration: If you used charcoal or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. Causality: Pre-heating the apparatus prevents premature crystallization of the product in the funnel.[1]

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Do not disturb the flask. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surfaces.[1]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove the final traces of solvent.

Troubleshooting Recrystallization
Visualizing the Troubleshooting Logic

start Recrystallization Issue issue1 Problem: 'Oiling Out' Compound separates as a liquid, not crystals. Solution: - Add more 'good' solvent (e.g., ethanol in ethanol/water). - Reheat to dissolve, then cool much slower. - Change to a lower-boiling point solvent system. start->issue1 Is an oil forming? issue2 Problem: No Crystals Form Solution remains clear even after cooling. Solution: - Scratch inner flask surface with a glass rod. - Add a pure seed crystal. - Reduce solvent volume by gentle heating. - Cool further in an ice bath. start->issue2 Is the solution clear? issue3 Problem: Low Yield Very few crystals are recovered. Solution: - Ensure minimum hot solvent was used. - Evaporate some solvent and re-cool. - Ensure sufficient cooling time in ice bath. - Check filtrate for product (may require a second crop). start->issue3 Are crystals sparse? prep Column Preparation (Pack silica gel in non-polar solvent) load Sample Loading (Dissolve crude in min. solvent, load onto column) prep->load elute Elution (Run solvent through column, gradually increasing polarity) load->elute collect Fraction Collection (Collect small volumes in separate tubes) elute->collect analyze TLC Analysis (Spot fractions on TLC plate to identify pure product) collect->analyze combine Combine & Evaporate (Combine pure fractions and remove solvent) analyze->combine Pure fractions identified pure Pure Product combine->pure

Sources

Technical Support Center: Synthesis of 3-Hydroxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Hydroxy-4-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during its synthesis. Our focus is on providing practical, experience-driven insights to help you navigate the common challenges and optimize your synthetic outcomes.

I. Understanding the Chemistry: Common Synthetic Routes

This compound is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. The most common laboratory-scale synthetic routes involve the formylation of o-cresol or the oxidation of 3-hydroxy-4-methylbenzyl alcohol. Each method, while effective, presents a unique impurity profile that can impact yield and final product purity.

A. Reimer-Tiemann Reaction

This classic method involves the ortho-formylation of a phenol, in this case, o-cresol, using chloroform (CHCl₃) in a strong alkaline solution.[1][2] The reactive electrophile is dichlorocarbene (:CCl₂), which is generated in situ.[3]

B. Duff Reaction

The Duff reaction is another formylation method that utilizes hexamethylenetetramine (HMTA) as the formylating agent, typically in an acidic medium like glycerol-boric acid or trifluoroacetic acid.[4][5] The electrophilic species is an iminium ion.[4]

C. Oxidation of 3-Hydroxy-4-methylbenzyl alcohol

This route involves the oxidation of the corresponding benzyl alcohol to the aldehyde.[6] Various oxidizing agents can be employed, each with its own set of potential side reactions and impurity concerns.

II. Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you may encounter during the synthesis and purification of this compound in a question-and-answer format.

Q1: My Reimer-Tiemann reaction has a low yield and a complex mixture of products. What are the likely causes and solutions?

A1: Low yields and complex product mixtures in the Reimer-Tiemann reaction are common and can often be attributed to several factors:

  • Suboptimal Reaction Conditions: The reaction is highly sensitive to temperature and the concentration of reactants. Ensure vigorous stirring to maintain a consistent reaction environment, especially in a biphasic system.[1]

  • Formation of Isomeric Impurities: The primary impurity is often the regioisomer, 2-hydroxy-3-methylbenzaldehyde. While ortho-formylation is generally favored, some para-formylation can occur. The ratio of isomers can be influenced by the choice of base and solvent system.

  • Unreacted Starting Material: A significant amount of unreacted o-cresol is a common impurity.[7] To drive the reaction to completion, consider a modest excess of chloroform and base. However, be aware that excessive base can promote side reactions.

  • Over-oxidation: The aldehyde product can be susceptible to further oxidation under the reaction conditions, leading to the formation of 4-hydroxy-3-methylbenzoic acid. Minimizing reaction time once the starting material is consumed can help mitigate this.

Troubleshooting Workflow for Reimer-Tiemann Reaction:

Caption: Troubleshooting workflow for the Reimer-Tiemann reaction.

Q2: I'm observing significant di-formylation and/or resin formation in my Duff reaction. How can I improve the selectivity for the mono-aldehyde?

A2: The Duff reaction can be prone to di-formylation, especially if both ortho positions to the hydroxyl group are available.[4] Resin formation is also a common side reaction.

  • Control Stoichiometry: To favor mono-formylation, carefully control the stoichiometry of hexamethylenetetramine (HMTA). Reducing the amount of HMTA relative to the o-cresol can significantly increase the yield of the mono-formylated product.[8]

  • Temperature Management: High temperatures can promote the formation of phenol-formaldehyde-type resins. Maintain the reaction at the lowest effective temperature to minimize polymerization.

  • Reaction Time: Prolonged reaction times can lead to both di-formylation and resin formation. Monitor the reaction progress by TLC or HPLC and quench the reaction once the desired product is maximized.[8]

Q3: My oxidation of 3-hydroxy-4-methylbenzyl alcohol is incomplete, or I'm seeing over-oxidation to the carboxylic acid. What adjustments can I make?

A3: Achieving high selectivity in the oxidation of benzyl alcohols can be challenging.

  • Choice of Oxidant: The choice of oxidizing agent is crucial. Milder oxidants are less likely to cause over-oxidation. For example, manganese dioxide (MnO₂) is a common choice for the selective oxidation of benzylic alcohols.[6]

  • Reaction Conditions: Ensure the reaction is carried out under optimal conditions for the chosen oxidant. This includes temperature, solvent, and reaction time. For instance, with MnO₂, the reaction may require heating.[6]

  • Monitoring Progress: Closely monitor the reaction by TLC or GC-MS to determine the point of maximum aldehyde formation before significant over-oxidation occurs.

III. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically produced this compound?

A1: The common impurities are highly dependent on the synthetic route:

  • Reimer-Tiemann Reaction: Unreacted o-cresol, the isomeric impurity 2-hydroxy-3-methylbenzaldehyde, and the over-oxidation product 4-hydroxy-3-methylbenzoic acid.[7][9]

  • Duff Reaction: Di-formylated products and polymeric resins.[4][8]

  • Oxidation of 3-hydroxy-4-methylbenzyl alcohol: Unreacted starting material (3-hydroxy-4-methylbenzyl alcohol) and the over-oxidation product (3-hydroxy-4-methylbenzoic acid).

Q2: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A2: "Oiling out" typically occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or if the solution is supersaturated. To resolve this, you can:

  • Use a different solvent system: Choose a solvent or solvent pair with a lower boiling point.

  • Slow cooling: Allow the solution to cool more slowly to give the molecules time to form an ordered crystal lattice.

  • Add more of the "good" solvent: If using a mixed solvent system, add more of the solvent in which the compound is more soluble to reduce supersaturation.

Q3: No crystals are forming even after my solution has cooled. How can I induce crystallization?

A3: This is often due to using too much solvent or the solution being in a metastable supersaturated state. To induce crystallization:

  • Add a seed crystal: Introduce a small, pure crystal of this compound to provide a nucleation site.

  • Scratch the inner surface of the flask: Use a glass rod to create microscopic scratches on the flask's interior at the solvent's surface, which can serve as nucleation points.

  • Reduce the solvent volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.

  • Cool further: Place the flask in an ice bath to significantly decrease the solubility of the compound.

Q4: During column chromatography, my compound is streaking and not separating cleanly. What is the likely cause?

A4: Tailing or streaking of polar compounds like this compound on a silica gel column can be due to:

  • Strong interaction with silica: The phenolic hydroxyl group can interact strongly with the acidic silanol groups on the silica surface. Adding a small amount of a polar modifier like acetic acid to the eluent can improve peak shape.

  • Inappropriate solvent polarity: The eluent may not be polar enough. Gradually increasing the polarity of the mobile phase (e.g., increasing the proportion of ethyl acetate in a hexane/ethyl acetate system) can improve elution.

  • Column overloading: Too much sample was loaded onto the column.

IV. Analytical and Purification Protocols

A. Data on Impurity Profile Before and After Purification

The following table summarizes a typical impurity profile of this compound synthesized via the Reimer-Tiemann reaction, before and after a single purification step.

CompoundPurity Before Purification (GC-MS Area %)Purity After Recrystallization (Typical %)
This compound~ 53%[7]> 98%
o-Cresol (Starting Material)~ 27%[7]< 1%
2-Hydroxy-3-methylbenzaldehyde (Isomer)~ 2%[7]< 1%
Other Impurities~ 18%Not Detected
B. Experimental Protocols

This protocol is effective for purifying this compound from non-polar impurities and unreacted starting materials.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol (near boiling).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Addition of Anti-solvent: To the hot ethanol solution, add hot water dropwise until the solution becomes faintly turbid, indicating the saturation point has been reached.

  • Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

This method is effective for separating isomeric impurities and other byproducts with similar polarities.

  • Stationary Phase Preparation: Pack a glass column with silica gel (60-120 mesh) using a slurry method with hexane.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of dichloromethane or the initial eluent. Alternatively, for compounds with poor solubility, use a dry loading method by adsorbing the sample onto a small amount of silica gel.

  • Elution: Begin elution with a non-polar solvent system, such as hexane/ethyl acetate (9:1).

  • Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., to 8:2, 7:3, etc.) to elute the compounds based on their polarity.

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

This protocol provides a general framework for the GC-MS analysis of this compound.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Capillary Column: A non-polar column such as a HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent is suitable.[10]

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (split or splitless, depending on concentration)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program: Start at 100 °C (hold for 5 min), then ramp at 10 °C/min to 250 °C (hold for 10 min). This program should be optimized based on the specific instrument and expected impurities.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

V. Visualization of Key Processes

Caption: General workflow for the synthesis and purification of this compound.

VI. References

  • Duff reaction - Wikipedia. Available at: [Link]

  • Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry. Available at: [Link]

  • Reimer Tiemann Reaction Mechanism - GeeksforGeeks. Available at: [Link]

  • Reimer Tiemann Reaction Mechanism - BYJU'S. Available at: [Link]

  • Reimer-Tiemann Reaction - Online Organic Chemistry Tutor. Available at: [Link]

  • Reimer Tiemann Reaction (video) | Week 2 - Khan Academy. Available at: [Link]

  • A Theoretical Study of the Duff Reaction: Insights into its Selectivity - ResearchGate. Available at: [Link]

  • Duff reaction - chemeurope.com. Available at: [Link]

  • Duff Reaction - SynArchive. Available at: [Link]

  • Recrystallization - Single Solvent. Available at: [Link]

  • Supplementary Material (ESI) for Chemical Communications This journal is (c) The Royal Society of Chemistry 2008 1. Available at: [Link]

  • A theoretical study of the Duff reaction: insights into its selectivity - RSC Publishing. Available at: [Link]

  • Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes - UNI ScholarWorks. Available at: [Link]

  • Oxidation of benzyl alcohol to benzaldehyde. - Lakeland University. Available at: [Link]

  • Recrystallization. --->. Available at: [Link]

  • Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate - PMC - PubMed Central. Available at: [Link]

  • Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. Available at: [Link]

  • Recrystallization. Available at: [Link]

  • Analytical Methods - RSC Publishing. Available at: [Link]

  • Separation of phenols, phenolic aldehydes, ketones and acids by high-performance liquid chromatography | Semantic Scholar. Available at: [Link]

  • Column chromatography of phenolics? - ResearchGate. Available at: [Link]

  • Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. Available at: [Link]

  • ChemInform Abstract: Mono and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction | Request PDF - ResearchGate. Available at: [Link]

  • Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]

  • Oxidation of Benzyl Alcohols to Aldehydes and Ketones Under Air in Water Using a Polymer Supported Palladium Catalyst - ResearchGate. Available at: [Link]

  • Phenol Formylation | PDF | Chemical Reactions | Ester - Scribd. Available at: [Link]

  • Trouble with Column Chromatography of phenolic compounds. : r/OrganicChemistry. Available at: [Link]

  • ortho-Formylation of phenols - Organic Syntheses Procedure. Available at: [Link]

  • Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals - Agilent. Available at: [Link]

  • Formylation - Wikipedia. Available at: [Link]

  • Effect of Liquefaction of Honey on the Content of Phenolic Compounds - MDPI. Available at: [Link]

  • 3-hydroxybenzaldehyde, 100-83-4 - The Good Scents Company. Available at: [Link]

  • GC-MS chromatogram of 4-hydroxy-3-methylbenzaldehyde - ResearchGate. Available at: [Link]

  • Reimann Tiemann reaction | formylation of phenol - YouTube. Available at: [Link]

  • This compound | C8H8O2 | CID 585182 - PubChem. Available at: [Link]

  • CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography - Google Patents. Available at:

Sources

Technical Support Center: Troubleshooting Low Yield in 3-Hydroxy-4-methylbenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Hydroxy-4-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who may be encountering challenges, particularly low yields, during the synthesis of this valuable aromatic aldehyde. Here, we will dissect common synthetic routes, anticipate potential pitfalls, and provide actionable, field-proven solutions to optimize your experimental outcomes.

Understanding the Core Challenge: Regioselectivity in Aromatic Formylation

A frequent source of low yield in the synthesis of this compound stems from a fundamental misunderstanding of electrophilic aromatic substitution patterns. Many researchers logically attempt a direct formylation of p-cresol (4-methylphenol), a readily available starting material. However, this approach is fundamentally flawed for obtaining the desired product.

Q: I am attempting to synthesize this compound from p-cresol using a standard formylation reaction (e.g., Reimer-Tiemann, Duff) and my yield is near zero. Why is this happening?

A: The primary issue is regioselectivity. Your reaction is likely proceeding as expected, but it is forming the wrong isomer.

The hydroxyl (-OH) group on the phenol ring is a powerful activating and ortho, para-directing group. In p-cresol, the para position is blocked by the methyl group, so electrophilic attack is overwhelmingly directed to the positions ortho to the hydroxyl group (the C2 and C6 positions).

  • Reaction on p-cresol : Formylation will occur at the C2 position, leading to the formation of 2-hydroxy-5-methylbenzaldehyde .

  • Desired Product : Your target molecule, this compound, requires the formyl group to be placed at the C3 position, which is meta to the hydroxyl group. This is an electronically disfavored position for electrophilic attack.

Therefore, the low yield of your target is not a failure of the reaction itself, but a consequence of directing group effects leading to an isomeric product.

G A 3-Hydroxy-4-methylbenzoic Acid B 3-Hydroxy-4-methylbenzyl Alcohol A->B Step 1: Reduction (e.g., Borane Dimethylsulfide) C This compound B->C Step 2: Oxidation (e.g., PDC, MnO2)

Caption: Recommended two-step synthesis workflow.

Troubleshooting Step 1: Reduction of Carboxylic Acid

Q: My reduction of 3-hydroxy-4-methylbenzoic acid to the alcohol is incomplete. TLC analysis shows significant starting material remaining. What can I do?

A: This issue typically points to problems with the reducing agent or reaction conditions.

Potential Cause Scientific Rationale & Solution
Degraded Reducing Agent Borane complexes like borane dimethylsulfide (BMS) are moisture-sensitive. Exposure to air can hydrolyze the reagent, reducing its activity. Solution: Use a fresh bottle of BMS or a recently titrated solution. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon).
Insufficient Stoichiometry Both the carboxylic acid and the phenolic hydroxyl group can react with borane. At least two equivalents of BMS are required to account for the acidic proton of the phenol, with an additional equivalent for the reduction itself. Solution: Increase the stoichiometry of the BMS. A common protocol uses approximately 3.2 equivalents to ensure complete conversion. [1]
Inadequate Reaction Time/Temp While the initial reaction with the acidic protons is fast, the reduction of the carboxyl group may require more time. Solution: Ensure the reaction is stirred for a sufficient duration (e.g., 18 hours) as specified in established protocols. [1]Gentle warming can sometimes facilitate the reaction, but should be approached with caution to avoid side reactions.
Improper Quenching A slow or incomplete quench can lead to complex borate esters that are difficult to hydrolyze, potentially complicating workup and lowering the isolated yield. Solution: Perform a slow, dropwise quench with aqueous acid (e.g., 10% HCl) at 0 °C to safely and completely hydrolyze the reaction intermediates. [1]
Troubleshooting Step 2: Oxidation of Benzyl Alcohol

Q: My oxidation of 3-hydroxy-4-methylbenzyl alcohol is giving a low yield of the aldehyde. I'm either recovering the starting alcohol or getting other impurities.

A: The oxidation of a primary alcohol to an aldehyde is a delicate step, where under- or over-oxidation are common problems.

Potential Cause Scientific Rationale & Solution
Over-oxidation Stronger oxidizing agents or prolonged reaction times can oxidize the desired aldehyde further to the carboxylic acid. This is especially true for reagents like potassium permanganate or chromic acid. Solution: Use a milder, more selective oxidizing agent. Pyridinium dichromate (PDC) is a good choice for this transformation. [1]Manganese dioxide (MnO₂) is another option, though some reports show low yields (around 11%). [2]Monitor the reaction closely by TLC to stop it upon consumption of the starting alcohol.
Incomplete Reaction The activity of solid-supported oxidants like PDC or MnO₂ can vary. Insufficient reagent or reaction time will result in unreacted starting material. Solution: Ensure you are using a sufficient excess of the oxidant (e.g., 1.2 equivalents of PDC [1]or up to 2 equivalents of MnO₂)[2]. If using MnO₂, ensure it is "activated" (freshly prepared or purchased). Increase stirring efficiency and reaction time as needed, following the reaction by TLC.
Product Purification Loss The product, this compound, is a polar solid. It can be challenging to separate from polar byproducts or residual oxidant via chromatography. Solution: After filtering off the solid oxidant (e.g., through Celite), use a well-chosen solvent system for silica gel chromatography (e.g., ether:hexanes). [1]Recrystallization from water or benzene can also be an effective purification method. [2]

General FAQs for Aromatic Aldehyde Synthesis

Q: My reaction mixture turned into a dark brown or black tar. What causes this and how can I prevent it? A: Tar formation, or polymerization, is a common side reaction with phenols, especially under harsh acidic or basic conditions and at elevated temperatures. [3]Phenols and aldehydes can react to form resins.

  • Prevention :

    • Temperature Control : Avoid excessively high temperatures. Many formylation reactions are exothermic; maintain control with an ice bath, especially during initial reagent addition. [4][5] * Minimize Reaction Time : Monitor your reaction closely and perform the workup as soon as the starting material is consumed to prevent product degradation and side reactions. [3] * Inert Atmosphere : For sensitive substrates, running the reaction under an inert atmosphere can prevent oxidative side reactions that contribute to color formation.

Q: I am having trouble purifying my hydroxybenzaldehyde on a silica gel column. The compound is streaking or not eluting properly. A: The acidic nature of the phenolic hydroxyl group can cause strong interactions with the silanol groups on the surface of the silica gel, leading to poor peak shape and difficult elution. [6]* Solutions :

  • Solvent Polarity : Gradually increase the polarity of your eluent system.
  • Acidify the Mobile Phase : Add a small amount (0.1-1%) of acetic acid to your eluent. This protonates the silanol groups and the product, reducing the strong interaction and leading to sharper peaks.
  • Alternative Stationary Phase : Consider using a less acidic stationary phase, such as neutral alumina, for your purification.

Detailed Experimental Protocol

Protocol: Synthesis of this compound from 3-Hydroxy-4-methylbenzoic Acid This protocol is an adapted and elaborated version based on established procedures. [1]Always perform a thorough risk assessment before beginning any chemical synthesis.

Step 1: Reduction to 3-Hydroxy-4-methylbenzyl Alcohol

  • Setup : In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, dissolve 3-hydroxy-4-methylbenzoic acid (1.0 eq, e.g., 15.2 g, 0.1 mol) in anhydrous tetrahydrofuran (THF, approx. 250 mL).

  • Reagent Addition : Cool the solution to 0 °C using an ice bath. Add borane dimethylsulfide complex (BMS, 10.0 M solution, 3.2 eq, e.g., 32.0 mL, 0.32 mol) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 18 hours under a nitrogen atmosphere.

  • Quenching : Cool the reaction mixture back to 0 °C. Quench the reaction by the very slow, dropwise addition of 10% aqueous HCl (250 mL). Caution: Vigorous hydrogen gas evolution will occur. Ensure adequate ventilation.

  • Workup : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 250 mL). Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude alcohol, which can be used in the next step without further purification.

Step 2: Oxidation to this compound

  • Setup : To a solution of the crude 3-hydroxy-4-methylbenzyl alcohol from the previous step in dichloromethane (CH₂Cl₂, 500 mL), add pyridinium dichromate (PDC, 1.2 eq, e.g., 45.2 g, 0.12 mol) in one portion.

  • Reaction : Stir the resulting heterogeneous mixture vigorously at room temperature for 48 hours. Monitor the reaction progress by TLC (e.g., 30:70 ether:hexanes), looking for the disappearance of the alcohol spot.

  • Workup : Upon completion, filter the reaction mixture through a pad of Celite to remove the chromium salts, washing the pad with additional CH₂Cl₂.

  • Purification : Concentrate the filtrate under reduced pressure. Purify the resulting residue by silica gel column chromatography, eluting with a gradient of ether in hexanes (e.g., starting from 10:90 and increasing to 30:70) to afford this compound as a solid.

References

  • PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]

  • GeeksforGeeks. (2025). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]

  • Allen Institute. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from [Link]

  • Adda247. (2023). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]

  • Collegedunia. (n.d.). Reimer Tiemann Reaction: Explanation, Reactions. Retrieved from [Link]

  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Duff reaction. Retrieved from [Link]

  • YouTube. (2024). Duff Reaction Mechanism | Organic Chemistry. Retrieved from [Link]

  • Semantic Scholar. (2016). A theoretical study of the Duff reaction: insights into its selectivity. Retrieved from [Link]

  • SynArchive. (n.d.). Duff Reaction. Retrieved from [Link]

  • Smith, W. E. (1972). Formylation of Aromatic Compounds with Hexamethylenetetramine and Trifluoroacetic Acid. The Journal of Organic Chemistry, 37(24), 3972–3973. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions in the Formylation of p-Cresol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-Hydroxy-4-methylbenzaldehyde. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of the formylation of p-cresol. Our goal is to provide not just protocols, but a deep, mechanistic understanding of the side reactions that can arise, enabling you to troubleshoot effectively and optimize your synthesis for higher purity and yield.

The ortho-formylation of p-cresol is a critical transformation, yet it is frequently plagued by competing reactions that can complicate purification and significantly reduce the yield of the desired this compound. This document provides a structured approach to identifying, understanding, and mitigating these common issues.

Section 1: Overview of Key Formylation Strategies for p-Cresol

The introduction of a formyl (-CHO) group onto the p-cresol ring is an electrophilic aromatic substitution. The hydroxyl group is a strong activating, ortho-, para-directing group. Since the para-position is blocked by the methyl group, formylation occurs exclusively at the two equivalent ortho-positions. The choice of method, however, dictates the reaction's cleanliness and the profile of byproducts.

  • Reimer-Tiemann Reaction: This classic method uses chloroform and a strong base to generate dichlorocarbene (:CCl₂) in situ as the electrophile.[1][2] While effective for ortho-formylation, it often suffers from moderate yields and challenging reaction conditions.[3]

  • Duff Reaction: This reaction employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.[4] It is a convenient method but is particularly susceptible to di-formylation and polymerization side reactions.[5][6]

  • Vilsmeier-Haack Reaction: This powerful method uses a pre-formed Vilsmeier reagent (e.g., from POCl₃ and DMF) as the electrophile.[7][8] It is highly effective for electron-rich aromatics like phenols.

  • Magnesium-Mediated Formylation (Hofsløkken-Skattebøl Method): This modern approach utilizes a magnesium phenoxide intermediate to direct formylation with paraformaldehyde selectively to the ortho position.[9][10] It is often the method of choice for high yields and clean conversions, minimizing many of the side reactions seen in classic methods.[11][12]

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the formylation of p-cresol in a practical, question-and-answer format.

FAQ 1: My reaction is producing a significant amount of a di-formylated byproduct (2,6-diformyl-4-methylphenol). How can I prevent this?

Primary Suspect: The Duff Reaction.

Causality: The Duff reaction proceeds via aminomethylation followed by hydrolysis.[4] Because the initial mono-formylated product, this compound, is still an activated phenol, it can undergo a second formylation at the remaining vacant ortho-position, especially if a stoichiometric excess of the formylating agent (HMTA) is used or the reaction time is prolonged.[5][6]

Troubleshooting & Optimization:

  • Stoichiometry Control (Primary Solution): The most critical parameter is the molar ratio of HMTA to p-cresol. To favor mono-formylation, this ratio should be carefully controlled. Reducing the amount of HMTA relative to the phenol is the most effective way to increase the yield of the desired product.[5]

  • Reaction Monitoring: Do not run the reaction for a fixed time. Actively monitor the consumption of starting material and the formation of mono- and di-formylated products using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction once the concentration of the mono-formylated product is maximized.

  • Temperature Control: While less critical than stoichiometry for this specific issue, avoiding excessively high temperatures can help reduce the rate of the second, more sterically hindered formylation.

Table 1: Effect of HMTA Stoichiometry on Formylation of p-Cresol

HMTA:p-cresol Molar Ratio Expected Mono-formyl Product Yield Expected Di-formyl Product Yield Reference
> 2:1 Low to Moderate High [6]
~1.5:1 Moderate to High Moderate [5]

| ≤ 1.2:1 | High | Low to Minimal |[5] |

Experimental Protocol: Optimized Mono-formylation of p-Cresol via Duff Reaction

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve p-cresol (1 equivalent) and hexamethylenetetramine (1.2 equivalents) in glacial acetic acid or trifluoroacetic acid (TFA).

  • Heat the reaction mixture to 90-100°C.

  • Monitor the reaction every 30 minutes by TLC.

  • Once the starting material is consumed and the mono-formylated product spot is at maximum intensity, cool the mixture to room temperature.

  • Slowly add an aqueous solution of HCl (e.g., 2-3 M) and stir for 1-2 hours to hydrolyze the intermediate imine.

  • Extract the product with an organic solvent (e.g., ethyl acetate or methylene chloride), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Logical Workflow for Troubleshooting Di-formylation

Caption: Workflow for minimizing di-formylation in the Duff reaction.

FAQ 2: I'm observing a lot of dark, tarry polymer/resin in my reaction flask. What's causing this and how do I minimize it?

Primary Suspect: Phenol-formaldehyde resinification.

Causality: This is a classic side reaction in both acid- and base-catalyzed reactions involving phenols and an aldehyde source.[5] The electron-rich phenol ring can be attacked by the formyl group of another molecule (or the formylating agent itself), leading to condensation and the formation of insoluble, high-molecular-weight polymers. This is particularly problematic at elevated temperatures.

Troubleshooting & Optimization:

  • Temperature Management: This is the most critical factor. Higher temperatures dramatically accelerate polymerization.[5] Maintain the lowest effective temperature that allows for a reasonable reaction rate. For the Reimer-Tiemann reaction, which can be highly exothermic, ensure efficient cooling is available after initiation.[2]

  • Minimize Reaction Time: The longer the product and starting material are exposed to catalytic conditions, the more polymer will form. Use reaction monitoring (TLC/HPLC) to avoid unnecessarily long reaction times.

  • Controlled Reagent Addition: Instead of adding all reagents at once, consider the slow, portion-wise, or dropwise addition of the formylating agent (e.g., chloroform in Reimer-Tiemann, or a solution of HMTA in Duff) to keep its instantaneous concentration low.

  • Switch to a Milder, More Selective Method: The MgCl₂/paraformaldehyde method is significantly less prone to resinification due to the chelation-controlled mechanism, which proceeds under milder conditions and deactivates the product toward further reaction.[9][10]

FAQ 3: My Reimer-Tiemann reaction has a very low yield and a complex mixture of byproducts. What are the common pitfalls?

Primary Suspects: Inefficient phase transfer, thermal runaway, and dienone byproduct formation.

Causality: The Reimer-Tiemann reaction is notoriously sensitive. It is typically run in a biphasic system (aqueous NaOH and organic chloroform), making efficient mixing essential.[1] The generation of dichlorocarbene is exothermic and can lead to thermal runaway if not controlled.[2] Furthermore, the highly reactive dichlorocarbene can attack the phenoxide ring in a way that leads to a dichloromethyl-substituted cyclohexadienone intermediate, which may not hydrolyze cleanly to the desired aldehyde.

Troubleshooting & Optimization:

  • Improve Mass Transfer: Use vigorous mechanical stirring. The use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) is highly recommended to shuttle the hydroxide and phenoxide ions into the organic phase more efficiently.[1]

  • Strict Temperature Control: Gently heat the mixture to initiate the reaction (typically 60-70°C). Once the exotherm begins, be prepared to cool the reaction vessel with an ice bath to maintain a steady temperature.

  • Ensure Complete Hydrolysis: The intermediate dichloromethyl group must be fully hydrolyzed to the aldehyde. Ensure the final basic hydrolysis step is given sufficient time before acidification.

  • Inert Atmosphere: While not always cited, running the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidative side reactions that contribute to the formation of colored impurities.

Mechanistic Insight: Desired Pathway vs. Side Reaction

G cluster_main Main Reimer-Tiemann Pathway cluster_side Side Reaction Pathway A p-Cresol Phenoxide C Ortho-attack A->C B :CCl2 (Dichlorocarbene) B->C D Dichloromethyl Intermediate C->D E Hydrolysis D->E F This compound (Desired Product) E->F G p-Cresol Phenoxide I Alternate Attack G->I H :CCl2 (Dichlorocarbene) H->I J Dienone Intermediate I->J K Complex Byproducts (Resins, etc.) J->K

Caption: Competing pathways in the Reimer-Tiemann reaction.

Section 3: Recommended Protocol for High-Yield, High-Purity Synthesis

For researchers prioritizing a clean reaction, high ortho-selectivity, and good yield, the Magnesium-Mediated (Hofsløkken-Skattebøl) Formylation is the superior choice.

Causality of Success: This method's efficacy stems from the in-situ formation of a magnesium phenoxide. The magnesium ion chelates to both the phenolic oxygen and the incoming paraformaldehyde, creating a rigid six-membered transition state. This geometry overwhelmingly favors electrophilic attack at the ortho position, preventing polymerization and other side reactions common to harsher methods.[9][10]

Experimental Protocol: MgCl₂-Mediated ortho-Formylation of p-Cresol [10][11]

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous magnesium chloride (1.5 equivalents).

  • Reagent Addition: Add anhydrous acetonitrile or THF as the solvent, followed by p-cresol (1.0 equivalent) and triethylamine (3.0-4.0 equivalents). Stir the resulting slurry.

  • Formylating Agent: Add paraformaldehyde (5.0-6.0 equivalents). Note: Use of excess paraformaldehyde is common and does not lead to di-formylation in this method.

  • Reaction: Heat the mixture to reflux (approx. 80-85°C for acetonitrile) and maintain for 4-6 hours, or until TLC analysis shows complete consumption of p-cresol.

  • Work-up: Cool the reaction to room temperature and carefully quench by adding 1 M aqueous HCl until the pH is acidic (~pH 2-3).

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often of high purity but can be further purified by silica gel chromatography if necessary.

Section 4: Comparative Summary of Formylation Methods

Table 2: Overview of Formylation Methods for p-Cresol

Method Reagents Typical Conditions Key Advantages Common Side Reactions
Reimer-Tiemann p-Cresol, CHCl₃, NaOH Biphasic, 60-70°C Inexpensive reagents Low yields, resin formation, dienones, difficult to control[1][2][3]
Duff p-Cresol, HMTA, Acid Acetic Acid/TFA, 90-110°C Simple setup Di-formylation , resin formation[4][5][6]
Vilsmeier-Haack p-Cresol, POCl₃, DMF Anhydrous, 0°C to RT High yields, powerful Moisture sensitive, corrosive reagents[8]

| Mg-Mediated | p-Cresol, MgCl₂, Et₃N, Paraformaldehyde | Anhydrous MeCN/THF, Reflux | High ortho-selectivity , high yield, clean reaction | Requires anhydrous conditions[9][10][11] |

References
  • Reimer–Tiemann reaction - Wikipedia. Available at: [Link]

  • Reimer Tiemann Reaction Mechanism: Conditions & Applications - Allen. Available at: [Link]

  • Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry. Available at: [Link]

  • Reimer Tiemann Reaction (video) | Khan Academy. Available at: [Link]

  • Reimer Tiemann Reaction Mechanism - BYJU'S. Available at: [Link]

  • ortho-Formylation of Phenols: The Casnati–Skattebøl Reaction in the Synthesis of Biologically Active Substances. Available at: [Link]

  • Products of Reimer–Tiemann reaction of 4-methylphenol - Chemistry Stack Exchange. Available at: [Link]

  • Reimer Tiemann Reaction: Mechanism and application - Chemistry Notes. Available at: [Link]

  • Show the mechanism of reemer tiemann reaction where p-cresol is trated with chloroform in alkaline medium - Eduncle. Available at: [Link]

  • Vilsmeier–Haack reaction - Wikipedia. Available at: [Link]

  • Duff reaction - Wikipedia. Available at: [Link]

  • A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions - Asian Journal of Research in Chemistry. Available at: [Link]

  • Vilsmeier-Haack Reaction - NROChemistry. Available at: [Link]

  • ChemInform Abstract: Mono and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction. Available at: [Link]

  • Convenient Method for the ortho-Formylation - of Phenols. Available at: [Link]

  • ortho-Formylation of phenols - Organic Syntheses Procedure. Available at: [Link]

Sources

Technical Support Center: Purification of 3-Hydroxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 3-Hydroxy-4-methylbenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this valuable synthetic intermediate. Here, we move beyond simple protocols to address the underlying chemical principles that govern impurity formation and removal, providing you with the expert insights needed to troubleshoot and optimize your purification workflows.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the purity and analysis of this compound.

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: Impurity profiles are intrinsically linked to the synthetic methodology employed. The choice of reaction dictates the likely side products and unreacted starting materials you will need to address downstream.

Synthetic RouteStarting Material(s)Common Potential Impurities
Reimer-Tiemann Reaction p-CresolUnreacted p-cresol, isomeric aldehydes (e.g., 2-hydroxy-5-methylbenzaldehyde), polymeric resinous byproducts.[1][2][3]
Duff Reaction p-CresolUnreacted p-cresol, various isomeric byproducts, complex nitrogen-containing intermediates from hexamine.[4][5]
Oxidation of Benzyl Alcohol 3-Hydroxy-4-methylbenzyl alcoholUnreacted starting alcohol, over-oxidation product (3-hydroxy-4-methylbenzoic acid).[6]
Reduction & Oxidation 3-Hydroxy-4-methylbenzoic acidUnreacted starting acid, intermediate alcohol (3-hydroxy-4-methylbenzyl alcohol), residual oxidation/reduction reagents.[7]

Q2: What are the key physical properties of pure this compound?

A2: The pure compound is typically an off-white to yellow solid.[6] A key indicator of purity is its melting point. While literature values vary slightly, a sharp melting point in the range of 73-74 °C is expected for a highly pure sample.[6] A broad or depressed melting range indicates the presence of impurities.

Q3: Which analytical techniques are most effective for assessing the purity of my product?

A3: A multi-faceted approach is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can quantify impurities if they have unique, non-overlapping signals. The aldehyde proton should appear as a sharp singlet around 9.9 ppm (in CDCl₃).[6][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities, such as unreacted starting materials (e.g., p-cresol).[9]

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantifying non-volatile impurities, isomers, and the main compound with high accuracy.

  • Melting Point Analysis: As mentioned, a sharp melting point close to the literature value is a strong qualitative indicator of high purity.

Q4: What are the primary laboratory-scale methods for purifying crude this compound?

A4: The two most effective and widely used techniques are recrystallization and silica gel column chromatography.

  • Recrystallization is ideal for removing small amounts of impurities from a large amount of product, especially when the impurities have significantly different solubility profiles.[10]

  • Column Chromatography is more powerful for separating compounds with similar polarities, such as isomers, or for purifying complex mixtures containing multiple components.[2][7]

Part 2: Troubleshooting and Optimization Guide

This section provides solutions to specific experimental problems you may encounter during the purification process.

Recrystallization Issues

Q5: My compound is "oiling out" during recrystallization instead of forming crystals. What is happening and how can I fix it?

A5: "Oiling out" occurs when the solute precipitates from the solution as a liquid phase rather than a solid crystalline lattice.[2] This typically happens when the solution is supersaturated at a temperature above the melting point of the solute.

Causality: The high concentration of the solute, combined with a high temperature, favors a rapid, disordered precipitation into a liquid (the "oil") over the slower, more ordered process of crystal lattice formation.

Solutions:

  • Increase Solvent Volume: Add more hot solvent to the oiled mixture until the oil redissolves completely. This reduces the saturation level, allowing for controlled crystallization upon slow cooling.

  • Promote Slower Cooling: Allow the flask to cool to room temperature on the benchtop, insulated with glass wool if necessary, before moving it to an ice bath. Slow cooling is critical for forming a well-ordered crystal lattice.[2]

  • Change the Solvent System: Select a solvent or solvent pair with a lower boiling point, ensuring the solution temperature during dissolution does not exceed the product's melting point (73-74 °C).[2][6]

Q6: My solution has cooled, but no crystals have formed. How can I induce crystallization?

A6: A lack of crystallization indicates that the solution is in a metastable supersaturated state or is simply not concentrated enough.[2] Nucleation, the initial step of crystal formation, has not occurred.

Solutions to Induce Nucleation:

  • Add a Seed Crystal: Introduce a tiny, pure crystal of this compound. This provides a pre-formed template for other molecules to deposit onto, bypassing the initial nucleation energy barrier.[2]

  • Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections in the glass created by scratching provide effective nucleation sites.[2]

  • Concentrate the Solution: Gently heat the solution to evaporate some of the solvent, thereby increasing the solute concentration. Allow it to cool slowly again.[2]

  • Deep Cooling: If crystals still haven't formed, placing the flask in a colder bath (e.g., dry ice/acetone) can sometimes provide the thermodynamic push needed for nucleation, although this may lead to smaller, less pure crystals.

Q7: After recrystallization, my product remains yellow or brownish. How can I remove these colored impurities?

A7: A persistent color often points to the presence of highly conjugated or polymeric byproducts, which can form, for instance, under the harsh basic conditions of a Reimer-Tiemann reaction.[2]

Solution: Activated Charcoal Treatment

  • Dissolve the impure product in the minimum amount of hot recrystallization solvent.

  • Add a very small amount of activated charcoal (typically 1-2% of the solute mass) to the hot solution.

  • Swirl the mixture and keep it hot for 5-10 minutes. The charcoal will adsorb the large, flat, colored molecules.

  • Perform a hot gravity filtration using fluted filter paper to remove the charcoal.

  • Allow the clear, colorless (or less colored) filtrate to cool slowly to crystallize the purified product.

Caution: Using an excessive amount of charcoal can lead to significant product loss due to adsorption of the desired compound onto the charcoal's surface.[2]

Column Chromatography Issues

Q8: My compound is streaking badly on the silica gel column, leading to poor separation. What is the cause and solution?

A8: Tailing or streaking of polar compounds like this compound on a silica gel column is a common problem.

Causality: The acidic silanol groups (Si-OH) on the surface of the silica gel can interact very strongly with the phenolic hydroxyl group of your compound. This strong interaction leads to slow and uneven elution, causing the characteristic "tailing" of the peak.[2]

Solutions:

  • Modify the Mobile Phase: Add a small amount (0.5-1%) of a polar, acidic modifier like acetic acid to your eluent (e.g., hexane/ethyl acetate). The acetic acid will preferentially interact with the active sites on the silica, effectively "masking" them from your compound and allowing it to elute in a tighter band.

  • Use a Less Acidic Stationary Phase: Consider using alumina (neutral or basic) instead of silica gel if tailing is severe.

  • Avoid Overloading: Loading too much sample onto the column will inevitably lead to broad peaks and poor separation. Ensure you are using an appropriate sample-to-sorbent ratio (typically 1:50 to 1:100 by mass for difficult separations).

Specific Impurity Removal

Q9: How can I remove the acidic impurity, 3-hydroxy-4-methylbenzoic acid, from my product?

A9: This is a classic scenario for purification via acid-base extraction, which exploits the difference in acidity between a phenol and a carboxylic acid.

Workflow: Acid-Base Extraction

  • Dissolve the crude product mixture in a suitable organic solvent like ethyl acetate or diethyl ether.

  • Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • The basic NaHCO₃ solution will deprotonate the more acidic carboxylic acid, forming the water-soluble sodium carboxylate salt, which will partition into the aqueous layer. The less acidic phenolic hydroxyl group of your desired aldehyde will remain largely protonated and stay in the organic layer.

  • Separate the two layers. The organic layer now contains your purified aldehyde.

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water, then dry it over an anhydrous salt like MgSO₄ or Na₂SO₄, filter, and evaporate the solvent.

G cluster_start Extraction Setup cluster_process Separation cluster_organic Organic Phase cluster_aqueous Aqueous Phase start Crude Product in Ethyl Acetate wash Wash with aq. NaHCO₃ in Separatory Funnel start->wash separate Separate Layers wash->separate organic_layer Contains: This compound separate->organic_layer Top Layer aqueous_layer Contains: Sodium 3-hydroxy-4-methylbenzoate (Water Soluble Salt) separate->aqueous_layer Bottom Layer dry Dry over MgSO₄, Filter, Evaporate organic_layer->dry product Pure Product dry->product discard Discard or Acidify to Recover Acid aqueous_layer->discard

Part 3: Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization (Ethanol/Water System)

This protocol is effective for removing non-polar impurities and unreacted starting materials from crude this compound.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of hot ethanol (near its boiling point). Stir to ensure complete dissolution.

  • Hot Filtration (Optional): If insoluble solid impurities are visible, perform a hot gravity filtration through fluted filter paper into a clean, pre-warmed flask to remove them.

  • Addition of Anti-solvent: To the hot, clear ethanol solution, add hot water dropwise while swirling until the solution becomes faintly and persistently turbid. This indicates the saturation point has been reached.

  • Clarification: Add a few more drops of hot ethanol, just enough to make the solution completely clear again.

  • Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[2]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of an ice-cold ethanol/water mixture (use the approximate ratio from your recrystallization) to rinse away any remaining soluble impurities.[2]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature (<50 °C) to remove all traces of solvent.

G dissolve 1. Dissolve Crude Product in Minimum Hot Ethanol hot_filter 2. Hot Filter (If Insoluble Impurities Present) dissolve->hot_filter add_water 3. Add Hot Water Until Turbid hot_filter->add_water clarify 4. Add Drops of Hot Ethanol Until Clear add_water->clarify cool 5. Slow Cool to RT, Then Ice Bath clarify->cool isolate 6. Isolate Crystals (Vacuum Filtration) cool->isolate wash 7. Wash with Ice-Cold Ethanol/Water isolate->wash dry 8. Dry Crystals wash->dry product Pure Product dry->product

Protocol 2: Purification by Column Chromatography

This method is highly effective for separating isomeric impurities or cleaning up particularly complex reaction mixtures.

  • Stationary Phase Preparation: Prepare a slurry of silica gel (60-120 mesh) in hexane. Pack a glass column with the slurry, ensuring no air bubbles are trapped. Allow the excess hexane to drain until it is level with the top of the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimum volume of dichloromethane or the initial eluent mixture. Carefully apply the sample solution to the top of the silica bed. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[2]

  • Elution: Begin eluting the column with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate). Less polar impurities will elute first.

  • Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., to 90:10, then 80:20). This will increase the mobile phase's ability to move your more polar product down the column.

  • Fraction Collection: Collect the eluate in a series of test tubes or flasks.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

G cluster_prep Preparation cluster_run Elution & Collection cluster_analysis Analysis & Isolation pack 1. Pack Column with Silica Gel Slurry load 2. Load Sample (Wet or Dry Loading) pack->load elute 3. Elute with Solvent Gradient (Increasing Polarity) load->elute collect 4. Collect Fractions elute->collect tlc 5. Analyze Fractions by TLC collect->tlc combine 6. Combine Pure Fractions tlc->combine evaporate 7. Evaporate Solvent combine->evaporate product Pure Product evaporate->product

References

  • PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]

  • Wikipedia. (2023). Duff reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]

  • Allen Overseas. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of the formation of 4-hydroxy-3-methylbenzaldehyde. Retrieved from [Link]

  • Wikipedia. (2023). Reimer–Tiemann reaction. Retrieved from [Link]

  • Liggett, L. M., & Diehl, H. (1945). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. Iowa State College. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

Sources

challenges in the scale-up of 3-Hydroxy-4-methylbenzaldehyde production

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Production of 3-Hydroxy-4-methylbenzaldehyde

Introduction: Welcome to the technical support center for the synthesis and scale-up of this compound (CAS 57295-30-4). This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of producing this specific benzaldehyde isomer. Unlike the more common hydroxybenzaldehydes derived directly from cresol formylation, the 1,3,4-substitution pattern of this molecule presents unique challenges in synthesis, purification, and scale-up. This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions to ensure the success of your experimental work.

Part 1: Synthesis Strategy & Isomer Control

This section addresses the foundational questions regarding synthetic route selection and the critical importance of choosing the correct starting materials to avoid common isomeric pitfalls.

Q1: What are the viable synthesis routes for this compound, and what are their respective scale-up challenges?

Answer: The synthesis of this compound is not achievable through direct, single-step formylation of common cresols (p-, m-, or o-cresol) due to regioselectivity issues. The Reimer-Tiemann and Duff reactions, for example, typically result in formylation at the ortho position relative to the hydroxyl group, which would not yield the desired 3-hydroxy-4-methyl substitution pattern.[1][2]

The most reliable and documented laboratory-scale approach is a two-step sequence starting from 3-hydroxy-4-methylbenzoic acid .[3]

  • Reduction: The carboxylic acid is first selectively reduced to the corresponding benzyl alcohol (3-hydroxy-4-methylbenzyl alcohol).

  • Oxidation: The intermediate alcohol is then oxidized to the target aldehyde, this compound.

Scale-Up Challenges:

  • Reduction Step: The common lab-scale reagent, borane dimethyl sulfide (BMS), is highly effective but poses significant scale-up challenges due to its flammability, toxicity, and the need for stringent moisture control.

  • Oxidation Step: The use of chromium-based oxidants like Pyridinium Dichromate (PDC), while effective in the lab, is highly problematic for industrial scale-up due to extreme toxicity, waste disposal costs, and regulatory scrutiny.[3]

  • Multi-step Process: Each step adds complexity, potential for yield loss, and increased processing time and cost, which are critical factors in commercial production.

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} caption { label="Workflow: Two-Step Synthesis from Benzoic Acid"; font-size: 12; font-name: "Arial"; } enddot

Figure 1: Common lab-scale synthesis workflow.
Q2: My synthesis produced 4-Hydroxy-3-methylbenzaldehyde instead of the target isomer. What is the likely cause of this error?

Answer: This is a frequent point of confusion arising from incorrect starting material selection. The synthesis of 4-hydroxy-3-methylbenzaldehyde typically starts from the oxidation of 4-hydroxy-3-methylbenzyl alcohol (also known as 5-(hydroxymethyl)-2-methylphenol). Some chemical suppliers and literature may incorrectly associate this starting material with the synthesis of your target this compound isomer.[4][5]

The root cause is a mix-up of isomers which are structurally similar but electronically and functionally distinct. Always verify the CAS number and IUPAC name of your starting material. For the synthesis of This compound , you must start with a precursor that already has the 1,3,4-substitution pattern, such as 3-hydroxy-4-methylbenzoic acid .

Part 2: Troubleshooting the Synthesis Pathway

This section provides a detailed breakdown of potential issues and solutions for the two-step synthesis route.

Subsection 2.1: The Reduction Step (Carboxylic Acid to Alcohol)
Q3: My reduction of 3-hydroxy-4-methylbenzoic acid with borane is sluggish and gives incomplete conversion. What should I investigate?

Answer: Incomplete conversion in borane reductions is typically traced back to three main factors:

  • Reagent Stoichiometry & Activity: Borane reagents react with any acidic protons. Both the carboxylic acid proton and the phenolic hydroxyl proton will consume the reagent. Therefore, you must use at least two equivalents of borane relative to your starting material. For a robust reaction, a slight excess (e.g., 2.2 to 2.5 equivalents) is recommended to account for any reagent degradation. Ensure you are using a fresh, properly stored bottle of borane dimethyl sulfide or a recently titrated solution.

  • Solvent Purity: Tetrahydrofuran (THF) is the typical solvent and it must be anhydrous. The presence of water will rapidly quench the borane reagent, reducing its effective concentration and halting the reaction. Use freshly distilled THF over a drying agent or high-purity anhydrous solvent from a sealed bottle.

  • Temperature: While the addition of borane is often done at a controlled temperature (e.g., 0 °C), the reaction itself may require warming to room temperature or even gentle reflux to proceed to completion. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature for your specific setup.

Subsection 2.2: The Oxidation Step (Alcohol to Aldehyde)
Q4: The oxidation of my intermediate alcohol is giving low yields of the aldehyde, and I'm seeing significant amounts of unreacted alcohol and a new, more polar spot on my TLC. What's happening?

Answer: This is a classic sign of either incomplete oxidation or over-oxidation.

  • Incomplete Oxidation: If you see significant starting material (the alcohol), the issue is likely insufficient oxidant. The stoichiometry of chromium reagents like PDC can be sensitive, and they can degrade over time. Ensure you are using a sufficient excess (typically 1.2-1.5 equivalents) of a high-purity oxidant.

  • Over-oxidation: The new, more polar spot on your TLC that stays at the baseline is likely the corresponding carboxylic acid (3-hydroxy-4-methylbenzoic acid), which is the product of over-oxidation. Aldehydes are susceptible to further oxidation, especially if water is present or if the reaction is run for too long or at too high a temperature.

To mitigate this, ensure your reaction is run under strictly anhydrous conditions and monitor it closely. Once the starting alcohol is consumed (as judged by TLC), the reaction should be quenched and worked up promptly to prevent the aldehyde from converting to the carboxylic acid.

Q5: My large-scale oxidation with PDC is a major bottleneck due to safety and waste disposal. What are safer, more scalable alternatives?

Answer: Moving away from chromium-based reagents is a critical step for scaling up production. Several modern oxidation methods offer improved safety profiles and are more environmentally benign.

Oxidation MethodCore ReagentsTypical SolventProsCons on Scale-Up
Swern Oxidation Oxalyl Chloride, DMSO, TriethylamineDichloromethaneHigh yields, mild conditions, avoids heavy metals.Requires cryogenic temperatures (-78 °C), produces foul-smelling dimethyl sulfide byproduct.
Dess-Martin Dess-Martin Periodinane (DMP)DichloromethaneFast, reliable, mild conditions, room temperature.DMP is expensive and can be shock-sensitive (explosive) under certain conditions, requiring careful handling.
TEMPO-Catalyzed TEMPO (catalyst), NaOCl (stoichiometric oxidant)Biphasic (DCM/Water)Catalytic, inexpensive primary oxidant, ambient temperature, environmentally friendly.Requires careful pH control and can be sensitive to substrate functional groups. Excellent for industrial scale.

For scaling up, a TEMPO-catalyzed oxidation is often the most practical and cost-effective choice, balancing efficiency with operational safety and environmental impact.

Part 3: Purification & Isolation FAQs

Q6: I'm having difficulty separating the final aldehyde from the unreacted intermediate alcohol using column chromatography. What can I do?

Answer: The aldehyde and its parent alcohol often have similar polarities, making chromatographic separation challenging.

  • Optimize Your Solvent System: Use a gradient elution. Start with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. This will enhance the separation between the slightly more polar alcohol and the aldehyde.

  • Consider Recrystallization: This is often more effective for purification on a larger scale than chromatography. The final product, this compound, is a solid.[4] Experiment with different solvent systems, such as crystallization from water or a mixture of benzene and hexanes, to find conditions that selectively crystallize the aldehyde, leaving the alcohol and other impurities in the mother liquor.[5] A step-by-step recrystallization protocol can be found in resources like BenchChem's guide on related compounds.[6]

Q7: My final product has a persistent yellow or brownish color. How can I decolorize it?

Answer: A persistent color often indicates the presence of trace polymeric or oxidized impurities.

  • Charcoal Treatment: During recrystallization, after dissolving your crude product in the minimum amount of hot solvent, add a small amount of activated charcoal (typically 1-2% by weight).

  • Hot Filtration: Keep the solution hot and perform a rapid hot filtration through a pad of Celite or filter paper to remove the charcoal and the adsorbed impurities.

  • Crystallization: Allow the filtered, decolorized solution to cool slowly to form pure, colorless crystals.

Caution: Using too much charcoal can lead to significant product loss due to adsorption.

dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=0.8]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption { label="Troubleshooting Logic for Low Product Yield"; font-size: 12; font-name: "Arial"; } enddot

Figure 2: Decision tree for diagnosing low yield issues.

References

  • PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]

  • ChemicalBook. (n.d.). 3-HYDROXY-4-METHYL-BENZALDEHYDE | 57295-30-4. Retrieved from [Link]

  • Wikipedia. (n.d.). Diformylcresol. Retrieved from [Link]

  • Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ortho-Formylation of phenols. Retrieved from [Link]

  • Sciencemadness.org. (n.d.). Magnesium-mediated ortho-Specific Formylation and Formaldoximation of Phenols. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Discussion Addendum for: ortho-Formylations of Phenols. Retrieved from [Link]

  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]

  • Allen. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of the formation of 4-hydroxy-3-methylbenzaldehyde. Retrieved from [Link]

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

  • UNI ScholarWorks. (1945). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. Retrieved from [Link]

  • Acta Chemica Scandinavica. (1999). Convenient Method for the ortho-Formylation of Phenols. Retrieved from [Link]

  • Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry. Retrieved from [Link]

Sources

preventing degradation of 3-Hydroxy-4-methylbenzaldehyde during storage

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Preserving the Integrity of 3-Hydroxy-4-methylbenzaldehyde

Introduction: The Challenge of Stability

This compound is a valuable substituted aromatic aldehyde utilized in the synthesis of pharmaceuticals and other complex organic molecules. Its bifunctional nature, possessing both a reactive aldehyde and a phenolic hydroxyl group, makes it a versatile building block. However, these same functional groups render the molecule susceptible to degradation, primarily through oxidation. Maintaining the purity of this reagent is paramount, as the presence of degradation products can lead to side reactions, lower yields, and complicate purification processes. This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals to troubleshoot, prevent, and remedy the degradation of this compound during storage and handling.

Troubleshooting Guide: Identifying and Addressing Degradation

This section is designed to address specific issues you may encounter, providing explanations for the underlying chemistry and actionable solutions.

Q1: My this compound, which was initially a light-yellow solid, has turned brownish. What is causing this color change and is the material still usable?

A1: The observed color change is a common indicator of degradation. The browning is likely due to the formation of highly conjugated, colored byproducts.

  • Causality: The primary cause is oxidation. While the aldehyde group typically oxidizes to a colorless carboxylic acid, the phenolic hydroxyl group is also susceptible to oxidation. In the presence of oxygen and potentially catalyzed by light or trace metal impurities, phenoxy radicals can form. These radicals can couple to form oligomeric products or be further oxidized to form quinone-methide type structures, which are often highly colored.[1][2]

  • Actionable Advice: The material is likely partially degraded. While it might be usable for non-sensitive applications, the impurities can interfere with subsequent reactions. It is highly recommended to assess the purity of the compound using analytical methods like HPLC or NMR before use. If significant degradation is confirmed, repurification is necessary.

Q2: I've observed a white crystalline precipitate forming in my container of this compound over time. What is this substance?

A2: The white precipitate is almost certainly 3-hydroxy-4-methylbenzoic acid , the product of aldehyde oxidation.

  • Causality: Benzaldehydes are notoriously prone to autooxidation in the presence of air (O₂), a radical chain reaction that converts the aldehyde (-CHO) group into a carboxylic acid (-COOH) group.[3][4][5] This process can occur even in a sealed container if it was not properly purged of air. 3-hydroxy-4-methylbenzoic acid has different physical properties, including lower solubility in certain organic solvents and a higher melting point, causing it to precipitate out from the bulk material.

  • Actionable Advice: The presence of this precipitate confirms that oxidative degradation has occurred. The bulk material is now a mixture and should not be used "as is" for reactions requiring high purity. The acidic impurity can be removed via the repurification protocol outlined later in this guide.

Q3: My reaction yields are inconsistent and lower than expected when using an older batch of this compound. How can I confirm if starting material degradation is the problem?

A3: Inconsistent results with older reagents are frequently traced back to purity issues. Degradation reduces the molar equivalence of the active aldehyde, and the impurities themselves can poison catalysts or participate in unwanted side reactions.

  • Causality: The primary degradation product, 3-hydroxy-4-methylbenzoic acid, will not participate in reactions targeting the aldehyde (e.g., reductive amination, Wittig reactions), thereby lowering the effective concentration of your starting material and reducing yields.[3]

  • Actionable Advice: You must validate the purity of the starting material. Several analytical techniques can be employed:

    • HPLC/UPLC: This is the preferred method for quantifying purity. A reversed-phase method will easily separate the more polar 3-hydroxy-4-methylbenzoic acid from the parent aldehyde.

    • ¹H NMR: Proton NMR spectroscopy can detect the presence of the carboxylic acid proton (typically a broad singlet >10 ppm) and may show shifts in the aromatic protons.

    • GC-MS: This can be used to identify and quantify the aldehyde and its degradation product, provided the benzoic acid derivative is sufficiently volatile or derivatized.[6]

    • Melting Point: A broadened and depressed melting point range compared to the literature value (73-74 °C) is a classic indicator of impurity.[7]

Frequently Asked Questions (FAQs) on Prevention

Proactive measures are the most effective strategy for preventing degradation.

FAQ 1: What are the ideal storage conditions for this compound?

A1: Optimal storage is critical to maximizing shelf-life. The following conditions are recommended based on the compound's chemical sensitivities.

ParameterRecommendationRationale
Temperature 2–8 °CReduces the rate of chemical reactions, including oxidation.[8][9]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents contact with atmospheric oxygen, the primary driver of oxidation.[7][10]
Light Exposure Store in Dark (Amber Vial/Opaque Container)Prevents photo-oxidation, as light can catalyze the formation of radicals.[11][12][13]
Container Tightly Sealed Glass VialPrevents ingress of air and moisture. Use containers with PTFE-lined caps.[14][15]

FAQ 2: Are there any recommended solvents for storing this compound in solution?

A2: Storing aldehydes in solution is generally not recommended for long periods due to increased molecular mobility and potential reactions with solvent impurities (e.g., peroxides in ethers). If short-term storage in solution is necessary, use a high-purity, anhydrous, and deoxygenated aprotic solvent like toluene or dioxane. Avoid chlorinated solvents, which can degrade to form HCl, and ethers like THF unless they are freshly distilled and free of peroxides.

FAQ 3: How should I handle the compound to minimize degradation during use?

A3: Treat this compound as an air-sensitive reagent.[12] Proper handling is crucial every time the container is opened.

  • Inert Atmosphere Handling: Whenever possible, handle the solid inside a glovebox filled with nitrogen or argon.[16]

  • Quick Dispensing: If a glovebox is unavailable, minimize the time the container is open to the air. Quickly weigh the required amount and immediately reseal the container.

  • Inert Gas Blanket: Before sealing, gently flush the headspace of the container with a stream of dry nitrogen or argon to displace any air that entered.[3][17]

FAQ 4: Can I use chemical inhibitors to prolong the shelf-life?

A4: Yes, for benzaldehydes, the addition of a radical scavenger can inhibit the autooxidation chain reaction. A few small crystals of an inhibitor like hydroquinone or butylated hydroxytoluene (BHT) can be added to the container.[8][11] However, be aware that this adds a new substance to your material, which may need to be removed before use depending on your specific application.

Visualized Degradation and Troubleshooting

Primary Degradation Pathway

The diagram below illustrates the most common degradation route for this compound.

cluster_main Oxidative Degradation A This compound (C₈H₈O₂) B 3-Hydroxy-4-methylbenzoic Acid (C₈H₈O₃) A->B  Air (O₂)  Light, Heat

Caption: Primary oxidative degradation pathway.

Troubleshooting Workflow

This flowchart provides a logical path for diagnosing and solving degradation issues.

start Observation: Color Change, Precipitate, or Low Yield purity_check purity_check start->purity_check is_degraded Is Purity <95%? purity_check->is_degraded repurify Action: Repurify Material (See Protocol 1) is_degraded->repurify Yes use_as_is Action: Use Cautiously (Non-critical applications only) is_degraded->use_as_is No review_storage Review Storage & Handling (See FAQs) repurify->review_storage

Caption: Troubleshooting workflow for suspected degradation.

Key Experimental Protocols

Protocol 1: Repurification of Partially Degraded this compound

This protocol removes the acidic degradation product, 3-hydroxy-4-methylbenzoic acid.

  • Dissolution: Dissolve the impure aldehyde in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Aqueous Wash: Wash the organic solution with two portions of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[3] The acidic impurity will react to form its sodium salt, which is soluble in the aqueous layer.

    • Expert Tip: Vent the separatory funnel frequently, as CO₂ gas will be evolved during the neutralization.

  • Brine Wash: Wash the organic layer with one portion of saturated aqueous sodium chloride (brine) to remove residual water.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Recrystallization (Optional): For the highest purity, recrystallize the resulting solid from a suitable solvent system, such as water or a toluene/hexane mixture.[7][18]

Protocol 2: Recommended Handling Procedure for Air-Sensitive Aldehydes

This procedure should be used when dispensing the reagent.

  • Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas.[19][20]

  • Inerting: Puncture the septum of the reagent bottle with a needle connected to an inert gas line (with an exit bubbler) and another needle for venting. Allow the gas to flow for 5-10 minutes to purge the headspace.

  • Dispensing: If the compound is a liquid or in solution, use a clean, dry, gas-tight syringe to withdraw the required amount.[17] For solids, this step should be performed in a glovebox. If a glovebox is not available, remove the cap, quickly take the needed amount, and immediately proceed to the next step.

  • Resealing: Before removing the inert gas needle, securely recap the bottle. Maintain a positive pressure of inert gas while doing so. For septum-sealed bottles, replace the polypropylene cap.[17]

  • Storage: Return the container to storage at 2-8 °C.

Protocol 3: Analytical Method for Assessing Purity via HPLC

This provides a general method; it should be optimized for your specific system.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Example Gradient: Start at 80:20 (A:B), ramp to 20:80 over 10 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm and 280 nm.

  • Analysis: The more polar 3-hydroxy-4-methylbenzoic acid will elute earlier than the parent aldehyde. Purity can be determined by the relative peak area.

References

  • Sciencemadness.org. Oxidation of Benzaldehyde, Prevention Of. [Link]

  • ResearchGate. Substrates that inhibit the autoxidation of benzaldehyde to benzoic acid. [Link]

  • PubChem. This compound. [Link]

  • Loba Chemie. 3-HYDROXYBENZALDEHYDE FOR SYNTHESIS MSDS. [Link]

  • ResearchGate. The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. [Link]

  • Carl ROTH. Safety Data Sheet: 3-Hydroxybenzaldehyde. [Link]

  • Wipf Group - University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • NIH National Center for Biotechnology Information. Oxidation of Phenolic Aldehydes by Ozone and Hydroxyl Radicals at the Air–Solid Interface. [Link]

  • ResearchGate. Phenolic carbonyls undergo rapid aqueous photodegradation to form low-volatility, light-absorbing products. [Link]

  • ResearchGate. Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage. [Link]

  • MIT. Handling air-sensitive reagents AL-134. [Link]

  • Momentum Transfer. How we handle Air Sensitive Samples. [Link]

  • Innogent. ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. [Link]

  • ResearchGate. Effects of temperature and heating time on the formation of aldehydes during the frying process of clam assessed by an HPLC-MS/MS method. [Link]

  • ACS Publications. Surface Oxidation of Phenolic Aldehydes: Fragmentation, Functionalization, and Coupling Reactions. [Link]

Sources

Technical Support Center: Catalyst Optimization for 3-Hydroxy-4-methylbenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the synthesis of 3-Hydroxy-4-methylbenzaldehyde. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, actionable insights into optimizing the catalytic synthesis of this valuable aldehyde. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and enhance your reaction outcomes.

The primary route for synthesizing this compound is the ortho-formylation of 2-methylphenol (o-cresol), most commonly via the Reimer-Tiemann reaction.[1][2] This electrophilic aromatic substitution reaction introduces a formyl group (-CHO) onto the aromatic ring, preferentially at the ortho position to the hydroxyl group.[1] This guide will focus on troubleshooting and optimizing this classic, yet often challenging, transformation.

Frequently Asked Questions (FAQs)

Q1: What is the most common catalytic method for synthesizing this compound?

A1: The most established method is the Reimer-Tiemann reaction, which involves reacting 2-methylphenol (o-cresol) with chloroform (CHCl₃) in the presence of a strong base, such as sodium hydroxide.[3][4] While not catalytic in the traditional sense, the reaction relies on the in-situ generation of the highly reactive electrophile, dichlorocarbene (:CCl₂), which is the key intermediate.[3][5] Phase-transfer catalysts (PTCs) like tertiary amines can be employed to enhance the reaction rate by improving the interaction between the aqueous base and the organic chloroform phase.[1][6][7]

Q2: My reaction yield is consistently low. What are the first parameters I should investigate?

A2: Low yield is a frequent issue. The primary areas to investigate are:

  • Base Concentration & Molar Ratio: The base deprotonates both the phenol to form the more nucleophilic phenoxide ion and the chloroform to generate the dichlorocarbene.[3] Insufficient base will lead to poor conversion.

  • Temperature Control: The reaction is typically initiated with heat and can become highly exothermic.[1][7][8] Poor temperature management can lead to thermal runaway and the formation of undesirable polymeric side products.

  • Mixing Efficiency: The reaction is biphasic (aqueous NaOH and organic chloroform/phenol).[5][8] Vigorous stirring is essential to maximize the interfacial area where the reaction occurs. Without efficient mixing, the reagents cannot interact effectively, leading to low conversion.[9]

Q3: I'm observing the formation of an isomeric byproduct. How can I improve selectivity for the desired this compound?

A3: The Reimer-Tiemann reaction on o-cresol can also produce the para-formylated isomer, 5-hydroxy-2-methylbenzaldehyde. Ortho-selectivity is generally favored due to a stabilizing interaction between the phenoxide ion and the incoming dichlorocarbene.[1][10] To enhance ortho-selectivity, ensure a high concentration of the phenoxide ion by using a sufficient excess of a strong base. The choice of counter-ion (e.g., K⁺ vs. Na⁺) can also influence the ortho/para ratio.

Q4: How can I effectively monitor the progress of my reaction?

A4: Thin Layer Chromatography (TLC) is the most straightforward method for monitoring reaction progress. Use a suitable solvent system (e.g., a mixture of petroleum ether and ethyl acetate) to separate the starting material (o-cresol), the product (this compound), and any byproducts. The disappearance of the starting material spot and the appearance of the product spot indicate reaction progression. For quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are the preferred methods.

Troubleshooting Guide: Common Experimental Issues

This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis.

Problem 1: Low to No Product Yield

Low product yield is the most common challenge, often stemming from several interconnected factors.

Visual Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting low yield.

LowYieldTroubleshooting start Low Yield Observed check_reagents Verify Reagent Quality & Stoichiometry (o-cresol, CHCl3, NaOH) start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_conditions Review Reaction Conditions conditions_ok Conditions Optimal? check_conditions->conditions_ok check_mixing Assess Mixing Efficiency mixing_ok Mixing Vigorous? check_mixing->mixing_ok reagent_ok->check_conditions Yes purify_reagents Action: Purify/Replace Reagents Recalculate Stoichiometry reagent_ok->purify_reagents No conditions_ok->check_mixing Yes optimize_temp Action: Optimize Temperature Profile (e.g., 60-70°C) conditions_ok->optimize_temp No increase_stirring Action: Increase Stir Rate Use Mechanical Stirrer mixing_ok->increase_stirring No use_ptc Action: Add Phase Transfer Catalyst (e.g., Tertiary Amine) mixing_ok->use_ptc Yes (Still Low) end_point Re-run Experiment & Monitor purify_reagents->end_point optimize_temp->end_point increase_stirring->end_point use_ptc->end_point

Caption: Troubleshooting workflow for diagnosing low product yield.

Detailed Solutions
  • Possible Cause 1: Inactive Reagents or Incorrect Stoichiometry.

    • Expert Insight: Chloroform can decompose upon exposure to light and air, while o-cresol can oxidize. The concentration of aqueous NaOH may be lower than stated. Inaccurate stoichiometry will starve the reaction of a key component.[9]

    • Troubleshooting Protocol:

      • Verify the purity of o-cresol and chloroform using GC or NMR. If necessary, distill the chloroform before use.

      • Prepare a fresh solution of NaOH and titrate it to confirm its concentration.

      • Carefully recalculate the molar ratios. A typical starting point is a 1:1.5:4 molar ratio of o-cresol : chloroform : NaOH.

  • Possible Cause 2: Sub-optimal Temperature.

    • Expert Insight: The formation of dichlorocarbene is temperature-dependent. The reaction requires initial heating to overcome the activation energy, but excessive heat can cause chloroform to boil off (BP: 61.2°C) and promote the formation of resinous byproducts.[7][11]

    • Troubleshooting Protocol:

      • Equip the reaction vessel with a condenser and a thermometer to accurately monitor the internal temperature.

      • Maintain a steady reaction temperature, typically between 60-70°C.

      • If the reaction becomes too exothermic, use an ice bath to moderate the temperature.[8]

  • Possible Cause 3: Inefficient Phase Mixing.

    • Expert Insight: This is a biphasic reaction. The phenoxide ion resides in the aqueous phase, while chloroform is in the organic phase. The reaction occurs at the interface. Without vigorous mixing, the reaction rate will be severely limited by mass transfer.[1][8]

    • Troubleshooting Protocol:

      • Use a mechanical overhead stirrer instead of a magnetic stir bar, especially for larger scale reactions.

      • Consider adding a phase-transfer catalyst (PTC). While quaternary ammonium salts have been found to be inactive, tertiary amines can significantly improve the process by facilitating the transfer of hydroxide ions into the organic phase.[6]

Problem 2: Poor Regioselectivity (High Para-Isomer Formation)

While the Reimer-Tiemann reaction favors ortho-formylation, significant amounts of the para-isomer can form, complicating purification.

Reaction Pathway and Selectivity

Selectivity cluster_start Reactants cluster_attack Electrophilic Attack ocresol o-Cresol + NaOH phenoxide o-Methylphenoxide Ion (Nucleophile) ocresol->phenoxide carbene :CCl2 (from CHCl3) ortho_attack Ortho Attack (Favored) carbene->ortho_attack para_attack Para Attack (Minor Pathway) carbene->para_attack phenoxide->ortho_attack phenoxide->para_attack ortho_intermediate Ortho-Dichloromethyl Intermediate ortho_attack->ortho_intermediate Major para_intermediate Para-Dichloromethyl Intermediate para_attack->para_intermediate Minor hydrolysis Hydrolysis (NaOH, H2O) ortho_intermediate->hydrolysis para_intermediate->hydrolysis product_ortho Product: This compound hydrolysis->product_ortho product_para Byproduct: 5-Hydroxy-2-methylbenzaldehyde hydrolysis->product_para

Sources

Technical Support Center: Byproduct Analysis in 3-Hydroxy-4-methylbenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for reactions involving 3-Hydroxy-4-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing and analyzing this important chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the integrity and success of your work.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges and questions that arise during the synthesis and analysis of this compound.

FAQ 1: What are the most common methods for synthesizing this compound, and what are their primary drawbacks?

Two prevalent methods for the synthesis of this compound are the Reimer-Tiemann reaction and the Duff reaction. Both involve the formylation of p-cresol.

  • Reimer-Tiemann Reaction: This reaction uses chloroform (CHCl₃) and a strong base to formylate a phenol.[1][2][3][4] While effective for ortho-formylation, it can be inefficient and lead to a mixture of products.[3] The primary reactive species is dichlorocarbene (:CCl₂), which is highly electrophilic.[3][4]

  • Duff Reaction: This method employs hexamine (hexamethylenetetramine) as the formylating agent in an acidic medium, typically with glycerol and boric acid.[5][6] The Duff reaction is known for being generally inefficient, with yields that can be quite low.[5][7] However, it can be advantageous in certain cases where the Reimer-Tiemann reaction fails.[6]

The choice between these methods often depends on the desired scale, available reagents, and tolerance for byproduct formation.

Q2: I am observing a lower-than-expected yield in my this compound synthesis. What are the potential causes and how can I troubleshoot this?

Low yields are a common issue, particularly with the Duff reaction.[7] Here are several factors to investigate:

  • Reaction Conditions: Inadequate temperature control or insufficient reaction time can lead to incomplete conversion. For the Duff reaction, maintaining a temperature of 150-160°C is crucial.[6] For the Reimer-Tiemann reaction, ensuring a sufficiently basic medium is essential for the generation of the phenoxide and dichlorocarbene.[1][3]

  • Reagent Purity: The purity of starting materials, such as p-cresol and the formylating agents, is critical. Impurities can lead to unwanted side reactions and reduce the yield of the desired product.

  • Moisture Content: The presence of water can be detrimental, especially in the initial stages of the Duff reaction, as it can hydrolyze the reactive intermediates.[7]

  • Mixing: In the biphasic Reimer-Tiemann reaction, vigorous mixing or the use of a phase-transfer catalyst is necessary to bring the aqueous and organic phases into contact for the reaction to proceed efficiently.[3]

To troubleshoot, start by verifying the purity of your reagents and ensuring your reaction setup is free of moisture. Optimize reaction time and temperature through small-scale trial runs.

Q3: My product analysis shows multiple isomers. What are the likely isomeric byproducts in the synthesis of this compound and why do they form?

The synthesis of this compound from p-cresol can lead to the formation of several regioisomers due to the directing effects of the hydroxyl and methyl groups on the aromatic ring. The primary product is the result of formylation ortho to the hydroxyl group.

The most common isomeric byproduct is 2-hydroxy-5-methylbenzaldehyde . In the Reimer-Tiemann reaction, the phenoxide intermediate has increased electron density at both the ortho and para positions relative to the hydroxyl group.[1] Since the para position is blocked by the methyl group, formylation occurs at the two ortho positions. This leads to the desired this compound and the isomeric 2-hydroxy-5-methylbenzaldehyde.

  • Diagram of Isomer Formation in Reimer-Tiemann Reaction:

G p_cresol p-Cresol phenoxide Phenoxide Ion p_cresol->phenoxide Base (OH⁻) intermediate_ortho1 Ortho Intermediate 1 phenoxide->intermediate_ortho1 Attack at C3 intermediate_ortho2 Ortho Intermediate 2 phenoxide->intermediate_ortho2 Attack at C5 dichlorocarbene Dichlorocarbene (:CCl₂) dichlorocarbene->intermediate_ortho1 dichlorocarbene->intermediate_ortho2 product_3h4m This compound intermediate_ortho1->product_3h4m Hydrolysis product_2h5m 2-Hydroxy-5-methylbenzaldehyde intermediate_ortho2->product_2h5m Hydrolysis

Caption: Formation of isomeric products in the Reimer-Tiemann reaction of p-cresol.

Q4: Besides isomers, what other byproducts should I be aware of?

Other potential byproducts can arise from side reactions or incomplete reactions:

  • Unreacted p-cresol: Incomplete conversion will result in the presence of the starting material.

  • Diformylated products: If both ortho positions to the hydroxyl group are available, diformylation can occur, though this is less common with p-cresol where one ortho position is sterically hindered.[5]

  • Oxidation products: The aldehyde group in the product is susceptible to oxidation to a carboxylic acid (3-hydroxy-4-methylbenzoic acid), especially if the reaction is exposed to air for extended periods at high temperatures.

  • Products from side reactions of the formylating agent: In the Reimer-Tiemann reaction, dichlorocarbene can react with other nucleophiles present in the reaction mixture.

Q5: How can I effectively separate this compound from its byproducts?

Purification can be achieved through several methods:

  • Column Chromatography: This is a highly effective method for separating isomers and other impurities with different polarities. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) can provide good separation.

  • Recrystallization: If the product is a solid and the impurities have different solubilities, recrystallization can be an effective purification technique. Suitable solvents include water or benzene.[8][9]

  • Steam Distillation: For volatile aldehydes, steam distillation can be used to separate them from non-volatile impurities.[6]

Part 2: Analytical Protocols for Byproduct Identification

Accurate identification and quantification of byproducts are crucial for quality control. The following are recommended analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds in a mixture.[10] It is well-suited for analyzing the reaction mixture of this compound synthesis.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation:

    • Dissolve a small, known amount of the crude reaction mixture in a GC-grade solvent such as dichloromethane or acetonitrile.[10]

    • Perform serial dilutions to create calibration standards if quantitative analysis is required.

  • GC-MS Parameters:

    • Gas Chromatograph: Agilent 8890 GC system or equivalent.[10]

    • Column: A DB-624 or equivalent capillary column (30 m x 0.25 mm, 1.4 µm) is suitable for separating aromatic isomers.[10][11]

    • Carrier Gas: Helium at a constant flow rate of 1-2 mL/min.[10]

    • Inlet: Split/splitless injector at 250°C.

    • Oven Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C, hold for 5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-400.

Data Interpretation: The retention times of the peaks will help in separating the components. The mass spectrum of each peak can be compared to a library (e.g., NIST) to identify the compounds. The molecular ion peak (M⁺) for this compound and its isomers will be at m/z 136.15.[12] Fragmentation patterns will be key to distinguishing between isomers.

Table 1: Expected Retention Times and Key Mass Fragments for Common Components

CompoundExpected Relative Retention TimeMolecular Weight ( g/mol )Key Mass Fragments (m/z)
p-cresolEarlier108.14108, 107, 77
2-Hydroxy-5-methylbenzaldehydeIntermediate136.15136, 135, 107, 77
This compoundLater136.15136, 135, 107, 77

Note: Actual retention times will vary depending on the specific GC system and column.

High-Performance Liquid Chromatography (HPLC)

HPLC is suitable for a wide range of compounds, including those that are not volatile enough for GC.[10]

Experimental Protocol: HPLC Analysis

  • Sample Preparation:

    • Dissolve the sample in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Parameters:

    • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is recommended.

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically effective. For example, start with 20% acetonitrile and ramp up to 80% over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV detector at 254 nm and 280 nm.

Data Interpretation: Different components will elute at different retention times based on their polarity. By comparing the retention times with those of known standards, the components can be identified. The peak area can be used for quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an invaluable tool for the structural elucidation of organic molecules and for distinguishing between isomers.[13][14]

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • NMR Spectrometer:

    • A 400 MHz or higher field NMR spectrometer is recommended for good resolution.

Data Interpretation: The chemical shifts (δ), splitting patterns (multiplicity), and integration of the proton signals provide detailed information about the structure.

Table 2: Expected ¹H NMR Chemical Shifts (in CDCl₃) for this compound and a Common Isomer

ProtonThis compound (δ, ppm)2-Hydroxy-5-methylbenzaldehyde (δ, ppm)
-CHO~9.90 (s, 1H)~9.85 (s, 1H)
Aromatic-H~7.3 (m, 3H)~7.3 (m, 2H), ~6.9 (t, 1H)
-OH~5.3 (s, 1H)~11.2 (s, 1H)
-CH₃~2.3 (s, 3H)~2.2 (s, 3H)

Note: The chemical shift of the -OH proton can vary depending on the solvent and concentration. The distinct downfield shift of the hydroxyl proton in 2-hydroxy-5-methylbenzaldehyde is due to intramolecular hydrogen bonding with the adjacent aldehyde group.

  • Workflow for Byproduct Analysis:

G start Crude Reaction Mixture gcms GC-MS Analysis start->gcms hplc HPLC Analysis start->hplc purification Purification (Column Chromatography/Recrystallization) start->purification identification Byproduct Identification and Quantification gcms->identification hplc->identification nmr NMR Analysis nmr->identification purification->nmr pure_product Pure this compound identification->pure_product

Caption: A typical workflow for the analysis and purification of this compound.

References

  • Duff, J. C.; Bills, E. J. (1934). Reactions between hexamethylenetetramine and phenolic compounds. Part II. Formation of phenolic aldehydes. Distinctive behaviour of p-nitrophenol. J. Chem. Soc., 1305. [Link]

  • Chemistry Stack Exchange (2014). Products of Reimer–Tiemann reaction of 4-methylphenol. Chemistry Stack Exchange. [Link]

  • Eduncle (2020). Show the mechanism of reemer tiemann reaction where p-cresol is trated with chloroform in alkaline medium. Eduncle. [Link]

  • ResearchGate (2018). H-NMR spectra of 2-hydroxy-3-methylbenzaldehyde. ResearchGate. [Link]

  • Royal Society of Chemistry (2015). A sensitive, rapid and highly efficient low thermal mass (LTM GC) method has been developed for the separation and quantitative determination of 10 isomers of bromofluoro benzaldehyde. RSC Publishing. [Link]

  • Wikimedia Commons (2020). File:Reimer-Tiemann Reaction of p-cresol.png. Wikimedia Commons. [Link]

  • PubChem (2024). This compound. PubChem. [Link]

  • ResearchGate (2018). Reaction of the formation of 4-hydroxy-3-methylbenzaldehyde. ResearchGate. [Link]

  • ResearchGate (2017). Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances. ResearchGate. [Link]

  • Wikipedia (2024). Reimer–Tiemann reaction. Wikipedia. [Link]

  • Allen (2023). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Allen Overseas. [Link]

  • ResearchGate (2014). What are the optimal conditions for GC analysis of benzaldehyde?. ResearchGate. [Link]

  • UNI ScholarWorks (1949). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. UNI ScholarWorks. [Link]

  • Restek (2024). Benzaldehyde. Restek. [Link]

  • Royal Society of Chemistry (2022). Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by. RSC Publishing. [Link]

  • Google Patents (1974). US3833660A - Process for making aromatic aldehydes.
  • Oxford Instruments (2023). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. [Link]

  • Wikipedia (2024). 3-Hydroxybenzaldehyde. Wikipedia. [Link]

  • AZoM (2024). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. AZoM. [Link]

  • PubChem (2024). 4-Hydroxy-3-methylbenzaldehyde. PubChem. [Link]

  • The Good Scents Company (2024). 3-hydroxybenzaldehyde. The Good Scents Company. [Link]

  • The Good Scents Company (2024). 4-hydroxy-3-methyl benzaldehyde. The Good Scents Company. [Link]

  • PubChem (2024). 3-Hydroxybenzaldehyde. PubChem. [Link]

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troubleshooting guide for reactions using 3-Hydroxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Hydroxy-4-methylbenzaldehyde

Welcome to the technical support resource for this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when utilizing this versatile aromatic aldehyde in synthesis. My approach is to move beyond simple procedural lists, focusing instead on the chemical principles that govern reaction outcomes. By understanding the 'why' behind a problem, you are better equipped to develop robust and reproducible solutions.

Compound Profile: this compound

This compound is a bifunctional organic compound featuring a phenolic hydroxyl group and an aldehyde group on a toluene backbone. This substitution pattern dictates its reactivity:

  • Aldehyde Group: Susceptible to oxidation and reduction, and readily participates in nucleophilic additions and condensation reactions (e.g., Wittig, Knoevenagel, aldol).

  • Phenolic Hydroxyl Group: Weakly acidic (predicted pKa ≈ 9.6) and can be deprotonated to form a phenoxide, which is a powerful nucleophile.[1] It strongly activates the aromatic ring towards electrophilic substitution, directing ortho and para to itself.

  • Aromatic Ring: The interplay between the electron-donating hydroxyl and methyl groups and the electron-withdrawing aldehyde group influences the regioselectivity of further reactions.

Understanding this electronic and steric landscape is the foundation for effective troubleshooting.

PropertyValueSource
CAS Number 57295-30-4[2]
Molecular Formula C₈H₈O₂[2]
Molecular Weight 136.15 g/mol [2]
Appearance Off-white to yellow solid[3]
Melting Point 73-74 °C[3]
Boiling Point ~252 °C (Predicted)[3]
Storage Store under inert gas (Nitrogen or Argon) at 2-8°C[1][3]

Part 1: Frequently Asked Questions - Storage & Handling

Q1: My this compound has developed a yellow or brownish tint over time. Is it still usable?

A persistent color change often indicates oxidation. The aldehyde group is susceptible to air oxidation, forming the corresponding 4-hydroxy-3-methylbenzoic acid. Additionally, phenolic compounds can form colored polymeric byproducts.[4]

  • Causality: Oxygen acts as a diradical, initiating a chain reaction that converts the aldehyde to a carboxylic acid. This process can be accelerated by light and trace metal impurities.

  • Recommendation: While a slight color change might not significantly impact some robust reactions, for high-purity applications or sensitive downstream steps, it is best to purify the material before use. A simple recrystallization can often remove these impurities.[4] For best results, always store the compound under an inert atmosphere, protected from light, and at the recommended temperature of 2-8°C.[1][3]

Q2: What are the primary safety concerns when working with this compound?

According to GHS classifications, this compound is an irritant.[2]

  • Hazards: It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][5]

  • Protocol: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[6] In case of contact, rinse the affected area thoroughly with water.

Part 2: Troubleshooting Low Reaction Yields

Low yields are one of the most common frustrations in synthesis. The root cause can typically be traced to reaction setup, execution, or workup.[7] A systematic approach is key to diagnosis.

Low_Yield_Troubleshooting Start Problem: Low Yield Check_Purity 1. Verify Starting Material Purity (NMR, GC-MS, mp) Start->Check_Purity Impure_SM Impure? (e.g., oxidized) Check_Purity->Impure_SM Check_Conditions 2. Review Reaction Conditions Moisture_Air Moisture/Air Sensitive? Check_Conditions->Moisture_Air Temp_Time Temp/Time Optimal? Check_Conditions->Temp_Time Check_Workup 3. Analyze Workup & Purification Product_Loss Product Lost During Workup? Check_Workup->Product_Loss Impure_SM->Check_Conditions No Purify_SM Action: Purify Starting Material (Recrystallize, Column) Impure_SM->Purify_SM Yes Inert_Atmosphere Action: Use Dry Solvents & Inert Atmosphere (N2/Ar) Moisture_Air->Inert_Atmosphere Yes Moisture_Air->Temp_Time No Temp_Time->Check_Workup Yes Optimize_Conditions Action: Monitor with TLC/LC-MS Adjust Temp/Time Temp_Time->Optimize_Conditions No Analyze_Layers Action: Check Aqueous Layers. Optimize Extraction & Rinsing. Product_Loss->Analyze_Layers Yes

Caption: Systematic workflow for diagnosing low reaction yields.

Q3: My reaction isn't going to completion; I always have significant starting material left. What should I check first?

  • Reagent Purity & Stoichiometry: The most common culprits are impure or degraded reagents.[8][9] If your reaction involves a base to deprotonate the phenol, ensure it is fresh and anhydrous. For example, sodium hydride (NaH) that has been exposed to air will have a coating of NaOH, reducing its efficacy. Accurately calculate and weigh all reagents.

  • Temperature and Time: Some reactions require higher temperatures or longer reaction times to overcome activation energy barriers. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider incrementally increasing the temperature.[8]

  • Solvent Choice: Ensure your solvent is appropriate for the reaction and is properly dried. The presence of water can quench strong bases or hydrolyze sensitive intermediates.[8] this compound is soluble in solvents like Tetrahydrofuran (THF), which is a common choice for reactions involving this compound.[3][10]

Q4: My TLC shows a clean conversion to a new spot, but my isolated yield is poor. Where could my product be going?

This points to product loss during the workup or purification phases.[11]

  • Aqueous Solubility: The phenolic hydroxyl group can increase the water solubility of your product, especially if the aqueous layer is basic (pH > pKa). If you perform a basic wash, your product might partition into the aqueous layer as the sodium or potassium salt. To check this, acidify the aqueous layer and re-extract with an organic solvent. Then, analyze the extract by TLC.[11]

  • Volatilitity: While the starting material is a solid, some derivatives could be more volatile. Be cautious during solvent removal on a rotary evaporator, especially if using high vacuum or excessive heat.[7]

  • Adsorption during Purification: The polar hydroxyl and aldehyde groups can cause the compound to streak or irreversibly bind to silica gel during column chromatography.[4] If you suspect this, try deactivating the silica gel with triethylamine (1-2% in your eluent) or using a different stationary phase like alumina.

Part 3: Purification & Impurity Identification

Purification is often the most challenging step. Success depends on identifying the likely impurities and choosing the right method to remove them.

Q5: I synthesized my compound via the Reimer-Tiemann reaction of o-cresol. My crude product is a brown, oily mess. What are the likely impurities?

The Reimer-Tiemann reaction is notorious for producing a mixture of products and resinous byproducts.[12][13]

  • Causality: The reaction involves the generation of highly reactive dichlorocarbene (:CCl₂) under strongly basic conditions. This can lead to multiple insertions and polymerization.

  • Common Impurities:

    • Unreacted o-cresol: The starting material.

    • Isomeric Aldehydes: 2-Hydroxy-3-methylbenzaldehyde is a common isomeric byproduct.[4]

    • Polymeric/Resinous Materials: Formed from side reactions, these are often responsible for the dark color.[4]

    • Over-oxidation Products: 4-Hydroxy-3-methylbenzoic acid may form if the aldehyde is oxidized during workup.

ImpurityIdentification MethodRecommended Removal Protocol
Unreacted o-cresolGC-MS, ¹H NMRColumn chromatography (less polar than product)
Isomeric AldehydesGC-MS, ¹H NMRCareful column chromatography or fractional crystallization
Polymeric MaterialsBaseline on NMR, InsolubleRecrystallization with activated charcoal treatment[4]
Carboxylic Acid¹H NMR (broad peak >10 ppm), IRAcid/base extraction during workup or column chromatography

Q6: Can you provide a reliable, step-by-step protocol for recrystallizing crude this compound?

This protocol is adapted from established methods and is designed to remove both polar and non-polar impurities, as well as colored byproducts.[1][3][4]

Protocol: Recrystallization with Charcoal Treatment

  • Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude solid in the minimum amount of hot solvent. A mixed solvent system like ethanol/water or benzene can be effective.[1][3] Heat the solvent first and add it portion-wise to the crude material with swirling.

  • Decolorization (Optional): If the solution is darkly colored, remove it from the heat source and add a very small amount (1-2% by weight of your crude product) of activated charcoal.

    • Expert Insight: Using too much charcoal will adsorb your product and significantly reduce your yield.[4]

  • Hot Filtration: Swirl the mixture for a few minutes and then perform a hot gravity filtration using a fluted filter paper to remove the charcoal and any insoluble impurities. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. If no crystals form, try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal.[4]

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of precipitated crystals.

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature. Confirm purity by melting point and an appropriate spectroscopic method.

Part 4: Mitigating Common Side Reactions

Anticipating potential side reactions allows for proactive measures to suppress them.

Side_Reactions cluster_aldehyde Aldehyde Reactions cluster_hydroxyl Hydroxyl Reactions Reactant This compound CHO OH Oxidation Oxidation (O₂, KMnO₄, etc.) Reactant:aldehyde->Oxidation Deprotonation Deprotonation (Base) Reactant:hydroxyl->Deprotonation Carboxylic_Acid 4-Hydroxy-3-methyl- benzoic Acid Oxidation->Carboxylic_Acid O_Alkylation O-Alkylation (e.g., with R-X) Deprotonation->O_Alkylation

Caption: Common side reactions at the aldehyde and hydroxyl functional groups.

Q7: I am trying to perform a reaction on the aromatic ring, but I keep getting O-alkylation at the hydroxyl group. How can I prevent this?

  • Causality: In the presence of a base and an electrophile (like an alkyl halide), the deprotonated phenolic hydroxyl group forms a highly nucleophilic phenoxide. This phenoxide can often react faster with the electrophile than the intended reaction pathway.

  • Solution: Use a Protecting Group. To prevent this unwanted reactivity, you must "protect" the hydroxyl group before carrying out your desired reaction.

    • Protection: Convert the hydroxyl group into a less reactive ether or ester. A common choice is a silyl ether (e.g., using TBDMSCl) or a methyl ether (using dimethyl sulfate). The choice of protecting group depends on the stability required for your subsequent reaction steps.

    • Reaction: Perform your intended reaction on the aromatic ring.

    • Deprotection: Remove the protecting group under conditions that will not affect your newly modified molecule. For example, a TBDMS ether is easily removed with a fluoride source like TBAF.

Q8: My reaction mixture is turning into an intractable polymer. What is causing this and how do I stop it?

  • Causality: Aldehydes, especially aromatic ones with activating groups, can undergo self-condensation or polymerization under certain conditions, particularly strong acid or base and high temperatures. This can lead to the formation of resinous, high-molecular-weight materials.

  • Mitigation Strategies:

    • Control Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Many reactions can be initiated at 0°C or even lower.[7]

    • Slow Reagent Addition: If the reaction is highly exothermic, add one of the key reagents slowly via a syringe pump. This maintains better temperature control and keeps the instantaneous concentration of reactive intermediates low, disfavoring polymerization pathways.[9]

    • pH Control: Avoid excessively strong acidic or basic conditions unless absolutely required by the mechanism. If a base is needed, consider using a milder, non-nucleophilic organic base instead of a strong inorganic one.

By methodically addressing these potential pitfalls, you can significantly improve the success rate and reproducibility of your experiments involving this compound.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved January 11, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of this compound. Retrieved January 11, 2026, from [Link]

  • Quora. (2015). What could be the reason for getting a very low yield in organic chemistry? Retrieved January 11, 2026, from [Link]

  • ResearchGate. (n.d.). Reaction of the formation of 4-hydroxy-3-methylbenzaldehyde. Retrieved January 11, 2026, from [Link]

  • Reddit. (2024). What are some common causes of low reaction yields? r/Chempros. Retrieved January 11, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: My Reaction Failed: FAQ. Retrieved January 11, 2026, from [Link]

  • European Patent Office. (n.d.). Process for preparation of hydroxybenzaldehydes - EP 0068725 A1. Retrieved January 11, 2026, from [Link]

  • PubChem. (n.d.). 4-Hydroxy-3-methylbenzaldehyde. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

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effect of reaction parameters on 3-Hydroxy-4-methylbenzaldehyde isomer formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Hydroxy-4-methylbenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of aromatic formylation and isomer control. In the following sections, we will address common challenges, provide troubleshooting strategies, and detail validated protocols to help you optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing this compound via direct formylation of p-cresol?

The primary challenge lies in the fundamental principles of electrophilic aromatic substitution. The starting material, p-cresol (4-methylphenol), possesses two directing groups on the aromatic ring: a hydroxyl (-OH) group and a methyl (-CH₃) group. The hydroxyl group is a powerful activating, ortho, para-directing group.[1] During formylation reactions like the Reimer-Tiemann or Vilsmeier-Haack, the phenol is deprotonated to a phenoxide, which further enhances the nucleophilicity of the ortho and para positions.[1][2]

Since the para position is blocked by the methyl group, electrophilic attack overwhelmingly occurs at the position ortho to the hydroxyl group (C2), leading to the formation of 2-hydroxy-5-methylbenzaldehyde as the major product.[2][3] The desired this compound requires formylation at the C3 position, which is meta to the strongly directing hydroxyl group. This pathway is electronically disfavored, resulting in trace amounts or no yield of the desired isomer under standard conditions.

G Direct Formylation of p-Cresol: Isomer Challenge cluster_start Starting Material cluster_reaction Reimer-Tiemann Reaction (e.g., CHCl₃, NaOH) cluster_products Potential Isomers p_cresol p-Cresol (4-Methylphenol) reaction_conditions Electrophilic Attack by :CCl₂ (Dichlorocarbene) p_cresol->reaction_conditions [OH⁻] major_product Major Product 2-Hydroxy-5-methylbenzaldehyde (Ortho to -OH) reaction_conditions->major_product Electronically Favored Pathway (High Yield) minor_product Desired Isomer (Disfavored) This compound (Meta to -OH) reaction_conditions->minor_product Electronically Disfavored Pathway (Trace / No Yield) G Reliable Multi-Step Synthesis Pathway start 3-Hydroxy-4-methylbenzoic Acid intermediate 3-Hydroxy-4-methylbenzyl Alcohol start->intermediate Reduction (e.g., Borane Dimethyl Sulfide) end This compound (Target Product) intermediate->end Oxidation (e.g., PDC or MnO₂)

Caption: Alternative synthesis from a benzoic acid precursor.

Troubleshooting Guide: Isomer Formation

This section addresses specific issues you may encounter while attempting to control or influence isomer formation during formylation reactions.

Q: My Reimer-Tiemann reaction on p-cresol yielded almost exclusively 2-hydroxy-5-methylbenzaldehyde. How can I screen for conditions that might favor the 3-hydroxy isomer?

Answer: While forcing the formation of the meta isomer is exceptionally difficult, a systematic investigation of reaction parameters can help you explore the boundaries of the reaction's selectivity. The goal is to find conditions that may destabilize the transition state leading to the ortho product or lower the activation energy for the meta pathway.

Parameter Adjustment Strategy:

ParameterDefault ConditionExperimental Variation & Rationale
Temperature Typically 60-70 °CIncrease temperature in increments (e.g., 80 °C, 100 °C). Higher thermal energy may help overcome the higher activation barrier of the electronically disfavored meta attack. Monitor for decomposition.
Base Concentration High concentration of NaOH/KOHVary the molar ratio of base to p-cresol. Lowering the base concentration might alter the aggregation state of the phenoxide and its counterion, potentially influencing steric and electronic factors.
Solvent System Biphasic (aq. NaOH / Chloroform)The reaction is often biphasic as hydroxides are poorly soluble in chloroform. [1]Introduce a phase-transfer catalyst (e.g., a quaternary ammonium salt) to alter the environment at the interface where the reaction occurs. Alternatively, using a co-solvent like 1,4-dioxane can create a homogeneous system, changing the solvation of the reactive species. [1]
Reaction Time Typically 2-4 hoursAnalyze aliquots over a longer time course. It is possible, though unlikely, that isomer ratios could shift with extended reaction times due to product degradation or equilibration, but this is less common for irreversible formylations.
Q: I am considering other formylation methods. Could the Vilsmeier-Haack or Duff reaction offer better selectivity for the 3-hydroxy isomer?

Answer: It is unlikely, but they are worth investigating as the reactive electrophile differs in each case, which is the primary determinant of selectivity.

  • Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent (a chloroiminium ion) generated from a formamide (like DMF) and an activating agent (like POCl₃ or SOCl₂). [4][5][6]This electrophile is generally less reactive than dichlorocarbene and is highly sensitive to the electron density of the aromatic ring. [5]Therefore, it is also strongly directed by the activating hydroxyl group to the ortho position. A comparative study using p-cresol showed the formation of 2-hydroxy-4-methylbenzaldehyde (an isomer of the main Reimer-Tiemann product, but still ortho to an -OH if starting from m-cresol). [7]Directing it meta remains a significant challenge.

  • Duff Reaction: This method uses hexamethylenetetramine (HMTA) in an acidic medium (often glyceroboric acid). [8]The mechanism is complex but ultimately involves electrophilic attack on the phenol. The reaction is almost exclusively selective for the ortho position and is generally considered a milder method for producing o-hydroxyaldehydes. [8]It is not a promising route for generating meta isomers.

Q: My analytical data (GC-MS, NMR) shows a minor, unidentified peak in my formylation product mixture. How can I confirm if it's this compound?

Answer: Confirmation requires comparing your data against a known standard or published spectral data.

  • Synthesize an Authentic Standard: Use the reliable multi-step synthesis from 3-hydroxy-4-methylbenzoic acid described in FAQ 2 and the protocol below. [9]Run this pure standard using the same analytical methods (GC-MS, ¹H NMR, ¹³C NMR) to get a reference retention time and fragmentation/spectral pattern.

  • Compare with Published Data: Cross-reference your spectral data with literature values.

    • ¹H NMR (CDCl₃): Key expected signals for this compound include a singlet for the aldehyde proton (~9.90 ppm), distinct aromatic proton signals, a singlet for the hydroxyl proton (~5.33 ppm), and a singlet for the methyl group (~2.33 ppm). [10][11] * Physical Properties: The melting point is reported as 73-74 °C. [10]3. Spiking Experiment: Add a small amount of your synthesized authentic standard to your crude reaction mixture and re-run the analysis (e.g., GC or HPLC). If the unknown peak increases in area/height without a new peak appearing, it strongly suggests the peaks correspond to the same compound.

Experimental Protocols

Protocol 1: Validated Synthesis of this compound via Reduction/Oxidation

This protocol is adapted from a verified synthetic procedure and offers a reliable route to the target compound. [9] Step A: Reduction of 3-Hydroxy-4-methylbenzoic Acid

  • In a dry, inert-atmosphere flask, dissolve 3-hydroxy-4-methylbenzoic acid (0.1 mole) in 250 mL of anhydrous tetrahydrofuran (THF).

  • Cool the solution in an ice bath.

  • Slowly add borane dimethyl sulfide complex (10.0 M solution, 0.32 mole) dropwise.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 18 hours.

  • Carefully quench the reaction by the slow, dropwise addition of 250 mL of 10% aqueous HCl.

  • Extract the aqueous mixture with ethyl acetate (3 x 250 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 3-hydroxy-4-methylbenzyl alcohol.

Step B: Oxidation to this compound

  • Dissolve the crude alcohol from Step A in 500 mL of dichloromethane (CH₂Cl₂).

  • Add pyridinium dichromate (PDC) (0.12 mole) to the solution.

  • Stir the resulting mixture at room temperature for 48 hours.

  • Filter the mixture through a pad of Celite® to remove solid residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography (e.g., using a 30:70 ether:hexanes eluent) to afford pure this compound. [9]

Protocol 2: Investigative Reimer-Tiemann Formylation of p-Cresol

This protocol provides a baseline for investigating the effects of reaction parameters on isomer formation.

  • To a 250 mL three-neck flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, add p-cresol (0.1 mole) and 100 mL of 20% aqueous sodium hydroxide solution.

  • Heat the mixture to 65 °C with vigorous stirring.

  • Add chloroform (0.15 mole) dropwise from the dropping funnel over 30 minutes. The reaction is exothermic, and the temperature should be maintained. [1]4. After the addition, continue to stir at 65 °C for an additional 2 hours.

  • Cool the reaction mixture to room temperature. Acidify carefully with dilute sulfuric acid until the solution is acidic to litmus paper.

  • Steam distill the mixture to separate the volatile aldehyde products from non-volatile tars.

  • Extract the distillate with diethyl ether.

  • Wash the ether extract with a saturated sodium bicarbonate solution, then with water.

  • Dry the ether layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Analyze the resulting crude product mixture by GC-MS and NMR to determine the isomer ratio.

For troubleshooting, refer to the "Parameter Adjustment Strategy" table to modify this baseline protocol.

References

  • PrepChem. (n.d.). Synthesis of this compound. Retrieved from PrepChem.com. [Link]

  • Roopa, R., Merugu, R., & Rajanna, K. C. (n.d.). Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A. JOCPR.
  • Chemistry Stack Exchange. (2014). Products of Reimer–Tiemann reaction of 4-methylphenol. Retrieved from [Link]

  • Scribd. (n.d.). The Reimer-Tiemann Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

  • Eduncle. (2020). Show the mechanism of reemer tiemann reaction where p-cresol is trated with chloroform in alkaline medium. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Retrieved from [Link]

  • UNI ScholarWorks. (n.d.). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • SynArchive. (n.d.). Reimer-Tiemann Formylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of the formation of 4-hydroxy-3-methylbenzaldehyde. Retrieved from [Link]

  • Wiley Online Library. (n.d.).
  • Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy-. Retrieved from [Link]

  • PubMed. (2006). Solvent Effects on the Structural and Formyl Substrate Reactivity Properties of a nitrogen/sulfur-ligated Zinc Hydroxide Complex. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Vedantu. (n.d.). pCresol reacts with chloroform in alkaline medium to class 12 chemistry CBSE. Retrieved from [Link]

  • Wikimedia Commons. (2020). File:Reimer-Tiemann Reaction of p-cresol.png. Retrieved from [Link]

  • Semantic Scholar. (2017).
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Allen. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from [Link]

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Technical Support Center: Work-up & Purification of 3-Hydroxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 3-Hydroxy-4-methylbenzaldehyde. This document is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the post-reaction work-up and purification phases. Instead of a generic protocol, we will use a problem-oriented, question-and-answer format to provide targeted solutions and explain the chemical principles behind each procedural choice.

Section 1: Initial Work-up and Extraction

This section addresses the critical first steps after the reaction is deemed complete, focusing on quenching, extraction, and initial washing. The advice is tailored for common formylation reactions like the Reimer-Tiemann or Duff reactions, which are frequently employed for this type of transformation.[1][2]

FAQ: What is the standard work-up procedure following a formylation reaction (e.g., Reimer-Tiemann) to obtain crude this compound?

A well-executed initial work-up is critical for simplifying the final purification. The primary goals are to neutralize the reaction mixture, separate the product from the aqueous phase, and remove the bulk of ionic impurities.

Core Protocol: Post-Reaction Quench and Extraction

  • Cooling: Once the reaction is complete, cool the reaction vessel in an ice-water bath to control the heat generated during neutralization.

  • Acidification (Quench): Slowly and carefully add an acid (e.g., 10% HCl) to the reaction mixture with vigorous stirring.[3] The goal is to neutralize the base (like NaOH used in the Reimer-Tiemann reaction) and protonate the phenoxide intermediate to yield the neutral phenolic product.[4][5] Monitor the pH with indicator paper, aiming for a final pH of ~5-6.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous phase multiple times with a suitable organic solvent, such as ethyl acetate or dichloromethane (CH₂Cl₂).[3] Combining three extractions is standard practice to ensure efficient recovery of the product.[3]

  • Combine & Wash: Combine the organic layers. Wash the combined extracts sequentially with:

    • Water (1x): To remove the bulk of inorganic salts.

    • Saturated Sodium Bicarbonate (NaHCO₃) solution (1-2x): This step is crucial for removing acidic impurities, such as unreacted phenolic starting materials (if acidic) or any 3-hydroxy-4-methylbenzoic acid formed via over-oxidation.[6]

    • Brine (Saturated NaCl solution) (1x): To break up any minor emulsions and begin the drying process by removing bulk water.

  • Drying & Concentration: Dry the washed organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound, often as a yellow or brown solid/oil.[3]

Troubleshooting: Initial Work-up
  • Q1: I have a persistent, dark-colored emulsion during my ethyl acetate/water extraction. How can I resolve this?

    • Expert Analysis: Emulsions are common in basic aqueous mixtures, especially when phenolic compounds are present, which can act as surfactants. They are stabilized by microscopic droplets of one layer suspended in the other.

    • Solutions:

      • Add Brine: The most common first step is to add a significant volume of saturated aqueous NaCl (brine). The increased ionic strength of the aqueous phase helps to destabilize the emulsion, causing the layers to separate.

      • Filter through Celite®: If brine fails, you can filter the entire emulsified mixture through a pad of Celite® or diatomaceous earth.[7] This can physically disrupt the droplets causing the emulsion.

      • Patience & Gentle Agitation: Sometimes, allowing the separatory funnel to stand undisturbed for 20-30 minutes is sufficient. Gentle swirling, rather than vigorous shaking, during the extraction can also prevent emulsion formation in the first place.

  • Q2: After removing the solvent, my crude product is a dark brown, tar-like substance, not the expected yellow solid. What happened?

    • Expert Analysis: Dark, resinous materials are often polymeric byproducts. Phenols and aldehydes can be sensitive to the harsh conditions of certain reactions (e.g., high heat and strong base in the Reimer-Tiemann reaction), leading to polymerization or degradation.

    • Solutions:

      • Proceed with Purification: While alarming, this is not uncommon. The desired product is often mixed in with this polymer. The key is to select a purification method that can effectively separate the small-molecule product from the high-molecular-weight tar. Column chromatography is often the best choice here.

      • Activated Charcoal Treatment: For removing colored impurities, you can dissolve the crude product in a suitable solvent for recrystallization (like hot ethanol or benzene), add a small amount of activated charcoal, heat briefly, and then filter the hot solution through Celite® to remove the charcoal before cooling.[8] Be cautious, as excessive charcoal can adsorb your product and reduce the yield.[8]

Section 2: Purification Strategies and Troubleshooting

Obtaining a pure, crystalline product requires selecting the correct purification strategy based on the impurity profile of your crude material.

FAQ: What are the most common impurities I should expect, and how do I choose a purification method?

Understanding potential impurities is key to designing an effective purification strategy. The impurities are highly dependent on the synthetic route used.

Typical Impurity Profile (from Reimer-Tiemann of o-cresol)

Impurity Structure Origin Recommended Removal Method
Unreacted o-cresol Starting Material Incomplete reaction Column Chromatography or careful recrystallization
2-Hydroxy-3-methylbenzaldehyde Isomer Non-selective formylation Fractional Recrystallization or Column Chromatography
3-Hydroxy-4-methylbenzoic acid Over-oxidation product Oxidation of the aldehyde Wash with NaHCO₃ during work-up; otherwise, column chromatography

| Polymeric Byproducts | Tar-like substance | Degradation/Side reactions | Column Chromatography; Charcoal treatment |

Source: Adapted from impurity profiles of similar syntheses.[8]

Purification Workflow Diagram

The following diagram illustrates a decision-making process for purifying your crude this compound.

Purification_Workflow start Crude Product (Post-Workup) assess Assess Purity (TLC, ¹H NMR) start->assess recryst Recrystallization (from Water or Benzene) assess->recryst High Purity (Mainly one spot) column Silica Gel Column Chromatography assess->column Multiple Impurities (Close spots on TLC) recryst->column Failure (Oiling out, poor recovery) pure Pure Product (>98%) recryst->pure Success bisulfite Advanced Purification: Bisulfite Adduct Formation column->bisulfite Failure (Co-eluting impurities) column->pure Success bisulfite->pure Success

Caption: Decision tree for selecting a purification method.

Troubleshooting: Column Chromatography
  • Q3: My product is streaking badly on the silica gel column, leading to poor separation and mixed fractions. What is the cause?

    • Expert Analysis: Streaking (or tailing) of phenolic compounds on silica gel is a classic problem.[8] The acidic silanol groups (Si-OH) on the silica surface form strong hydrogen bonds with the phenolic hydroxyl group of your product.[8] This causes the compound to "stick" to the stationary phase and elute slowly and broadly.

    • Solutions:

      • Add Acetic Acid to Eluent: Add a small amount (0.1-1%) of acetic acid to your eluent system (e.g., Hexane/Ethyl Acetate). The acetic acid will preferentially interact with the active sites on the silica, preventing your product from binding too strongly and resulting in sharper bands.

      • Switch to a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase, such as neutral alumina, or a reverse-phase (C18) column if your impurities have significantly different polarities.

      • Check for Overloading: Ensure you have not overloaded the column with too much crude material.[8] A general rule is to use a mass ratio of silica gel to crude product of at least 30:1.

Troubleshooting: Recrystallization
  • Q4: I'm trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. What should I do?

    • Expert Analysis: "Oiling out" happens when the dissolved solute comes out of solution as a liquid rather than a solid crystal lattice. This typically occurs if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of the solute (M.P. of this compound is ~73-74°C).[7][8]

    • Solutions:

      • Slow Down Cooling: Do not rush the cooling process. Allow the flask to cool slowly to room temperature first, then transfer it to an ice bath. Slower cooling gives molecules time to align into a crystal lattice.[8]

      • Add More Solvent: The solution might be too concentrated. Add a small amount of the hot "good" solvent (the solvent in which the compound is more soluble) to reduce the saturation, reheat to dissolve everything, and then try cooling again.[8]

      • Change Solvent System: Choose a solvent or solvent pair with a lower boiling point. For this compound, crystallization from water or benzene has been reported.[9] A mixed solvent system like ethanol/water or toluene/hexane could also be effective.

  • Q5: My solution is clear and has cooled completely, but no crystals have formed. How can I induce crystallization?

    • Expert Analysis: The solution is likely in a metastable supersaturated state, meaning it needs a nucleation point to begin crystallization.

    • Solutions:

      • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[8]

      • Add a Seed Crystal: If you have a tiny amount of pure product from a previous batch, add a single crystal to the solution. This will provide a template for further crystal growth.[8]

      • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration. Allow it to cool again slowly.[8]

Section 3: Advanced Purification via Bisulfite Adduct

When standard methods fail to separate the aldehyde from stubborn impurities, a highly selective chemical method can be used. Aldehydes reversibly react with sodium bisulfite to form a water-soluble salt (the bisulfite adduct), allowing separation from water-insoluble impurities.[10][11]

Bisulfite Purification Workflow

Bisulfite_Workflow cluster_0 Phase 1: Adduct Formation & Separation cluster_1 Phase 2: Aldehyde Regeneration start Crude Aldehyde in Miscible Solvent (e.g., Methanol) add_bisulfite Add Saturated Aq. Sodium Bisulfite & Shake start->add_bisulfite extract_impurities Add Immiscible Organic Solvent (e.g., Hexanes) & Water add_bisulfite->extract_impurities separate Separate Layers extract_impurities->separate aq_layer Aqueous Layer (Contains Bisulfite Adduct) separate->aq_layer Aqueous Phase org_layer Organic Layer (Contains Impurities) separate->org_layer Organic Phase add_base Add Organic Solvent (e.g., EtOAc) & Basify with NaOH to pH > 12 aq_layer->add_base extract_aldehyde Extract Regenerated Aldehyde into Organic Layer add_base->extract_aldehyde final_workup Wash, Dry, & Concentrate Organic Layer extract_aldehyde->final_workup pure_aldehyde Pure Aldehyde final_workup->pure_aldehyde

Caption: Workflow for aldehyde purification via bisulfite adduct formation.

Protocol: Purification via Bisulfite Adduct

This protocol is adapted for aromatic aldehydes.[10]

  • Adduct Formation: Dissolve the crude product in a minimal amount of a water-miscible solvent like methanol or THF.[12] Transfer to a separatory funnel and add a freshly prepared, saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for 1-2 minutes. A precipitate of the adduct may or may not form.[13]

  • Impurity Extraction: Add deionized water and an immiscible organic solvent (e.g., hexanes or ethyl acetate). Shake again and separate the layers. The non-aldehyde impurities will remain in the organic layer. The water-soluble bisulfite adduct of your product will be in the aqueous layer.[12] Repeat the wash of the aqueous layer with the organic solvent to remove all traces of impurities.

  • Aldehyde Regeneration: Isolate the aqueous layer containing the adduct. Add an equal volume of a fresh organic solvent (like ethyl acetate). While stirring, add a strong base (e.g., 10M NaOH) dropwise until the pH of the aqueous layer is strongly basic (pH > 12).[10] This reverses the reaction and regenerates the free aldehyde.

  • Final Extraction: Shake the funnel to extract the regenerated aldehyde into the organic layer. Separate the layers and perform a final wash of the organic layer with water and brine. Dry the organic layer (e.g., with MgSO₄), filter, and concentrate to yield the purified this compound.

Troubleshooting: Bisulfite Purification
  • Q6: I shook my crude product with sodium bisulfite, but no solid precipitate formed. Did the reaction fail?

    • Expert Analysis: Not necessarily. The formation of a solid precipitate is not guaranteed. The bisulfite adducts of many aldehydes, especially those of lower molecular weight, are soluble in the aqueous or mixed-solvent reaction mixture.[10][13] The key is that the adduct is a salt and will preferentially partition into the aqueous layer during a subsequent liquid-liquid extraction.[12] You should proceed with the extraction steps as planned.

  • Q7: A thick white solid formed at the interface between the aqueous and organic layers and won't dissolve in either. How do I handle this?

    • Expert Analysis: This indicates that the bisulfite adduct is not sufficiently soluble in either the aqueous or the organic phase.[12] This can happen with certain non-polar aldehydes.

    • Solution: Filter the entire biphasic mixture through a pad of Celite® to collect the insoluble solid adduct.[12][13] You can then wash the Celite pad with the organic solvent to remove any trapped impurities. The collected solid adduct on the Celite can then be transferred to a separate flask for the regeneration step (by suspending it in water/organic solvent and adding base).

References

  • Synthesis of this compound. (n.d.). PrepChem.com. Retrieved from [Link]

  • What is the Reimer-Tiemann reaction? (2015). Quora. Retrieved from [Link]

  • Reimer Tiemann Reaction Mechanism: Conditions & Applications. (n.d.). Allen Institute. Retrieved from [Link]

  • Reimer–Tiemann reaction. (n.d.). Grokipedia. Retrieved from [Link]

  • Reimer Tiemann Reaction Mechanism. (n.d.). BYJU'S. Retrieved from [Link]

  • Workup: Aldehydes. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Reimer-Tiemann Reaction. (n.d.). Online Organic Chemistry Tutor. Retrieved from [Link]

  • Duff reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Duff reaction. (n.d.). Grokipedia. Retrieved from [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018). National Institutes of Health (NIH). Retrieved from [Link]

  • General procedures for the purification of Aldehydes. (n.d.). LookChem. Retrieved from [Link]

  • Benzaldehyde, m-hydroxy-. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. (2017). ACS Publications. Retrieved from [Link]

Sources

Validation & Comparative

comparative analysis of 3-Hydroxy-4-methylbenzaldehyde and its isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of 3-Hydroxy-4-methylbenzaldehyde and Its Isomers: A Guide for Researchers

Introduction: The Subtle Art of Positional Isomerism

In the landscape of organic synthesis and medicinal chemistry, substituted benzaldehydes are foundational pillars, serving as versatile intermediates for a vast array of more complex molecules. Among these, hydroxy methylbenzaldehydes (C₈H₈O₂) represent a fascinating case study in the profound impact of positional isomerism. While sharing the same molecular formula, the specific placement of the hydroxyl (-OH), methyl (-CH₃), and formyl (-CHO) groups on the benzene ring dictates a unique constellation of physicochemical properties, spectroscopic signatures, and chemical reactivity for each isomer.

This guide provides a detailed comparative analysis of this compound and its key positional isomers. It is designed for researchers, scientists, and drug development professionals who leverage these building blocks. By understanding the subtle yet critical differences imparted by substituent arrangement, chemists can make more informed decisions in reaction design, purification strategies, and the rational design of new chemical entities. We will explore the causality behind their varied properties, from synthetic accessibility to divergent biological potential.

Structural Overview of Key Hydroxy Methylbenzaldehyde Isomers

The relative positions of the three functional groups define the identity and characteristics of each isomer. The diagram below illustrates the structures of this compound and four of its common isomers, providing a clear visual reference for the comparisons that follow.

G cluster_isomers Positional Isomers of Hydroxy Methylbenzaldehyde 3-OH-4-Me This compound 4-OH-3-Me 4-Hydroxy-3-methylbenzaldehyde 2-OH-3-Me 2-Hydroxy-3-methylbenzaldehyde 2-OH-5-Me 2-Hydroxy-5-methylbenzaldehyde 4-OH-2-Me 4-Hydroxy-2-methylbenzaldehyde Core C₈H₈O₂ (Hydroxy Methylbenzaldehyde) Core->3-OH-4-Me 3-OH, 4-Me Core->4-OH-3-Me 4-OH, 3-Me Core->2-OH-3-Me 2-OH, 3-Me Core->2-OH-5-Me 2-OH, 5-Me Core->4-OH-2-Me 4-OH, 2-Me G A 1. Dissolve 5-(hydroxymethyl)- 2-methylphenol in THF B 2. Add MnO₂ oxidant A->B C 3. Heat reaction mixture (e.g., 50°C) and stir for 6-18h B->C D 4. Monitor reaction by TLC C->D D->C Continue if incomplete E 5. Filter through Celite to remove solid MnO₂ D->E If complete F 6. Concentrate filtrate under reduced pressure E->F G 7. Purify residue via column chromatography F->G H 8. Characterize pure product (NMR, IR, MS) G->H

A Comparative Guide to the Quantification of 3-Hydroxy-4-methylbenzaldehyde: Method Validation and Performance Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and related substances is a cornerstone of quality control and regulatory compliance. 3-Hydroxy-4-methylbenzaldehyde, a key aromatic aldehyde, is no exception. Its precise measurement is critical in various stages of pharmaceutical development and manufacturing. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quantification of this compound, with a primary focus on the validation of a robust High-Performance Liquid Chromatography (HPLC) method. Beyond a mere recitation of steps, we will delve into the causality behind experimental choices, ensuring a self-validating and trustworthy protocol.

The Central Role of HPLC in Aromatic Aldehyde Quantification

High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for the analysis of a vast array of pharmaceutical compounds, including aromatic aldehydes like this compound. Its advantages are manifold: it is well-suited for non-volatile and thermally unstable compounds, offers high resolution and sensitivity, and can be readily coupled with various detectors, most commonly UV-Vis spectrophotometers.[1] The polarity imparted by the hydroxyl and aldehyde functional groups on this compound makes it an ideal candidate for reversed-phase HPLC, where a nonpolar stationary phase is paired with a polar mobile phase.

A Validated Reversed-Phase HPLC Method for this compound

The following proposed HPLC method has been designed based on the physicochemical properties of this compound and established protocols for similar phenolic aldehydes.

Chromatographic Conditions
ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic interaction for retaining the aromatic ring of the analyte, while the particle and column dimensions offer a good balance between efficiency and backpressure.
Mobile Phase Acetonitrile: 0.1% Acetic Acid in Water (40:60, v/v)Acetonitrile is a common organic modifier in reversed-phase HPLC. The slightly acidic aqueous phase suppresses the ionization of the phenolic hydroxyl group, leading to better peak shape and consistent retention.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column, providing efficient separation within a reasonable analysis time.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times by minimizing viscosity fluctuations of the mobile phase.
Detection Wavelength 275 nmPhenolic aldehydes typically exhibit strong UV absorbance. The selection of 275 nm is based on the expected absorbance maximum for the chromophores in this compound, ensuring high sensitivity.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.
Method Validation: A Pillar of Trustworthiness

The validation of an analytical method is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. Our validation protocol is designed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3]

Experimental Protocols and Data Analysis

System Suitability

Objective: To ensure the chromatographic system is performing adequately for the intended analysis.

Procedure:

  • Prepare a standard solution of this compound at a concentration of 50 µg/mL.

  • Inject the standard solution six replicate times.

  • Calculate the relative standard deviation (RSD) for the peak area and retention time, as well as the tailing factor and theoretical plates for the analyte peak.

ParameterAcceptance CriteriaHypothetical Result
RSD of Peak Area ≤ 2.0%0.8%
RSD of Retention Time ≤ 1.0%0.3%
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20005500
Specificity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Procedure:

  • Analyze a blank (diluent), a placebo (if in a formulation), a standard solution of this compound, and a sample spiked with known related substances.

  • Expose a sample of this compound to stress conditions (acid, base, oxidation, heat, and light) to induce degradation.

  • Analyze the stressed samples to ensure that the peak for this compound is well-resolved from any degradation product peaks.

Expected Outcome: The chromatogram of the blank should show no interfering peaks at the retention time of the analyte. In the analysis of the stressed sample, the main analyte peak should be spectrally pure and well-separated from any degradation peaks, demonstrating the stability-indicating nature of the method.

Linearity

Objective: To demonstrate that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample within a given range.

Procedure:

  • Prepare a series of at least five standard solutions of this compound ranging from 10 µg/mL to 100 µg/mL.

  • Inject each standard in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

Concentration (µg/mL)Average Peak Area
10152,345
25378,987
50755,123
751,130,567
1001,510,234
Correlation Coefficient (r²) ≥ 0.999
Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.

Procedure:

  • Prepare samples of a known matrix (placebo) spiked with this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percent recovery.

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%4039.899.5%
100%5050.3100.6%
120%6059.599.2%
Average Recovery 98.0% - 102.0%99.8%
Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Procedure:

  • Repeatability (Intra-day precision): Analyze six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Precision LevelAcceptance Criteria (%RSD)Hypothetical Result (%RSD)
Repeatability ≤ 2.0%0.9%
Intermediate Precision ≤ 2.0%1.3%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Procedure: Calculated based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

ParameterAcceptance CriteriaHypothetical Result
LOD Signal-to-Noise Ratio ≥ 3:10.5 µg/mL
LOQ Signal-to-Noise Ratio ≥ 10:11.5 µg/mL

Visualizing the Workflow

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters cluster_reporting Reporting Prep_Standard Prepare Standard Solutions (Linearity, Accuracy, Precision) System_Suitability System Suitability Test (6 Replicate Injections) Prep_Standard->System_Suitability Prep_Sample Prepare Sample Solutions (Spiked, Stressed) Method_Execution HPLC Analysis (C18 Column, 275 nm) Prep_Sample->Method_Execution System_Suitability->Method_Execution Pass Specificity Specificity Method_Execution->Specificity Linearity Linearity & Range Method_Execution->Linearity Accuracy Accuracy Method_Execution->Accuracy Precision Precision (Repeatability & Intermediate) Method_Execution->Precision LOD_LOQ LOD & LOQ Method_Execution->LOD_LOQ Robustness Robustness Method_Execution->Robustness Data_Analysis Data Analysis (%RSD, r², %Recovery) Specificity->Data_Analysis Linearity->Data_Analysis Accuracy->Data_Analysis Precision->Data_Analysis LOD_LOQ->Data_Analysis Robustness->Data_Analysis Validation_Report Final Validation Report Data_Analysis->Validation_Report

Caption: Workflow for the validation of the HPLC method for this compound quantification.

Comparative Analysis: HPLC vs. Alternative Methods

While HPLC is often the method of choice, other techniques can be employed for the quantification of this compound, each with its own set of advantages and limitations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[1] For a semi-volatile compound like this compound, GC-MS can offer excellent sensitivity and specificity, with the mass spectrometer providing definitive identification.

  • Causality of Method Choice: GC-MS is particularly useful for identifying and quantifying trace-level volatile impurities that may not be easily detected by HPLC-UV. However, the phenolic hydroxyl group can lead to peak tailing on standard GC columns. Derivatization to a more volatile and less polar silyl ether (e.g., using BSTFA) is often required to improve chromatographic performance. This adds a sample preparation step and a potential source of variability.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler, high-throughput technique for quantifying compounds with a chromophore.[4] The Folin-Ciocalteu method is a common spectrophotometric assay for total phenolic content.[5]

  • Causality of Method Choice: This method is rapid and cost-effective, making it suitable for preliminary screening or for quantifying the total phenolic content in a sample. However, it suffers from a significant lack of specificity. The Folin-Ciocalteu reagent reacts with a wide range of reducing substances, not just the target analyte, leading to potential overestimation.[6] It cannot distinguish between this compound and other phenolic compounds or interfering substances in a complex matrix.

Performance Comparison

The following table provides a comparative overview of the typical performance characteristics of these three methods for the quantification of a phenolic aldehyde like this compound. The values for HPLC are based on our proposed validated method, while the data for GC-MS and UV-Vis Spectrophotometry are representative values from the literature.

ParameterHPLC-UV (Validated Method)GC-MS (with Derivatization)UV-Vis Spectrophotometry (Folin-Ciocalteu)
Specificity High (stability-indicating)Very High (mass fragmentation)Low (reacts with many reducing agents)
Sensitivity (Typical LOQ) 1.5 µg/mL0.05 - 0.5 µg/mL5 - 10 µg/mL (as Gallic Acid Equivalents)
Linearity (r²) > 0.999> 0.995> 0.99
Precision (%RSD) < 2%< 5%< 10%
Throughput ModerateModerate (longer run times)High
Cost per Sample ModerateHighLow
Sample Preparation Simple (dissolution & filtration)More complex (derivatization)Simple (reagent addition)

Logical Framework for Method Selection

Method_Selection Start Define Analytical Need for This compound Is_Specific_Quantification_Required Is Specific Quantification in a Complex Matrix Required? Start->Is_Specific_Quantification_Required Is_Highest_Sensitivity_Needed Is Highest Sensitivity for Trace Analysis Needed? Is_Specific_Quantification_Required->Is_Highest_Sensitivity_Needed Yes Is_High_Throughput_Screening Is High-Throughput Screening for Total Phenolics Acceptable? Is_Specific_Quantification_Required->Is_High_Throughput_Screening No Use_HPLC Use Validated HPLC Method (Best balance of specificity, precision, and robustness) Is_Highest_Sensitivity_Needed->Use_HPLC No Use_GCMS Use GC-MS with Derivatization (For trace impurities and confirmatory analysis) Is_Highest_Sensitivity_Needed->Use_GCMS Yes Is_High_Throughput_Screening->Use_HPLC No (Specificity is still required) Use_UV_Vis Use UV-Vis Spectrophotometry (For rapid screening and total phenolic content) Is_High_Throughput_Screening->Use_UV_Vis Yes

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion and Recommendations

For the routine quality control and quantification of this compound in pharmaceutical applications, a validated Reversed-Phase HPLC method offers the optimal balance of specificity, accuracy, precision, and robustness. Its ability to serve as a stability-indicating method is a critical requirement in drug development and manufacturing.

GC-MS serves as an excellent complementary technique, particularly for the identification and quantification of volatile impurities or for confirmatory analysis where its high sensitivity and specificity are paramount. However, the need for derivatization makes it less suitable for high-throughput, routine analysis of the primary analyte.

UV-Vis Spectrophotometry , while simple and cost-effective, lacks the specificity required for the quantification of a single analyte in a complex mixture and should be reserved for preliminary screening or the determination of total phenolic content rather than for precise, quality-controlled measurements of this compound.

The choice of analytical methodology should always be guided by the specific requirements of the analysis, a principle encapsulated in the concept of the Analytical Target Profile (ATP). By understanding the underlying principles and performance characteristics of each technique, researchers and scientists can make informed decisions that ensure data integrity and product quality.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R2). [Link]

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]

  • Impactfactor. Various Criteria in Development & Validation of HPLC Analytical Methods: -Review. [Link]

  • National Center for Biotechnology Information. Analysis of Phenolic Compounds in Food by Coulometric Array Detector: A Review. [Link]

  • ResearchGate. On the spectrophotometric determination of total phenolic and flavonoid contents. [Link]

Sources

A Senior Application Scientist's Guide to the Analysis and Validation of 3-Hydroxy-4-methylbenzaldehyde by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

<

For researchers, scientists, and drug development professionals, the precise and accurate quantification of aromatic aldehydes like 3-Hydroxy-4-methylbenzaldehyde is paramount for ensuring product quality, safety, and efficacy. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques, supported by a comprehensive, field-proven validation protocol grounded in scientific integrity and authoritative standards.

Introduction: The Significance of this compound Analysis

This compound is a key aromatic aldehyde with applications in various fields, including the synthesis of pharmaceuticals and specialty chemicals.[1][2][3] Its accurate determination is crucial for reaction monitoring, purity assessment, and stability testing. Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful technique for this purpose due to its high sensitivity, selectivity, and structural elucidation capabilities.[4]

Comparative Analysis: GC-MS vs. Alternative Techniques

While GC-MS is a preferred method, it is essential to understand its performance in the context of other available analytical techniques.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Spectrophotometry
Principle Separation based on volatility and polarity, followed by mass-based detection.Separation based on partitioning between a mobile and stationary phase.Measurement of light absorbance at a specific wavelength.
Selectivity Very High (Mass-based identification provides structural information).High (Dependent on column chemistry and detector).Low to Moderate (Prone to interference from compounds with similar absorbance spectra).[5]
Sensitivity Very High (Can detect trace levels).High (Dependent on the detector used, e.g., UV, Fluorescence).[4]Moderate to Low.
Sample Volatility Required. Derivatization may be necessary for non-volatile compounds.Not required. Suitable for a wider range of compounds.Not required.
Structural Info Yes (Mass fragmentation patterns provide a molecular fingerprint).No (Retention time is the primary identifier).No.
Speed Moderate to Fast.Moderate.Fast.
Cost High (Initial investment and maintenance).Moderate to High.Low.

Expert Insight: The choice of analytical technique is dictated by the specific requirements of the analysis. For unambiguous identification and quantification of this compound, especially in complex matrices, the structural information provided by GC-MS is invaluable. HPLC is a robust alternative, particularly for non-volatile derivatives, while spectrophotometry is best suited for rapid, routine analysis where high selectivity is not a primary concern.

GC-MS Method Development and Workflow

A robust GC-MS method is the foundation of reliable analysis. The following protocol has been optimized for the analysis of this compound.

Experimental Protocol: GC-MS Analysis

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 6890 GC with 5973 MS Detector or equivalent).

  • Autosampler for precise injection.

Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column is recommended for aromatic aldehydes. A common choice is a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless or split, depending on the sample concentration. A splitless injection is preferred for trace analysis.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

  • MSD Conditions:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Acquisition Mode: Full Scan (m/z 50-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Causality Behind Choices:

  • The DB-5ms column is chosen for its versatility and inertness, providing good peak shape for moderately polar compounds like this compound.

  • The temperature program is designed to ensure good separation from potential impurities and solvent peaks while keeping the run time efficient.

  • Electron Impact (EI) ionization is a standard, robust technique that produces reproducible fragmentation patterns, aiding in library matching and structural confirmation.

  • SIM mode is employed for quantification to enhance sensitivity and selectivity by monitoring specific ions characteristic of the target analyte.

Mass Spectral Fragmentation of this compound

The mass spectrum of this compound (C8H8O2, molecular weight: 136.15 g/mol ) is characterized by a prominent molecular ion peak (M+) at m/z 136.[6][7][8] Key fragment ions often include the loss of a hydrogen atom ([M-H]+ at m/z 135) and the loss of the aldehyde group ([M-CHO]+ at m/z 107).[6][8] This fragmentation pattern provides a unique fingerprint for confident identification.

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Containing This compound Dilution Dilution with Appropriate Solvent Sample->Dilution ISTD Addition of Internal Standard Dilution->ISTD Injection Autosampler Injection ISTD->Injection GC_Separation GC Separation (Capillary Column) Injection->GC_Separation MS_Detection MS Detection (EI, Scan/SIM) GC_Separation->MS_Detection Chromatogram Chromatogram Generation MS_Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report Method_Selection Start Define Analytical Needs Is_Structural_Info_Needed Is Structural Confirmation Required? Start->Is_Structural_Info_Needed Is_High_Sensitivity_Needed Is High Sensitivity (Trace Analysis) Needed? Is_Structural_Info_Needed->Is_High_Sensitivity_Needed No Use_GCMS Select GC-MS Is_Structural_Info_Needed->Use_GCMS Yes Is_Sample_Volatile Is the Sample/Derivative Volatile? Is_High_Sensitivity_Needed->Is_Sample_Volatile No Is_Routine_QC Is it for Routine QC with a Simple Matrix? Is_High_Sensitivity_Needed->Is_Routine_QC No, but not trace Is_High_Sensitivity_Needed->Use_GCMS Yes Is_Sample_Volatile->Use_GCMS Yes Use_HPLC Select HPLC Is_Sample_Volatile->Use_HPLC No Is_Routine_QC->Use_HPLC No Use_Spectrophotometry Select Spectrophotometry Is_Routine_QC->Use_Spectrophotometry Yes

Caption: Decision tree for selecting an appropriate analytical method.

Conclusion

The GC-MS method detailed in this guide, when subjected to the rigorous validation protocol outlined, provides a reliable and robust system for the analysis of this compound. The inherent selectivity and sensitivity of GC-MS, coupled with its ability to provide structural information, make it an authoritative technique for researchers and drug development professionals. By understanding the principles behind the experimental choices and adhering to established validation guidelines, scientists can ensure the integrity and accuracy of their analytical data.

References

  • ICH Q2(R2)
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A Comparative Analysis of the Antioxidant Activity of 3-Hydroxy-4-methylbenzaldehyde and Isomeric Hydroxybenzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Antioxidant Research

In the intricate landscape of cellular metabolism, the generation of reactive oxygen species (ROS) is an unavoidable consequence of aerobic life. While essential in signaling pathways, an overabundance of these highly reactive molecules leads to oxidative stress, a state implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1][2] Antioxidants are vital defense molecules that neutralize these harmful radicals, and the scientific community is in a continuous search for novel, potent antioxidant compounds.

Phenolic aldehydes, a class of organic compounds characterized by a benzene ring substituted with a formyl group and at least one hydroxyl group, are of significant interest. Found in various natural sources like vanilla beans and aged spirits, these compounds exhibit a range of biological activities, including antioxidant effects.[3][4][5] This guide provides an in-depth, objective comparison of the antioxidant activity of 3-Hydroxy-4-methylbenzaldehyde against its structural isomers and other relevant hydroxybenzaldehydes. By dissecting their structure-activity relationships and examining their performance in established antioxidant assays, we aim to provide a comprehensive resource for researchers, scientists, and drug development professionals.

The Chemical Landscape: Structures Under Investigation

The antioxidant potential of a phenolic compound is intrinsically linked to its molecular structure. The position of the hydroxyl group(s) and the nature of other substituents on the aromatic ring dictate its ability to donate a hydrogen atom or an electron to neutralize free radicals. Here, we compare this compound with its key isomers:

  • This compound: The primary subject of this guide.

  • 2-Hydroxybenzaldehyde (Salicylaldehyde): Hydroxyl group at the ortho position.[6]

  • 3-Hydroxybenzaldehyde: Hydroxyl group at the meta position.[5][7]

  • 4-Hydroxybenzaldehyde: Hydroxyl group at the para position.[8][9]

  • Protocatechuic Aldehyde (3,4-Dihydroxybenzaldehyde): Contains two hydroxyl groups.[4]

The subtle shifts in the positioning of the hydroxyl group and the addition of electron-donating groups like methyl (-CH₃) or methoxy (-OCH₃) have profound effects on the molecule's electrochemical properties and, consequently, its antioxidant efficacy.

Core Mechanisms of Phenolic Antioxidant Action

Phenolic compounds primarily exert their antioxidant effects through two main pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

  • Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant (ArOH) donates its hydroxyl hydrogen atom to a free radical (R•), effectively quenching the radical and forming a stable phenoxyl radical (ArO•). The stability of this resulting radical is crucial; greater stability means a more reactive parent antioxidant.

  • Single Electron Transfer (SET): The SET mechanism involves the transfer of an electron from the antioxidant to the free radical, forming a radical cation (ArOH•+) and an anion (R:-). This is often followed by proton transfer (SET-PT), where the radical cation releases a proton to become a phenoxyl radical.[12]

The efficiency of these processes is governed by the bond dissociation enthalpy (BDE) of the O-H bond and the ionization potential (IP) of the antioxidant molecule. Electron-donating groups (like -OH, -OCH₃, -CH₃) on the aromatic ring can lower both BDE and IP, generally enhancing antioxidant activity.[1][13]

Standardized Evaluation: In Vitro Antioxidant Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[15] The reduction of the deep violet DPPH radical to the pale yellow diphenylpicrylhydrazine is monitored spectrophotometrically at ~517 nm.[15]

  • Causality of Choice: The DPPH assay is widely used due to its simplicity, speed, and the stability of the radical, making it an excellent high-throughput screening tool.[16] It operates via a mixed HAT and SET mechanism.[12]

  • Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., ethanol or methanol) to an absorbance of approximately 1.0 at 517 nm. Prepare a series of dilutions for the test compounds and a standard (e.g., Trolox or Ascorbic Acid).[3]

  • Reaction Initiation: Add a small volume of the test compound solution (e.g., 20 µL) to a larger volume of the DPPH working solution (e.g., 200 µL) in a 96-well plate.

  • Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 3-5 minutes, though some protocols extend this).

  • Measurement: Read the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated. The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration.[3][16]

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare DPPH Solution (Abs ≈ 1.0 @ 517nm) R1 Add 20µL Sample to 200µL DPPH Solution P1->R1 P2 Prepare Test Compound & Standard Dilutions P2->R1 R2 Incubate in Dark (e.g., 5 min) R1->R2 A1 Read Absorbance @ 517nm R2->A1 A2 Calculate % Inhibition & IC50 Value A1->A2

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
  • Principle: This SET-based assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore, through the oxidation of ABTS with potassium persulfate.[17] Antioxidants reduce the pre-formed ABTS•+, causing decolorization, which is measured by the decrease in absorbance at 734 nm.[17]

  • Causality of Choice: The ABTS assay is versatile, applicable to both hydrophilic and lipophilic antioxidants, and less affected by pH variations than other assays.[17] The radical is soluble in both aqueous and organic solvents.

  • Radical Generation: Prepare the ABTS•+ radical cation by mixing equal volumes of a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[17][18]

  • Working Solution Preparation: Before use, dilute the ABTS•+ solution with a suitable buffer (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[19]

  • Reaction: Add a small aliquot of the sample or standard (e.g., 5 µL) to the ABTS•+ working solution (e.g., 200 µL).[19]

  • Incubation: Mix and allow the reaction to proceed for a set time (e.g., 5 minutes) at room temperature.[19]

  • Measurement: Read the absorbance at 734 nm.

  • Calculation: Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox, a water-soluble vitamin E analog.[17]

ABTS_Workflow P1 Mix ABTS (7mM) & Potassium Persulfate (2.45mM) P2 Incubate in Dark (12-16 hours) to form ABTS•+ P1->P2 P3 Dilute ABTS•+ to Abs ≈ 0.70 @ 734nm P2->P3 R1 Add Sample (5µL) to ABTS•+ Solution (200µL) P3->R1 R2 Incubate (e.g., 5 min) R1->R2 A1 Read Absorbance @ 734nm R2->A1 A2 Calculate TEAC A1->A2

Caption: Workflow for the ABTS radical cation decolorization assay.

FRAP (Ferric Reducing Antioxidant Power) Assay
  • Principle: This SET-based assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form in an acidic medium (pH 3.6).[20] The increase in absorbance is monitored at ~593 nm.

  • Causality of Choice: The FRAP assay is simple, rapid, and provides a direct measure of the total reducing power of a sample.[21][22] Its limitation is that it does not measure compounds that act by HAT and is not reactive towards thiol antioxidants.[20][23]

  • Reagent Preparation: Prepare the FRAP reagent fresh by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio. Warm the reagent to 37°C.[20]

  • Reaction Setup: Add the FRAP reagent (e.g., 190 µL) to wells containing the sample, standard (FeSO₄ solution), or blank (e.g., 10 µL).[24]

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 15-60 minutes).[21][24]

  • Measurement: Read the absorbance at 593-594 nm.[22]

  • Calculation: Construct a standard curve using the Fe²⁺ standard. The antioxidant capacity of the sample is expressed as Fe²⁺ equivalents (mM).[24]

FRAP_Workflow cluster_prep Reagent Prep (Fresh) cluster_reaction Reaction cluster_analysis Analysis P1 Mix Acetate Buffer, TPTZ, and FeCl3 (10:1:1 ratio) P2 Warm Reagent to 37°C P1->P2 R1 Add Sample (10µL) & FRAP Reagent (190µL) P2->R1 R2 Incubate at 37°C (e.g., 30 min) R1->R2 A1 Read Absorbance @ 593nm R2->A1 A2 Calculate Ferrous (Fe²⁺) Equivalents A1->A2

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay
  • Principle: This SET-based assay utilizes the copper(II)-neocuproine (Cu(II)-Nc) complex as the chromogenic oxidizing agent. Antioxidants reduce Cu(II)-Nc to the highly colored Cu(I)-Nc chelate complex, which has a maximum absorption at 450 nm.[23]

  • Causality of Choice: The CUPRAC method offers significant advantages: it operates at a physiological pH (~7.0), is applicable to both hydrophilic and lipophilic antioxidants, and is responsive to thiol-type antioxidants (like glutathione), unlike the FRAP assay.[14][23][25]

  • Reagent Preparation: Prepare solutions of copper(II) chloride, ammonium acetate buffer (pH 7.0), and neocuproine in ethanol.

  • Reaction Mixture: In a test tube or well, mix the copper(II) chloride, neocuproine, and buffer solutions.

  • Reaction Initiation: Add the antioxidant sample to the mixture.

  • Incubation: Incubate at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: Measure the absorbance at 450 nm.

  • Calculation: The antioxidant capacity is typically expressed as Trolox or Uric Acid equivalents.[23]

CUPRAC_Workflow P1 Prepare Reagents: CuCl2, Neocuproine, Ammonium Acetate Buffer (pH 7) R1 Mix Reagents with Sample P1->R1 R2 Incubate at Room Temp (e.g., 30 min) R1->R2 A1 Read Absorbance @ 450nm R2->A1 A2 Calculate Trolox Equivalents A1->A2

Caption: Workflow for the Cupric Ion Reducing Antioxidant Capacity (CUPRAC) assay.

Comparative Performance and Structure-Activity Relationship (SAR)

The antioxidant activity of hydroxybenzaldehydes is not merely a function of possessing a hydroxyl group; it is critically dependent on the number and position of these groups, as well as the electronic influence of other substituents.

CompoundStructureKey FeaturesExpected Relative Antioxidant Activity
This compound OH at C3, CH₃ at C4-OH in meta to -CHO. Electron-donating CH₃ para to -OH.Moderate. Higher than 3-hydroxybenzaldehyde due to the methyl group.
2-Hydroxybenzaldehyde OH at C2 (ortho)Intramolecular H-bond between -OH and -CHO may hinder H-donation.Generally low to moderate.
3-Hydroxybenzaldehyde OH at C3 (meta)Poor resonance stabilization of the phenoxyl radical.Generally low.[5][7]
4-Hydroxybenzaldehyde OH at C4 (para)Good resonance stabilization. Electron-withdrawing -CHO reduces activity.Moderate. Generally higher than the 2- and 3- isomers.[4]
Vanillin OH at C4, OCH₃ at C3Methoxy group is electron-donating, enhancing activity over 4-HBA.Moderate to high. Often shows stronger activity than simple hydroxybenzaldehydes.[11][26]
Protocatechuic Aldehyde OH at C3 and C4ortho-dihydroxy structure. Excellent radical stabilization.High. The two adjacent hydroxyl groups significantly boost activity.[4]
Dissecting the Structure-Activity Relationship:
  • Position of the Hydroxyl Group: The antioxidant capacity generally follows the order: para > ortho > meta. A hydroxyl group at the para or ortho position to the aldehyde allows for better delocalization and stabilization of the resulting phenoxyl radical through resonance. The meta position offers limited resonance stabilization, resulting in lower activity, as seen in 3-hydroxybenzaldehyde.[5][7]

  • Influence of the Formyl (-CHO) Group: The aldehyde group is electron-withdrawing, which tends to increase the O-H bond dissociation enthalpy and decrease antioxidant activity compared to a simple phenol. This effect is present in all the compounds studied.

  • Role of the Methyl (-CH₃) Group: In This compound , the methyl group is para to the hydroxyl group. As an electron-donating group, it helps to stabilize the phenoxyl radical formed after hydrogen donation, thereby increasing the antioxidant activity compared to its parent compound, 3-hydroxybenzaldehyde.

  • Synergy of Multiple and Methoxy Groups:

    • Protocatechuic aldehyde (3,4-dihydroxy) consistently shows very high activity.[4] The presence of a second hydroxyl group, especially in the ortho position, significantly lowers the O-H bond dissociation energy and enhances the stability of the semiquinone radical.

    • Vanillin (4-hydroxy-3-methoxy) demonstrates potent activity, often surpassing that of 4-hydroxybenzaldehyde.[11] The electron-donating methoxy group at the ortho position to the hydroxyl group further stabilizes the phenoxyl radical. However, some studies show inconsistent results for vanillin, indicating its activity can be highly assay-dependent.[11][26]

Based on these principles, This compound is predicted to have a moderate level of antioxidant activity. It is structurally superior to 3-hydroxybenzaldehyde but is unlikely to match the potency of compounds with more favorable hydroxyl positioning (para-hydroxybenzaldehyde) or additional electron-donating groups (ortho-dihydroxy or ortho-methoxy), such as protocatechuic aldehyde and vanillin.

Conclusion

This guide provides a systematic comparison of the antioxidant activity of this compound relative to its isomers and related phenolic aldehydes. The structure-activity relationship is paramount: the position of the hydroxyl group and the presence of other electron-donating substituents are the primary determinants of antioxidant capacity.

While this compound may not be the most potent antioxidant in this class, the electron-donating methyl group unequivocally enhances its activity over the parent 3-hydroxybenzaldehyde. Its performance is moderate, generally surpassed by compounds like protocatechuic aldehyde and vanillin, which benefit from superior radical stabilization mechanisms. For researchers in drug discovery and development, this comparative analysis underscores the importance of precise molecular architecture in designing effective antioxidant agents. Further investigation using cell-based and in vivo models is warranted to fully elucidate the therapeutic potential of these compounds.

References

  • Rodríguez Mellado, J. M., et al. (n.d.). Structure-Antioxidant Capacity Relationships of the Dihydroxy Derivatives of Benzaldehyde and Benzoic Acid. Organic Chemistry Plus.
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  • Özyürek, M., et al. (2005). Cupric ion reducing antioxidant capacity assay for antioxidants in human serum and for hydroxyl radical scavengers. PubMed.
  • Cosmo Bio USA. (n.d.). CUPRAC Antioxidant Capacity Assay Kit.
  • Oxford Biomedical Research. (n.d.). CUPRAC Food and Beverage Antioxidant Assay.
  • BenchChem. (2025). Application Notes and Protocols: ABTS Assay for Determining Antioxidant Capacity.
  • Apak, R., et al. (2005). Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay. MDPI.
  • Moreira, L. (2019). ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io.
  • Moreira, L. (2019). ABTS decolorization assay – in vitro antioxidant capacity v1. ResearchGate.
  • Etebu, E., et al. (2022). Evaluation of Antioxidant Activity of Obtained Derivatives of Vanillin. International Journal of Biomedical Investigation.
  • Zen-Bio. (2020). FRAP Antioxidant Assay Kit.
  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay.
  • BenchChem. (2024). Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay.
  • Cosmo Bio USA. (n.d.). ABTS Antioxidant Capacity Assay Kit Manual.
  • Semantic Scholar. (n.d.). Evaluation of antioxidant activity of vanillin by using multiple antioxidant assays.
  • Kikuzaki, H., et al. (2010). Structure–antioxidant activity relationship study of natural hydroxybenzaldehydes using in vitro assays. ResearchGate.
  • Fujimoto, T., et al. (2022). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. MDPI.
  • Etebu, E., et al. (2022). Evaluation of Antioxidant Activity of Obtained Derivatives of Vanillin. ResearchGate.
  • Sigma-Aldrich. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (MAK369) - Technical Bulletin.
  • BioVision. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric).
  • Tai, A., et al. (2011). Evaluation of antioxidant activity of vanillin by using multiple antioxidant assays. PubMed.
  • G-Biosciences. (n.d.). FRAP Antioxidant Assay, Cat. # BAQ066.
  • Shyamala, B. N., et al. (2007). Studies on the antioxidant activities of natural vanilla extract and its constituent compounds through in vitro models. PubMed.
  • BenchChem. (2025). Application Notes and Protocols for Studying the Antioxidant Activity of Phenolic Compounds.
  • G-Biosciences. (n.d.). DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ.
  • Graur, V., et al. (2023). Novel Antioxidants Based on Selected 3d Metal Coordination Compounds with 2-Hydroxybenzaldehyde 4,S-Diallylisothiosemicarbazone. PubMed.
  • Fujimoto, T., et al. (2024). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. National Institutes of Health.
  • Cieśla, Ł., et al. (2012). Approach to develop a standardized TLC-DPPH test for assessing free radical scavenging properties of selected phenolic compounds. ResearchGate. Available at: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwIrPHKFol1-2Is2JjjhmlI0yzd9Xuo6W3Dw1dxJZXazV8bBhY5OEfRMDvVzDtf51PtdKHIp2hAMi68oe0N_Xub_sW6FJJnn_Ktbq8vcvgqIRv7AnOuFxsLIFni2FfZ_WjvTlQ3xc5R44xQXOE4neeigDjBSRGKw_m3rM2vrVtI6dEuUkOWjTmmAJmpYw4B6CzLeeqVemMiq6KA9oliy1rX0TcsVyKz860_m1jlb0I7G6gwID5nH1TE_itlmlrkVgqmrBvWG4pM1BmLwH6ZzUP6ztJmCqt0f-IvE_tlL54aofY_rO_92cKtJCcapGK]([Link]

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A Comparative Guide to the Reactivity of 3-Hydroxy-4-methylbenzaldehyde and Isovanillin

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the chemical reactivity of 3-Hydroxy-4-methylbenzaldehyde and its close structural analog, isovanillin (3-Hydroxy-4-methoxybenzaldehyde). Designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document elucidates the subtle yet significant impact of substituting a methyl group for a methoxy group on the reactivity of both the aromatic ring and the aldehyde functional group. By grounding our analysis in the principles of physical organic chemistry and supporting it with experimental protocols, we aim to provide a predictive framework for reaction design and optimization.

Introduction: Structural Analogs with Divergent Reactivity

At first glance, this compound and isovanillin share a common structural scaffold: a benzaldehyde core substituted with a hydroxyl group at the meta-position. The key distinction lies at the para-position, which is occupied by a methyl (-CH₃) group in the former and a methoxy (-OCH₃) group in the latter. This seemingly minor alteration has profound consequences for the electron distribution within the molecules, thereby dictating their reactivity in fundamental organic transformations. Understanding these differences is crucial for synthetic chemists aiming to selectively functionalize either the aldehyde or the aromatic ring.

PropertyThis compoundIsovanillin (3-Hydroxy-4-methoxybenzaldehyde)
Structure
CAS Number 57295-30-4[1]621-59-0[2][3]
Molecular Formula C₈H₈O₂[4]C₈H₈O₃[2][3]
Molecular Weight 136.15 g/mol [4]152.15 g/mol [3]
Appearance Off-white to yellow solid[5]Faintly brown crystalline solid[3]
Melting Point 73-74 °C[5]113-116 °C[2][3]
The Decisive Factor: A Tale of Two Electron-Donating Groups

The reactivity of a substituted benzaldehyde is primarily governed by the electronic effects of its ring substituents. These effects modulate the electrophilicity of the carbonyl carbon and the nucleophilicity of the aromatic ring.

  • This compound : This molecule features a hydroxyl group (-OH), a strong resonance electron-donating group (+R), and a methyl group (-CH₃), a weak inductive electron-donating group (+I).

  • Isovanillin : This molecule contains a hydroxyl group (-OH) and a methoxy group (-OCH₃). Both are potent resonance electron-donating groups (+R), though they also exhibit an inductive electron-withdrawing effect (-I) due to the electronegativity of oxygen. For both -OH and -OCH₃, the resonance effect overwhelmingly dominates.[6]

The critical difference lies in the electron-donating strength of the para-substituent. The methoxy group in isovanillin is a significantly stronger electron-donating group than the methyl group in this compound. This is because the methoxy group donates electron density via the powerful resonance effect (lone pair delocalization), whereas the methyl group donates primarily through the weaker inductive effect. This fundamental electronic disparity is the root cause of their differential reactivity.

Caption: Electronic effects of substituents on the two aldehydes.

Comparative Reactivity Analysis

We will now dissect the reactivity of these compounds across three major classes of reactions: nucleophilic addition, electrophilic aromatic substitution, and oxidation.

A. Nucleophilic Addition to the Carbonyl Group

Nucleophilic addition reactions, such as the Wittig reaction or Knoevenagel condensation, are fundamentally dependent on the electrophilicity of the carbonyl carbon.[7][8] Electron-donating groups on the aromatic ring push electron density towards the carbonyl group, reducing the partial positive charge on the carbon and thus decreasing its reactivity towards nucleophiles.[7][8]

  • Prediction : Isovanillin possesses the more potent electron-donating methoxy group, which reduces the electrophilicity of its aldehyde carbon to a greater extent than the methyl group in this compound. Consequently, This compound is predicted to be more reactive in nucleophilic addition reactions.

Featured Reaction: The Knoevenagel Condensation

The Knoevenagel condensation, the reaction of an aldehyde with an active methylene compound (e.g., malononitrile) catalyzed by a weak base, serves as an excellent model for comparing nucleophilic addition reactivity.[9][10]

Table 2: Predicted Outcome for Knoevenagel Condensation

CompoundKey Electronic FactorPredicted ReactivityExpected Yield/Rate
This compound Weaker +I effect from -CH₃More electrophilic C=OHigher / Faster
Isovanillin Stronger +R effect from -OCH₃Less electrophilic C=OLower / Slower
Protocol: Comparative Knoevenagel Condensation

This protocol is designed to qualitatively and quantitatively compare the reaction rates of the two aldehydes.

  • Preparation : In two separate, identical round-bottom flasks equipped with magnetic stirrers, dissolve 1.0 mmol of this compound and 1.0 mmol of isovanillin, respectively, in 5 mL of ethanol.

  • Reagent Addition : To each flask, add 1.0 mmol (66 mg) of malononitrile. Stir for 2 minutes to ensure homogeneity.

  • Initiation : To each flask, add 0.1 mmol of a weak base catalyst, such as piperidine or L-proline.[11] Start a timer immediately for each reaction.

  • Monitoring : Monitor the progress of both reactions simultaneously using Thin-Layer Chromatography (TLC) at regular intervals (e.g., every 15 minutes). Use a suitable eluent system (e.g., 30:70 ethyl acetate:hexanes) and visualize under UV light. The consumption of the starting aldehyde is the primary indicator of reaction progress.

  • Workup : After a set time (e.g., 2 hours), or upon completion as indicated by TLC, quench the reactions by adding 10 mL of 1M HCl.

  • Isolation : Extract the aqueous mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Analysis : Determine the crude yield for each reaction. Purify the products via recrystallization or column chromatography and calculate the final isolated yields for a quantitative comparison.

Caption: Experimental workflow for the comparative Knoevenagel condensation.

B. Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS), the aromatic ring acts as a nucleophile, attacking an incoming electrophile.[12] Electron-donating groups increase the electron density of the ring, thereby "activating" it and accelerating the rate of substitution.[6]

  • Prediction : The methoxy group of isovanillin is a much more powerful activating group than the methyl group of this compound. Therefore, the aromatic ring of isovanillin is predicted to be significantly more reactive towards electrophiles.

Directing Effects : The outcome of EAS is also controlled by the directing effects of the substituents. The hydroxyl group is a powerful ortho, para-director. The methoxy and methyl groups are also ortho, para-directors. The aldehyde group is a deactivating meta-director. The reaction will be directed by the most powerful activating groups. In both molecules, the hydroxyl group strongly activates positions 2 and 5. The para-substituent (-CH₃ or -OCH₃) further activates these positions. Therefore, substitution is strongly favored at position 5 (ortho to -OH, meta to -CHO).

Featured Reaction: Iodination

Iodination using a source of I⁺ is a classic EAS reaction. Studies on the iodination of vanillin (a close isomer of isovanillin) show that the reaction proceeds smoothly, directed by the powerful activating groups.[13][14][15]

Protocol: Comparative Electrophilic Iodination
  • Preparation : In two separate, identical flasks, dissolve 1.0 mmol of this compound and 1.0 mmol of isovanillin, respectively, in 5 mL of ethanol.

  • Iodide Source : To each solution, add 1.1 mmol of sodium iodide (NaI) and stir until dissolved.

  • Initiation & Oxidation : Slowly add 1.2 mmol of sodium hypochlorite (household bleach is a suitable source) dropwise to each flask over 5 minutes with vigorous stirring. The NaOCl oxidizes I⁻ to the active electrophile, I⁺.[13] A color change to reddish-brown may be observed.

  • Reaction : Stir the mixtures at room temperature for 30 minutes. Monitor the disappearance of the starting material by TLC.

  • Workup : Quench the reaction by adding 10 mL of 10% aqueous sodium thiosulfate solution to consume any unreacted iodine. Acidify the solution to pH ~2 with 1M HCl, which should precipitate the product.

  • Isolation : Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Analysis : Record the mass and calculate the yield. The higher yield and faster consumption of starting material will indicate greater reactivity.

Caption: Experimental workflow for comparative electrophilic iodination.

C. Oxidation of the Aldehyde

The oxidation of an aldehyde to its corresponding carboxylic acid is a common transformation. The rate of this reaction can be influenced by the electronic nature of the ring substituents. Electron-donating groups increase the electron density at the aldehyde carbon, which can make it more susceptible to certain oxidizing agents.[7][16]

  • Prediction : With its more potent electron-donating methoxy group, isovanillin is predicted to be more readily oxidized to isovanillic acid compared to the oxidation of this compound to its corresponding acid. Studies have shown that isovanillin is rapidly metabolized to isovanillic acid by aldehyde dehydrogenase, highlighting the aldehyde's susceptibility to oxidation.[17][18][19]

Summary and Conclusion

The reactivity of this compound and isovanillin is a clear demonstration of how subtle structural changes dictate chemical behavior. The stronger electron-donating resonance effect of the methoxy group in isovanillin, compared to the weaker inductive effect of the methyl group, is the central determinant of their differing reactivity profiles.

Table 3: Summary of Comparative Reactivity

Reaction TypeDriving FactorMore Reactive CompoundRationale
Nucleophilic Addition Carbonyl ElectrophilicityThis compound Weaker EDG (-CH₃) leads to a more electrophilic aldehyde carbon.
Electrophilic Substitution Aromatic Ring NucleophilicityIsovanillin Stronger EDG (-OCH₃) leads to a more electron-rich, activated ring.
Oxidation of Aldehyde Electron Density at CHOIsovanillin Stronger EDG (-OCH₃) increases electron density, facilitating oxidation.

This guide provides a robust theoretical framework and practical experimental designs for probing the reactivity of these two important benzaldehyde derivatives. For scientists engaged in the synthesis of complex molecules, these principles allow for the rational selection of reagents and reaction conditions, ultimately enabling more efficient and predictable synthetic outcomes.

References
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for 3-Hydroxy-4-methylbenzaldehyde in Complex Matrices

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of small molecules in complex biological matrices is a cornerstone of robust and reliable data. This guide provides an in-depth comparison of analytical methodologies for the validation of 3-Hydroxy-4-methylbenzaldehyde, a key aromatic aldehyde, in challenging matrices such as plasma, urine, and tissue homogenates. Moving beyond a simple recitation of protocols, this document delves into the rationale behind experimental choices, ensuring a self-validating system that stands up to scientific scrutiny.

The Analytical Challenge: Quantifying this compound

This compound and similar phenolic aldehydes are a class of compounds frequently encountered in various biological and metabolic studies. Their accurate measurement is critical, yet fraught with challenges. The inherent reactivity of the aldehyde functional group, potential for matrix interference, and the need for high sensitivity demand a meticulously validated analytical method. The choice of analytical technique and sample preparation strategy is paramount to achieving reliable and reproducible results.

Comparative Analysis of Key Analytical Techniques

The two most powerful and commonly employed techniques for the quantification of small molecules like this compound in complex matrices are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection between these two is dictated by the analyte's physicochemical properties, the nature of the matrix, and the desired sensitivity.

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on analyte's affinity for the stationary and mobile phases, followed by mass-based detection of precursor and product ions.Separation of volatile compounds based on their boiling points and interaction with the stationary phase, followed by mass-based detection.
Applicability Ideal for polar, non-volatile, and thermolabile compounds. Direct analysis of this compound is feasible.Requires volatile and thermally stable analytes. Derivatization is often necessary for polar compounds like phenolic aldehydes to increase volatility.[1]
Sensitivity Generally offers very high sensitivity (sub-ng/mL to pg/mL levels).High sensitivity, particularly with selective derivatization agents and specific ionization techniques.
Selectivity Excellent selectivity due to the use of Multiple Reaction Monitoring (MRM), minimizing matrix interference.[2]High selectivity is achieved through chromatographic separation and mass filtering.
Sample Throughput Can be automated for high-throughput analysis with relatively short run times.Sample preparation, including derivatization, can be more time-consuming, potentially limiting throughput.
Matrix Effects Susceptible to ion suppression or enhancement from co-eluting matrix components, requiring careful method development and often the use of an internal standard.[2][3]Less prone to ion suppression compared to ESI-LC-MS/MS, but matrix components can still affect analyte volatility and chromatographic performance.

Recommended Analytical Workflow: LC-MS/MS

For the analysis of this compound in complex biological matrices, LC-MS/MS is often the preferred method due to its high sensitivity, selectivity, and applicability to a broader range of compounds without the need for derivatization.

LC-MS/MS Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation Sample Biological Matrix (Plasma, Urine, Tissue Homogenate) Spike Spike with Internal Standard Sample->Spike Accurate Measurement Extraction Protein Precipitation / LLE / SPE Spike->Extraction Matrix Disruption Evaporation Evaporation & Reconstitution Extraction->Evaporation Analyte Concentration Injection Inject into LC System Evaporation->Injection Sample Introduction Separation Chromatographic Separation Injection->Separation Analyte Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Ion Generation Detection Tandem Mass Spectrometry (MRM) Ionization->Detection Selective Detection Quantification Quantification Detection->Quantification Data Acquisition Validation Method Validation Quantification->Validation Performance Assessment Report Report Results Validation->Report Finalized Data Method_Validation_Parameters Validation Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Recovery Extraction Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability (Freeze-Thaw, Bench-Top, Long-Term) Validation->Stability

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comparing the efficacy of 3-Hydroxy-4-methylbenzaldehyde derivatives in anticancer studies.

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and minimal side effects is perpetual. Benzaldehyde derivatives have emerged as a promising class of compounds, demonstrating a spectrum of biological activities, including notable anticancer properties. This guide provides a comparative analysis of the anticancer efficacy of derivatives based on the 3-Hydroxy-4-methylbenzaldehyde scaffold and its closely related isomers. Due to a nascent body of research on this compound derivatives specifically, this guide will draw comparative insights from more extensively studied, structurally similar compounds, such as derivatives of 4-hydroxy-3-methylbenzaldehyde and isovanillin (3-hydroxy-4-methoxybenzaldehyde). This approach allows for a robust discussion on structure-activity relationships (SAR) and informs future drug design.

This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth look at the cytotoxic profiles, mechanisms of action, and the experimental methodologies used to evaluate these promising compounds.

The Rationale for Investigating Hydroxy-Methylbenzaldehyde Derivatives

The core structure of hydroxy-methylbenzaldehyde presents a versatile scaffold for chemical modification. The presence of hydroxyl (-OH), methyl (-CH₃), and aldehyde (-CHO) groups allows for the synthesis of a diverse library of derivatives, such as Schiff bases, chalcones, and hydrazones. These modifications can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including cell permeability, target binding affinity, and ultimately, its anticancer potency. The aldehyde group, in particular, is a reactive moiety that can participate in the formation of various heterocyclic compounds and imines, which are prevalent in many biologically active molecules.[1]

Comparative Cytotoxicity of Benzaldehyde Derivatives

The anticancer efficacy of various benzaldehyde derivatives is typically assessed by their cytotoxic effects on different cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric, representing the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC₅₀ value indicates higher potency.

The following table summarizes the cytotoxic activity of representative derivatives of closely related hydroxy-methyl/methoxy-benzaldehydes against common cancer cell lines. It is important to note that these results are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.

Derivative Class Specific Compound Parent Aldehyde Cancer Cell Line IC₅₀ (µM) Reference
Chalcone2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone4-Hydroxy-3,5-dimethylbenzaldehyde (structurally related)A549 (Lung)19.60 (48h)[2]
Chalcone2,2′,4′-trihydroxychalcone2,4-DihydroxybenzaldehydeA549 (Lung)33.46 (48h)[3]
Hydrazone2-arenoxybenzaldehyde N-acyl hydrazone (1d)2-HydroxybenzaldehydePC-3 (Prostate)9.389[4]
Hydrazone2-arenoxybenzaldehyde N-acyl hydrazone (1e)2-HydroxybenzaldehydeA549 (Lung)13.39[4]
Benzyloxybenzaldehyde2-[(3-methoxybenzyl)oxy]benzaldehydeSalicylaldehyde (2-hydroxybenzaldehyde)HL-60 (Leukemia)Potent at 1-10 µM[5]

Expert Insights on Structure-Activity Relationship (SAR):

The data, though from varied sources, allows for the deduction of preliminary SAR insights. The formation of chalcone and hydrazone derivatives appears to be a viable strategy for enhancing the cytotoxic potential of the parent aldehyde. The specific substitutions on the aromatic rings play a crucial role in modulating activity, likely by influencing factors such as lipophilicity and electronic properties, which affect target interaction. For instance, the methoxy and hydroxyl substitutions on the chalcone backbone are known to be important for their anticancer effects.

Mechanistic Insights: Induction of Apoptosis

A key mechanism through which many anticancer agents exert their effect is the induction of apoptosis, or programmed cell death. Benzaldehyde and its derivatives have been shown to trigger apoptotic pathways in cancer cells.[6][7] This is often characterized by morphological changes, DNA fragmentation, and the activation of a cascade of enzymes known as caspases.

One of the central signaling pathways implicated in cell survival and proliferation, and often dysregulated in cancer, is the PI3K/AKT/mTOR pathway. Benzaldehyde has been found to inhibit this pathway, contributing to its anticancer effects.[8]

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis mTOR->Apoptosis_Inhibition Benzaldehyde_Derivative Benzaldehyde Derivative Benzaldehyde_Derivative->PI3K Inhibits Benzaldehyde_Derivative->AKT Inhibits

Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by benzaldehyde derivatives.

Experimental Protocols

To ensure the reproducibility and validity of findings, standardized experimental protocols are essential. The following sections detail the methodologies for assessing cytotoxicity and for the synthesis of a common class of derivatives.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11]

Workflow Diagram:

MTT_Assay_Workflow A 1. Seed cells in a 96-well plate B 2. Incubate for 24h to allow cell attachment A->B C 3. Treat cells with varying concentrations of test compound B->C D 4. Incubate for a defined period (e.g., 24, 48, 72h) C->D E 5. Add MTT solution to each well D->E F 6. Incubate for 2-4h to allow formazan crystal formation E->F G 7. Solubilize formazan crystals with DMSO or other solvent F->G H 8. Measure absorbance at ~570 nm G->H I 9. Calculate cell viability and IC50 values H->I

Caption: A typical workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Harvest cancer cells from culture and seed them into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[10] During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[9] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value using appropriate software.

Synthesis of Schiff Base Derivatives

Schiff bases are synthesized through the condensation reaction of a primary amine with an aldehyde.[1][12]

General Synthetic Protocol:

  • Reactant Dissolution: Dissolve 1 mmol of this compound in a suitable solvent, such as ethanol, in a round-bottom flask.

  • Amine Addition: To this solution, add 1 mmol of the desired primary amine. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain it for 2-4 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution. Collect the solid product by filtration.

  • Purification: Wash the collected solid with a cold solvent (e.g., ethanol or diethyl ether) to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization from an appropriate solvent system.

  • Characterization: Confirm the structure of the synthesized Schiff base using analytical techniques such as Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.

Future Directions and Conclusion

The preliminary evidence surrounding benzaldehyde derivatives is compelling, suggesting a class of compounds with significant potential in anticancer drug discovery. The this compound scaffold, in particular, warrants more focused investigation. Future research should aim to:

  • Synthesize and characterize a focused library of this compound derivatives, including Schiff bases, chalcones, and hydrazones.

  • Conduct comprehensive in vitro screening of these derivatives against a diverse panel of cancer cell lines to establish a clear and direct comparative dataset.

  • Elucidate the detailed mechanisms of action for the most potent compounds, including their effects on specific signaling pathways and their ability to induce apoptosis.

  • Evaluate the in vivo efficacy and safety profiles of lead candidates in preclinical animal models.

References

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

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  • Uçar, Y., & Gündüz, G. (2015). Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays. Cytotechnology, 67(6), 1057–1064. [Link]

  • Han, D. C., Lee, M. Y., Shin, K. D., Jeon, S. B., Kim, J. M., Son, K. H., Kim, H. C., Kim, H. M., & Kwon, B. M. (2003). 2'-benzoyloxycinnamaldehyde induces apoptosis in human carcinoma via reactive oxygen species. The Journal of biological chemistry, 278(51), 50913–50920. [Link]

  • Saitoh, J., & Saya, H. (2016). Benzaldehyde suppresses multiple signal pathways in cancer cells by regulating 14-3-3ζ-mediated protein-protein interactions. Cancer Research, 76(14 Supplement), 4758. [Link]

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  • Li, J., Wang, B., & Wang, Y. (2012). Synthesis, Morphology and Thermal Decomposition of Schiff Base Derived from m-Hydroxybenzaldehyde and p-Aminobenzoic Acid. Asian Journal of Chemistry, 24(6), 2619-2621. [Link]

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  • Acar, Ç., Acar, M. B., Kaygısız, B. U., & Çevik, U. A. (2022). Cytotoxic Activity and Docking Studies of 2-arenoxybenzaldehyde N-acyl Hydrazone and 1,3,4-Oxadiazole Derivatives against Various Cancer Cell Lines. Molecules (Basel, Switzerland), 27(21), 7311. [Link]

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  • Wang, Y., Zhang, Y., Wang, Y., Li, Y., & Liu, Y. (2018). Effects of 2,2′,4′-trihydroxychalcone on the proliferation, metastasis and apoptosis of A549 human lung cancer cells. Oncology letters, 16(5), 5737–5744. [Link]

  • Arwansyah, A., Tjahjandarie, T. S., & Tanjung, M. (2021). Apoptosis-mediated antiproliferation of A549 lung cancer cells mediated by Eugenia aquea leaf compound 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone and its molecular interaction with caspase receptor in molecular docking simulation. Oncology letters, 22(5), 785. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Green synthesis of 4-hydroxy-3-methoxybenzaldehyde Schiff bases (V1 – V3). ResearchGate. [Link]

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A Senior Application Scientist's Guide to the Comparative Spectroscopic Analysis of Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted benzaldehydes are a class of aromatic compounds pivotal to the synthesis of pharmaceuticals, fragrances, and dyes. The identity and position of substituents on the benzene ring fundamentally dictate the molecule's chemical reactivity and physical properties. Consequently, a precise and comprehensive structural elucidation is paramount for researchers, scientists, and drug development professionals. This guide provides an in-depth comparative analysis of how key spectroscopic techniques—Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—are employed to characterize these vital molecules. We will delve into the underlying principles, detailing how substituent-induced electronic effects are manifested in the spectral data, thereby offering a robust framework for structural interpretation. This guide is designed to be a practical, authoritative resource, grounding its claims in established scientific principles and experimental evidence.

The Foundational Principle: Substituent Effects on Electronic Structure

The spectroscopic behavior of a substituted benzaldehyde is governed by the electronic interplay between the substituent, the aromatic π-system, and the carbonyl group. Substituents are broadly classified based on their ability to donate or withdraw electron density, which they achieve through two primary mechanisms:

  • Inductive Effects: These are mediated through the sigma (σ) bond framework and are related to the electronegativity of the substituent.

  • Resonance (Mesomeric) Effects: These involve the delocalization of electrons through the pi (π) system, occurring when a substituent has lone pairs or π bonds that can conjugate with the aromatic ring.

Understanding these effects is critical as they directly modulate the energy of molecular orbitals and the strength of chemical bonds, which are the very properties interrogated by spectroscopic methods.[1][2]

UV-Visible (UV-Vis) Spectroscopy: Unveiling Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of UV and visible light. For substituted benzaldehydes, the principal absorptions arise from π → π* transitions, associated with the conjugated system of the aromatic ring and carbonyl group, and n → π* transitions, involving the non-bonding electrons of the carbonyl oxygen.

Interpreting the Spectra: The Impact of Substituents

The position of the maximum absorbance (λmax) is highly sensitive to the nature of the substituent.

  • Electron-Donating Groups (EDGs) , such as hydroxyl (-OH) and methoxy (-OCH₃), typically cause a bathochromic shift (a shift to a longer wavelength). By donating electron density, they raise the energy of the highest occupied molecular orbital (HOMO), thereby decreasing the energy gap for electronic excitation.

  • Electron-Withdrawing Groups (EWGs) , like the nitro group (-NO₂), often lead to more complex spectral changes but generally influence the position of the π → π* transition.[3][4]

Comparative Data: UV-Vis Absorption Maxima of Substituted Benzaldehydes

Substituent (para position)λmax (π → π*) (nm)Solvent
-H (Benzaldehyde)~245-250Cyclohexane/Ethanol
-NO₂ (p-Nitrobenzaldehyde)~265Cyclohexane
-CH₃ (p-Tolualdehyde)~255-260Ethanol
-OH (p-Hydroxybenzaldehyde)~285Ethanol

Note: Values are approximate and can vary with the solvent.[3][4][5][6]

Experimental Protocol: UV-Vis Spectroscopic Analysis

  • Solvent Selection: Choose a solvent that is transparent in the UV region of interest (e.g., ethanol, cyclohexane).

  • Sample Preparation: Prepare a dilute solution of the analyte (typically in the micromolar range) to ensure the absorbance falls within the linear range of the instrument (generally below 1.5 Absorbance Units).

  • Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.

  • Data Acquisition: Measure the absorbance of the sample solution across the appropriate wavelength range (e.g., 200-400 nm).

  • Analysis: Identify the λmax values for the observed electronic transitions.

UV_Vis_Workflow Figure 1: Workflow for UV-Vis Spectroscopic Analysis cluster_prep Sample Preparation cluster_analysis Spectroscopic Measurement cluster_data Data Analysis A Select UV-Transparent Solvent B Prepare Dilute Analyte Solution A->B C Perform Baseline Correction (Solvent Blank) B->C Load Sample D Acquire UV-Vis Spectrum (200-400 nm) C->D E Identify λmax of π → π* and n → π* Transitions D->E Generate Spectrum F Correlate λmax with Substituent Effects E->F

Caption: Figure 1: Workflow for UV-Vis analysis.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy is a powerful technique for identifying functional groups. It measures the absorption of infrared radiation, which excites molecular vibrations. In substituted benzaldehydes, the most diagnostic absorption is the C=O stretching vibration.[7][8][9]

Interpreting the Spectra: Substituent Effects on Carbonyl Stretching Frequency

The electronic influence of a substituent is transmitted through the aromatic ring to the carbonyl group, altering its bond strength and, consequently, its stretching frequency (νC=O).

  • Electron-Donating Groups (EDGs) increase electron density in the conjugated system, which can lead to a slight decrease in the C=O bond order through resonance. This weakening of the bond results in a lower stretching frequency (shift to a lower wavenumber).[10]

  • Electron-Withdrawing Groups (EWGs) pull electron density away from the C=O bond, increasing its double bond character. This stronger bond requires more energy to vibrate, resulting in a higher stretching frequency .[11]

Comparative Data: Carbonyl Stretching Frequencies of Substituted Benzaldehydes

Substituent (para position)C=O Stretch (νC=O) (cm⁻¹)Physical State
-H (Benzaldehyde)~1705Liquid Film
-NO₂ (p-Nitrobenzaldehyde)~1710Solid
-CH₃ (p-Tolualdehyde)~1702Liquid
-OCH₃ (p-Anisaldehyde)~1690Liquid

Note: Values can be influenced by the physical state of the sample and intermolecular interactions.[8][9][10]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

  • Background Spectrum: Record a background spectrum of the empty, clean ATR crystal to subtract atmospheric contributions.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • Analysis: Identify the characteristic absorption bands, paying close attention to the C=O stretching frequency.

IR_Logic Figure 2: Substituent Effects on C=O Stretch A Ring Substituent B Electron Donating Group (e.g., -OCH₃) A->B C Electron Withdrawing Group (e.g., -NO₂) A->C D Increases Electron Density on Carbonyl B->D E Decreases Electron Density on Carbonyl C->E F Weakens C=O Bond D->F G Strengthens C=O Bond E->G H Lower ν(C=O) (Lower Wavenumber) F->H I Higher ν(C=O) (Higher Wavenumber) G->I

Caption: Figure 2: Logic of substituent effects in IR.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping Chemical Environments

NMR spectroscopy provides unparalleled detail about the molecular structure by probing the magnetic environments of atomic nuclei, most commonly ¹H (proton) and ¹³C. The chemical shift (δ) of a nucleus is a sensitive indicator of its local electronic environment.

Interpreting the Spectra: The Aldehydic Proton as a Diagnostic Probe

The proton of the aldehyde group (-CHO) is highly deshielded due to the electronegativity of the adjacent oxygen and magnetic anisotropy of the carbonyl group, causing it to resonate at a characteristically downfield position (typically 9-10 ppm).[12][13]

  • Electron-Donating Groups (EDGs) increase the electron density on the aromatic ring, which can slightly shield the aldehydic proton, causing a shift to a lower δ value (upfield) .

  • Electron-Withdrawing Groups (EWGs) decrease the electron density of the ring, leading to a deshielding of the aldehydic proton and a shift to a higher δ value (downfield) .[14][15][16]

Comparative Data: ¹H NMR Chemical Shifts of the Aldehydic Proton

Substituent (para position)Aldehyde Proton Chemical Shift (δ, ppm)Solvent
-H (Benzaldehyde)~9.99CDCl₃
-NO₂ (p-Nitrobenzaldehyde)~10.14CDCl₃
-CH₃ (p-Tolualdehyde)~9.96CDCl₃
-OCH₃ (p-Anisaldehyde)~9.88CDCl₃

Note: Chemical shifts are relative to TMS (δ = 0.00 ppm) and can be influenced by solvent and concentration.[14][15][16]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Referencing: Use an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing.

  • Data Acquisition: Acquire the spectrum on an NMR spectrometer, ensuring appropriate instrument tuning and parameter optimization.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) and perform phase and baseline corrections.

  • Analysis: Integrate the signals to determine proton ratios and analyze chemical shifts and coupling patterns to assign the structure.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. For substituted benzaldehydes, Electron Ionization (EI) is a common method.

Interpreting the Spectra: Characteristic Fragmentation Pathways

Upon ionization, the benzaldehyde molecule forms a molecular ion (M⁺·), the peak for which confirms the molecular weight. Characteristic fragmentation patterns include:

  • Loss of a hydrogen radical ([M-H]⁺): This results in the formation of a stable acylium ion.

  • Loss of the formyl group ([M-CHO]⁺): This yields the phenyl cation or a substituted phenyl cation, which is often the base peak due to its stability.[17][18][19]

The nature of the substituent will influence the relative abundance of these and other fragment ions.

Comparative Data: Key Mass-to-Charge Ratios (m/z) in EI-MS

CompoundMolecular Ion (M⁺·) (m/z)[M-H]⁺ (m/z)[M-CHO]⁺ (m/z)
Benzaldehyde10610577
p-Tolualdehyde12011991
p-Anisaldehyde136135107
p-Chlorobenzaldehyde140/142139/141111/113

Note: The presence of isotopes, such as ³⁵Cl and ³⁷Cl in p-chlorobenzaldehyde, results in characteristic isotopic patterns for chlorine-containing fragments.[17][18][20]

MS_Fragmentation Figure 3: Key EI-MS Fragmentation of Benzaldehyde A Benzaldehyde Molecule (in Ion Source) B Electron Ionization (70 eV) Forms Molecular Ion (M⁺·) [C₇H₆O]⁺· at m/z 106 A->B Ionization C Loss of H• Forms Acylium Ion [C₇H₅O]⁺ at m/z 105 B->C Fragmentation D Loss of CHO• Forms Phenyl Cation [C₆H₅]⁺ at m/z 77 (Base Peak) B->D Fragmentation E Mass Analyzer and Detector C->E Detection D->E Detection

Caption: Figure 3: Common fragmentation pathways in MS.

Conclusion: An Integrated Spectroscopic Approach

A definitive structural characterization of substituted benzaldehydes necessitates a synergistic application of multiple spectroscopic techniques. UV-Vis spectroscopy offers initial insights into the conjugated electronic system. IR spectroscopy provides unequivocal evidence of the carbonyl functional group and probes its electronic environment. NMR spectroscopy delivers a detailed map of the proton and carbon framework, and Mass Spectrometry confirms the molecular weight and offers complementary structural information through fragmentation analysis. By integrating the data from these orthogonal techniques, researchers can achieve a comprehensive and unambiguous understanding of molecular structure, which is a critical step in the advancement of chemical and pharmaceutical research.

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A Comparative Guide to the Validation of a Stability-Indicating Assay for 3-Hydroxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the establishment of a robust stability-indicating assay method (SIAM) is paramount. Such a method is crucial for ensuring the safety, efficacy, and shelf-life of drug substances by accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products.[1][2] This guide provides an in-depth technical comparison and a detailed protocol for the validation of a stability-indicating assay for 3-Hydroxy-4-methylbenzaldehyde, a key aromatic aldehyde intermediate. The principles and methodologies discussed herein are grounded in the International Council for Harmonisation (ICH) guidelines, particularly Q2(R1), which outlines the validation of analytical procedures.[3][4][5][6]

The Imperative for a Stability-Indicating Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active ingredient, free from interference from potential degradants, process impurities, excipients, or other components in the sample matrix.[2] Its development is a critical step in the drug development process, providing essential data for formulation optimization, packaging selection, and the determination of storage conditions and shelf life.[7] For a molecule like this compound, which contains reactive functional groups (aldehyde and phenolic hydroxyl), susceptibility to degradation via oxidation, hydrolysis, and photolysis is a significant concern.

Foundational Strategy: Forced Degradation Studies

The cornerstone of developing a SIAM is the execution of forced degradation or stress testing.[7][8] The objective is to intentionally degrade the drug substance under more severe conditions than those of accelerated stability studies to generate potential degradation products.[9] This allows for the development of an analytical method that can effectively separate the intact drug from its degradants, thereby demonstrating specificity.[10]

Typical Stress Conditions for this compound:

Stress ConditionReagent/ParameterTypical ConditionsRationale
Acid Hydrolysis 0.1 M HCl80°C for 2-24 hoursTo assess susceptibility to degradation in acidic environments.[9]
Base Hydrolysis 0.1 M NaOH80°C for 2-24 hoursTo evaluate stability in alkaline conditions, which can catalyze aldehyde reactions.
Oxidation 3% H₂O₂Room temperature for 24 hoursThe aldehyde and phenol groups are prone to oxidation.[10]
Thermal Degradation Dry Heat105°C for 48 hoursTo investigate the effect of high temperature on the solid-state stability.
Photostability UV/Visible LightICH Q1B guidelinesTo determine light sensitivity, as aromatic aldehydes can be photolabile.[11]

A well-executed forced degradation study should aim for 5-20% degradation of the active pharmaceutical ingredient to ensure that the degradation products are generated at a sufficient level for detection and resolution.[12]

Analytical Method of Choice: High-Performance Liquid Chromatography (HPLC)

For the analysis of non-volatile and thermally labile compounds like this compound, High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and powerful technique.[1][13] A reversed-phase HPLC (RP-HPLC) method is typically preferred for its versatility in separating a wide range of polar and non-polar compounds.

A Comparative Look at HPLC Column Selection:

Column ChemistryParticle SizeAdvantagesDisadvantagesBest Suited For
C18 (Octadecylsilane) 1.8 - 5 µmHighly retentive for non-polar compounds, versatile, widely available.Can exhibit strong retention for very hydrophobic compounds, leading to long run times.General purpose, initial method development.
C8 (Octylsilane) 1.8 - 5 µmLess retentive than C18, good for moderately polar to non-polar analytes.May not provide sufficient resolution for complex mixtures of closely related compounds.Analytes that are too strongly retained on C18.
Phenyl-Hexyl 1.8 - 5 µmOffers alternative selectivity due to π-π interactions with aromatic rings.Can be less stable at extreme pH values compared to C18.Aromatic compounds like this compound.

Given the aromatic nature of this compound, a Phenyl-Hexyl column could provide superior selectivity by leveraging π-π interactions, potentially offering better resolution between the parent compound and its structurally similar degradation products.

Validation of the Stability-Indicating HPLC Method

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5] The validation parameters are defined by the ICH Q2(R1) guidelines.[3][4][6]

Experimental Protocol: Method Validation

Herein lies a detailed, step-by-step methodology for the validation of an HPLC assay for this compound.

1. System Suitability:

  • Objective: To verify that the chromatographic system is adequate for the intended analysis.

  • Procedure:

    • Prepare a standard solution of this compound.

    • Inject the standard solution six replicate times.

    • Calculate the relative standard deviation (RSD) for the peak area, retention time, tailing factor, and theoretical plates.

  • Acceptance Criteria:

    • RSD of peak area ≤ 2.0%

    • Tailing factor ≤ 2.0

    • Theoretical plates > 2000

2. Specificity:

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, including impurities, degradants, and matrix components.

  • Procedure:

    • Analyze a blank (mobile phase), a placebo (if in a formulation), a standard solution of this compound, and the stressed samples from the forced degradation study.

    • Assess for any interference at the retention time of the analyte peak.

    • Employ a photodiode array (PDA) detector to check for peak purity.

  • Acceptance Criteria:

    • No significant interference at the retention time of the main peak.

    • The peak purity index should be greater than a predefined threshold (e.g., 0.999).

3. Linearity and Range:

  • Objective: To establish that the assay results are directly proportional to the concentration of the analyte in the sample.

  • Procedure:

    • Prepare a series of at least five standard solutions of this compound covering the expected range of concentrations (e.g., 50% to 150% of the target concentration).

    • Inject each solution in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria:

    • Correlation coefficient (r²) ≥ 0.999.

4. Accuracy:

  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Procedure:

    • For a drug substance, accuracy can be inferred from the linearity data.

    • For a drug product, perform a recovery study by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze each concentration in triplicate.

  • Acceptance Criteria:

    • The mean recovery should be within 98.0% to 102.0%.

5. Precision:

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same batch at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria:

    • The RSD for repeatability and intermediate precision should be ≤ 2.0%.

6. Detection Limit (DL) and Quantitation Limit (QL):

  • Objective: To determine the lowest concentration of the analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

  • Procedure:

    • These can be determined based on the standard deviation of the response and the slope of the calibration curve (DL = 3.3 * σ/S; QL = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

  • Acceptance Criteria:

    • The QL should be demonstrated with acceptable precision (RSD ≤ 10%) and accuracy.

7. Robustness:

  • Objective: To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure:

    • Introduce small variations to the chromatographic conditions, such as:

      • Flow rate (e.g., ± 0.1 mL/min)

      • Mobile phase composition (e.g., ± 2% organic)

      • Column temperature (e.g., ± 5°C)

      • Wavelength of detection (e.g., ± 2 nm)

    • Analyze a sample under each of the modified conditions and compare the results to those obtained under the normal conditions.

  • Acceptance Criteria:

    • The system suitability parameters should be met, and the results should not be significantly affected by the variations.

Visualization of the Validation Workflow

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) HPLC_Development HPLC Method Development (Column, Mobile Phase, Detector) Forced_Degradation->HPLC_Development Generate Degradants System_Suitability System Suitability HPLC_Development->System_Suitability Optimized Method Specificity Specificity System_Suitability->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision DL_QL DL & QL Precision->DL_QL Robustness Robustness DL_QL->Robustness

Caption: A workflow diagram illustrating the key stages in the development and validation of a stability-indicating assay method.

Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is crucial for interpreting the results of forced degradation studies. Benzaldehyde and its derivatives are known to undergo oxidation to form the corresponding benzoic acid.[11] The presence of a hydroxyl group may also influence its degradation profile.

G cluster_degradation Stress Conditions 3_Hydroxy_4_methylbenzaldehyde This compound C₈H₈O₂ Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Hydrolytic_Stress Hydrolytic Stress (Acid/Base) Photolytic_Stress Photolytic Stress (UV/Vis Light) Degradation_Product_1 3-Hydroxy-4-methylbenzoic acid C₈H₈O₃ Oxidative_Stress->Degradation_Product_1 Oxidation of Aldehyde Other_Degradants Other Degradation Products Hydrolytic_Stress->Other_Degradants Photolytic_Stress->Other_Degradants

Caption: A diagram showing the potential degradation of this compound under various stress conditions.

Conclusion

The validation of a stability-indicating assay for this compound is a rigorous process that requires a deep understanding of analytical chemistry, regulatory guidelines, and the chemical properties of the molecule itself. By following a systematic approach that begins with forced degradation studies and culminates in a comprehensive validation according to ICH Q2(R1), researchers and drug development professionals can establish a reliable method that ensures the quality and stability of this important chemical intermediate. The use of a well-chosen HPLC method, coupled with a thorough validation protocol, provides the necessary confidence in the data generated for regulatory submissions and quality control throughout the product lifecycle.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

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  • Possible degradation pathways leading from benzaldehyde to benzene or benzoic acid. ResearchGate. [Link]

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A Comparative Guide to the Synthetic Routes of 3-Hydroxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Hydroxy-4-methylbenzaldehyde

This compound is a substituted aromatic aldehyde that serves as a valuable intermediate in the synthesis of various fine chemicals and pharmaceutical compounds. Its bifunctional nature, possessing both a reactive aldehyde group and a phenolic hydroxyl group, makes it a versatile building block for constructing more complex molecular architectures. The precise arrangement of the hydroxyl, methyl, and formyl groups on the benzene ring is crucial for its utility in target-oriented synthesis. Consequently, the development of efficient, selective, and scalable synthetic routes to this key intermediate is of significant interest to the chemical and pharmaceutical industries.

This guide provides an in-depth comparison of various synthetic strategies for this compound. We will delve into the mechanistic underpinnings of each route, evaluate their relative merits and drawbacks based on experimental data, and provide detailed protocols for the most pertinent methods. Our analysis focuses on key performance indicators, including chemical yield, purity of the final product, scalability, cost-effectiveness, and overall process safety and environmental impact.

Comparative Analysis of Synthetic Strategies

The synthesis of this compound can be broadly approached from two main strategic viewpoints: the direct formylation of a readily available precursor like p-cresol, or a multi-step approach involving the transformation of functional groups on a pre-functionalized benzene ring. Each strategy presents its own set of challenges, primarily concerning regioselectivity and reaction efficiency.

Direct Formylation of p-Cresol: The Challenge of Regioselectivity

p-Cresol (4-methylphenol) is an economically attractive starting material for the synthesis of this compound, as it already contains the required hydroxyl and methyl groups in the correct relative positions (para). The key transformation is the introduction of a formyl group at one of the ortho positions relative to the hydroxyl group. However, the two ortho positions (C3 and C5) are not electronically equivalent due to the influence of the para-methyl group, and directing the formylation selectively to the C3 position is a significant synthetic hurdle.

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols, proceeding via the electrophilic attack of dichlorocarbene on the phenoxide ring.[1][2]

Mechanism Insight: The reaction is performed under strongly basic conditions, which generates the phenoxide ion. The electron-donating nature of the phenoxide activates the ortho and para positions towards electrophilic attack. Dichlorocarbene (:CCl₂) is generated in situ from chloroform and a strong base. The carbene attacks the electron-rich aromatic ring, followed by hydrolysis to yield the aldehyde.[3][4]

Performance Analysis: While a cornerstone of phenol chemistry, the Reimer-Tiemann reaction is often plagued by moderate yields and the formation of isomeric byproducts. In the case of p-cresol, formylation predominantly occurs at the C5 position (ortho to the hydroxyl and meta to the methyl group) to yield 4-hydroxy-3-methylbenzaldehyde, an isomer of the desired product.[5][6] The formation of the desired this compound is generally not favored. Furthermore, the reaction can produce chlorinated phenol byproducts and is prone to thermal runaways, posing safety concerns on a larger scale.[1]

The Duff reaction utilizes hexamine (hexamethylenetetramine) as the formylating agent in an acidic medium, typically glycerol and boric acid or trifluoroacetic acid.[7]

Mechanism Insight: The reaction mechanism involves the initial formation of an iminium ion from protonated hexamine. This electrophile then attacks the activated aromatic ring of the phenol. Subsequent intramolecular redox reactions and hydrolysis lead to the formation of the aldehyde.[7]

Performance Analysis: The classical Duff reaction is generally inefficient, with low to moderate yields.[3] However, modified procedures using trifluoroacetic acid as both the solvent and catalyst have shown improved efficacy for the mono-formylation of 4-substituted phenols.[8] Despite these improvements, controlling the regioselectivity with p-cresol remains a challenge, and the reaction often requires forcing conditions.

This reaction employs a Vilsmeier reagent, typically generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings.[9][10]

Mechanism Insight: The Vilsmeier reagent is an electrophilic iminium salt. It attacks the activated phenol ring, and the resulting intermediate is hydrolyzed during workup to afford the aldehyde.

Performance Analysis: The Vilsmeier-Haack reaction is a powerful formylation method, often providing good to excellent yields. However, similar to the Reimer-Tiemann reaction, the formylation of p-cresol has been reported to yield the isomeric 2-hydroxy-5-methylbenzaldehyde.[11] This highlights the inherent electronic preference for substitution at the less sterically hindered ortho position.

Multi-step Syntheses from Pre-functionalized Aromatics

To circumvent the regioselectivity issues associated with direct formylation, multi-step synthetic sequences starting from appropriately substituted precursors offer a more controlled, albeit longer, approach.

This two-step route provides a reliable and regiochemically unambiguous pathway to the target molecule.

Causality of Experimental Choices: This method begins with 3-hydroxy-4-methylbenzoic acid, a commercially available starting material where the substitution pattern is already established. The first step involves the selective reduction of the carboxylic acid to a primary alcohol. Borane complexes, such as borane dimethylsulfide (BMS), are excellent reagents for this transformation as they are highly selective for carboxylic acids in the presence of other functional groups like phenols. The subsequent step is the oxidation of the resulting 3-hydroxy-4-methylbenzyl alcohol to the desired aldehyde. Pyridinium dichromate (PDC) is a mild oxidizing agent that can efficiently perform this conversion without over-oxidizing to the carboxylic acid or affecting the sensitive phenolic group.[12]

Performance Analysis: This route offers excellent control over the final product's structure, completely avoiding the formation of isomers. The yields for both the reduction and oxidation steps are generally good, leading to a respectable overall yield. The main drawbacks are the multi-step nature of the process and the use of stoichiometric amounts of borane and chromium reagents, which can be costly and generate significant waste, making it less ideal for large-scale industrial production.

This approach involves the direct oxidation of a benzyl alcohol precursor.

Causality of Experimental Choices: The starting material, 5-(hydroxymethyl)-2-methylphenol, already possesses the correct carbon skeleton and substitution pattern. The key transformation is the selective oxidation of the primary alcohol to an aldehyde. Manganese dioxide (MnO₂) is a common and relatively mild oxidizing agent for benzylic and allylic alcohols.[2][13][14]

Performance Analysis: While conceptually straightforward, the reported yield for this specific transformation is very low (11%).[2][13][14] This could be due to several factors, including over-oxidation to the carboxylic acid, the formation of polymeric byproducts, or difficulties in isolating the product from the reaction mixture. The heterogeneity of the reaction with MnO₂ can also lead to reproducibility issues.

Quantitative Data Summary

Synthetic RouteStarting MaterialKey ReagentsReported Yield (%)Purity/Separation IssuesScalability & Safety Concerns
Reduction & Oxidation 3-Hydroxy-4-methylbenzoic acid1. BH₃·SMe₂ 2. PDC~33% (calculated)[12]High purity after chromatography.Use of pyrophoric borane and toxic chromium reagents.
Oxidation of Benzyl Alcohol 5-(hydroxymethyl)-2-methylphenolMnO₂11%[2][13][14]Requires chromatographic purification.Low efficiency makes it unsuitable for large scale.
Reimer-Tiemann Reaction p-CresolCHCl₃, NaOHLow/Moderate (isomer)[5][6]Major isomer is 4-hydroxy-3-methylbenzaldehyde.Exothermic reaction, use of toxic chloroform.
Duff Reaction p-CresolHexamine, TFAModerate (isomer)[8]Potential for di-formylation and isomeric products.Requires strong acid and high temperatures.
Vilsmeier-Haack Reaction p-CresolDMF, POCl₃Good (isomer)[11]Major isomer is 2-hydroxy-5-methylbenzaldehyde.Use of corrosive and water-sensitive reagents.

Visualizing the Synthetic Pathways

Synthetic_Routes cluster_0 Multi-step Synthesis cluster_1 Direct Formylation A 3-Hydroxy-4-methylbenzoic Acid B 3-Hydroxy-4-methylbenzyl Alcohol A->B Reduction (BH3.SMe2) C This compound B->C Oxidation (PDC) D 5-(hydroxymethyl)-2-methylphenol D->C Oxidation (MnO2, 11%) E p-Cresol F Isomeric Mixture/ Wrong Isomer E->F Reimer-Tiemann Duff Vilsmeier-Haack

Caption: Overview of synthetic strategies for this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis via Reduction and Oxidation of 3-Hydroxy-4-methylbenzoic Acid

This protocol is adapted from the procedure described by PrepChem.[12]

Step 1: Reduction of 3-Hydroxy-4-methylbenzoic Acid

  • To a solution of 3-hydroxy-4-methylbenzoic acid (15.22 g, 0.1 mol) in anhydrous tetrahydrofuran (THF, 250 mL) under an inert atmosphere (e.g., nitrogen or argon), add borane dimethylsulfide complex (10.0 M solution, 32.0 mL, 0.32 mol) dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 18 hours.

  • Carefully quench the reaction by the slow, dropwise addition of 10% aqueous HCl (250 mL) at 0 °C.

  • Extract the aqueous mixture with ethyl acetate (3 x 250 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude 3-hydroxy-4-methylbenzyl alcohol.

Step 2: Oxidation of 3-Hydroxy-4-methylbenzyl Alcohol

  • Dissolve the crude 3-hydroxy-4-methylbenzyl alcohol from the previous step in dichloromethane (CH₂Cl₂, 500 mL).

  • Add pyridinium dichromate (PDC, 45.15 g, 0.12 mol) to the solution in one portion.

  • Stir the resulting mixture at room temperature for 48 hours.

  • Filter the reaction mixture through a pad of Celite® to remove the chromium salts, washing the pad with additional CH₂Cl₂.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography (eluent: 30:70 ether:hexanes) to afford this compound as a yellow solid (4.55 g, 33% overall yield).[12]

Protocol 2: Synthesis via Oxidation of 5-(hydroxymethyl)-2-methylphenol

This protocol is based on the general procedure found on ChemicalBook.[2][13][14]

  • Dissolve 5-(hydroxymethyl)-2-methylphenol (440.0 mg, 3.18 mmol) in THF (4.4 mL) at room temperature.

  • Add activated manganese dioxide (MnO₂, 552.9 mg, 6.36 mmol).

  • Stir the reaction mixture at 50 °C for 6 hours.

  • Upon completion (monitored by TLC), filter the mixture through a pad of diatomaceous earth to remove the solid MnO₂.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford this compound as a light yellow solid (46.1 mg, 11% yield).[2][13][14]

Conclusion and Recommendations

The synthesis of this compound presents a classic case of balancing regioselectivity, yield, and process efficiency.

  • For laboratory-scale synthesis requiring high purity and unambiguous structure , the two-step reduction and oxidation of 3-hydroxy-4-methylbenzoic acid is the most reliable method. Although it involves multiple steps and the use of hazardous reagents, it guarantees the correct isomer with a moderate overall yield.

  • Direct formylation methods starting from p-cresol , such as the Reimer-Tiemann, Duff, and Vilsmeier-Haack reactions, are generally not recommended for the synthesis of this compound due to poor regioselectivity, which leads to the formation of the wrong isomers.

  • The direct oxidation of 5-(hydroxymethyl)-2-methylphenol is a short route but suffers from a very low yield, making it impractical for most applications.

Future research in this area should focus on developing novel catalytic systems for the direct, regioselective C-H formylation of p-cresol at the C3 position. Such a breakthrough would significantly improve the atom economy and cost-effectiveness of producing this important chemical intermediate.

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  • Google Patents. (n.d.). EP0012939B1 - Process for the production of 4-hydroxybenzaldehyde derivatives.

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for 3-Hydroxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The robust quantification and characterization of 3-Hydroxy-4-methylbenzaldehyde, a key intermediate in pharmaceutical synthesis and a potential impurity, is paramount for ensuring product quality and regulatory compliance. This guide provides an in-depth comparative analysis of three principal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. Beyond a simple description of these methods, we delve into the critical process of cross-validation, a cornerstone of analytical lifecycle management that ensures consistency and reliability of data across different methods. This document is designed for researchers, analytical scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a framework for making informed decisions on method selection and validation, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.

The Imperative of Analytical Method Cross-Validation

In the regulated landscape of pharmaceutical development, an analytical method is not a static procedure. As projects evolve, methods may be transferred between laboratories, updated with new technology, or run in parallel with legacy techniques. Cross-validation is the formal process of demonstrating that two distinct analytical procedures yield comparable results, ensuring data integrity throughout the product lifecycle.[1][2] This is not merely a procedural formality; it is a scientific necessity that underpins the reliability of data submitted to regulatory bodies like the FDA.[3][4][5]

The objective of cross-validation is to confirm that a validated method produces consistent and accurate results under different circumstances, such as by different analysts, on different instruments, or when comparing a new method to an established one.[1][6] The process typically involves analyzing the same set of quality control samples or study samples with both methods and evaluating if the results meet predefined acceptance criteria.[2] This guide will use the principles laid out in the ICH Q2(R2) guideline as the foundation for evaluating and comparing the analytical techniques for this compound.[7][8][9]

Caption: Logical workflow for the cross-validation of two analytical methods.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay

Reverse-phase HPLC with UV detection is the quintessential method for quantifying non-volatile, polar to moderately non-polar analytes like this compound in various matrices, including reaction mixtures and final drug products.[10] Its strength lies in its high resolving power, reproducibility, and robustness.

Expert Rationale Behind the HPLC Protocol

The selection of a C18 stationary phase is a deliberate choice driven by the analyte's structure—an aromatic ring with polar hydroxyl and aldehyde groups. This provides a balanced hydrophobic interaction for retention. The mobile phase, a gradient of acetonitrile and acidified water, is optimized to ensure a sharp peak shape and efficient separation from potential impurities, such as isomers (e.g., 4-Hydroxy-3-methylbenzaldehyde) or related substances.[11][12] Acidification of the mobile phase (e.g., with formic or phosphoric acid) is critical to suppress the ionization of the phenolic hydroxyl group, preventing peak tailing and ensuring consistent retention times.

Detailed Experimental Protocol: HPLC-UV
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18-19 min: 80% to 30% B

    • 19-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 285 nm (determine λmax by scanning a standard solution from 200-400 nm).

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile. Create a calibration curve with at least five concentration levels (e.g., 1-100 µg/mL).

  • Sample Preparation: Dilute the sample with the initial mobile phase composition (70:30 Water:Acetonitrile) to fall within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Caption: Standard experimental workflow for HPLC-UV analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Impurities and Confirmation

GC-MS is a highly specific and sensitive technique ideal for analyzing volatile and semi-volatile compounds. Given its boiling point of approximately 252°C, this compound is amenable to GC analysis.[13] The primary advantage of GC-MS is the structural information provided by the mass spectrometer, making it an unparalleled tool for definitive identification and the analysis of trace-level impurities. The PubChem database confirms the availability of reference mass spectra for this compound.[14]

Expert Rationale Behind the GC-MS Protocol

A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is chosen as it provides good selectivity for aromatic compounds. The temperature program is designed to be gradual, allowing for the separation of closely related isomers before ramping up to elute the target analyte efficiently.[15] The mass spectrometer is operated in full scan mode for initial identification and method development, which can be switched to Selected Ion Monitoring (SIM) mode for enhanced sensitivity during routine quantitative analysis, monitoring characteristic ions such as the molecular ion (m/z 136) and key fragments (m/z 135, 107).[14][16]

Detailed Experimental Protocol: GC-MS
  • Instrumentation: GC system with a split/splitless injector coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1 ratio) with an injection volume of 1 µL.

  • Oven Temperature Program:

    • Initial: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan (m/z 40-400) for qualitative analysis; SIM for quantitative analysis (ions: m/z 136, 135, 107).

  • Standard/Sample Preparation: Dissolve standards and samples in a suitable volatile solvent like Dichloromethane or Ethyl Acetate.

Caption: Standard experimental workflow for GC-MS analysis.

UV-Vis Spectrophotometry: A Rapid Screening Tool

UV-Vis spectrophotometry is a simple, cost-effective, and rapid technique. It relies on the principle that the analyte absorbs light at a specific wavelength. While it lacks the specificity of chromatographic methods, it can be highly effective for quantifying a known, pure compound in a simple matrix or for rapid, at-line reaction monitoring where the analyte has a distinct chromophore from the reactants and other byproducts.

Expert Rationale Behind the UV-Vis Protocol

The choice of solvent is critical; ethanol or methanol are often used as they are UV-transparent in the relevant region (>220 nm). The first step is always to perform a wavelength scan on a standard solution to identify the wavelength of maximum absorbance (λmax), which provides the greatest sensitivity and adherence to the Beer-Lambert Law. For quantification, a calibration curve is generated by measuring the absorbance of several standards of known concentration. The lack of separation capability means this method is highly susceptible to interference from any other component that absorbs at the same wavelength.

Detailed Experimental Protocol: UV-Vis
  • Instrumentation: Dual-beam UV-Vis Spectrophotometer.

  • Cuvettes: 1 cm path length, quartz.

  • Solvent: Spectroscopic grade Methanol.

  • Wavelength Scan: Scan a standard solution (e.g., 10 µg/mL) from 400 nm to 200 nm to determine λmax.

  • Measurement Wavelength: Use the determined λmax for all subsequent measurements.

  • Blank: Use the solvent (Methanol) to zero the instrument.

  • Standard Preparation: Prepare a stock solution in Methanol. Create a calibration curve with at least five concentration levels that give an absorbance reading between 0.1 and 1.0 AU.

  • Sample Preparation: Dilute the sample with Methanol to ensure the absorbance falls within the linear range of the calibration curve.

Sources

A Comparative Guide to the Synthesis of 3-Hydroxy-4-methylbenzaldehyde for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis of Cost-Effectiveness, Efficiency, and Practicality of Common Synthetic Routes

Introduction to 3-Hydroxy-4-methylbenzaldehyde

This compound is a valuable aromatic aldehyde characterized by a hydroxyl and a methyl group on the benzene ring. Its unique substitution pattern makes it a versatile precursor for the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers. The strategic importance of this compound necessitates a thorough understanding of the available synthetic routes to enable informed decisions in a research and development setting. This guide will delve into the intricacies of several common synthetic pathways, evaluating their respective strengths and weaknesses.

Key Synthetic Strategies: An Overview

The synthesis of this compound can be broadly categorized into two main approaches:

  • Direct Formylation of p-Cresol: This is a one-step approach where a formyl group is directly introduced onto the p-cresol backbone. The primary methods for this transformation are the Reimer-Tiemann, Duff, and Vilsmeier-Haack reactions.

  • Multi-step Syntheses from Functionalized Precursors: These routes involve the transformation of a pre-existing functional group on the aromatic ring into an aldehyde. The most common examples include the oxidation of 3-hydroxy-4-methylbenzyl alcohol and the reduction of 3-hydroxy-4-methylbenzoic acid followed by oxidation.

This guide will now explore each of these methods in detail, providing experimental protocols, mechanistic insights, and a comparative analysis of their cost-effectiveness.

Method 1: The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic and widely studied method for the ortho-formylation of phenols. It involves the reaction of a phenol with chloroform in the presence of a strong base, typically an alkali metal hydroxide.

Mechanistic Rationale

The reaction proceeds through the formation of a dichlorocarbene intermediate from chloroform and the base. The electron-rich phenoxide ion then attacks the electrophilic dichlorocarbene. Subsequent hydrolysis of the resulting dichloromethyl group yields the aldehyde. The ortho-selectivity is a key feature of this reaction, driven by the coordination of the carbene to the phenoxide oxygen.

Experimental Protocol: Formylation of p-Cresol
  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve p-cresol (1 equivalent) in an excess of aqueous sodium hydroxide solution (typically 50%).

  • Addition of Chloroform: Heat the mixture to 60-70°C with vigorous stirring. Add chloroform (1.5-2 equivalents) dropwise from the dropping funnel over a period of 1-2 hours.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 60-70°C for an additional 2-3 hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid until the pH is acidic. This will precipitate the unreacted phenol and the product.

  • Purification: The crude product can be purified by steam distillation to remove unreacted p-cresol, followed by recrystallization from a suitable solvent system like ethanol/water or by column chromatography.[1][2]

Cost-Effectiveness and Practical Considerations
  • Yield: The Reimer-Tiemann reaction often suffers from moderate yields, typically in the range of 30-40%, with the formation of a para-isomer as a significant byproduct.

  • Cost: The starting materials, p-cresol, chloroform, and sodium hydroxide, are relatively inexpensive commodity chemicals.

  • Safety and Environmental: Chloroform is a suspected carcinogen and its use is strictly regulated. The reaction can be highly exothermic and requires careful temperature control. The generation of chlorinated waste is a significant environmental drawback.

Diagram: Reimer-Tiemann Reaction Workflow

G pCresol p-Cresol Reaction Reaction (60-70°C, 2-3h) pCresol->Reaction NaOH Sodium Hydroxide NaOH->Reaction Chloroform Chloroform Chloroform->Reaction Acidification Acidification (HCl) Reaction->Acidification Purification Purification (Steam Distillation, Recrystallization) Acidification->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound via the Reimer-Tiemann reaction.

Method 2: The Duff Reaction

The Duff reaction is another method for the ortho-formylation of phenols, utilizing hexamethylenetetramine (hexamine) as the formylating agent in an acidic medium, typically in the presence of glycerol and boric acid or in trifluoroacetic acid.[3]

Mechanistic Rationale

The reaction mechanism is believed to involve the aminomethylation of the phenol by an electrophilic iminium ion generated from hexamine in the acidic medium. This is followed by an intramolecular redox reaction where the aminomethyl group is oxidized to a formimine, which is then hydrolyzed to the aldehyde upon work-up.

Experimental Protocol: Formylation of p-Cresol
  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine p-cresol (1 equivalent), hexamine (1.5-2 equivalents), and glacial acetic acid.

  • Reaction: Heat the mixture to reflux (around 118°C) and maintain for 3-5 hours.

  • Work-up: Cool the reaction mixture and add a solution of hydrochloric acid. Heat the mixture again for a short period to hydrolyze the intermediate.

  • Purification: After cooling, the product can be extracted with an organic solvent like diethyl ether. The organic layer is then washed, dried, and the solvent evaporated. The crude product is typically purified by column chromatography or recrystallization.

Cost-Effectiveness and Practical Considerations
  • Yield: The Duff reaction is generally known for its low to moderate yields, often in the range of 15-20%.[3] However, modifications using trifluoroacetic acid can improve yields. One study reported the preparation of 2,6-diformyl-4-methyl phenol from p-cresol and hexamethylenetetramine, indicating the possibility of diformylation.[4]

  • Cost: p-Cresol and hexamine are relatively inexpensive. Glacial acetic acid is also a common and affordable solvent.

  • Safety and Environmental: The reaction uses less hazardous reagents compared to the Reimer-Tiemann reaction. However, the high reaction temperatures and the use of acids require appropriate safety precautions.

Diagram: Duff Reaction Workflow

G pCresol p-Cresol Reaction Reaction (Reflux, 3-5h) pCresol->Reaction Hexamine Hexamethylenetetramine Hexamine->Reaction AceticAcid Glacial Acetic Acid AceticAcid->Reaction Hydrolysis Hydrolysis (HCl) Reaction->Hydrolysis Purification Purification (Extraction, Chromatography) Hydrolysis->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound via the Duff reaction.

Method 3: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds. It employs a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).

Mechanistic Rationale

The reaction begins with the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃. The electron-rich aromatic ring of the phenol then attacks this electrophile. The resulting intermediate is subsequently hydrolyzed during work-up to yield the aldehyde.

Experimental Protocol: Formylation of p-Cresol
  • Vilsmeier Reagent Formation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (1.2 equivalents) to N,N-dimethylformamide (3-4 equivalents) with stirring.

  • Reaction: To the prepared Vilsmeier reagent, add a solution of p-cresol (1 equivalent) in DMF dropwise, maintaining the low temperature. After the addition, allow the reaction to stir at room temperature or with gentle heating for several hours.

  • Work-up: Pour the reaction mixture onto crushed ice and then neutralize with an aqueous solution of a base like sodium hydroxide or sodium acetate.

  • Purification: The product is typically extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. Purification is usually achieved by column chromatography or recrystallization.

Cost-Effectiveness and Practical Considerations
  • Yield: The Vilsmeier-Haack reaction can provide good to excellent yields, often exceeding 70%, especially for electron-rich substrates.

  • Cost: DMF and POCl₃ are common and relatively affordable reagents.

  • Safety and Environmental: Phosphorus oxychloride is a corrosive and moisture-sensitive reagent that must be handled with care in a fume hood. The reaction produces phosphorus-containing byproducts that require appropriate disposal.

Diagram: Vilsmeier-Haack Reaction Workflow

G DMF DMF VilsmeierReagent Vilsmeier Reagent Formation (0°C) DMF->VilsmeierReagent POCl3 POCl₃ POCl3->VilsmeierReagent Reaction Reaction (0°C to RT) VilsmeierReagent->Reaction pCresol p-Cresol pCresol->Reaction Hydrolysis Hydrolysis (Ice, Base) Reaction->Hydrolysis Purification Purification (Extraction, Chromatography) Hydrolysis->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound via the Vilsmeier-Haack reaction.

Method 4: Oxidation of 3-Hydroxy-4-methylbenzyl alcohol

This two-step approach involves the synthesis of the corresponding benzyl alcohol, followed by its oxidation to the aldehyde. While seemingly less direct, this route can offer advantages in terms of selectivity and yield if an efficient oxidation protocol is employed.

Mechanistic Rationale

The oxidation of a primary alcohol to an aldehyde requires a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. A variety of reagents can be used, with manganese dioxide (MnO₂) being a common choice for the oxidation of benzylic and allylic alcohols. The reaction is a heterogeneous process occurring on the surface of the MnO₂.

Experimental Protocol: Oxidation of 3-Hydroxy-4-methylbenzyl alcohol
  • Reaction Setup: In a round-bottom flask, suspend 3-hydroxy-4-methylbenzyl alcohol (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran (THF).

  • Oxidation: Add activated manganese dioxide (a significant excess, typically 5-10 equivalents by weight) to the suspension.

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 50°C) for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC). One reported procedure suggests stirring at 50°C for 6 hours.[2]

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide. Wash the filter cake with the solvent.

  • Purification: Evaporate the solvent from the filtrate. The resulting crude product can be purified by column chromatography on silica gel.

Cost-Effectiveness and Practical Considerations
  • Yield: The yield of this oxidation step can be highly variable depending on the activity of the manganese dioxide and the reaction conditions. A literature procedure reports a low yield of 11%.[2] However, with optimized conditions and highly activated MnO₂, yields can be significantly improved.

  • Cost: The cost of the starting material, 3-hydroxy-4-methylbenzyl alcohol, is a major factor. Manganese dioxide is a relatively inexpensive oxidant.

  • Safety and Environmental: Manganese dioxide is a relatively safe and environmentally benign oxidizing agent. The main environmental consideration is the disposal of the manganese waste.

Diagram: Oxidation of 3-Hydroxy-4-methylbenzyl alcohol Workflow

G BenzylAlcohol 3-Hydroxy-4-methylbenzyl alcohol Reaction Reaction (50°C, 6h) BenzylAlcohol->Reaction MnO2 Manganese Dioxide MnO2->Reaction Solvent Solvent (e.g., THF) Solvent->Reaction Filtration Filtration (Celite) Reaction->Filtration Purification Purification (Chromatography) Filtration->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound via oxidation of the corresponding benzyl alcohol.

Method 5: Reduction of 3-Hydroxy-4-methylbenzoic acid and Subsequent Oxidation

This three-step route begins with the readily available 3-hydroxy-4-methylbenzoic acid. The carboxylic acid is first reduced to the corresponding benzyl alcohol, which is then oxidized to the desired aldehyde.

Mechanistic Rationale

The reduction of the carboxylic acid to the primary alcohol can be achieved using a variety of reducing agents. Borane complexes, such as borane dimethyl sulfide (BMS), are particularly effective for this transformation under mild conditions. The subsequent oxidation of the benzyl alcohol to the aldehyde can be carried out using an oxidant like pyridinium dichromate (PDC).

Experimental Protocol: Reduction and Oxidation

Step 1: Reduction of 3-Hydroxy-4-methylbenzoic acid

  • Reaction Setup: Dissolve 3-hydroxy-4-methylbenzoic acid (1 equivalent) in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere.

  • Reduction: Cool the solution in an ice bath and add borane dimethyl sulfide complex (2-3 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Carefully quench the reaction by the slow addition of methanol or dilute acid. The product is then extracted into an organic solvent.

Step 2: Oxidation of 3-Hydroxy-4-methylbenzyl alcohol

  • Reaction Setup: Dissolve the crude 3-hydroxy-4-methylbenzyl alcohol from the previous step in a chlorinated solvent like dichloromethane.

  • Oxidation: Add pyridinium dichromate (PDC) (1.5-2 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature for several hours.

  • Work-up and Purification: Filter the reaction mixture through a pad of silica gel to remove the chromium salts. The filtrate is then concentrated, and the crude product is purified by column chromatography. A published procedure using this method afforded a 29% yield over the two steps.[5]

Cost-Effectiveness and Practical Considerations
  • Yield: While this is a multi-step process, the individual steps can be high-yielding. However, the overall yield will be a product of the yields of each step.

  • Cost: 3-Hydroxy-4-methylbenzoic acid is a commercially available starting material. Borane dimethyl sulfide and pyridinium dichromate are more expensive reagents compared to those used in the direct formylation methods.

  • Safety and Environmental: Borane dimethyl sulfide is a flammable and corrosive reagent that should be handled with care. Chromium-based oxidizing agents like PDC are toxic and generate hazardous waste that requires special disposal procedures.

Diagram: Reduction-Oxidation Workflow

G BenzoicAcid 3-Hydroxy-4-methylbenzoic acid Reduction Reduction BenzoicAcid->Reduction BMS Borane Dimethyl Sulfide BMS->Reduction BenzylAlcohol 3-Hydroxy-4-methylbenzyl alcohol Reduction->BenzylAlcohol Oxidation Oxidation BenzylAlcohol->Oxidation PDC Pyridinium Dichromate PDC->Oxidation Purification Purification (Chromatography) Oxidation->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound via reduction and subsequent oxidation.

Comparative Analysis

To facilitate a direct comparison of these synthetic methods, the following table summarizes the key parameters for each route. The cost analysis is based on approximate laboratory-scale pricing of ACS grade reagents and may vary depending on the supplier and scale of the synthesis.

MethodStarting MaterialKey ReagentsTypical Yield (%)Approx. Reagent Cost per gram of Product ($)Reaction Time (h)Reaction Temp. (°C)Safety & Environmental Concerns
Reimer-Tiemann p-CresolChloroform, NaOH30-40Low3-560-70Use of carcinogenic chloroform, exothermic reaction, chlorinated waste.
Duff Reaction p-CresolHexamine, Acetic Acid15-20[3]Low3-5~118High reaction temperature, use of acid.
Vilsmeier-Haack p-CresolDMF, POCl₃70-90Moderate2-60 to RTCorrosive and moisture-sensitive POCl₃, phosphorus-containing waste.
Oxidation 3-Hydroxy-4-methylbenzyl alcoholMnO₂11-80+Moderate to High (depends on precursor cost)6-2425-50Relatively safe, disposal of manganese waste.
Reduction-Oxidation 3-Hydroxy-4-methylbenzoic acidBMS, PDC~30 (overall)[5]High12-240 to RTFlammable and corrosive BMS, toxic chromium waste from PDC.

Conclusion and Recommendations

The choice of the most appropriate synthetic method for this compound depends heavily on the specific requirements of the project.

  • For cost-effectiveness and scalability , the Vilsmeier-Haack reaction appears to be the most promising route. It offers high yields with relatively inexpensive and readily available reagents. While the handling of phosphorus oxychloride requires care, the procedure is generally straightforward and amenable to larger-scale synthesis.

  • The Reimer-Tiemann reaction , despite its historical significance and low raw material costs, is hampered by moderate yields and significant safety and environmental concerns associated with chloroform. It is less ideal for modern, green chemistry-focused research and development.

  • The Duff reaction is generally the least efficient in terms of yield and is therefore less attractive for practical synthesis unless specific ortho-selectivity in complex molecules is required and other methods fail.

  • The multi-step routes involving oxidation or reduction-oxidation are viable alternatives, particularly if the starting materials are readily available or if other functionalities in the molecule are incompatible with the conditions of the direct formylation reactions. However, the higher cost of reagents like borane complexes and chromium-based oxidants, coupled with the generation of hazardous waste, makes them less cost-effective for the straightforward synthesis of this compound.

References

  • PrepChem. Synthesis of this compound. [Link]

  • Organic Syntheses. Benzaldehyde, m-hydroxy-. [Link]

  • Google Patents.
  • ResearchGate. ChemInform Abstract: Mono and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Hydroxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As professionals in research and development, our primary responsibility extends beyond achieving breakthrough results to ensuring the safety and integrity of our laboratory environment. The meticulous handling of specialized chemical reagents is fundamental to this principle. This guide provides an in-depth, procedural framework for the safe handling of 3-Hydroxy-4-methylbenzaldehyde, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our approach is grounded in established safety protocols and a causal understanding of chemical hazards, ensuring a self-validating system of laboratory safety.

Hazard Assessment: Understanding the Risks

This compound is an aromatic aldehyde that, while essential for various synthetic pathways, presents specific health and safety risks that necessitate careful management. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), its primary hazards involve irritation to the skin, eyes, and respiratory system.[1]

A comprehensive understanding of these risks is the first step in establishing a robust safety protocol. The toxicological properties have not been fully investigated, which calls for a cautious approach, treating the substance with the respect due to a potentially more hazardous material.[2]

GHS Hazard Summary: this compound
Hazard ClassCategoryHazard StatementGHS Pictogram
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]

Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1]

Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[1]

Acute Toxicity (Oral)Category 4H302: Harmful if swallowed

Core Protective Measures: The PPE Protocol

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk assessment. The following protocol is designed to provide comprehensive protection against the specific hazards posed by this compound.

Eye and Face Protection: The First Line of Defense

Rationale: The most immediate and severe risk associated with this compound is serious eye irritation.[1][2][3][4] Aldehydes can cause significant damage to the delicate tissues of the eye upon contact.

  • Mandatory: At a minimum, chemical splash goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 are required.[2][3] Safety glasses, even with side shields, do not provide an adequate seal against splashes and are insufficient.[5]

  • Recommended for High-Risk Operations: When handling larger quantities (>50g) or when there is a significant risk of splashing (e.g., during heating or vigorous mixing), a face shield must be worn in conjunction with chemical splash goggles.[5][6][7]

Skin and Body Protection: An Impermeable Barrier

Rationale: this compound is classified as a skin irritant.[1][4] Direct contact can lead to localized inflammation and dermatitis. Furthermore, it is recognized that benzaldehyde derivatives can be absorbed through the skin, potentially contributing to systemic exposure.[8]

  • Gloves: Wear protective gloves that have been inspected for integrity before use.[6]

    • Material: While disposable nitrile gloves are suitable for incidental splash protection, it is crucial to consult the glove manufacturer's chemical resistance guide for specific breakthrough times.[7] For prolonged contact, heavier-duty gloves may be necessary.

    • Technique: Use proper glove removal technique (without touching the outer surface) to avoid cross-contamination.[6] Contaminated gloves must be disposed of as hazardous waste immediately after use.[6]

  • Laboratory Coat: A clean, flame-resistant lab coat, fully buttoned, is mandatory to protect skin and personal clothing.[7]

  • Apparel: Full-length pants and closed-toe shoes are required to ensure no skin is exposed.[7]

Respiratory Protection: Ensuring Air Quality

Rationale: As a solid, the primary respiratory risk comes from inhaling dust particles, which can cause respiratory tract irritation.[1][4]

  • Primary Control: All handling of this compound powder should be performed within a certified chemical fume hood to control airborne particulates at the source.[9]

  • When Respirators are Necessary: In the absence of adequate engineering controls or if dust generation is unavoidable, respiratory protection is required.[7] This must be done in accordance with a formal respiratory protection program that includes fit testing and training, conforming to OSHA 29 CFR 1910.134.[7][9]

Operational Plan: A Step-by-Step Handling Workflow

Adherence to a strict, sequential workflow minimizes the potential for exposure and accidents. The following diagram and procedure outline the critical steps for safely handling this compound.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling & Disposal prep_sds Review SDS prep_ppe Don Proper PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_spill Prepare Spill Kit prep_hood->prep_spill handle_weigh Weigh Compound prep_spill->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_seal Seal Vessel handle_transfer->handle_seal clean_decontaminate Decontaminate Surfaces handle_seal->clean_decontaminate clean_dispose_chem Dispose of Waste Chemical clean_decontaminate->clean_dispose_chem clean_dispose_ppe Dispose of Contaminated PPE clean_dispose_chem->clean_dispose_ppe clean_wash Wash Hands Thoroughly clean_dispose_ppe->clean_wash

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-4-methylbenzaldehyde
Reactant of Route 2
Reactant of Route 2
3-Hydroxy-4-methylbenzaldehyde

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